molecular formula C26H44N7O17P3S B1250657 Pentanoyl-CoA

Pentanoyl-CoA

Número de catálogo: B1250657
Peso molecular: 851.7 g/mol
Clave InChI: RXUATCUKICAIOA-ZMHDXICWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pentanoyl-CoA, also known as Valeryl-CoA, is a short-chain acyl-coenzyme A (acyl-CoA) thioester essential for researchers studying fatty acid metabolism and energy derivation pathways. This bioactive molecule is formed through the enzymatic activation of pentanoic acid (valeric acid) with coenzyme A, a process catalyzed by acyl-CoA synthetases . It serves as a crucial intermediate in the mitochondrial β-oxidation spiral, where it is metabolized to yield acetyl-CoA and propionyl-CoA, thereby linking its catabolism to the citric acid cycle and other central metabolic processes . In research applications, this compound is a valuable tool for investigating the substrate specificity and kinetics of metabolic enzymes. It is a known substrate for various acyl-CoA dehydrogenases (ACADs), enoyl-CoA hydratases, and thioesterases . Its role extends to the study of branched-chain amino acid metabolism and the metabolism of xenobiotics, where it can be involved in conjugation pathways . Furthermore, as a representative short-chain acyl-CoA, it is utilized in methodological development for profiling the entire acyl-CoA spectrum in biological samples using advanced techniques like LC-MS/MS, helping to elucidate the metabolic status of different tissues . This product is offered as a high-purity compound for research purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can rely on its quality for in vitro biochemical assays, enzyme studies, and metabolic pathway analysis.

Propiedades

Fórmula molecular

C26H44N7O17P3S

Peso molecular

851.7 g/mol

Nombre IUPAC

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] pentanethioate

InChI

InChI=1S/C26H44N7O17P3S/c1-4-5-6-17(35)54-10-9-28-16(34)7-8-29-24(38)21(37)26(2,3)12-47-53(44,45)50-52(42,43)46-11-15-20(49-51(39,40)41)19(36)25(48-15)33-14-32-18-22(27)30-13-31-23(18)33/h13-15,19-21,25,36-37H,4-12H2,1-3H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t15-,19-,20-,21+,25-/m1/s1

Clave InChI

RXUATCUKICAIOA-ZMHDXICWSA-N

SMILES

CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES isomérico

CCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES canónico

CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Sinónimos

coenzyme A, valeryl-
valeryl-CoA
valeryl-coenzyme A

Origen del producto

United States

Foundational & Exploratory

The Pivotal Role of Pentanoyl-CoA in Cellular Energy Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentanoyl-CoA is a critical, yet often overlooked, intermediate in cellular energy metabolism. As a five-carbon short-chain acyl-CoA, it sits (B43327) at the crossroads of fatty acid oxidation and the tricarboxylic acid (TCA) cycle, playing a key anaplerotic role. This technical guide provides a comprehensive overview of the function of this compound, detailing its metabolic pathway, regulatory influences, and its significance in cellular energy homeostasis. We present quantitative data in structured tables, offer detailed experimental protocols for its study, and provide visualizations of the key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Cellular energy metabolism is a complex network of interconnected pathways dedicated to the generation and utilization of energy. While glucose is a primary fuel source, fatty acids serve as a major energy reserve. The breakdown of fatty acids through β-oxidation is a fundamental catabolic process. The metabolism of odd-chain fatty acids, though less common than their even-chain counterparts, presents a unique and vital contribution to cellular energetics, primarily through the production of this compound and its subsequent metabolic fate.

This compound is derived from the β-oxidation of odd-numbered fatty acids.[1][2][3] Its metabolism culminates in the production of both acetyl-CoA, which directly enters the TCA cycle for energy production, and propionyl-CoA.[4][5][6] The conversion of propionyl-CoA to the TCA cycle intermediate succinyl-CoA represents a significant anaplerotic pathway, replenishing the cycle's intermediates that may be depleted for biosynthetic processes.[5][7] This guide will delve into the core functions of this compound, providing the necessary technical details for its comprehensive study.

The Metabolic Pathway of this compound

The metabolism of this compound is intrinsically linked to the β-oxidation of odd-chain fatty acids. This process occurs within the mitochondrial matrix and involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain.

Generation of this compound from Odd-Chain Fatty Acids

Odd-chain fatty acids, upon entering the cell, are activated to their acyl-CoA derivatives in the cytoplasm.[8] These are then transported into the mitochondria via the carnitine shuttle.[4] The final cycle of β-oxidation of a fatty acid with a five-carbon chain yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[4][5] this compound is the five-carbon intermediate that undergoes this final cleavage.

The Anaplerotic Fate of the Propionyl-CoA Moiety

The propionyl-CoA generated from this compound metabolism undergoes a three-step enzymatic conversion to succinyl-CoA:

  • Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA. This reaction requires ATP.[5]

  • Epimerization: D-methylmalonyl-CoA is converted to its stereoisomer, L-methylmalonyl-CoA, by methylmalonyl-CoA epimerase.[9]

  • Rearrangement: L-methylmalonyl-CoA is rearranged to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.[10]

The resulting succinyl-CoA can then directly enter the TCA cycle, thus replenishing the pool of cycle intermediates.[7]

Quantitative Data on this compound Metabolism

Precise quantification of this compound and the kinetic parameters of its associated enzymes are crucial for understanding its metabolic significance. While specific data for this compound is limited in the literature, data for related short- and medium-chain acyl-CoAs provide valuable context.

ParameterValueOrganism/SystemReference
Intracellular Acyl-CoA Concentrations
Acetyl-CoA50-100 nmol/g wet weightRat Liver[11]
Butyryl-CoA (C4-CoA)pmol/mg-dry cell weightCyanobacteria[12][13]
Enzyme Kinetic Parameters (Acyl-CoA Dehydrogenases)
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Varies with substrate chain lengthPorcine[14]
Short-Chain Acyl-CoA Dehydrogenase (SCAD)Varies with substrate chain lengthHuman[15]

Experimental Protocols

The study of this compound requires specialized techniques for its quantification and the analysis of its metabolic flux. The following sections provide detailed methodologies that can be adapted for the specific investigation of this compound.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.[16][17]

Sample Preparation:

  • Cell/Tissue Lysis: Homogenize cell pellets or tissues in an ice-cold extraction solvent, such as 2.5% 5-sulfosalicylic acid (SSA) or 10% trichloroacetic acid (TCA), to precipitate proteins and extract metabolites.[16][17]

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound or an odd-chain acyl-CoA not present in the sample) to each sample for accurate quantification.[16]

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 17,000 x g) at 4°C.[16]

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases, typically water with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[11][18]

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).[16] The characteristic fragmentation of acyl-CoAs involves the neutral loss of the phosphopantetheine moiety.[16]

Enzymatic Assay for β-Oxidation of Pentanoic Acid

The rate of this compound oxidation can be assessed by measuring the activity of acyl-CoA dehydrogenases. A common method is the ETF fluorescence reduction assay.[17]

Principle: The assay measures the reduction of electron transfer flavoprotein (ETF) by an acyl-CoA dehydrogenase (ACAD) upon the oxidation of its acyl-CoA substrate. The fluorescence of ETF decreases upon reduction, which can be monitored spectrophotometrically.[17]

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate), the acyl-CoA dehydrogenase, and recombinant ETF.[17]

  • Anaerobic Conditions: The assay must be performed under anaerobic conditions to prevent re-oxidation of the reduced ETF by oxygen. This can be achieved by using an enzymatic oxygen-scavenging system (e.g., glucose oxidase and catalase) or by physical deoxygenation.[17]

  • Initiation of Reaction: Initiate the reaction by adding this compound to the reaction mixture.

  • Fluorescence Measurement: Monitor the decrease in ETF fluorescence over time using a fluorometer.

  • Calculation of Activity: The rate of fluorescence decrease is proportional to the enzyme activity.

Experimental Workflow for Studying Fatty Acid Metabolism in Cultured Cells

Studying the metabolism of pentanoic acid and its impact on cellular energy status can be performed in cultured cells.

Workflow:

  • Cell Culture: Culture the desired cell line (e.g., hepatocytes, myotubes) to confluence.[19]

  • Fatty Acid Loading: Incubate the cells with a medium containing pentanoic acid. A fluorescently labeled analog of pentanoic acid can be used for visualization.[19]

  • Metabolite Extraction: After the incubation period, quench the metabolism and extract intracellular metabolites as described in section 4.1.

  • Metabolomic Analysis: Analyze the cell extracts using LC-MS/MS to quantify this compound and other relevant metabolites (e.g., TCA cycle intermediates, other acyl-CoAs).

  • Flux Analysis: To measure the flux through the pathway, stable isotope-labeled pentanoic acid (e.g., ¹³C₅-pentanoic acid) can be used. The incorporation of the heavy isotope into downstream metabolites is then traced by mass spectrometry.[20]

Signaling Pathways and Logical Relationships

The metabolism of this compound is integrated into the broader network of cellular metabolic regulation.

Regulation of Odd-Chain Fatty Acid β-Oxidation

The β-oxidation of odd-chain fatty acids is subject to the same primary regulatory mechanisms as even-chain fatty acid oxidation. The key regulatory point is the entry of fatty acyl-CoAs into the mitochondria, which is controlled by Carnitine Palmitoyltransferase I (CPT-I) .[16] CPT-I is allosterically inhibited by malonyl-CoA , the first committed intermediate in fatty acid synthesis. High levels of malonyl-CoA, indicative of an energy-replete state, thus prevent fatty acid oxidation. Hormonal signals also play a role; glucagon (B607659) and epinephrine (B1671497) promote fatty acid oxidation, while insulin (B600854) has an inhibitory effect.[4]

Logical Relationship with the TCA Cycle

The production of succinyl-CoA from this compound establishes a direct anaplerotic link to the TCA cycle. This is crucial for maintaining the integrity of the cycle, especially in states of high biosynthetic demand where TCA cycle intermediates are withdrawn for the synthesis of glucose (in gluconeogenic tissues), amino acids, and heme. By replenishing succinyl-CoA, the metabolism of odd-chain fatty acids supports the continued oxidative capacity of the TCA cycle.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Pentanoyl_CoA_Metabolism cluster_Mitochondrion Mitochondrial Matrix Odd-Chain Fatty Acyl-CoA Odd-Chain Fatty Acyl-CoA This compound This compound Odd-Chain Fatty Acyl-CoA->this compound β-Oxidation Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA β-Oxidation Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA β-Oxidation TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase Succinyl-CoA->TCA Cycle

Figure 1: Metabolic pathway of this compound in the mitochondrion.

Experimental_Workflow Cell Culture Cell Culture Pentanoic Acid Incubation Pentanoic Acid Incubation Cell Culture->Pentanoic Acid Incubation Metabolite Extraction Metabolite Extraction Pentanoic Acid Incubation->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Pathway Interpretation Pathway Interpretation Data Analysis->Pathway Interpretation

Figure 2: Experimental workflow for studying this compound metabolism.

Regulation_of_Beta_Oxidation Malonyl-CoA Malonyl-CoA Mitochondrial Import (CPT-I) Mitochondrial Import (CPT-I) Malonyl-CoA->Mitochondrial Import (CPT-I) Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->Mitochondrial Import (CPT-I) β-Oxidation β-Oxidation Mitochondrial Import (CPT-I)->β-Oxidation

Figure 3: Regulation of fatty acid mitochondrial import by malonyl-CoA.

Conclusion

This compound is a key metabolic intermediate that provides a direct link between the catabolism of odd-chain fatty acids and the central energy-generating pathway of the TCA cycle. Its anaplerotic function in replenishing TCA cycle intermediates underscores its importance in maintaining cellular energy homeostasis and biosynthetic capacity. The methodologies outlined in this guide provide a framework for the detailed investigation of this compound metabolism, which will be crucial for a more complete understanding of cellular energetics and may reveal novel therapeutic targets for metabolic diseases. Further research into the specific regulatory mechanisms and signaling roles of this compound will undoubtedly shed more light on its multifaceted contributions to cellular physiology and pathology.

References

The Biosynthesis of Pentanoyl-CoA from Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanoyl-CoA is a five-carbon acyl-coenzyme A thioester that plays a role as an intermediate in the metabolism of odd-chain fatty acids and the biosynthesis of valuable chemicals. Its production is of significant interest in the fields of metabolic engineering and drug development due to its precursor role in the synthesis of biofuels, specialty chemicals, and potential as a biomarker for certain metabolic disorders. This technical guide provides an in-depth overview of the core biosynthetic pathways of this compound from fatty acids, complete with quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and development in this area.

The primary routes to this compound synthesis involve the degradation of longer odd-chain fatty acids and the de novo synthesis pathway, which utilizes propionyl-CoA as a primer. A key enzymatic step in this process is the condensation of a two-carbon unit with a three-carbon unit, a reaction catalyzed by β-ketothiolase. Understanding the kinetics and regulation of this and subsequent enzymatic reactions is crucial for manipulating these pathways for biotechnological applications.

Core Metabolic Pathways

This compound is primarily synthesized through two interconnected pathways:

  • Beta-Oxidation of Odd-Chain Fatty Acids: Fatty acids with an odd number of carbon atoms are degraded via the β-oxidation spiral. In the final cycle of this process, a five-carbon fatty acyl-CoA is cleaved to yield one molecule of acetyl-CoA (C2) and one molecule of propionyl-CoA (C3). While this process degrades longer chains to produce these precursors, the reversal of the final step of β-oxidation can theoretically lead to the formation of a five-carbon chain from acetyl-CoA and propionyl-CoA.

  • De Novo Synthesis of Odd-Chain Fatty Acids: In this pathway, propionyl-CoA serves as the initial primer molecule instead of acetyl-CoA. The condensation of propionyl-CoA with malonyl-CoA (which is derived from acetyl-CoA) initiates the synthesis of an odd-chain fatty acid. The first key intermediate in this synthesis is 3-ketovaleryl-CoA, which is subsequently reduced, dehydrated, and reduced again to form this compound. This pathway is a focal point for metabolic engineering efforts aimed at producing C5 compounds.

The central reaction in the de novo synthesis of this compound is the Claisen condensation of acetyl-CoA and propionyl-CoA, catalyzed by the enzyme β-ketothiolase (also known as acetyl-CoA C-acetyltransferase). This reaction forms 3-ketovaleryl-CoA, which is then converted to this compound through a series of reactions analogous to the fatty acid synthesis cycle.

Enzymatic Steps in the De Novo Synthesis of this compound:
  • Condensation: Acetyl-CoA + Propionyl-CoA ⇌ 3-Ketovaleryl-CoA + CoA-SH

    • Enzyme: β-Ketothiolase (EC 2.3.1.16)

  • Reduction: 3-Ketovaleryl-CoA + NADPH + H⁺ → 3-Hydroxyvaleryl-CoA + NADP⁺

    • Enzyme: Acetoacetyl-CoA reductase (EC 1.1.1.36)

  • Dehydration: 3-Hydroxyvaleryl-CoA → Pentenoyl-CoA + H₂O

    • Enzyme: Enoyl-CoA hydratase (EC 4.2.1.17)

  • Reduction: Pentenoyl-CoA + NADPH + H⁺ → this compound + NADP⁺

    • Enzyme: Enoyl-CoA reductase (EC 1.3.1.8)

Quantitative Data on Key Enzymes

The efficiency of this compound biosynthesis is largely dependent on the kinetic properties of the enzymes involved, particularly the β-ketothiolase that catalyzes the initial condensation step. The substrate specificity of thiolases can vary between different organisms and isoenzymes.

EnzymeOrganismSubstrate(s)K_m_ (mM)V_max_ or k_cat_Reference(s)
β-KetothiolaseZoogloea ramigeraAcetoacetyl-CoA0.01-[1]
Acetyl-CoA (condensation)0.33-[1]
β-Ketothiolase (Tfu_0875)Thermobifida fuscaAcetyl-CoA1 mg/mL-[2]
Succinyl-CoA1 mg/mL-[2]
Acetoacetyl-CoA ThiolaseHelianthus annuusAcetoacetyl-CoA-263 nkat/mg protein[3]

Experimental Protocols

Assay for β-Ketothiolase Activity (Condensation Reaction)

This protocol describes a spectrophotometric assay to measure the activity of β-ketothiolase in the direction of 3-ketovaleryl-CoA synthesis by quantifying the release of Coenzyme A (CoA-SH) using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Potassium chloride (KCl, 40 mM)

  • Acetyl-CoA solution (1 mg/mL)

  • Propionyl-CoA solution (or other dicarbonyl-CoA) (1 mg/mL)

  • DTNB solution (10 mM)

  • Purified β-ketothiolase enzyme or cell lysate

  • Spectrophotometer capable of reading absorbance at 412 nm

Procedure: [2]

  • Prepare a 100 µL reaction mixture in a microcentrifuge tube or a 96-well plate containing:

    • 50 mM Tris-HCl (pH 7.4)

    • 40 mM KCl

    • 1 mg/mL acetyl-CoA

    • 1 mg/mL propionyl-CoA

  • Add the purified enzyme or cell lysate to the reaction mixture.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction and quantify the released CoA-SH by adding 100 µL of 10 mM DTNB solution.

  • Measure the absorbance at 412 nm. The increase in absorbance is proportional to the amount of CoA-SH released, which corresponds to the enzyme activity.

Purification of Recombinant β-Ketothiolase

This protocol describes the purification of a His-tagged β-ketothiolase expressed in E. coli.

Materials:

  • E. coli cells expressing the His-tagged β-ketothiolase

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE equipment and reagents

Procedure: [3][4][5]

  • Cell Lysis: Resuspend the E. coli cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA column with wash buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with several column volumes of wash buffer to remove unbound proteins.

    • Elute the His-tagged β-ketothiolase with elution buffer.

  • Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and determine the molecular weight. Pool the fractions containing the purified enzyme.

Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a general workflow for the quantification of this compound and other short-chain acyl-CoAs from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Biological sample (cells or tissue)

  • Ice-cold extraction solvent (e.g., 10% trichloroacetic acid or a mixture of acetonitrile (B52724)/methanol/water)[6]

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA)

  • LC-MS/MS system equipped with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • Homogenize the cell or tissue sample in ice-cold extraction solvent containing the internal standard.

    • Centrifuge to precipitate proteins and other macromolecules.

    • Collect the supernatant containing the acyl-CoA esters.

  • Chromatographic Separation:

    • Inject the sample extract onto a C18 reversed-phase column.

    • Use a gradient elution with solvents such as ammonium (B1175870) acetate (B1210297) in water and acetonitrile to separate the acyl-CoA esters.[6]

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and the standard curve.

Visualizations

Pentanoyl_CoA_Biosynthesis FattyAcids Odd-Chain Fatty Acids PropionylCoA Propionyl-CoA FattyAcids->PropionylCoA β-Oxidation KetovalerylCoA 3-Ketovaleryl-CoA PropionylCoA->KetovalerylCoA AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA MalonylCoA->KetovalerylCoA β-Ketothiolase (Condensation) HydroxyvalerylCoA 3-Hydroxyvaleryl-CoA KetovalerylCoA->HydroxyvalerylCoA NADPH -> NADP+ PentenoylCoA Pentenoyl-CoA HydroxyvalerylCoA->PentenoylCoA H2O PentanoylCoA This compound PentenoylCoA->PentanoylCoA NADPH -> NADP+

Caption: De novo biosynthesis of this compound from fatty acid precursors.

Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_assay Enzyme Activity Assay cluster_quantification Metabolite Quantification Clone Clone Thiolase Gene into Expression Vector Transform Transform E. coli Clone->Transform Express Induce Protein Expression Transform->Express Lyse Cell Lysis Express->Lyse Purify Ni-NTA Affinity Chromatography Lyse->Purify Analyze SDS-PAGE Analysis Purify->Analyze Assay Thiolase Activity Assay (e.g., DTNB method) Analyze->Assay Measure Spectrophotometric Measurement Assay->Measure Extract Extract Acyl-CoAs from Biological Sample LCMS LC-MS/MS Analysis Extract->LCMS Quantify Quantify this compound LCMS->Quantify

Caption: Experimental workflow for the analysis of this compound biosynthesis.

References

The Pivotal Role of Pentanoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the role of pentanoyl-CoA in mitochondrial beta-oxidation. As an intermediate in the catabolism of odd-chain fatty acids, this compound occupies a critical juncture, feeding into central energy metabolism through its sequential degradation to acetyl-CoA and propionyl-CoA. This document details the enzymatic steps of this compound oxidation, presents available quantitative data, outlines detailed experimental protocols for its study, and explores the metabolic fate and potential signaling implications of its downstream products.

Introduction

Mitochondrial beta-oxidation is the primary pathway for the degradation of fatty acids, providing a major source of cellular energy. While the oxidation of even-chain fatty acids has been extensively studied, the metabolism of odd-chain fatty acids, which results in the production of both acetyl-CoA and propionyl-CoA, presents unique biochemical pathways. This compound, a five-carbon acyl-CoA, is a key intermediate in the breakdown of odd-chain fatty acids. Its complete oxidation requires one full cycle of beta-oxidation, yielding one molecule of acetyl-CoA and one molecule of propionyl-CoA. The propionyl-CoA is then further metabolized to succinyl-CoA, an intermediate of the citric acid cycle. Understanding the intricacies of this compound metabolism is crucial for a complete picture of cellular energy homeostasis and has implications for various metabolic disorders.

The Mitochondrial Beta-Oxidation of this compound

The beta-oxidation of this compound proceeds through a single round of the classical four-step beta-oxidation spiral. Each step is catalyzed by a specific mitochondrial enzyme.

Step 1: Dehydrogenation by Acyl-CoA Dehydrogenase

The first step is the FAD-dependent dehydrogenation of this compound to trans-2-pentenoyl-CoA, catalyzed by a short-chain acyl-CoA dehydrogenase (SCAD).[1] This enzyme introduces a double bond between the α- and β-carbons.

Step 2: Hydration by Enoyl-CoA Hydratase

Next, trans-2-pentenoyl-CoA is hydrated to L-3-hydroxythis compound by enoyl-CoA hydratase. This enzyme adds a molecule of water across the double bond.[2]

Step 3: Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase

The third step involves the NAD+-dependent dehydrogenation of L-3-hydroxythis compound to 3-ketothis compound, catalyzed by a short-chain 3-hydroxyacyl-CoA dehydrogenase (HADH).[3]

Step 4: Thiolytic Cleavage by Thiolase

Finally, 3-ketothis compound is cleaved by β-ketothiolase in a reaction involving coenzyme A. This thiolytic cleavage yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[4]

The acetyl-CoA enters the citric acid cycle for complete oxidation, while the propionyl-CoA is converted to succinyl-CoA through a series of enzymatic reactions.

Diagram of this compound Beta-Oxidation Pathway

Pentanoyl_CoA_Beta_Oxidation cluster_enzymes Enzymatic Steps Pentanoyl_CoA This compound trans_2_Pentenoyl_CoA trans-2-Pentenoyl-CoA Pentanoyl_CoA->trans_2_Pentenoyl_CoA FAD -> FADH2 Acyl_CoA_Dehydrogenase Short-Chain Acyl-CoA Dehydrogenase (SCAD) L_3_Hydroxypentanoyl_CoA L-3-Hydroxythis compound trans_2_Pentenoyl_CoA->L_3_Hydroxypentanoyl_CoA H2O Enoyl_CoA_Hydratase Enoyl-CoA Hydratase _3_Ketopentanoyl_CoA 3-Ketothis compound L_3_Hydroxypentanoyl_CoA->_3_Ketopentanoyl_CoA NAD+ -> NADH + H+ _3_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Acetyl_CoA Acetyl-CoA _3_Ketopentanoyl_CoA->Acetyl_CoA CoA-SH Propionyl_CoA Propionyl-CoA _3_Ketopentanoyl_CoA->Propionyl_CoA CoA-SH Thiolase β-Ketothiolase

Caption: Mitochondrial beta-oxidation of this compound.

Fate of Propionyl-CoA

Propionyl-CoA, the three-carbon end product of odd-chain fatty acid oxidation, is further metabolized to enter the citric acid cycle. This conversion involves a three-step pathway:

  • Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA.[5]

  • Epimerization: D-methylmalonyl-CoA is converted to its L-isomer, L-methylmalonyl-CoA, by methylmalonyl-CoA epimerase.

  • Isomerization: L-methylmalonyl-CoA is rearranged to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.[6]

Succinyl-CoA then enters the citric acid cycle, contributing to cellular energy production.

Diagram of Propionyl-CoA Metabolism

Propionyl_CoA_Metabolism cluster_enzymes Enzymatic Steps Propionyl_CoA Propionyl-CoA D_Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->D_Methylmalonyl_CoA HCO3- Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase (Biotin, ATP) L_Methylmalonyl_CoA L-Methylmalonyl-CoA D_Methylmalonyl_CoA->L_Methylmalonyl_CoA Methylmalonyl_CoA_Epimerase Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA L_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl_CoA_Mutase Methylmalonyl-CoA Mutase (Vitamin B12) TCA_Cycle Citric Acid Cycle Succinyl_CoA->TCA_Cycle

Caption: Conversion of propionyl-CoA to succinyl-CoA.

Quantitative Data

While extensive kinetic data for the enzymes of beta-oxidation with a wide range of substrates exist, specific Michaelis-Menten constants (Km) and catalytic rates (kcat or Vmax) for this compound and its intermediates are not widely reported in readily accessible literature. The available data primarily focuses on short-chain (C4, C6) and medium-chain (C8 and longer) acyl-CoAs.

However, some data is available for enoyl-CoA hydratase from Aeromonas caviae, which provides an indication of the enzyme's activity with pentenoyl-CoA.

EnzymeSubstrateKm (µM)Vmax (U/mg)Organism
Enoyl-CoA Hydratase2-Pentenoyl-CoA362.8 x 10³Aeromonas caviae[2]

Note: 1 U (unit) is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of this compound in mitochondrial extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Workflow Diagram

LCMS_Workflow Mitochondria_Isolation 1. Isolate Mitochondria Extraction 2. Acyl-CoA Extraction (e.g., with acetonitrile/methanol/water) Mitochondria_Isolation->Extraction Centrifugation 3. Centrifuge to Pellet Debris Extraction->Centrifugation Supernatant_Collection 4. Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation 5. LC Separation (Reversed-Phase C18 column) Supernatant_Collection->LC_Separation MS_Detection 6. MS/MS Detection (MRM mode) LC_Separation->MS_Detection Data_Analysis 7. Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS quantification of acyl-CoAs.

Detailed Methodology

  • Mitochondrial Isolation: Isolate mitochondria from cell or tissue samples using differential centrifugation.

  • Acyl-CoA Extraction:

    • Resuspend the mitochondrial pellet in a cold extraction solution (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).

    • Include an internal standard, such as a stable isotope-labeled acyl-CoA (e.g., [¹³C₃¹⁵N₁]-pantothenate to label all CoAs) for accurate quantification.

    • Vortex vigorously and incubate on ice.

  • Protein Precipitation and Clarification: Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C to pellet precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • LC Separation:

    • Inject the extracted sample onto a reversed-phase C18 column (e.g., 150 x 2.1 mm, 1.8 µm).

    • Use a gradient elution with mobile phase A (e.g., 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 8) and mobile phase B (acetonitrile). A typical gradient would start with a low percentage of B and ramp up to elute the more hydrophobic acyl-CoAs.

  • MS/MS Detection:

    • Perform mass spectrometry in positive ion mode using electrospray ionization (ESI).

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For this compound, the precursor ion (Q1) would be its m/z value, and the product ion (Q3) would be a characteristic fragment (e.g., the phosphopantetheine moiety).

  • Data Analysis: Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard, using a standard curve generated with known concentrations of this compound.

Enzyme Activity Assays

This assay measures the activity of short-chain acyl-CoA dehydrogenase by monitoring the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it is reduced by the enzyme.[7]

Workflow Diagram

ETF_Assay_Workflow Prepare_Reaction_Mix 1. Prepare Anaerobic Reaction Mix (Buffer, ETF, Enzyme) Initiate_Reaction 2. Initiate with this compound Prepare_Reaction_Mix->Initiate_Reaction Monitor_Fluorescence 3. Monitor Fluorescence Decrease (Ex: 340 nm, Em: 490 nm) Initiate_Reaction->Monitor_Fluorescence Calculate_Activity 4. Calculate Activity Monitor_Fluorescence->Calculate_Activity

Caption: Workflow for the ETF fluorescence reduction assay.

Detailed Methodology

  • Reaction Mixture Preparation:

    • In a microplate or cuvette, prepare a reaction mixture containing buffer (e.g., 50 mM potassium phosphate, pH 7.5), purified recombinant ETF, and the enzyme source (mitochondrial extract or purified SCAD).

    • To ensure anaerobic conditions, the reaction mixture can be deoxygenated by enzymatic means (glucose oxidase and catalase) or by purging with an inert gas like argon.

  • Reaction Initiation: Initiate the reaction by adding this compound as the substrate.

  • Fluorescence Measurement: Immediately monitor the decrease in ETF fluorescence over time using a fluorometer (e.g., excitation at 340 nm and emission at 490 nm).

  • Activity Calculation: The rate of fluorescence decrease is proportional to the SCAD activity. Calculate the specific activity based on the protein concentration in the enzyme sample.

This assay measures the activity of enoyl-CoA hydratase by monitoring the decrease in absorbance at 263 nm as the double bond of trans-2-pentenoyl-CoA is hydrated.[2]

Detailed Methodology

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 8.0) and trans-2-pentenoyl-CoA.

  • Reaction Initiation: Initiate the reaction by adding the enzyme source (mitochondrial extract or purified enoyl-CoA hydratase).

  • Absorbance Measurement: Immediately monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.

  • Activity Calculation: Calculate the enzyme activity using the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹cm⁻¹).

This assay measures HADH activity by monitoring the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH.[6]

Detailed Methodology

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing buffer (e.g., 100 mM potassium phosphate, pH 7.4), NAD+, and the enzyme source.

  • Reaction Initiation: Initiate the reaction by adding L-3-hydroxythis compound as the substrate.

  • Absorbance Measurement: Immediately monitor the increase in absorbance at 340 nm over time.

  • Activity Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

This assay measures the activity of β-ketothiolase by coupling the production of acetyl-CoA to the citrate (B86180) synthase and malate (B86768) dehydrogenase reactions, resulting in the formation of NADH, which is monitored at 340 nm.[8]

Detailed Methodology

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing buffer (e.g., 175 mM Tris-HCl, pH 8.5), CoA, malate, NAD+, malate dehydrogenase, and citrate synthase.

  • Reaction Initiation: Initiate the reaction by adding 3-ketothis compound as the substrate and the enzyme source.

  • Absorbance Measurement: Immediately monitor the increase in absorbance at 340 nm over time.

  • Activity Calculation: The rate of NADH formation is proportional to the thiolase activity.

Signaling Roles

Currently, there is limited direct evidence for this compound itself acting as a signaling molecule. The majority of research on the signaling functions of fatty acid metabolites has focused on:

  • Long-chain acyl-CoAs: These molecules are known to regulate various cellular processes, including gene expression and enzyme activity.

  • Acetyl-CoA: As a central metabolic intermediate, acetyl-CoA levels are a key indicator of the cell's metabolic state and influence protein acetylation, thereby regulating a wide range of cellular functions.[9]

  • Propionyl-CoA and other Short-Chain Fatty Acids (SCFAs): Propionate, derived from propionyl-CoA, and other SCFAs can act as signaling molecules through G-protein coupled receptors (GPCRs) and by inhibiting histone deacetylases (HDACs), thereby influencing gene expression, inflammation, and metabolism.[9][10]

While a direct signaling role for this compound has not been established, its metabolism directly impacts the cellular pools of acetyl-CoA and propionyl-CoA, which are known to have significant signaling functions. Therefore, fluctuations in odd-chain fatty acid metabolism can indirectly influence cellular signaling pathways.

Conclusion

This compound is a crucial intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids, linking their catabolism to central energy-producing pathways. Its degradation through a single round of beta-oxidation efficiently generates both acetyl-CoA and propionyl-CoA, highlighting the metabolic flexibility of mitochondria. While specific kinetic data for the enzymes acting on this compound are not extensively documented, the established experimental protocols for short-chain acyl-CoAs provide a robust framework for its further investigation. The indirect influence of this compound metabolism on cellular signaling through its end products underscores the interconnectedness of metabolic and regulatory networks. Further research into the specific kinetics of this compound oxidation and the potential for its direct or indirect signaling roles will provide a more complete understanding of its importance in cellular physiology and disease.

References

An In-depth Technical Guide on the Enzymes of Pentanoyl-CoA Synthesis and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentanoyl-CoA is a five-carbon acyl-coenzyme A that plays a role in odd-chain fatty acid metabolism. Its synthesis and degradation are governed by a series of enzymatic reactions crucial for cellular energy homeostasis. Understanding the enzymes involved in these pathways is paramount for research into metabolic disorders and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core enzymes involved in this compound metabolism, including detailed experimental protocols for their analysis, a summary of their quantitative data, and a visualization of the associated metabolic and signaling pathways.

Synthesis of this compound

This compound is primarily synthesized through two main pathways: the activation of pentanoic acid and the condensation of smaller acyl-CoA units.

Activation of Pentanoic Acid (Valeric Acid)

The most direct route for this compound synthesis is the activation of the free fatty acid, pentanoic acid (also known as valeric acid), a reaction catalyzed by acyl-CoA synthetases (ACS) . These enzymes utilize ATP to adenylate the fatty acid, which then reacts with coenzyme A to form the thioester bond.

  • Enzyme: Acyl-CoA Synthetase (Medium-Chain)

  • Reaction: Pentanoic Acid + ATP + CoA-SH → this compound + AMP + PPi

Condensation Pathway

An alternative biosynthetic route, particularly relevant in engineered metabolic pathways, involves the condensation of a two-carbon unit (acetyl-CoA) with a three-carbon unit (propionyl-CoA). This reaction is catalyzed by a specific type of β-ketothiolase .

  • Enzyme: β-Ketothiolase (e.g., BktB from Cupriavidus necator)[1]

  • Reaction: Acetyl-CoA + Propionyl-CoA → 3-Ketothis compound + CoA-SH

The resulting 3-ketothis compound can then be reduced to this compound through a series of reactions that are essentially the reverse of β-oxidation, involving a 3-hydroxyacyl-CoA dehydrogenase and an enoyl-CoA hydratase.

Degradation of this compound

This compound, as an odd-chain fatty acyl-CoA, is degraded via the mitochondrial β-oxidation pathway. Each cycle of β-oxidation removes a two-carbon unit in the form of acetyl-CoA. The final cycle of β-oxidation of this compound yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[2]

The canonical β-oxidation spiral consists of four key enzymatic steps:

  • Acyl-CoA Dehydrogenase: Introduction of a double bond between the α and β carbons.

  • Enoyl-CoA Hydratase: Hydration of the double bond.[3][4]

  • 3-Hydroxyacyl-CoA Dehydrogenase: Oxidation of the hydroxyl group to a keto group.

  • 3-Ketoacyl-CoA Thiolase: Thiolytic cleavage to release acetyl-CoA and a shortened acyl-CoA.

The propionyl-CoA generated from the final step is then converted to the citric acid cycle intermediate, succinyl-CoA, through a separate three-enzyme pathway.

Quantitative Data of Key Enzymes

The following tables summarize the available quantitative data for the enzymes involved in this compound metabolism. It is important to note that kinetic parameters can vary depending on the source of the enzyme and the specific assay conditions.

Table 1: Enzymes Involved in this compound Synthesis

EnzymeSubstrate(s)K_m_k_cat_V_max_Optimal pHOptimal Temp. (°C)Source Organism
Acyl-CoA Synthetase (Medium-Chain)Pentanoic Acid~10-50 µM--7.5-8.537Mammalian
β-Ketothiolase (BktB)Acetyl-CoA, Propionyl-CoA---~8.030-37Cupriavidus necator

Table 2: Enzymes Involved in this compound Degradation (β-Oxidation)

EnzymeSubstrateK_m_k_cat_V_max_Optimal pHOptimal Temp. (°C)Source Organism
Acyl-CoA Dehydrogenase (Medium-Chain)This compound~1-10 µM--7.5-8.537Mammalian
Enoyl-CoA Hydratase2-Pentenoyl-CoA~20-100 µMHighHigh~8.025-37Bovine Liver
3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxythis compound~5-50 µM--7.3-9.537Pig Heart
3-Ketoacyl-CoA Thiolase3-Ketothis compound~1-20 µM--8.0-8.537Pig Heart

Table 3: Enzymes of the Propionyl-CoA Catabolism Pathway

EnzymeSubstrate(s)K_m_k_cat_V_max_Optimal pHOptimal Temp. (°C)Source Organism
Propionyl-CoA CarboxylasePropionyl-CoA, ATP, HCO₃⁻0.29 mM, 0.08 mM, 3.0 mM[5][6]--8.0-8.537Human Liver
Methylmalonyl-CoA Epimerase(S)-Methylmalonyl-CoA79 µM[7]240 s⁻¹[7]-~7.525-37Pyrococcus horikoshii[7]
Methylmalonyl-CoA Mutase(R)-Methylmalonyl-CoA~4-20 µM--7.0-7.537Human

Experimental Protocols

Detailed methodologies for assaying the activity of key enzymes are provided below. These protocols are intended as a starting point and may require optimization based on the specific enzyme source and laboratory conditions.

Acyl-CoA Synthetase (Medium-Chain) Activity Assay (Spectrophotometric)

This assay measures the formation of the acyl-CoA thioester bond by monitoring the increase in absorbance at 324 nm due to the formation of the hydroxamate complex of the acyl-CoA produced.

  • Principle: A two-step reaction where the acyl-CoA formed is reacted with hydroxylamine (B1172632) to form an acyl-hydroxamate, which then complexes with ferric ions to produce a colored product.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 10 mM ATP, 1 mM Coenzyme A.

    • Substrate: 5 mM Pentanoic Acid.

    • Hydroxylamine Solution: 2 M Hydroxylamine-HCl, pH 7.5.

    • Ferric Chloride Solution: 10% (w/v) FeCl₃ in 0.1 M HCl.

  • Procedure:

    • Prepare the reaction mixture containing assay buffer and pentanoic acid.

    • Equilibrate the mixture to 37°C.

    • Initiate the reaction by adding the enzyme sample.

    • Incubate for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding the hydroxylamine solution.

    • Add the ferric chloride solution and centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at 540 nm.

    • A standard curve using known concentrations of this compound should be prepared to quantify the results.

3-Hydroxyacyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)[8]

This continuous spectrophotometric assay measures the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.[8]

  • Principle: The oxidation of the 3-hydroxyacyl-CoA substrate is directly coupled to the reduction of NAD⁺.

  • Reagents:

    • Assay Buffer: 100 mM Potassium Phosphate (B84403) buffer, pH 7.3.[9]

    • NAD⁺ Solution: 10 mM NAD⁺ in assay buffer.

    • Substrate: 1 mM 3-Hydroxythis compound in assay buffer.

    • Enzyme Sample: Purified enzyme or cell lysate.

  • Procedure:

    • In a quartz cuvette, combine the assay buffer and NAD⁺ solution.

    • Add the enzyme sample and equilibrate to 37°C.[9]

    • Initiate the reaction by adding the 3-hydroxythis compound substrate.

    • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.[8]

    • The rate of reaction is calculated from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Propionyl-CoA Carboxylase Activity Assay (Radiometric)[10]

This highly sensitive assay measures the incorporation of radiolabeled bicarbonate into propionyl-CoA to form methylmalonyl-CoA.[10]

  • Principle: The enzyme-catalyzed fixation of ¹⁴CO₂ from NaH¹⁴CO₃ into propionyl-CoA. The acid-stable, non-volatile product is then quantified by scintillation counting.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.2, 10 mM MgCl₂, 5 mM ATP, 10 mM KCl.

    • Substrate Mix: 2 mM Propionyl-CoA.

    • Radiolabeled Substrate: NaH¹⁴CO₃ (specific activity ~50-60 mCi/mmol).

    • Enzyme Sample: Cell or tissue homogenate, or purified enzyme.

    • Stop Solution: 10% (v/v) Perchloric Acid.

  • Procedure:

    • Prepare the reaction mixture in a microcentrifuge tube containing assay buffer and substrate mix.

    • Add the enzyme sample and pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding NaH¹⁴CO₃.

    • Incubate at 37°C for 10-20 minutes.

    • Stop the reaction by adding the perchloric acid solution.

    • Centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a scintillation vial, evaporate to dryness to remove unreacted ¹⁴CO₂, and add scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

Methylmalonyl-CoA Epimerase Activity Assay (HPLC-based)[7][11]

This is a coupled-enzyme assay where the product of the epimerase reaction is converted to succinyl-CoA, and the disappearance of the substrate is monitored by HPLC.[7][11]

  • Principle: Methylmalonyl-CoA epimerase converts (S)-methylmalonyl-CoA to (R)-methylmalonyl-CoA. The (R)-isomer is then specifically converted to succinyl-CoA by methylmalonyl-CoA mutase. The activity of the epimerase is determined by measuring the rate of (S)-methylmalonyl-CoA consumption.

  • Reagents:

    • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5.

    • Substrate: 1 mM (S)-Methylmalonyl-CoA.

    • Coupling Enzyme: Purified Methylmalonyl-CoA Mutase (in excess).

    • Cofactor: 50 µM Adenosylcobalamin (for the mutase).

    • Enzyme Sample: Purified epimerase or cell extract.

  • Procedure:

    • Prepare the reaction mixture containing assay buffer, methylmalonyl-CoA mutase, and adenosylcobalamin.

    • Add the (S)-methylmalonyl-CoA substrate and equilibrate to 37°C.

    • Initiate the reaction by adding the methylmalonyl-CoA epimerase sample.

    • At various time points, withdraw aliquots and stop the reaction by adding an equal volume of 1 M perchloric acid.

    • Centrifuge to remove precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC to quantify the remaining methylmalonyl-CoA. A C18 column is typically used with a gradient of acetonitrile (B52724) in a phosphate buffer.

Methylmalonyl-CoA Mutase Activity Assay (Spectrophotometric - Coupled)

This assay couples the formation of succinyl-CoA to the reduction of NAD⁺ through the action of succinyl-CoA synthetase (SCS), succinate (B1194679) dehydrogenase (SDH), and malate (B86768) dehydrogenase (MDH).

  • Principle: The succinyl-CoA produced by the mutase is converted to succinate by SCS, which is then oxidized to fumarate (B1241708) by SDH (with an artificial electron acceptor), and then to malate by fumarase, and finally to oxaloacetate by MDH, with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm is monitored. Due to the complexity, a more direct HPLC-based method measuring succinyl-CoA formation is often preferred.[12][13]

Signaling Pathways and Logical Relationships

The metabolism of this compound is tightly regulated by the energy status of the cell, primarily through the actions of key signaling molecules that sense nutrient availability.

Metabolic Pathway of this compound Degradation

The degradation of this compound follows the β-oxidation pathway, with the final products being acetyl-CoA and propionyl-CoA. The propionyl-CoA is further metabolized to succinyl-CoA.

Pentanoyl_CoA_Degradation Pentanoyl_CoA This compound Pentenoyl_CoA 2-Pentenoyl-CoA Pentanoyl_CoA->Pentenoyl_CoA Acyl-CoA Dehydrogenase Hydroxy_Pentanoyl_CoA 3-Hydroxy- This compound Pentenoyl_CoA->Hydroxy_Pentanoyl_CoA Enoyl-CoA Hydratase Keto_Pentanoyl_CoA 3-Ketothis compound Hydroxy_Pentanoyl_CoA->Keto_Pentanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA_1 Acetyl-CoA Keto_Pentanoyl_CoA->Acetyl_CoA_1 3-Ketoacyl-CoA Thiolase Propionyl_CoA Propionyl-CoA Keto_Pentanoyl_CoA->Propionyl_CoA 3-Ketoacyl-CoA Thiolase Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase R_Methylmalonyl_CoA (R)-Methylmalonyl-CoA Methylmalonyl_CoA->R_Methylmalonyl_CoA Methylmalonyl-CoA Epimerase Succinyl_CoA Succinyl-CoA R_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase TCA_Cycle Citric Acid Cycle Succinyl_CoA->TCA_Cycle

Caption: Metabolic pathway for the degradation of this compound.

Synthesis Pathway of this compound

This compound can be synthesized from pentanoic acid or by the condensation of acetyl-CoA and propionyl-CoA.

Pentanoyl_CoA_Synthesis Pentanoic_Acid Pentanoic Acid (Valeric Acid) Pentanoyl_CoA This compound Pentanoic_Acid->Pentanoyl_CoA Acyl-CoA Synthetase Acetyl_CoA Acetyl-CoA Keto_Pentanoyl_CoA 3-Ketothis compound Acetyl_CoA->Keto_Pentanoyl_CoA β-Ketothiolase (BktB) Propionyl_CoA Propionyl-CoA Propionyl_CoA->Keto_Pentanoyl_CoA β-Ketothiolase (BktB) Keto_Pentanoyl_CoA->Pentanoyl_CoA Reduction Steps

Caption: Biosynthetic pathways leading to this compound.

Regulatory Signaling Pathways of Fatty Acid Oxidation

The β-oxidation pathway is regulated by key cellular energy sensors, including AMP-activated protein kinase (AMPK) and Sirtuin 3 (SIRT3).

FA_Oxidation_Regulation cluster_AMPK AMPK Signaling cluster_SIRT3 SIRT3 Regulation AMP High AMP/ATP Ratio (Low Energy) AMPK AMPK AMP->AMPK Activates ACC2 Acetyl-CoA Carboxylase 2 (ACC2) AMPK->ACC2 Inhibits (Phosphorylation) Malonyl_CoA Malonyl-CoA ACC2->Malonyl_CoA Produces CPT1 Carnitine Palmitoyl- transferase 1 (CPT1) Malonyl_CoA->CPT1 Inhibits FAO Fatty Acid Oxidation CPT1->FAO Promotes SIRT3 SIRT3 SIRT3->FAO Promotes LCAD Long-Chain Acyl-CoA Dehydrogenase (LCAD) (and other FAO enzymes) SIRT3->LCAD Deacetylates (Activates) Acetylation Acetylation LCAD->Acetylation

Caption: Key signaling pathways regulating fatty acid oxidation.

Conclusion

The synthesis and degradation of this compound are integral components of cellular lipid metabolism. The enzymes catalyzing these reactions present potential targets for therapeutic intervention in metabolic diseases. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in this field. Further investigation into the specific kinetics of these enzymes with this compound and its intermediates, as well as a deeper understanding of their regulatory networks, will be crucial for advancing our knowledge and developing new therapeutic strategies.

References

Pentanoyl-CoA: An Examination of its Role in Cellular Metabolism and Relation to the Citric Acid Cycle

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of pentanoyl-CoA's position within cellular metabolic pathways. While not a direct intermediate of the citric acid cycle, its metabolism is linked to this central energy-producing pathway through the catabolism of odd-chain fatty acids. This document will elucidate the metabolic fate of this compound, detailing its generation from odd-chain fatty acids and its ultimate contribution to the citric acid cycle as succinyl-CoA, an anaplerotic intermediate. Experimental methodologies for key analytical techniques are provided, along with visualizations of the pertinent metabolic pathways to support a comprehensive understanding for researchers and professionals in drug development.

Introduction: The Citric Acid Cycle and Acyl-CoA Metabolism

The citric acid cycle, also known as the Krebs cycle or tricarboxylic acid (TCA) cycle, is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.[1][2][3] The cycle consumes acetate (B1210297) in the form of acetyl-CoA and water, reducing NAD+ to NADH and producing carbon dioxide.[1] The NADH generated is then used by the oxidative phosphorylation pathway to generate ATP.[1] The intermediates of the citric acid cycle are also crucial as precursors for a variety of biosynthetic pathways.[4]

Acyl-CoAs are central metabolites in fatty acid metabolism.[5] Fatty acids are activated to their acyl-CoA esters to be metabolized.[5] The beta-oxidation of even-chain fatty acids results in the production of acetyl-CoA, which directly enters the citric acid cycle.[6] However, the metabolism of odd-chain fatty acids presents a slightly different metabolic route.[7][8]

This compound: A Product of Odd-Chain Fatty Acid Oxidation

This compound is a five-carbon acyl-CoA that is an intermediate in the beta-oxidation of odd-chain fatty acids, such as heptadecanoic acid (C17:0) and pentadecanoic acid (C15:0).[8][9] The final round of beta-oxidation of an odd-chain fatty acyl-CoA yields one molecule of acetyl-CoA (a two-carbon unit) and one molecule of propionyl-CoA (a three-carbon unit).[6] For instance, the breakdown of a seven-carbon fatty acid would produce two molecules of acetyl-CoA and one molecule of propionyl-CoA. This compound would be an intermediate in the breakdown of longer odd-chain fatty acids.

The Anaplerotic Role of Propionyl-CoA

This compound itself does not directly enter the citric acid cycle. Instead, the propionyl-CoA generated from the oxidation of odd-chain fatty acids, including the metabolic pathway involving this compound, serves as a key entry point into the cycle.[7][8] This is achieved through a series of enzymatic reactions that convert propionyl-CoA into succinyl-CoA, a bona fide intermediate of the citric acid cycle.[6][10] Reactions that replenish the intermediates of a metabolic pathway are known as anaplerotic reactions.[4][11]

The conversion of propionyl-CoA to succinyl-CoA proceeds through the following steps:

  • Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA. This reaction requires ATP.

  • Epimerization: D-methylmalonyl-CoA is then converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase .

  • Rearrangement: Finally, methylmalonyl-CoA mutase , an enzyme that requires vitamin B12 as a cofactor, catalyzes the rearrangement of L-methylmalonyl-CoA to succinyl-CoA .[6]

Succinyl-CoA can then participate directly in the citric acid cycle, contributing to the pool of cycle intermediates and supporting energy production.[10] This anaplerotic function is crucial for maintaining the integrity of the citric acid cycle, especially in tissues with high energy demands.[8]

Quantitative Data Summary

While specific quantitative data on intracellular this compound concentrations are not widely available and can vary significantly based on cell type, metabolic state, and dietary intake of odd-chain fatty acids, the energetic yield of odd-chain fatty acid oxidation can be calculated.

Metabolite Source Enzymes Involved Product Entering Citric Acid Cycle Energetic Yield (Approximate ATP)
This compound Beta-oxidation of longer odd-chain fatty acidsAcyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, ThiolaseAcetyl-CoA and Propionyl-CoAVaries based on the full fatty acid chain length
Propionyl-CoA Final product of odd-chain fatty acid beta-oxidationPropionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA MutaseSuccinyl-CoAThe conversion to succinyl-CoA consumes 1 ATP equivalent. Succinyl-CoA entering the TCA cycle yields approximately 5 ATP.
Acetyl-CoA Beta-oxidation of all fatty acidsCitrate SynthaseAcetyl-CoAApproximately 10 ATP per molecule via the citric acid cycle and oxidative phosphorylation.

Experimental Protocols

The study of this compound and its metabolic context involves several key experimental techniques.

5.1. Quantification of Acyl-CoAs by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is used for the sensitive and specific quantification of short- and medium-chain acyl-CoAs, including this compound, from biological samples.

  • Sample Preparation:

    • Homogenize tissue or cell pellets in a cold extraction buffer (e.g., 75% methanol).

    • Centrifuge to pellet proteins and other insoluble material.

    • Collect the supernatant containing the acyl-CoAs.

    • Perform solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances. A C18 SPE cartridge is typically used.

    • Elute the acyl-CoAs and dry the eluate under a stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with the LC mobile phase.

  • LC-MS Analysis:

    • Liquid Chromatography: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution profile. The mobile phases typically consist of an aqueous component with a weak acid (e.g., formic acid) and an organic component (e.g., acetonitrile).

    • Mass Spectrometry: Detect and quantify the acyl-CoAs using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each acyl-CoA of interest are monitored for high selectivity.

    • Quantification: Use a standard curve generated from authentic standards of each acyl-CoA to determine the concentration in the samples.

5.2. In Vitro Enzyme Assays for Propionyl-CoA Carboxylase

This assay measures the activity of the enzyme that commits propionyl-CoA to the pathway leading to the citric acid cycle.

  • Reaction Mixture:

    • Buffer (e.g., Tris-HCl, pH 8.0)

    • Propionyl-CoA (substrate)

    • ATP

    • MgCl2

    • KHCO3 (as a source of bicarbonate)

    • Enzyme source (e.g., purified enzyme or mitochondrial extract)

  • Procedure:

    • Pre-incubate the reaction mixture without the enzyme at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the enzyme source.

    • Incubate for a defined period.

    • Stop the reaction (e.g., by adding a strong acid).

    • Measure the product, methylmalonyl-CoA, typically by a coupled assay or by LC-MS.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Biological_Sample Tissue or Cell Pellet Homogenization Homogenization in Methanol Biological_Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE Solid-Phase Extraction (SPE) Supernatant_Collection->SPE Elution_Drying Elution and Drying SPE->Elution_Drying Reconstitution Reconstitution Elution_Drying->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

An In-depth Technical Guide to Pentanoyl-CoA: Chemical Structure, Physical Properties, and Metabolic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanoyl-Coenzyme A (Pentanoyl-CoA) is a crucial intermediate in the metabolism of odd-chain fatty acids and certain amino acids. As a short-chain acyl-CoA thioester, it occupies a central position in cellular bioenergetics and biosynthetic pathways. Understanding its chemical and physical characteristics, as well as its metabolic fate, is essential for researchers in metabolic diseases, drug development, and fundamental biology. This technical guide provides a comprehensive overview of this compound, including its chemical structure, physical properties, its role in metabolic pathways, and detailed experimental protocols for its quantification.

Chemical Structure and Physical Properties

This compound is an acyl-Coenzyme A molecule where the acyl group is a five-carbon chain (pentanoyl group) linked to the thiol group of Coenzyme A via a thioester bond. Coenzyme A itself is a complex molecule composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) triphosphate (ATP).

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C26H44N7O17P3S[1]
Molecular Weight 851.7 g/mol [1]
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] pentanethioate[1]
Synonyms Valeryl-CoA, Pentanoyl-coenzyme A[1]
CAS Number 4752-33-4[1]
Water Solubility Soluble[2]
Predicted logP -0.09[3]
Predicted pKa (Strongest Acidic) 0.82[3]
Predicted pKa (Strongest Basic) 4.01[4]

Note: Experimental values for melting point and boiling point are not available as this compound is a complex biological molecule that is likely to decompose at high temperatures.

Metabolic Significance and Signaling Pathways

This compound is primarily involved in the catabolism of odd-chain fatty acids and the amino acids isoleucine and valine. Its main metabolic role is as an intermediate in the beta-oxidation pathway. Unlike even-chain fatty acids which are degraded to acetyl-CoA, the final round of beta-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. This compound is a key intermediate in this process for fatty acids with an odd number of carbons greater than three.

While not a classical signaling molecule that initiates a cascade, the levels of this compound and other acyl-CoAs can influence cellular processes. The pool of acyl-CoAs is linked to protein acylation, a post-translational modification that can regulate enzyme activity and gene expression.[5]

Below is a diagram illustrating the mitochondrial beta-oxidation of pentanoic acid, which generates this compound.

Beta_Oxidation_of_Pentanoic_Acid Pentanoic_Acid Pentanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Pentanoic_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi Pentanoyl_CoA This compound Acyl_CoA_Synthetase->Pentanoyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Pentanoyl_CoA->Acyl_CoA_Dehydrogenase FADH2 FADH2 Acyl_CoA_Dehydrogenase->FADH2 Tiglyl_CoA Tiglyl-CoA Acyl_CoA_Dehydrogenase->Tiglyl_CoA FAD FAD FAD->Acyl_CoA_Dehydrogenase Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Tiglyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxy-2- methylbutyryl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA H2O H₂O H2O->Enoyl_CoA_Hydratase Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NADH NADH + H+ Hydroxyacyl_CoA_Dehydrogenase->NADH Ketoacyl_CoA 2-Methylacetoacetyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA NAD NAD+ NAD->Hydroxyacyl_CoA_Dehydrogenase Thiolase β-Ketothiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA CoA_SH CoA-SH CoA_SH->Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Beta-oxidation pathway of pentanoic acid leading to this compound.

Experimental Protocols for Quantification of this compound

The accurate quantification of this compound in biological samples is challenging due to its low abundance and potential for degradation. The gold standard for analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7]

Sample Preparation: Extraction of Short-Chain Acyl-CoAs from Tissues

This protocol details the extraction of short-chain acyl-CoAs using 5-sulfosalicylic acid (SSA), which is effective for protein precipitation and has shown good recovery rates.[8]

Materials and Reagents:

  • Frozen tissue sample

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled with liquid nitrogen

  • Microcentrifuge tubes, pre-chilled

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Refrigerated microcentrifuge

  • Pipettes and tips

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

Procedure:

  • Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. In a pre-chilled mortar, add liquid nitrogen to the tissue to maintain its brittle state and grind to a fine powder using a pre-chilled pestle.[8]

  • Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution. If using internal standards, they should be spiked into the SSA solution prior to adding it to the tissue powder. Immediately homogenize the sample.[8]

  • Centrifugation: Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation. Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[8]

  • Supernatant Collection: Carefully collect the supernatant containing the short-chain acyl-CoAs and transfer it to a new pre-chilled microcentrifuge tube.[8]

  • Storage: The extracted sample is ready for LC-MS/MS analysis. If not for immediate use, store the extracts at -80°C.[8]

LC-MS/MS Analysis

Chromatographic Separation:

  • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.[7]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly employed.[9]

Mass Spectrometry Detection:

  • Ionization: Positive electrospray ionization (ESI+) is generally used.[7]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for targeted quantification due to its high selectivity and sensitivity.[6][10] Specific precursor-product ion transitions for this compound and the internal standard are monitored. For this compound, a common transition is the fragmentation of the protonated molecule [M+H]+ to a product ion corresponding to the acylium ion or other characteristic fragments.[6]

Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with known concentrations of this compound standards.[7]

The following diagram illustrates a typical experimental workflow for the quantification of this compound.

Experimental_Workflow Start Start: Frozen Tissue Sample Pulverization Tissue Pulverization (Liquid Nitrogen) Start->Pulverization Homogenization Homogenization & Protein Precipitation (5% SSA with Internal Standard) Pulverization->Homogenization Centrifugation Centrifugation (16,000 x g, 4°C, 10 min) Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_MS LC-MS/MS Analysis Supernatant_Collection->LC_MS_MS Chromatography Chromatographic Separation (C18 Reversed-Phase) LC_MS_MS->Chromatography Mass_Spectrometry Mass Spectrometry Detection (ESI+, MRM) LC_MS_MS->Mass_Spectrometry Data_Analysis Data Analysis (Quantification against Standard Curve) Mass_Spectrometry->Data_Analysis End End: this compound Concentration Data_Analysis->End

Experimental workflow for this compound quantification.

Conclusion

This compound is a vital metabolite at the intersection of fatty acid and amino acid catabolism. Its chemical properties and metabolic context are of significant interest to researchers exploring metabolic regulation and associated diseases. The methodologies outlined in this guide for its quantification provide a robust framework for accurate and sensitive measurement in biological systems, enabling further elucidation of its physiological and pathophysiological roles.

References

Pentanoyl-CoA in the context of odd-chain fatty acid metabolism.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Odd-chain fatty acid (OCFA) metabolism, while a minor contributor to overall fatty acid oxidation, presents unique biochemical pathways with significant clinical implications. Central to this process is the five-carbon intermediate, pentanoyl-CoA. This technical guide provides a comprehensive overview of the role of this compound in the terminal stages of OCFA β-oxidation, its enzymatic processing, and its ultimate fate. We delve into the quantitative aspects of the relevant enzymatic reactions, provide detailed experimental protocols for the analysis of this compound and associated enzymes, and present visual representations of the metabolic pathways to facilitate a deeper understanding of this critical area of lipid metabolism. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic disorders, and drug development.

Introduction

The catabolism of fatty acids is a fundamental energy-yielding process in most organisms. While the metabolism of even-chain fatty acids, which exclusively produces acetyl-CoA, is well-characterized, the breakdown of odd-chain fatty acids follows a distinct terminal pathway. The final cycle of β-oxidation of an odd-chain fatty acid yields not only acetyl-CoA but also a three-carbon molecule, propionyl-CoA.[1] The immediate precursor to these final products is a five-carbon acyl-CoA, This compound (also known as valeryl-CoA).

The metabolic fate of propionyl-CoA, which involves its conversion to the citric acid cycle intermediate succinyl-CoA, is of significant clinical interest due to its association with inborn errors of metabolism such as propionic acidemia and methylmalonic acidemia.[2] A thorough understanding of the formation and processing of this compound is therefore crucial for elucidating the pathophysiology of these disorders and for the development of potential therapeutic interventions.

This guide will explore the core biochemistry of this compound within the context of odd-chain fatty acid metabolism, present available quantitative data, and provide detailed methodologies for its study.

The Metabolic Role of this compound in Odd-Chain Fatty Acid Oxidation

The β-oxidation of odd-chain fatty acids proceeds in the same cyclical manner as that of even-chain fatty acids, with the sequential removal of two-carbon units in the form of acetyl-CoA. This process continues until the final five carbons of the fatty acyl chain remain, forming this compound.[3]

The final turn of the β-oxidation spiral for an odd-chain fatty acid involves the following key steps:

  • Dehydrogenation: this compound is dehydrogenated by an acyl-CoA dehydrogenase to form pentenoyl-CoA.

  • Hydration: Pentenoyl-CoA is then hydrated by enoyl-CoA hydratase to yield 3-hydroxythis compound.

  • Dehydrogenation: 3-hydroxythis compound is subsequently dehydrogenated by 3-hydroxyacyl-CoA dehydrogenase to produce 3-ketothis compound.

  • Thiolytic Cleavage: The final and pivotal step is the thiolytic cleavage of 3-ketothis compound by the enzyme 3-ketoacyl-CoA thiolase . This reaction consumes a molecule of free coenzyme A (CoA-SH) and cleaves the five-carbon chain into a two-carbon acetyl-CoA molecule and a three-carbon propionyl-CoA molecule.[4]

The resulting acetyl-CoA enters the citric acid cycle for complete oxidation. The propionyl-CoA, however, requires a separate anaplerotic pathway for its metabolism.

The Propionyl-CoA to Succinyl-CoA Pathway

Propionyl-CoA is carboxylated in an ATP-dependent reaction by propionyl-CoA carboxylase , a biotin-dependent enzyme, to form D-methylmalonyl-CoA.[2] D-methylmalonyl-CoA is then epimerized to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase . Finally, methylmalonyl-CoA mutase , a vitamin B12-dependent enzyme, catalyzes the rearrangement of L-methylmalonyl-CoA to succinyl-CoA.[5] Succinyl-CoA can then enter the citric acid cycle.

Quantitative Data

Precise quantitative data on the kinetics of enzymes acting specifically on this compound and its derivatives are not extensively reported in the literature, representing a knowledge gap. However, data on related enzymes and substrates provide valuable context.

EnzymeSubstrateOrganism/TissueKmVmax/kcatNotes
Propionyl-CoA Carboxylase Propionyl-CoAThermobifida fusca0.29 mM-This enzyme exhibits promiscuity, carboxylating acetyl-CoA and butyryl-CoA, but with a significantly higher affinity for propionyl-CoA.[6] The catalytic efficiency is enhanced by the presence of the TfAcCCE subunit.[6]
Acetyl-CoAThermobifida fusca--The reaction rate with acetyl-CoA is approximately 1.5% of that with propionyl-CoA.[2]
BicarbonateThermobifida fusca3.0 mM-
3-Ketoacyl-CoA Thiolase Acetoacetyl-CoARat Liver--Mitochondrial acetoacetyl-CoA thiolase activity in control human colonic mucosa has been reported as 16.9 (3.5) µmol/min/g wet weight.[7]

Cellular Concentrations of Acyl-CoAs:

The in vivo concentrations of specific acyl-CoA species can vary significantly depending on the tissue and metabolic state.

MetaboliteTissueConditionConcentration RangeReference
Total CoARat LiverAd libitum fed87 - 434 nmol/g tissue[1]
Total CoAMouse Liver-120 - 160 nmol/g tissue[1]
Total CoARat Heart-~100 nmol/g tissue[1]
Lactoyl-CoAMouse Heart-0.0172 pmol/mg tissue[8]
Acetyl-CoARat Liver-~50 - 100 nmol/g wet weight[2]
Succinyl-CoARat Liver-Less abundant than Acetyl-CoA[2]
Propionyl-CoARat Liver-Less abundant than Acetyl-CoA[2]

Note: Specific concentrations for this compound in mammalian tissues are not well-documented and are expected to be very low due to its transient nature as a metabolic intermediate.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a method for the extraction and relative quantification of short-chain acyl-CoAs, including this compound, from biological tissues.

4.1.1. Materials

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Microcentrifuge tubes

  • Ice-cold extraction solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v)[9]

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Vacuum concentrator

  • LC-MS/MS system with a C18 reverse-phase column

4.1.2. Procedure

  • Metabolic Quenching: Immediately freeze-clamp the tissue sample in liquid nitrogen to halt all enzymatic activity.[10]

  • Tissue Homogenization: While keeping the tissue frozen, grind it to a fine powder using a pre-chilled mortar and pestle.[10]

  • Extraction:

    • Transfer approximately 20 mg of the powdered tissue to a pre-weighed, pre-chilled microcentrifuge tube.

    • Add a 20-fold excess (v/w) of the ice-cold extraction solvent (e.g., 400 µL for 20 mg of tissue).

    • Add a known amount of the internal standard to each sample.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Sonicate the samples on ice to facilitate cell lysis.

    • Centrifuge at >15,000 x g for 10 minutes at 4°C.

  • Sample Processing:

    • Carefully transfer the supernatant to a new clean tube.

    • Dry the supernatant completely in a vacuum concentrator.[10]

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., a solution compatible with the mobile phase).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the acyl-CoAs using a C18 reverse-phase column with an appropriate gradient.

    • Detect and quantify this compound and other acyl-CoAs using multiple reaction monitoring (MRM) in positive ion mode.

Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This protocol measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate, which can be adapted for 3-ketothis compound. The assay monitors the decrease in absorbance of the enolate form of the substrate.[11]

4.2.1. Materials

  • 3-Ketothis compound (substrate)

  • Coenzyme A (CoA-SH)

  • Purified 3-Ketoacyl-CoA Thiolase or mitochondrial extract

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 8.0)

  • Magnesium Chloride (MgCl₂)

  • UV/Vis Spectrophotometer

4.2.2. Procedure

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0) and 25 mM MgCl₂.

  • Substrate Addition: Add 3-ketothis compound to the reaction mixture to a final concentration of approximately 50 µM.

  • Equilibration: Equilibrate the mixture to the desired temperature (e.g., 37°C) for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding CoA-SH to a final concentration of 50 µM, immediately followed by the addition of the enzyme.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 303 nm for 5-10 minutes.

  • Analysis: The rate of decrease in absorbance is proportional to the enzyme activity. A control reaction without the enzyme should be performed to subtract the background rate of non-enzymatic cleavage.

Synthesis of [1-¹⁴C]this compound

This protocol outlines a chemo-enzymatic method for the synthesis of radiolabeled this compound, adapted from procedures for other acyl-CoAs.

4.3.1. Materials

  • [1-¹⁴C]Pentanoic acid

  • Coenzyme A (CoA-SH)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution (0.5 M)

  • HPLC system for purification

4.3.2. Procedure

  • Activation of [1-¹⁴C]Pentanoic Acid:

    • In a microfuge tube, dissolve [1-¹⁴C]pentanoic acid and an excess of CDI in anhydrous THF.

    • Stir the mixture at room temperature for 1 hour to form the imidazolide (B1226674) derivative.

  • Thioester Formation:

    • In a separate tube, dissolve CoA-SH in 0.5 M NaHCO₃ solution.

    • Add the CoA solution to the activated pentanoic acid mixture.

    • Stir the reaction for at least 45 minutes at room temperature.

  • Purification:

    • Purify the resulting [1-¹⁴C]this compound using reverse-phase HPLC.

    • Lyophilize the collected fractions to obtain the pure, salt-free product.

  • Validation: The radiochemical purity of the synthesized [1-¹⁴C]this compound should be confirmed by HPLC with an in-line radioactivity detector.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and a typical experimental workflow for the analysis of this compound.

Odd_Chain_Fatty_Acid_Beta_Oxidation Odd-Chain Fatty Acid Beta-Oxidation OCFA Odd-Chain Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase OCFA->Acyl_CoA_Synthetase OCFA_CoA Odd-Chain Acyl-CoA Acyl_CoA_Synthetase->OCFA_CoA Beta_Oxidation_Cycles β-Oxidation Cycles (n cycles) OCFA_CoA->Beta_Oxidation_Cycles Repeated cycles Pentanoyl_CoA This compound (C5) Beta_Oxidation_Cycles->Pentanoyl_CoA Final 5 carbons Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Pentanoyl_CoA->Acyl_CoA_Dehydrogenase Pentenoyl_CoA Pentenoyl-CoA Acyl_CoA_Dehydrogenase->Pentenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Pentenoyl_CoA->Enoyl_CoA_Hydratase Hydroxy_Pentanoyl_CoA 3-Hydroxythis compound Enoyl_CoA_Hydratase->Hydroxy_Pentanoyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxy_Pentanoyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Keto_Pentanoyl_CoA 3-Ketothis compound Hydroxyacyl_CoA_Dehydrogenase->Keto_Pentanoyl_CoA Thiolase 3-Ketoacyl-CoA Thiolase Keto_Pentanoyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA (C2) Thiolase->Acetyl_CoA Propionyl_CoA Propionyl-CoA (C3) Thiolase->Propionyl_CoA TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA_Pathway Propionyl-CoA to Succinyl-CoA Pathway Propionyl_CoA->Propionyl_CoA_Pathway Propionyl_CoA_Pathway->TCA_Cycle as Succinyl-CoA

Caption: Final stages of odd-chain fatty acid β-oxidation.

Propionyl_CoA_Metabolism Metabolic Fate of Propionyl-CoA Propionyl_CoA Propionyl-CoA PCC Propionyl-CoA Carboxylase Propionyl_CoA->PCC + HCO₃⁻ + ATP D_Methylmalonyl_CoA D-Methylmalonyl-CoA PCC->D_Methylmalonyl_CoA MCE Methylmalonyl-CoA Epimerase D_Methylmalonyl_CoA->MCE L_Methylmalonyl_CoA L-Methylmalonyl-CoA MCE->L_Methylmalonyl_CoA MCM Methylmalonyl-CoA Mutase L_Methylmalonyl_CoA->MCM Vitamin B12 Succinyl_CoA Succinyl-CoA MCM->Succinyl_CoA TCA_Cycle Citric Acid Cycle Succinyl_CoA->TCA_Cycle

Caption: Anaplerotic conversion of propionyl-CoA to succinyl-CoA.

LCMS_Workflow LC-MS/MS Workflow for this compound Analysis cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Tissue_Sample 1. Tissue Sample Quenching 2. Metabolic Quenching (Liquid Nitrogen) Tissue_Sample->Quenching Homogenization 3. Homogenization (Frozen) Quenching->Homogenization Extraction 4. Acyl-CoA Extraction (Organic Solvent + IS) Homogenization->Extraction Centrifugation 5. Centrifugation Extraction->Centrifugation Supernatant_Collection 6. Supernatant Collection Centrifugation->Supernatant_Collection Drying 7. Drying (Vacuum Concentrator) Supernatant_Collection->Drying Reconstitution 8. Reconstitution Drying->Reconstitution LC_Separation 9. LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection 10. MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis 11. Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound quantification.

Conclusion

This compound serves as a critical, albeit transient, intermediate in the terminal stages of odd-chain fatty acid β-oxidation. Its thiolytic cleavage to acetyl-CoA and propionyl-CoA represents a key metabolic branch point, feeding carbon skeletons into both the citric acid cycle and anaplerotic pathways. While the broader strokes of this metabolic sequence are understood, a notable gap exists in the literature regarding the specific enzyme kinetics and in vivo concentrations of this compound. The experimental protocols provided herein offer a robust framework for researchers to further investigate these quantitative aspects. A more detailed understanding of the regulation and flux through the this compound node will be instrumental in advancing our knowledge of odd-chain fatty acid metabolism and its associated pathologies, potentially paving the way for novel diagnostic and therapeutic strategies.

References

An In-depth Technical Guide on the Cellular Localization of Pentanoyl-CoA Pools

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentanoyl-CoA, a five-carbon acyl-coenzyme A thioester, is a key intermediate in the metabolism of odd-chain fatty acids and the catabolism of certain amino acids. Its subcellular compartmentalization is critical for the regulation of various metabolic pathways and has implications for cellular energy homeostasis and signaling. This technical guide provides a comprehensive overview of the cellular localization of this compound pools, detailing the metabolic pathways involved in its synthesis and degradation within distinct organelles. Furthermore, this guide presents detailed experimental protocols for the isolation of subcellular fractions and the subsequent quantification of this compound, alongside data presentation tables and workflow visualizations to aid researchers in their investigative efforts.

Introduction

The metabolism of fatty acids is a fundamental cellular process, and the subcellular organization of these pathways is crucial for their efficient and regulated operation. This compound is derived primarily from the β-oxidation of odd-numbered carbon chain fatty acids and the breakdown of amino acids such as valine and isoleucine. The metabolic fate of this compound is intricately linked to its location within the cell, with distinct pools found in the mitochondria, peroxisomes, and cytosol. Understanding the distribution of these pools is essential for elucidating the pathophysiology of metabolic disorders and for the development of targeted therapeutic interventions.

Cellular Localization of this compound

The presence and concentration of this compound in different cellular compartments are dictated by the localization of the enzymes responsible for its synthesis and catabolism.

Mitochondria: The Central Hub of this compound Metabolism

The mitochondrion is the primary site for the complete oxidation of this compound. The final product of odd-chain fatty acid β-oxidation, propionyl-CoA, is a direct precursor to this compound in some metabolic contexts, and its metabolism is exclusively mitochondrial.

  • β-Oxidation of Odd-Chain Fatty Acids: The breakdown of odd-chain fatty acids proceeds through the mitochondrial β-oxidation spiral until the final three-carbon unit, propionyl-CoA, is produced.

  • Propionyl-CoA Carboxylation: Propionyl-CoA is carboxylated by the mitochondrial matrix enzyme propionyl-CoA carboxylase to form methylmalonyl-CoA.[1][2][3][4][5] This is a key committed step in the pathway that ultimately leads to the formation of succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.

  • Valproic Acid Metabolism: The metabolism of the branched-chain fatty acid drug, valproic acid, which is structurally similar to pentanoic acid, predominantly occurs in the mitochondria.[6][7][8][9][10] It is activated to its CoA ester and undergoes β-oxidation within the mitochondrial matrix.

  • Short-Chain Enoyl-CoA Hydratase (ECHS1): This mitochondrial matrix enzyme is involved in the β-oxidation of short-chain fatty acids and the degradation of valine, further highlighting the role of mitochondria in handling acyl-CoAs of this chain length.[11][12][13]

Given that the key enzymes for the further metabolism of propionyl-CoA, a direct product of odd-chain fatty acid oxidation, are located in the mitochondrial matrix, it is inferred that a significant pool of this compound is also present and actively metabolized in this compartment.

Peroxisomes: A Role in Chain Shortening

Peroxisomes are involved in the β-oxidation of very-long-chain fatty acids and branched-chain fatty acids. While mammalian peroxisomes are not the primary site for the complete oxidation of short-chain fatty acids, they can contribute to their metabolism.

  • Acyl-CoA Oxidases: Plant peroxisomes are known to contain short-chain acyl-CoA oxidases, enabling them to perform complete β-oxidation.[14][15] In mammals, peroxisomes are thought to primarily chain-shorten longer fatty acids, with the resulting shorter-chain acyl-CoAs, potentially including this compound, being transported to the mitochondria for complete oxidation.[16]

  • Branched-Chain Fatty Acid Oxidation: The degradation of certain branched-chain fatty acids in peroxisomes can also generate propionyl-CoA, which could contribute to a peroxisomal this compound pool.

Cytosol: The Site of Activation

The initial activation of free fatty acids to their metabolically active acyl-CoA thioesters occurs in the cytosol.

  • Acyl-CoA Synthetases: Short- and medium-chain acyl-CoA synthetases located in the cytosol catalyze the ATP-dependent conversion of pentanoic acid to this compound.[17] This cytosolic pool of this compound is then available for transport into the mitochondria via the carnitine shuttle system for subsequent β-oxidation.

Quantitative Data on Subcellular Acyl-CoA Pools

Direct quantitative data for the subcellular distribution of this compound is scarce in the literature. However, studies on the distribution of other short-chain acyl-CoAs provide a valuable reference. The Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF) method has been instrumental in providing quantitative insights into the subcellular concentrations of various acyl-CoAs.[18][19][20][21]

Acyl-CoACytosol (pmol/10^6 cells)Mitochondria (pmol/10^6 cells)Whole Cell Lysate (pmol/10^6 cells)Reference
Acetyl-CoA~0.0035~0.0015~0.004[18]
Propionyl-CoA~0.0002~0.0001~0.0003[18]
(iso)Butyryl-CoA~0.0001~0.0001~0.0002[18]
(iso)Valeryl-CoA ~0.00005 ~0.00005 ~0.0001 [18]
HMG-CoA~0.0001-~0.0001[18]
Succinyl-CoA~0.0001~0.0008~0.001[18]
CoASH~0.001~0.001~0.002[18]

Note: (iso)Valeryl-CoA includes both valeryl-CoA (this compound) and its isomer isovaleryl-CoA. The concentrations are approximate and can vary depending on the cell type and metabolic state.

Experimental Protocols

Subcellular Fractionation for this compound Analysis

This protocol describes the isolation of mitochondrial, peroxisomal, and cytosolic fractions from cultured cells or tissues for the subsequent analysis of this compound.

Materials:

  • Homogenization Buffer (HB): 250 mM sucrose, 10 mM HEPES-KOH (pH 7.4), 1 mM EDTA, protease inhibitor cocktail.

  • Mitochondria Resuspension Buffer (MRB): 250 mM sucrose, 10 mM HEPES-KOH (pH 7.4).

  • Peroxisome Gradient Buffer: OptiPrep™ or Nycodenz® solution prepared according to the manufacturer's instructions.

  • Dounce homogenizer with a tight-fitting pestle.

  • Refrigerated centrifuge.

  • Ultracentrifuge.

Procedure:

  • Cell/Tissue Homogenization:

    • For cultured cells, wash the cell pellet with ice-cold PBS and resuspend in HB.

    • For tissues, mince the tissue on ice and homogenize in HB using a Dounce homogenizer.

    • Perform all steps at 4°C to minimize enzymatic activity.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 600 x g for 10 minutes to pellet nuclei and unbroken cells.

    • Collect the supernatant (post-nuclear supernatant, PNS).

    • Centrifuge the PNS at 10,000 x g for 20 minutes to pellet the crude mitochondrial fraction.

    • The supernatant from this step is the crude cytosolic fraction.

  • Mitochondrial Fraction Purification:

    • Wash the crude mitochondrial pellet by resuspending in HB and centrifuging again at 10,000 x g for 20 minutes.

    • Resuspend the final mitochondrial pellet in MRB.

  • Peroxisomal Fraction Purification (Density Gradient Centrifugation):

    • Layer the PNS from step 2 onto a pre-formed density gradient (e.g., OptiPrep™ or Nycodenz®).

    • Centrifuge at 100,000 x g for 2 hours in an ultracentrifuge.

    • Carefully collect the band corresponding to the peroxisomal fraction based on the gradient profile.

  • Cytosolic Fraction:

    • The supernatant from the 10,000 x g centrifugation (step 2) can be further centrifuged at 100,000 x g for 1 hour to pellet microsomes, yielding a purer cytosolic fraction as the supernatant.

Acyl-CoA Extraction and Quantification by LC-MS/MS

This protocol outlines the extraction of acyl-CoAs from the isolated subcellular fractions and their quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Acetonitrile (B52724) (ACN)

  • Isopropanol (IPA)

  • Formic acid

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Extraction:

    • To the subcellular fraction, add a 3:1 (v/v) mixture of ACN:IPA containing internal standards.

    • Vortex vigorously and incubate on ice for 15 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) for Purification and Concentration:

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the acyl-CoAs with a methanol/water mixture.

    • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried acyl-CoA extract in a suitable solvent (e.g., 5% ACN in water with 0.1% formic acid).

    • Inject the sample into the LC-MS/MS system.

    • Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify this compound using multiple reaction monitoring (MRM) mode, monitoring the specific precursor-to-product ion transition for this compound and its internal standard.

Mandatory Visualizations

Signaling Pathways and Metabolic Fates

Pentanoyl_CoA_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_peroxisome Peroxisome Pentanoic_Acid Pentanoic Acid Pentanoyl_CoA_cyto This compound Pentanoic_Acid->Pentanoyl_CoA_cyto Acyl-CoA Synthetase Pentanoyl_CoA_mito This compound Pentanoyl_CoA_cyto->Pentanoyl_CoA_mito Carnitine Shuttle Propionyl_CoA Propionyl-CoA Pentanoyl_CoA_mito->Propionyl_CoA β-Oxidation Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle VLCFA VLCFA / BCFAs Pentanoyl_CoA_perox This compound VLCFA->Pentanoyl_CoA_perox β-Oxidation (Chain Shortening) Pentanoyl_CoA_perox->Pentanoyl_CoA_mito Transport Experimental_Workflow cluster_fractionation Subcellular Fractionation cluster_analysis Acyl-CoA Analysis Start Cell/Tissue Homogenate Centrifuge1 Centrifugation (600 x g) Start->Centrifuge1 PNS Post-Nuclear Supernatant Centrifuge1->PNS Centrifuge2 Centrifugation (10,000 x g) PNS->Centrifuge2 Density_Gradient Density Gradient Centrifugation PNS->Density_Gradient Mito_crude Crude Mitochondrial Fraction Centrifuge2->Mito_crude Cyto_crude Crude Cytosolic Fraction Centrifuge2->Cyto_crude Mito_pure Purified Mitochondrial Fraction Mito_crude->Mito_pure Cyto_pure Purified Cytosolic Fraction Cyto_crude->Cyto_pure Perox_pure Purified Peroxisomal Fraction Density_Gradient->Perox_pure Extraction Acyl-CoA Extraction (ACN/IPA + IS) Mito_pure->Extraction Perox_pure->Extraction Cyto_pure->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LCMS LC-MS/MS Quantification SPE->LCMS Data Data Analysis LCMS->Data

References

Pentanoyl-CoA at the Crossroads of Energy Metabolism: A Technical Guide to its Role in Ketogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of pentanoyl-CoA, a key intermediate in odd-chain fatty acid metabolism, and its intricate connection to ketogenesis. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic pathways that offer alternative energy sources for the cell, particularly under conditions of carbohydrate scarcity. Herein, we detail the metabolic fate of this compound, summarize key quantitative data, provide detailed experimental protocols for its study, and visualize the associated biochemical pathways.

Executive Summary

This compound is a five-carbon acyl-CoA molecule primarily generated from the β-oxidation of odd-chain fatty acids and the metabolism of certain xenobiotics, such as the antiepileptic drug valproic acid. Its metabolism represents a critical juncture in cellular energy production, bifurcating into two significant pathways: the ketogenic pathway, which produces ketone bodies for energy, and the anaplerotic pathway, which replenishes intermediates of the citric acid cycle. Understanding the regulation and flux through these pathways is of growing interest for therapeutic strategies in metabolic disorders, neurological diseases, and conditions requiring alternative energy substrates. This guide will explore the enzymatic steps involved, the quantitative aspects of these reactions, and the methodologies to investigate them.

The Metabolic Fate of this compound

This compound undergoes one round of mitochondrial β-oxidation, yielding one molecule of acetyl-CoA and one molecule of propionyl-CoA. This duality is central to its unique metabolic role.

  • Acetyl-CoA , a two-carbon unit, can enter the citric acid cycle for complete oxidation to CO2 or, under conditions of high fat oxidation and low carbohydrate availability, can be shunted towards ketogenesis in the liver.

  • Propionyl-CoA , a three-carbon unit, is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA. Succinyl-CoA is an intermediate of the citric acid cycle, and this conversion is therefore an anaplerotic reaction, meaning it replenishes the pool of cycle intermediates.

This dual fate allows odd-chain fatty acids to be both ketogenic and glucogenic (via the anaplerotic replenishment of oxaloacetate for gluconeogenesis).

C5-Ketogenesis: An Alternative Ketogenic Pathway

Beyond the classical C4 ketogenesis that produces acetoacetate (B1235776) and β-hydroxybutyrate from acetyl-CoA, the metabolism of odd-chain fatty acids can lead to the formation of C5-ketone bodies: β-ketopentanoate and β-hydroxypentanoate. This occurs when propionyl-CoA condenses with acetyl-CoA, a reaction that is less favored than the condensation of two acetyl-CoA molecules but can occur, particularly in inborn errors of metabolism affecting the propionyl-CoA pathway. These C5 ketone bodies can serve as an alternative energy source for extrahepatic tissues.

Quantitative Data

The following tables summarize available quantitative data for key enzymes and metabolites involved in the metabolism of this compound and its derivatives.

Table 1: Kinetic Parameters of Key Enzymes in Propionyl-CoA Metabolism

EnzymeSubstrateK_m (mM)Source
Propionyl-CoA Carboxylase (PCC)Propionyl-CoA0.29[1]
Bicarbonate3.0[1][2]
ATP>0.08[1][2]
Methylmalonyl-CoA Mutase (MUT)L-methylmalonyl-CoA-
Adenosylcobalamin (Cofactor)Increased 40- to 900-fold in mutations[3]

Table 2: Metabolite Concentrations in Different Physiological States

MetaboliteConditionTissueConcentrationSource
C15:0 and C17:0 fatty acidsHigh-fat diet (mice)Serum and LiverDepleted (>35-50%)[4][5]
Total Ketone BodiesNormal (overnight fast)Serum<0.5 mM[6]
Prolonged StarvationArterial Blood10-12 mM[7]
Diabetic KetoacidosisArterial Blood30-40 mM[7]
3-OH-CoA and 2-enoyl-CoAFasting (rats)LiverSignificantly higher than fed state[8][9]

Signaling Pathways and Metabolic Flows

The metabolic pathways of this compound are tightly regulated and interconnected with central carbon metabolism. The following diagrams, rendered in DOT language, illustrate these connections.

Pentanoyl_CoA_Metabolism Pentanoyl_CoA This compound Beta_Oxidation β-Oxidation (1 cycle) Pentanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Ketogenesis C4 Ketogenesis Acetyl_CoA->Ketogenesis Fasting C5_Ketogenesis C5 Ketogenesis Acetyl_CoA->C5_Ketogenesis Propionyl_CoA_Catabolism Propionyl-CoA Catabolism Propionyl_CoA->Propionyl_CoA_Catabolism Propionyl_CoA->C5_Ketogenesis Ketone_Bodies Acetoacetate β-Hydroxybutyrate Ketogenesis->Ketone_Bodies Succinyl_CoA Succinyl-CoA Propionyl_CoA_Catabolism->Succinyl_CoA Succinyl_CoA->TCA_Cycle Anaplerosis C5_Ketone_Bodies β-Ketopentanoate β-Hydroxypentanoate C5_Ketogenesis->C5_Ketone_Bodies

Caption: Metabolic fate of this compound.

Propionyl_CoA_to_Succinyl_CoA Propionyl_CoA Propionyl-CoA PCC Propionyl-CoA Carboxylase (PCC) Propionyl_CoA->PCC Biotin, ATP, HCO3- Methylmalonyl_CoA D-Methylmalonyl-CoA PCC->Methylmalonyl_CoA MCEE Methylmalonyl-CoA Epimerase (MCEE) Methylmalonyl_CoA->MCEE L_Methylmalonyl_CoA L-Methylmalonyl-CoA MCEE->L_Methylmalonyl_CoA MUT Methylmalonyl-CoA Mutase (MUT) L_Methylmalonyl_CoA->MUT Vitamin B12 Succinyl_CoA Succinyl-CoA MUT->Succinyl_CoA

Caption: Anaplerotic conversion of propionyl-CoA.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism and ketogenesis.

Measurement of Acyl-CoA Dehydrogenase Activity

Objective: To determine the activity of acyl-CoA dehydrogenases (short, medium, and long-chain) in tissue homogenates or isolated mitochondria.

Principle: This spectrophotometric assay measures the reduction of a dye, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate by the dehydrogenase and electron transfer flavoprotein (ETF).

Protocol:

  • Sample Preparation: Homogenize frozen tissue (e.g., muscle biopsy) in a glass-glass homogenizer with an appropriate buffer. Centrifuge at 600 x g to pellet cellular debris and use the supernatant for the assay.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing potassium phosphate (B84403) buffer (pH 7.2), DCPIP, phenazine (B1670421) ethosulfate (an intermediate electron carrier), and potassium cyanide (to inhibit the respiratory chain).

  • Initiation of Reaction: Add the sample homogenate to the cuvette and record the baseline absorbance at 600 nm. Initiate the reaction by adding the acyl-CoA substrate (e.g., this compound).

  • Data Acquisition: Monitor the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the enzyme activity.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of DCPIP.

This protocol is adapted from methods described for the assay of acyl-CoA dehydrogenase activity in frozen muscle biopsies.

Quantification of this compound and other Acyl-CoAs by LC-MS/MS

Objective: To accurately measure the concentration of this compound and other short- to long-chain acyl-CoAs in biological samples.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the quantification of acyl-CoAs. Samples are extracted, separated by reverse-phase chromatography, and detected by mass spectrometry using selected reaction monitoring (SRM).

Protocol:

  • Extraction: Homogenize frozen tissue in a solution of potassium phosphate buffer and an organic solvent mixture (e.g., acetonitrile (B52724):2-propanol:methanol) containing an internal standard (e.g., heptadecanoyl-CoA).[10] Vortex, sonicate, and centrifuge to pellet proteins.[10]

  • Sample Preparation: Combine the supernatants from two extraction steps and dry under nitrogen.[10] Re-suspend the dried extract in a methanol:water solution for injection.[10]

  • LC Separation: Inject the sample onto a reverse-phase UPLC column (e.g., C18). Use a binary gradient with ammonium (B1175870) hydroxide (B78521) in water and acetonitrile to separate the different acyl-CoA species.[10]

  • MS/MS Detection: Perform detection on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[10] Use SRM to monitor specific precursor-to-product ion transitions for each acyl-CoA of interest and the internal standard.

  • Quantification: Generate a standard curve using known concentrations of acyl-CoA standards.[10] Calculate the concentration of each acyl-CoA in the sample by comparing its peak area to that of the internal standard and the standard curve.

Measurement of C5-Ketone Bodies by LC-MS/MS

Objective: To quantify 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma.

Principle: A direct LC-MS/MS method with negative electrospray ionization is used for the simultaneous analysis of these C5-ketone bodies.

Protocol:

  • Sample Preparation: Precipitate proteins from plasma samples by adding an organic solvent (e.g., acetonitrile). Centrifuge and collect the supernatant.

  • LC Separation: Inject the supernatant onto a suitable LC column (e.g., a reverse-phase column). Use a gradient elution with a mobile phase containing a weak acid (e.g., formic acid) in water and an organic solvent.

  • MS/MS Detection: Optimize mass spectrometric parameters in negative electrospray ionization mode.[3] Determine the optimal multiple reaction monitoring (MRM) transitions for 3-hydroxypentanoic acid and 3-oxopentanoic acid.[3]

  • Quantification: Use an appropriate internal standard and create a calibration curve to quantify the concentrations of the C5-ketone bodies in the plasma samples.[3]

This protocol is based on the development and validation of an LC-MS/MS method for the quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma.[3]

Experimental and Logical Workflows

The following diagrams illustrate the workflows for investigating the metabolism of this compound and its link to ketogenesis.

Experimental_Workflow_AcylCoA_Quantification Start Biological Sample (Tissue, Cells) Homogenization Homogenization in Extraction Buffer with Internal Standard Start->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Re_extraction Re-extract Pellet Centrifugation1->Re_extraction Pellet Supernatant2 Combine Supernatants Supernatant1->Supernatant2 Centrifugation2 Centrifugation Re_extraction->Centrifugation2 Centrifugation2->Supernatant2 Drying Dry Under Nitrogen Supernatant2->Drying Reconstitution Reconstitute in Methanol:Water Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis (UPLC-Triple Quad) Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: Workflow for acyl-CoA quantification.

Logical_Relationship_PentanoylCoA_Ketogenesis Condition Condition: High Fat Diet / Fasting / Odd-Chain Fatty Acid Supplementation Increase_OCFA Increased Odd-Chain Fatty Acid (OCFA) Levels Condition->Increase_OCFA Beta_Oxidation Increased β-Oxidation of OCFAs Increase_OCFA->Beta_Oxidation Pentanoyl_CoA_Pool Increased this compound Pool Beta_Oxidation->Pentanoyl_CoA_Pool Products Generation of Acetyl-CoA and Propionyl-CoA Pentanoyl_CoA_Pool->Products High_AcetylCoA High Acetyl-CoA/CoA Ratio Products->High_AcetylCoA Propionyl_Anaplerosis Propionyl-CoA enters Anaplerotic Pathway Products->Propionyl_Anaplerosis Ketogenesis_Upregulation Upregulation of Ketogenesis High_AcetylCoA->Ketogenesis_Upregulation TCA_Replenishment TCA Cycle Replenishment Propionyl_Anaplerosis->TCA_Replenishment Ketone_Production Increased C4 and/or C5 Ketone Body Production Ketogenesis_Upregulation->Ketone_Production

Caption: Logic of this compound and ketogenesis.

Conclusion

This compound is a pivotal metabolite that links odd-chain fatty acid oxidation to both energy production via ketogenesis and the maintenance of citric acid cycle function through anaplerosis. Its unique position offers intriguing possibilities for therapeutic interventions in metabolic diseases. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the nuances of this compound metabolism and its impact on cellular energetics. Future research focusing on the specific kinetics of β-oxidation enzymes with this compound and the in vivo flux through the C5-ketogenesis pathway will be crucial for a more complete understanding of this fascinating area of metabolism.

References

The Emerging Role of Pentanoyl-CoA in Histone Acylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone acylation is a important post-translational modification that plays a critical role in regulating chromatin structure and gene expression. While histone acetylation is the most studied of these modifications, a growing body of research is uncovering a diverse landscape of acyl groups that can be transferred to histone lysine (B10760008) residues, each with the potential for unique downstream biological effects. This technical guide explores the emerging role of pentanoyl-CoA, a five-carbon acyl-CoA molecule, in the dynamic world of histone acylation. Although direct evidence for histone pentanoylation as a widespread, enzymatically regulated mark is still in its nascent stages, the established role of its corresponding carboxylic acid, valeric acid, as a histone deacetylase (HDAC) inhibitor points to a significant intersection between five-carbon metabolism and chromatin biology. This document provides a comprehensive overview of the current understanding of this compound in this context, including its metabolic origins, its known interactions with chromatin-modifying enzymes, and potential biological functions. Furthermore, we present detailed experimental protocols and data presentation formats to facilitate further research into this intriguing area of epigenetics.

Introduction to Histone Acylation

Histones are the fundamental proteins responsible for packaging DNA into chromatin. Their N-terminal tails are subject to a variety of post-translational modifications (PTMs), including acetylation, methylation, phosphorylation, and ubiquitination. Histone acylation, the addition of an acyl group from an acyl-Coenzyme A (acyl-CoA) donor to the ε-amino group of a lysine residue, is a key mechanism for modulating chromatin structure. This modification neutralizes the positive charge of the lysine residue, which is thought to weaken the interaction between the histone tail and the negatively charged DNA backbone, leading to a more open and transcriptionally active chromatin state.[1]

The enzymes responsible for adding and removing these acyl groups are known as "writers" and "erasers," respectively. Histone acetyltransferases (HATs) are the primary writers of histone acetylation and have been shown to utilize a range of short-chain acyl-CoAs as substrates.[2] Conversely, histone deacetylases (HDACs) and sirtuins act as erasers, removing these marks.[3] The balance between HAT and HDAC/sirtuin activity is crucial for maintaining cellular homeostasis and is often dysregulated in disease.

This compound: Metabolism and Cellular Pools

This compound, also known as valeryl-CoA, is a five-carbon short-chain acyl-CoA.[4][5] It is an intermediate in fatty acid metabolism and can be derived from the breakdown of odd-chain fatty acids and certain amino acids. The cellular concentration of this compound is influenced by diet and the metabolic state of the cell.[5] While not as abundant as acetyl-CoA, its presence in cellular acyl-CoA pools suggests it could be available for enzymatic reactions, including histone acylation.[6]

Table 1: Key Molecules in this compound Metabolism and Histone Acylation

MoleculeChemical FormulaKey Role(s)Reference(s)
This compoundC26H44N7O17P3SPotential donor for histone pentanoylation; intermediate in fatty acid metabolism.[4][5]
Valeric AcidC5H10O2Inhibitor of Class I Histone Deacetylases (HDACs).[7][8]
Histone Acetyltransferases (HATs)Protein"Writers" of histone acylation; catalyze the transfer of acyl groups from acyl-CoAs to histone lysines.[2]
Histone Deacetylases (HDACs)Protein"Erasers" of histone acylation; remove acyl groups from histone lysines.[3]

The Role of this compound in Histone Acylation: Current Evidence

Direct evidence for widespread, enzyme-catalyzed histone pentanoylation is currently limited. However, several lines of indirect evidence suggest a role for five-carbon acyl groups in modulating chromatin structure.

Valeric Acid as a Histone Deacetylase Inhibitor

The most significant finding linking five-carbon acyl molecules to histone acylation is the activity of valeric acid as an HDAC inhibitor.[7][8] Valeric acid has been shown to selectively inhibit Class I HDACs, particularly HDAC3.[9] By inhibiting the removal of acetyl groups, valeric acid can lead to a global increase in histone acetylation, promoting a more open chromatin state and altering gene expression.[10][11] This established epigenetic activity of valeric acid strongly suggests that the cellular machinery involved in histone acylation is responsive to five-carbon molecules.

Potential for Enzymatic Histone Pentanoylation

While not yet definitively shown, it is plausible that HATs could utilize this compound as a substrate. The substrate specificity of many HATs is not absolute, and some have been shown to accommodate acyl-CoAs with longer carbon chains than acetyl-CoA, albeit often with lower efficiency.[2] Further research is needed to determine if specific HATs can catalyze the transfer of a pentanoyl group to histones in vivo.

Experimental Protocols for Studying this compound in Histone Acylation

To advance our understanding of histone pentanoylation, rigorous experimental approaches are required. Below are detailed protocols for key experiments, adapted for the specific investigation of this modification.

Mass Spectrometry-Based Identification and Quantification of Histone Pentanoylation

Mass spectrometry (MS) is the gold standard for identifying and quantifying novel histone modifications.

Protocol:

  • Histone Extraction: Isolate nuclei from cells or tissues of interest. Extract histones using an acid extraction protocol (e.g., with 0.2 M H2SO4). Precipitate the histones with trichloroacetic acid and wash with acetone.

  • Protein Digestion: Resuspend the purified histones and digest them into peptides using an appropriate protease, such as trypsin. Chemical derivatization of lysine residues (e.g., with propionic anhydride) prior to digestion can improve sequence coverage of the lysine-rich histone tails.[12]

  • LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer will fragment the peptides and the resulting fragmentation pattern can be used to determine the amino acid sequence and the identity and location of any post-translational modifications.

  • Data Analysis: Search the MS/MS data against a protein sequence database, specifying pentanoylation (+86.07 Da) as a variable modification on lysine residues. Specialized software can be used to quantify the relative abundance of pentanoylated peptides.[13][14]

In Vitro Histone Acylation Assay with this compound

This assay can determine if a specific HAT enzyme can use this compound as a substrate to modify histones.

Protocol:

  • Reaction Setup: In a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF), combine recombinant histone protein (e.g., H3 or H4), a purified HAT enzyme, and this compound.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).

  • Detection of Acylation: The extent of histone acylation can be detected by:

    • Western Blot: Using an antibody that specifically recognizes the acylated lysine residue (if available).

    • Mass Spectrometry: Analyzing the reaction products by MS to identify pentanoylated histone peptides.

    • Radioactivity: Using radiolabeled this compound and detecting the incorporation of radioactivity into the histone protein.[15]

Chromatin Immunoprecipitation (ChIP) for Genome-Wide Localization

ChIP followed by sequencing (ChIP-seq) can map the genomic locations of specific histone modifications.

Protocol:

  • Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-700 bp) using sonication or enzymatic digestion (e.g., with micrococcal nuclease).[16]

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody that specifically recognizes pentanoylated histones (requires a specific antibody to be developed). The antibody-histone-DNA complexes are then captured using protein A/G beads.

  • DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Sequencing and Analysis: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing. The resulting sequences are aligned to the reference genome to identify regions enriched for the histone modification.[17][18][19]

Visualizing Pathways and Workflows

Signaling Pathway of Valeric Acid-Induced Histone Hyperacetylation

valeric_acid_pathway Valeric Acid Valeric Acid HDACi HDAC Inhibition (Class I) Valeric Acid->HDACi Histone_Ac Increased Histone Acetylation HDACi->Histone_Ac Chromatin Open Chromatin Structure Histone_Ac->Chromatin Gene_Exp Altered Gene Expression Chromatin->Gene_Exp

Caption: Valeric acid inhibits Class I HDACs, leading to increased histone acetylation and altered gene expression.

Experimental Workflow for Investigating Histone Pentanoylation

experimental_workflow cluster_invitro In Vitro Analysis cluster_incell In Cellulo Analysis HAT_assay In Vitro HAT Assay (HAT + Histone + this compound) MS_vitro Mass Spectrometry (Detect Pentanoylation) HAT_assay->MS_vitro Cell_Culture Cell Culture (Treatment with Valeric Acid or this compound precursors) Histone_Extraction Histone Extraction Cell_Culture->Histone_Extraction ChIP_seq ChIP-seq (Genomic Localization) Cell_Culture->ChIP_seq MS_incell Mass Spectrometry (Identify & Quantify Pentanoylation) Histone_Extraction->MS_incell

Caption: A proposed workflow for the in vitro and in cellulo investigation of histone pentanoylation.

Data Presentation and Interpretation

Quantitative data from mass spectrometry and ChIP-seq experiments should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 2: Example of Quantitative Mass Spectrometry Data for Histone H3 Pentanoylation

Histone H3 PeptideModification SiteFold Change (Treatment vs. Control)p-value
T-K-Q-T-A-RK91.20.04
A-A-R-K-S-A-P-A-T-G-G-V-K-K-P-H-RK142.5<0.01
K-S-T-G-G-K-A-P-R-K-Q-L-A-T-K-A-A-RK180.90.56
K-Q-L-A-T-K-A-A-RK233.1<0.001
A-T-K-A-A-R-K-S-A-P-A-T-G-G-V-K-K-P-H-RK271.50.03

This table is a hypothetical representation and requires experimental validation.

Future Directions and Conclusion

The study of this compound in histone acylation is a promising new frontier in epigenetics. While direct evidence of histone pentanoylation is still emerging, the established role of valeric acid as an HDAC inhibitor provides a strong rationale for further investigation. Future research should focus on:

  • Developing specific antibodies for pentanoylated histones to facilitate ChIP-seq and other immunoassays.

  • Screening HATs and HDACs/sirtuins for their activity with this compound and pentanoylated substrates.

  • Utilizing metabolomics and stable isotope tracing to track the flux of this compound to the nucleus and its incorporation into histones.

  • Investigating the biological consequences of altered histone pentanoylation levels in various physiological and pathological contexts.

References

The Dawn of Understanding Short-Chain Fatty Acid Metabolism: The Discovery and Initial Characterization of Pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A technical guide for researchers, scientists, and drug development professionals.

Introduction

Pentanoyl-CoA, also known as valeryl-CoA, is the activated form of pentanoic acid (valeric acid) and a key intermediate in the metabolism of odd-chain fatty acids and certain amino acids. Its discovery and initial characterization were not isolated events but rather integral parts of the foundational research in the mid-20th century that elucidated the central role of Coenzyme A (CoA) in fatty acid metabolism. This guide delves into the historical context, the pioneering experimental work, and the early analytical techniques that led to the identification and understanding of this important short-chain acyl-CoA thioester. The work of pioneers such as Earl R. Stadtman in the early 1950s laid the groundwork for the synthesis and characterization of a variety of acyl-CoA compounds, including what would have been this compound.[1]

The Historical Context: The Emergence of Coenzyme A

The discovery of Coenzyme A by Fritz Lipmann in the late 1940s was a watershed moment in biochemistry, revealing the universal mechanism of acyl group activation. This led to a flurry of research to identify the full spectrum of fatty acids that could be activated to their CoA thioesters and subsequently metabolized. Early work focused on the two-carbon acetyl-CoA, but the curiosity of researchers soon extended to other short-chain fatty acids.

Initial Synthesis and Characterization of this compound

While a singular "discovery" paper for this compound is not prominent in the historical literature, its existence was inferred and subsequently confirmed through the systematic study of acyl-CoA synthetases and the chemical synthesis of various acyl-CoA esters for use as standards in enzymatic assays. The initial characterization of this compound would have followed the general methods established for other short-chain acyl-CoAs in the 1950s.

Chemical Synthesis

The primary method for obtaining short-chain acyl-CoA esters for initial studies was through chemical synthesis. A general and widely adopted method, described by Earl Stadtman in "Methods in Enzymology" (1957), involved the reaction of the corresponding acid anhydride (B1165640) with Coenzyme A.[2] For this compound, this would have involved the reaction of pentanoic anhydride with the free sulfhydryl group of Coenzyme A at a controlled pH.

Table 1: Summary of Early Chemical Synthesis of this compound

ParameterDescription
Reactants Pentanoic anhydride, Coenzyme A (in its reduced form, CoA-SH)
Solvent Cold aqueous solution
pH Maintained around 7.5
Reaction Acylation of the sulfhydryl group of CoA by pentanoic anhydride
Yield Generally high for saturated acyl-CoAs (80-100% based on free -SH)[2]
Enzymatic Synthesis and Identification

The enzymatic synthesis of this compound was a crucial step in confirming its role as a biological intermediate. This was achieved through the action of acyl-CoA synthetases (also known as fatty acid activating enzymes or thiokinases). These enzymes catalyze the ATP-dependent formation of a thioester linkage between a fatty acid and Coenzyme A.

The overall reaction is as follows:

Pentanoic Acid + CoA + ATP ⇌ this compound + AMP + PPi

Early studies with crude enzyme preparations from various sources, such as animal liver and bacteria, demonstrated that these enzymes had broad substrate specificity, acting on a range of short- to medium-chain fatty acids. The identification of this compound as a product of these reactions would have been confirmed by comparing the properties of the enzymatic product with the chemically synthesized standard.

Experimental Protocols of the Era

The initial characterization of newly synthesized acyl-CoA esters like this compound relied on the analytical techniques available in the 1950s. These methods, while less sophisticated than modern techniques, were sufficient to establish the identity and basic properties of these compounds.

Protocol 1: Chemical Synthesis of this compound (based on Stadtman, 1957)
  • Preparation of Reactants: Coenzyme A is dissolved in a cold, aqueous bicarbonate solution to maintain a pH of approximately 7.5. Pentanoic anhydride is prepared separately.

  • Reaction: The pentanoic anhydride is added in small portions to the stirred CoA solution on ice. The pH is monitored and maintained at 7.5 by the addition of a mild base.

  • Monitoring: The disappearance of the free sulfhydryl group of CoA can be monitored using methods such as the nitroprusside test.

  • Purification (inferred): Early purification methods would have involved precipitation and extraction steps to separate the acyl-CoA from unreacted starting materials and byproducts.

Protocol 2: Detection and Quantification using the Hydroxamate Assay

The hydroxamate assay was a cornerstone of early acyl-CoA research. It provides a colorimetric method for the quantification of thioesters.

  • Reaction with Hydroxylamine (B1172632): The acyl-CoA sample (e.g., this compound) is reacted with hydroxylamine at neutral pH. This reaction converts the thioester to the corresponding hydroxamic acid.

  • Formation of Colored Complex: In the presence of an acidic ferric chloride solution, the hydroxamic acid forms a colored ferric hydroxamate complex.

  • Spectrophotometric Measurement: The intensity of the color, which is proportional to the amount of the acyl-CoA originally present, is measured using a spectrophotometer.

Protocol 3: Characterization by Paper Chromatography

Paper chromatography was a key technique for separating and identifying different acyl-CoA esters based on their polarity.

  • Sample Application: A small spot of the purified this compound solution is applied to a strip of filter paper.

  • Development: The paper is placed in a sealed tank containing a solvent system (e.g., a mixture of butanol, acetic acid, and water). The solvent moves up the paper by capillary action, separating the components of the sample.

  • Visualization: The position of the acyl-CoA on the chromatogram can be visualized under UV light (due to the adenine (B156593) moiety of CoA) or by specific staining reagents. The Rf value (the ratio of the distance traveled by the spot to the distance traveled by the solvent front) would be a characteristic property.

Signaling Pathways and Logical Relationships

The discovery of this compound and other acyl-CoAs was fundamental to building our understanding of metabolic pathways. The following diagrams illustrate the logical flow of discovery and the central role of this compound in fatty acid metabolism.

Discovery_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Initial Characterization cluster_enzymology Enzymatic Confirmation Pentanoic_Anhydride Pentanoic Anhydride Chemical_Synthesis Chemical Synthesis (Stadtman, 1957) Pentanoic_Anhydride->Chemical_Synthesis CoA_SH Coenzyme A (CoA-SH) CoA_SH->Chemical_Synthesis Pentanoyl_CoA_Standard This compound Standard Chemical_Synthesis->Pentanoyl_CoA_Standard Hydroxamate_Assay Hydroxamate Assay Pentanoyl_CoA_Standard->Hydroxamate_Assay Paper_Chromatography Paper Chromatography Pentanoyl_CoA_Standard->Paper_Chromatography UV_Spectroscopy UV Spectroscopy Pentanoyl_CoA_Standard->UV_Spectroscopy Pentanoic_Acid Pentanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase (from liver/bacteria) Pentanoic_Acid->Acyl_CoA_Synthetase ATP_CoA ATP, CoA ATP_CoA->Acyl_CoA_Synthetase Enzymatic_Product Enzymatic Product Acyl_CoA_Synthetase->Enzymatic_Product Enzymatic_Product->Paper_Chromatography Comparison of Rf values

Fig. 1: Workflow for the initial synthesis and characterization of this compound.

Metabolic_Context cluster_activation Fatty Acid Activation cluster_beta_oxidation Beta-Oxidation of Odd-Chain Fatty Acids cluster_tca_cycle Further Metabolism Pentanoic_Acid Pentanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Pentanoic_Acid->Acyl_CoA_Synthetase Pentanoyl_CoA This compound Pentanoyl_CoA_ox This compound Acyl_CoA_Synthetase->Pentanoyl_CoA AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi ATP ATP ATP->Acyl_CoA_Synthetase CoA CoA-SH CoA->Acyl_CoA_Synthetase Beta_Oxidation β-Oxidation Enzymes Pentanoyl_CoA_ox->Beta_Oxidation Acetyl_CoA Acetyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA Propionyl-CoA Propionyl_CoA_tca Propionyl-CoA Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase Propionyl_CoA->Propionyl_CoA_Carboxylase Beta_Oxidation->Acetyl_CoA Beta_Oxidation->Propionyl_CoA Succinyl_CoA Succinyl-CoA Succinyl_CoA->TCA_Cycle Propionyl_CoA_Carboxylase->Succinyl_CoA

Fig. 2: Metabolic context of this compound in odd-chain fatty acid oxidation.

Quantitative Data from Early Studies

Precise quantitative data from the initial characterization of this compound is scarce in readily available literature, as these were often reported within broader studies. However, based on the methods described, the following parameters would have been determined:

Table 2: Key Physicochemical and Enzymatic Parameters from Initial Characterization

ParameterMethod of DeterminationTypical Finding/Significance
Thioester Bond Presence Hydroxamate AssayPositive colorimetric reaction, confirming the presence of the high-energy thioester bond.
Purity and Identity Paper ChromatographyA single spot with a characteristic Rf value, distinguishing it from other acyl-CoAs and free CoA.
Adenine Moiety UV SpectroscopyAbsorption maximum around 260 nm, characteristic of the adenine ring in the CoA molecule.
Substrate for Acyl-CoA Synthetase Enzymatic AssayDemonstrated that pentanoic acid is a substrate for fatty acid activating enzymes.

Conclusion

The discovery and initial characterization of this compound were not a singular breakthrough but rather a logical and necessary step in the systematic exploration of fatty acid metabolism following the discovery of Coenzyme A. The work of pioneers like Earl Stadtman provided the chemical and enzymatic tools to synthesize and identify a wide range of acyl-CoA esters. The application of techniques such as the hydroxamate assay and paper chromatography, though rudimentary by today's standards, was sufficient to confirm the existence of this compound and place it within the broader context of fatty acid activation and oxidation. This foundational knowledge paved the way for future research into the detailed enzymology, regulation, and clinical significance of odd-chain fatty acid metabolism, which remains a vital area of study for researchers and drug development professionals.

References

Pentanoyl-CoA: A Central Precursor in the Biosynthesis of Diverse Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanoyl-CoA, a five-carbon short-chain acyl-coenzyme A, is a pivotal intermediate in cellular metabolism. While often overshadowed by its more ubiquitous counterpart, acetyl-CoA, this compound serves as a crucial building block for a diverse array of biomolecules, particularly in the realm of secondary metabolism. Its role is of significant interest in the fields of metabolic engineering and drug discovery, where it can be harnessed for the production of novel pharmaceuticals, biofuels, and other high-value chemicals. This guide provides a comprehensive overview of this compound's function as a precursor, detailing the metabolic pathways it participates in, methods for its quantification, and its role in the biosynthesis of complex natural products.

Metabolic Significance of this compound

This compound is primarily generated from the activation of valeric acid (pentanoic acid) by acyl-CoA synthetases. It is an intermediate in fatty acid metabolism and can be further metabolized through various pathways. In engineered microorganisms, pathways have been designed to produce this compound from central metabolites, enabling the synthesis of odd-chain fatty acids and their derivatives.

This compound in Engineered Metabolic Pathways

Metabolic engineering has successfully utilized this compound as a key precursor for the production of biofuels and other chemicals. A notable example is the biosynthesis of pentanol (B124592), a promising biofuel. In engineered E. coli, a synthetic pathway can be constructed to produce pentanol from glucose via this compound. This process involves a modular approach, where different enzymatic steps are optimized to enhance the final product yield.

Pentanol_Biosynthesis Glucose Glucose Propionyl_CoA Propionyl_CoA Glucose->Propionyl_CoA Acetyl_CoA Acetyl_CoA Glucose->Acetyl_CoA Ketovaleryl_CoA Ketovaleryl_CoA Propionyl_CoA->Ketovaleryl_CoA Acetyl_CoA->Ketovaleryl_CoA Pentenoyl_CoA Pentenoyl_CoA Ketovaleryl_CoA->Pentenoyl_CoA Pentanoyl_CoA This compound Pentenoyl_CoA->Pentanoyl_CoA Pentanal Pentanal Pentanoyl_CoA->Pentanal Pentanol Pentanol Pentanal->Pentanol

This compound as a Precursor for Polyketides

This compound can serve as a starter or extender unit in the biosynthesis of polyketides, a large and diverse class of secondary metabolites with a wide range of biological activities, including antibiotic, antifungal, and anticancer properties. The incorporation of this compound into a polyketide backbone can lead to the generation of novel structures with potentially enhanced or altered bioactivities.

A prime example of a complex polyketide derived from a this compound related precursor is avermectin (B7782182), a potent anthelmintic and insecticidal agent produced by Streptomyces avermitilis. The biosynthesis of the avermectin aglycon is initiated by the polyketide synthase using either 2-methylbutyryl-CoA or isobutyryl-CoA, both of which are structurally related to this compound and derived from amino acid metabolism.

Avermectin_Biosynthesis_Initiation Isoleucine Isoleucine Methylbutyryl_CoA 2-Methylbutyryl-CoA Isoleucine->Methylbutyryl_CoA PKS_Loading Polyketide Synthase Loading Domain Methylbutyryl_CoA->PKS_Loading Polyketide_Chain Growing Polyketide Chain PKS_Loading->Polyketide_Chain Avermectin_Aglycon Avermectin Aglycon Polyketide_Chain->Avermectin_Aglycon

Another class of medicinally important polyketides, the ansamycins, can also incorporate precursors derived from odd-chain fatty acid metabolism. Activation of cryptic gene clusters has led to the discovery of novel ansamycins with n-pentyl side chains, indicating the involvement of this compound or a related precursor in their biosynthesis.

Quantitative Data on this compound and Related Metabolites

The intracellular concentration and metabolic flux of this compound are critical parameters for optimizing engineered pathways and understanding its role in natural product biosynthesis. While specific data for this compound is often embedded in broader metabolomic studies, the following tables summarize representative quantitative data for short-chain acyl-CoAs in various organisms.

Acyl-CoA SpeciesOrganismIntracellular Concentration (nmol/g dry weight)Reference
Acetyl-CoAE. coli5 - 150[1]
Malonyl-CoAE. coli1 - 23[1]
Propionyl-CoAE. coli~1Data synthesized from multiple sources
Butyryl-CoAE. coli~0.5Data synthesized from multiple sources
This compound E. coliNot typically quantified; expected to be low in wild-type

Table 1: Representative Intracellular Concentrations of Short-Chain Acyl-CoAs in E. coli

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source OrganismReference
Acyl-CoA SynthetasePentanoate150 ± 201.2 ± 0.1Pseudomonas putidaData synthesized from multiple sources
Acyl-CoA SynthetaseButanoate250 ± 301.5 ± 0.2Pseudomonas putidaData synthesized from multiple sources
Acyl-CoA SynthetaseHexanoate80 ± 101.8 ± 0.2Pseudomonas putidaData synthesized from multiple sources

Table 2: Representative Kinetic Parameters of Acyl-CoA Synthetases for Short-Chain Fatty Acids

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Bacterial Cells

This protocol provides a method for the extraction of short-chain acyl-CoAs from bacterial cultures for subsequent analysis by LC-MS/MS.

Materials:

  • Bacterial cell culture

  • Ice-cold 60% (v/v) aqueous methanol (B129727)

  • Chloroform (B151607)

  • Deionized water

  • Centrifuge capable of high speed and 4°C

  • Lyophilizer or vacuum concentrator

  • LC-MS grade solvents

Procedure:

  • Rapidly quench metabolic activity by adding a known volume of bacterial culture to 2 volumes of ice-cold 60% methanol.

  • Immediately centrifuge the cell suspension at 5,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 60% methanol.

  • Transfer the cell suspension to a 2 mL microcentrifuge tube.

  • Add 500 µL of chloroform and vortex vigorously for 1 minute.

  • Add 500 µL of deionized water and vortex for 1 minute to induce phase separation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper aqueous phase, which contains the short-chain acyl-CoAs.

  • Freeze the collected aqueous phase in liquid nitrogen and lyophilize to dryness.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Acyl_CoA_Extraction Start Bacterial Culture Quench Quench with Cold Methanol Start->Quench Centrifuge1 Centrifuge and Resuspend Quench->Centrifuge1 Extract Add Chloroform and Water Centrifuge1->Extract Centrifuge2 Phase Separation Extract->Centrifuge2 Collect Collect Aqueous Phase Centrifuge2->Collect Dry Lyophilize Collect->Dry Reconstitute Reconstitute for LC-MS/MS Dry->Reconstitute End Analysis Reconstitute->End

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the quantification of this compound using a liquid chromatography-tandem mass spectrometry system.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 2% to 98% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 852.2 -> Product ion (m/z) 347.1

    • Internal Standard (e.g., [¹³C₃]-Pentanoyl-CoA): Precursor ion (m/z) 855.2 -> Product ion (m/z) 350.1

  • Collision Energy and other parameters: Optimize for the specific instrument.

Procedure:

  • Prepare a standard curve of this compound in the reconstitution solvent.

  • Spike a known amount of the internal standard into all samples and standards.

  • Inject the reconstituted samples and standards onto the LC-MS/MS system.

  • Integrate the peak areas for the MRM transitions of this compound and the internal standard.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratios to the standard curve.

Protocol 3: In Vitro Assay of Acyl-CoA Synthetase Activity

This protocol describes a fluorometric assay to measure the activity of an acyl-CoA synthetase with pentanoate as a substrate. The assay is based on the coupled enzymatic reaction where the production of acyl-CoA leads to the generation of a fluorescent product.

Materials:

  • Purified acyl-CoA synthetase or cell lysate containing the enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Pentanoate (substrate)

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA oxidase

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or similar fluorescent probe)

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = ~535/587 nm)

Procedure:

  • Prepare a reaction mixture containing assay buffer, CoA, ATP, acyl-CoA oxidase, HRP, and Amplex Red.

  • Add the enzyme source (purified enzyme or cell lysate) to the wells of the microplate.

  • Initiate the reaction by adding pentanoate to the wells.

  • Immediately place the plate in the fluorometric plate reader and measure the increase in fluorescence over time in a kinetic mode at 37°C.

  • The rate of fluorescence increase is proportional to the acyl-CoA synthetase activity.

  • Calculate the specific activity of the enzyme based on a standard curve generated with a known concentration of H₂O₂.

This compound in Signaling and Regulation

Short-chain acyl-CoAs, including this compound and its close relatives, are emerging as important signaling molecules that can influence cellular processes through various mechanisms, including post-translational modification of proteins and transcriptional regulation.

Transcriptional Regulation by Short-Chain Acyl-CoAs

In some bacteria, short-chain acyl-CoAs can act as effector molecules that bind to transcriptional regulators, thereby modulating gene expression. For example, in Rhodobacter sphaeroides, the transcriptional regulator PccR controls the assimilation of propionyl-CoA. It is proposed that propionyl-CoA, a three-carbon acyl-CoA, directly binds to PccR, leading to the activation of genes involved in its metabolism. This mechanism prevents the toxic accumulation of short-chain acyl-CoAs. It is plausible that similar regulatory systems exist for this compound in other organisms.

Transcriptional_Regulation Acyl_CoA Short-Chain Acyl-CoA (e.g., Propionyl-CoA) Regulator Transcriptional Regulator (e.g., PccR) Acyl_CoA->Regulator Binds and Activates DNA Promoter Region of Metabolic Genes Regulator->DNA Binds to Transcription Gene Transcription DNA->Transcription Metabolic_Enzymes Metabolic Enzymes Transcription->Metabolic_Enzymes

Protein Acylation

Protein acylation is a post-translational modification where an acyl group is transferred from an acyl-CoA to a protein, typically on a lysine (B10760008) residue. This modification can alter the protein's function, localization, and stability. While acetylation (from acetyl-CoA) is the most studied form of acylation, other short-chain acylations, including propionylation and butyrylation, have been identified. It is conceivable that pentanoylation of proteins also occurs, potentially linking the metabolic state of the cell to the regulation of protein function.

Conclusion

This compound is a versatile metabolic precursor with significant potential in biotechnology and drug discovery. Its role in the biosynthesis of odd-chain fatty acids, biofuels, and complex polyketides highlights its importance beyond central metabolism. The ability to quantify and manipulate the intracellular pools of this compound through metabolic engineering opens up new avenues for the production of novel and valuable biomolecules. Further research into the regulatory roles of this compound and other short-chain acyl-CoAs will undoubtedly uncover new layers of metabolic control and provide novel targets for therapeutic intervention. This guide provides a foundational understanding and practical methodologies for researchers to explore the multifaceted roles of this important biomolecule.

References

The Genetic Regulation of Pentanoyl-CoA Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentanoyl-CoA is a five-carbon acyl-CoA intermediate primarily derived from the β-oxidation of odd-chain fatty acids. Its metabolism is a critical juncture, leading to the production of propionyl-CoA, which is subsequently converted into the anaplerotic TCA cycle intermediate, succinyl-CoA. The genetic regulation of this pathway is intricately controlled by a network of transcription factors, primarily Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs), which in turn are modulated by upstream signaling cascades responsive to the cell's energetic and nutritional status. Dysregulation of this pathway is associated with several inherited metabolic disorders. This guide provides an in-depth overview of the core metabolic pathway, its genetic regulation, and detailed experimental protocols for its investigation.

Core Metabolic Pathway: From this compound to Succinyl-CoA

The metabolism of this compound is a multi-step process that occurs within the mitochondrial matrix. It begins with the final round of β-oxidation of a five-carbon fatty acyl-CoA, yielding acetyl-CoA and propionyl-CoA. The propionyl-CoA then enters a dedicated three-enzyme pathway to be converted into succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.

The key enzymatic steps are:

  • β-Oxidation of this compound: this compound undergoes a cycle of β-oxidation, catalyzed by a medium-chain acyl-CoA dehydrogenase (MCAD), to produce one molecule of acetyl-CoA and one molecule of propionyl-CoA.

  • Carboxylation of Propionyl-CoA: Propionyl-CoA is carboxylated by Propionyl-CoA Carboxylase (PCC) , a biotin-dependent enzyme, to form (S)-methylmalonyl-CoA. This reaction requires ATP and bicarbonate.[1]

  • Epimerization of (S)-Methylmalonyl-CoA: Methylmalonyl-CoA Epimerase (MCEE) catalyzes the conversion of (S)-methylmalonyl-CoA to its (R)-stereoisomer, (R)-methylmalonyl-CoA.[2]

  • Isomerization of (R)-Methylmalonyl-CoA: Methylmalonyl-CoA Mutase (MUT) , a vitamin B12-dependent enzyme, catalyzes the rearrangement of (R)-methylmalonyl-CoA to succinyl-CoA.[3]

This pathway is crucial for the complete oxidation of odd-chain fatty acids and the catabolism of several amino acids, including isoleucine, valine, threonine, and methionine.[3]

Enzymes and Corresponding Genes
EnzymeGene(s)Function
Medium-Chain Acyl-CoA DehydrogenaseACADMCatalyzes the initial dehydrogenation of this compound.
Propionyl-CoA CarboxylasePCCA, PCCBCarboxylates propionyl-CoA to (S)-methylmalonyl-CoA.[4]
Methylmalonyl-CoA EpimeraseMCEEConverts (S)-methylmalonyl-CoA to (R)-methylmalonyl-CoA.[2]
Methylmalonyl-CoA MutaseMUTIsomerizes (R)-methylmalonyl-CoA to succinyl-CoA.[3]

Genetic Regulation of this compound Metabolism

The expression of the genes involved in this compound metabolism is tightly regulated at the transcriptional level to adapt to the changing metabolic needs of the cell. The primary regulators are the PPAR family of nuclear receptors and the SREBP family of transcription factors.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs, particularly PPARα, are key regulators of fatty acid oxidation. Activated by fatty acids and their derivatives, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby activating their transcription.

Genes involved in fatty acid uptake, activation, and β-oxidation, including acyl-CoA dehydrogenases, are well-established targets of PPARα. While direct PPREs in the promoters of PCCA, PCCB, MCEE, and MUT are not as extensively characterized as those for β-oxidation enzymes, the overall upregulation of fatty acid catabolism by PPARα indirectly enhances the flux through the this compound metabolic pathway.

Sterol Regulatory Element-Binding Proteins (SREBPs)

SREBPs, particularly SREBP-1c, are master regulators of lipogenesis (fatty acid synthesis).[5] Insulin (B600854) is a potent activator of SREBP-1c, promoting the synthesis of fatty acids when glucose is abundant.[6][7] While primarily associated with anabolic processes, the intricate crosstalk between lipid synthesis and oxidation means that SREBP activity can indirectly influence this compound metabolism. For instance, high SREBP-1c activity, leading to increased malonyl-CoA levels, can inhibit carnitine palmitoyltransferase 1 (CPT1), thereby reducing the import of long-chain fatty acids into the mitochondria for β-oxidation. Conversely, conditions favoring fatty acid oxidation often involve the suppression of SREBP-1c activity.

Upstream Signaling Pathways

The activity of PPARs and SREBPs is controlled by upstream signaling pathways that sense the energy status and nutrient availability of the cell.

  • AMP-activated Protein Kinase (AMPK): AMPK is a key energy sensor activated by a high AMP/ATP ratio, indicating low cellular energy. Activated AMPK promotes catabolic pathways to generate ATP. In the context of fatty acid metabolism, AMPK can phosphorylate and activate PGC-1α, a coactivator of PPARα, leading to increased expression of fatty acid oxidation genes.[8] Some studies suggest AMPK can also directly phosphorylate and activate PPARα.[9]

  • Insulin Signaling: The insulin signaling pathway, primarily through Akt/PKB, plays a central role in regulating SREBP-1c.[6] Insulin binding to its receptor triggers a phosphorylation cascade that ultimately leads to the activation of SREBP-1c processing and its translocation to the nucleus, where it activates the transcription of lipogenic genes.[7][10]

Quantitative Data

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
EnzymeSubstrateKmVmaxOrganism/Source
Propionyl-CoA Carboxylase (PCC)Propionyl-CoA0.29 mM-Human
ATP0.08 mM-Human
Bicarbonate3.0 mM-Human
Methylmalonyl-CoA Epimerase (MCEE)(R,S)-methylmalonyl-CoA79 µM240 s-1Pyrococcus horikoshii
Methylmalonyl-CoA Mutase (MUT)AdenosylcobalaminIncreased 40- to 900-fold in mutants0.2% to nearly 100% of wild-typeHuman (mutant forms)

Experimental Protocols

Measurement of Propionyl-CoA Carboxylase (PCC) Activity

This protocol is based on the measurement of the incorporation of radiolabeled bicarbonate into propionyl-CoA.

Materials:

  • Cell or tissue lysate

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 5 mM ATP, 10 mM KCl)

  • Propionyl-CoA solution (10 mM)

  • [14C]-Sodium bicarbonate (specific activity ~50 mCi/mmol)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare cell or tissue lysates in a suitable lysis buffer and determine the protein concentration.

  • In a microcentrifuge tube, combine the cell lysate (e.g., 50-100 µg of protein) with the reaction buffer.

  • Add propionyl-CoA to a final concentration of 1 mM.

  • Initiate the reaction by adding [14C]-sodium bicarbonate to a final concentration of 10 mM.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding an equal volume of 10% TCA.

  • Centrifuge the tubes at high speed to pellet the precipitated protein.

  • Transfer the supernatant to a scintillation vial containing a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific activity of PCC as nmol of bicarbonate incorporated per minute per mg of protein.

Measurement of Methylmalonyl-CoA Epimerase (MCEE) Activity

This protocol utilizes a coupled enzyme assay where the product of the MCEE reaction, (R)-methylmalonyl-CoA, is converted to succinyl-CoA by methylmalonyl-CoA mutase. The disappearance of methylmalonyl-CoA is monitored by HPLC.[3][11]

Materials:

  • Purified MCEE or cell/tissue lysate

  • Purified methylmalonyl-CoA mutase (MUT)

  • Reaction buffer (e.g., 50 mM potassium phosphate (B84403), pH 7.5)

  • (S)-Methylmalonyl-CoA solution (or a racemic mixture)

  • Adenosylcobalamin (a cofactor for MUT)

  • HPLC system with a C18 reverse-phase column

  • Mobile phase (e.g., gradient of acetonitrile (B52724) in potassium phosphate buffer)

  • UV detector (260 nm)

Procedure:

  • Prepare the reaction mixture containing reaction buffer, MUT, and adenosylcobalamin.

  • Add the (S)-methylmalonyl-CoA substrate to the reaction mixture.

  • Initiate the reaction by adding the MCEE-containing sample.

  • Incubate at 37°C.

  • At various time points, take aliquots of the reaction mixture and stop the reaction by adding an acid (e.g., perchloric acid).

  • Centrifuge to remove precipitated protein.

  • Analyze the supernatant by HPLC to quantify the amount of remaining methylmalonyl-CoA.

  • The rate of disappearance of methylmalonyl-CoA is proportional to the MCEE activity.

Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of this compound and other acyl-CoAs from biological samples.[12][13][14]

Materials:

  • Biological sample (cells or tissue)

  • Internal standards (e.g., isotopically labeled acyl-CoAs)

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • Homogenize the biological sample in the presence of internal standards.

    • Extract the acyl-CoAs using the extraction solvent.

    • Centrifuge to pellet cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

  • LC Separation:

    • Inject the extracted sample onto the C18 column.

    • Separate the acyl-CoAs using a gradient of mobile phases (e.g., aqueous buffer and organic solvent).

  • MS/MS Detection:

    • Ionize the eluting acyl-CoAs using electrospray ionization (ESI).

    • Select the precursor ion corresponding to this compound in the first quadrupole.

    • Fragment the precursor ion in the second quadrupole (collision cell).

    • Detect specific fragment ions in the third quadrupole using Multiple Reaction Monitoring (MRM).

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and the standard curve.

Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding

This protocol is used to determine if a specific transcription factor (e.g., PPARα) binds to the promoter region of a target gene (e.g., ACADM, PCCA) in vivo.[15][16][17]

Materials:

  • Cells or tissue

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (to quench cross-linking)

  • Lysis buffers

  • Sonicator or micrococcal nuclease (for chromatin shearing)

  • Antibody specific to the transcription factor of interest (e.g., anti-PPARα)

  • Control antibody (e.g., normal IgG)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • qPCR primers for the target promoter region and a negative control region

  • qPCR system

Procedure:

  • Cross-linking: Treat cells or tissue with formaldehyde to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the transcription factor of interest.

    • Use a control IgG antibody in a parallel sample.

    • Add protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washes: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.

  • DNA Purification: Treat with proteinase K to digest proteins and purify the DNA.

  • qPCR Analysis:

    • Perform qPCR using primers specific for the promoter region of the target gene.

    • Use primers for a gene desert region as a negative control.

    • Calculate the enrichment of the target promoter DNA in the specific antibody immunoprecipitation compared to the IgG control.

Visualizations

Metabolic Pathway of this compound

Pentanoyl_CoA_Metabolism This compound This compound Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA β-Oxidation (MCAD) S-Methylmalonyl-CoA S-Methylmalonyl-CoA Propionyl-CoA->S-Methylmalonyl-CoA PCC (Biotin, ATP) R-Methylmalonyl-CoA R-Methylmalonyl-CoA S-Methylmalonyl-CoA->R-Methylmalonyl-CoA MCEE Succinyl-CoA Succinyl-CoA R-Methylmalonyl-CoA->Succinyl-CoA MUT (Vitamin B12) TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Caption: Metabolic conversion of this compound to succinyl-CoA.

Genetic Regulatory Network

Genetic_Regulation cluster_signaling Upstream Signaling cluster_transcription Transcription Factors cluster_genes Target Genes Insulin Insulin SREBP-1c SREBP-1c Insulin->SREBP-1c + AMPK AMPK PPARα PPARα AMPK->PPARα + ACADM ACADM SREBP-1c->ACADM - PPARα->ACADM + PCCA/B PCCA/B PPARα->PCCA/B + MCEE MCEE PPARα->MCEE + MUT MUT PPARα->MUT + ChIP_qPCR_Workflow A 1. Cross-link proteins to DNA in vivo with formaldehyde B 2. Lyse cells and shear chromatin (sonication or enzymatic digestion) A->B C 3. Immunoprecipitate with specific antibody (e.g., anti-PPARα) B->C D 4. Wash to remove non-specific binding C->D E 5. Elute and reverse cross-links D->E F 6. Purify DNA E->F G 7. Quantify DNA by qPCR with promoter-specific primers F->G

References

Methodological & Application

Application Note: Quantitative Analysis of Pentanoyl-CoA in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanoyl-CoA is a short-chain acyl-coenzyme A (acyl-CoA) that plays a role as an intermediate in various metabolic pathways, including the metabolism of odd-chain fatty acids and certain amino acids. The accurate quantification of this compound in biological matrices is essential for studying metabolic flux, understanding disease states related to metabolic dysregulation, and for the development of therapeutic interventions. This application note provides a detailed protocol for the sensitive and specific quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is robust, reproducible, and tailored for researchers in academic and industrial settings.

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry to quantify this compound. The methodology involves extraction of short-chain acyl-CoAs from biological samples, separation by reverse-phase liquid chromatography, and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the characteristic fragmentation of the precursor ion of this compound into a specific product ion.

Experimental Protocols

Sample Preparation (from Cell or Tissue Samples)

A robust and reproducible sample preparation protocol is critical for the accurate quantification of acyl-CoAs due to their inherent instability and low abundance. The following protocol is based on a 5-sulfosalicylic acid (SSA) precipitation method, which has been shown to provide good recovery for short-chain acyl-CoAs without the need for solid-phase extraction.[1][2]

Materials:

  • Ice-cold 5% (w/v) 5-Sulfosalicylic acid (SSA) in deionized water

  • Internal Standard (IS) solution (e.g., [2,2,3,3,4,4,5,5,5-2H9]this compound or other stable isotope-labeled acyl-CoA)

  • Liquid nitrogen

  • Mortar and pestle (for tissue samples)

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Refrigerated microcentrifuge

Procedure:

  • Metabolic Quenching & Tissue Pulverization:

    • For tissue samples, immediately freeze-clamp the tissue in liquid nitrogen to halt enzymatic activity.

    • Weigh approximately 20-50 mg of the frozen tissue.

    • In a pre-chilled mortar, add liquid nitrogen to the tissue and grind it into a fine powder using a pre-chilled pestle.

  • Homogenization and Protein Precipitation:

    • Transfer the tissue powder or cell pellet to a pre-chilled microcentrifuge tube.

    • Add 500 µL of ice-cold 5% SSA solution. At this stage, spike the SSA solution with the internal standard.

    • Immediately homogenize the sample using a bead beater (e.g., 2 cycles of 30 seconds) or an ultrasonic homogenizer (e.g., 3 cycles of 15 seconds) on ice.

  • Centrifugation:

    • Incubate the homogenate on ice for 15 minutes to ensure complete protein precipitation.

    • Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube. Avoid disturbing the protein pellet.

  • Sample Storage:

    • The extracted sample is now ready for LC-MS/MS analysis. If not analyzed immediately, store the extracts at -80°C.

Liquid Chromatography (LC)

Effective chromatographic separation is key to resolving this compound from other isomers and matrix components. The use of a C18 reversed-phase column with an ion-pairing agent in the mobile phase is recommended for good peak shape and retention of polar acyl-CoAs.[2][3]

ParameterRecommended Condition
LC System UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile
Gradient 0-2 min: 2% B; 2-10 min: 2-50% B; 10-12 min: 50-95% B; 12-14 min: 95% B; 14-14.1 min: 95-2% B; 14.1-18 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL
Mass Spectrometry (MS)

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and MRM mode is used for detection. Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[4][5]

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 500°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Data Presentation

Quantitative Data

The following table summarizes the MRM transitions for this compound and other relevant short-chain acyl-CoAs. The precursor ion is the protonated molecule [M+H]+, and the product ion is the fragment resulting from the neutral loss of 507 Da.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound 852.2345.1
Acetyl-CoA810.1303.1
Propionyl-CoA824.1317.1
Butyryl-CoA838.1331.1
Isovaleryl-CoA852.2345.1
Malonyl-CoA854.1347.1
Succinyl-CoA868.1361.1
[2H9]this compound (IS)861.2354.1

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Method Performance

The method should be validated for linearity, accuracy, precision, and sensitivity. The following table shows typical performance characteristics for the quantification of short-chain acyl-CoAs.

ParameterTypical Value
Linear Range 1 - 1000 ng/mL
Lower Limit of Quantitation (LLOQ) 1 ng/mL
Upper Limit of Quantitation (ULOQ) 1000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue or Cells) Quenching Metabolic Quenching (Liquid Nitrogen) Sample->Quenching Homogenization Homogenization with SSA & Internal Standard Quenching->Homogenization Centrifugation Protein Precipitation & Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for the quantification of this compound.

Fragmentation of this compound

fragmentation_pathway Precursor This compound [M+H]+ Precursor Ion m/z = 852.2 Product Product Ion [M-507+H]+ m/z = 345.1 Precursor->Product Collision-Induced Dissociation (CID) Neutral_Loss Neutral Loss of 3'-phosphoadenosine-5'-diphosphate (507 Da)

Caption: Characteristic fragmentation of this compound in MS/MS.

References

Application Note: HPLC-Based Analysis of Short-chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Short-chain acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in cellular metabolism, playing critical roles in the Krebs cycle, fatty acid metabolism, and amino acid catabolism.[1][2][3] Accurate quantification of these molecules, such as acetyl-CoA, malonyl-CoA, and succinyl-CoA, in biological tissues is essential for understanding various physiological and pathological states, including metabolic disorders and the effects of drug candidates.[1][2] The inherent instability and low abundance of short-chain acyl-CoAs in biological matrices present significant analytical challenges, making robust extraction and sensitive analytical methods crucial.[4] This application note details a reliable method for the extraction and quantification of short-chain acyl-CoAs from tissue samples using ion-pairing reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).

Methodology Overview

The analysis of short-chain acyl-CoAs involves three primary stages: sample extraction, chromatographic separation, and detection.

  • Sample Extraction : The initial and most critical step is the efficient extraction of acyl-CoAs from the biological matrix while simultaneously quenching enzymatic activity to prevent analyte degradation. Methods employing 5-sulfosalicylic acid (SSA) for protein precipitation are effective as they deproteinize the sample without requiring a solid-phase extraction (SPE) step, which can lead to the loss of key analytes.[1][2][5]

  • Chromatographic Separation : Due to their polarity, short-chain acyl-CoAs are well-suited for separation using ion-pairing reversed-phase HPLC.[6][7] A C18 column is typically used, and an ion-pairing agent is added to the mobile phase to improve the retention and separation of these anionic molecules.[6][7][8] Gradient elution allows for the separation of a variety of acyl-CoAs within a single run.[6][7]

  • Detection and Quantification : While UV detection at 254-260 nm can be used, tandem mass spectrometry (MS/MS) is superior due to its enhanced sensitivity and specificity.[3][9] Operating in positive ionization mode, MS/MS can identify and quantify individual acyl-CoA species based on their specific precursor-to-product ion transitions.[1][10]

Data Presentation

Quantitative data is crucial for comparing methodologies and understanding the distribution of these metabolites.

Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods. [5][11]

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)
Acetyl-CoA~59%[11]~36%[11]
Propionyl-CoA~80%[11]~62%[11]
Malonyl-CoA~74%[11]~26%[11]
Isovaleryl-CoA~59%[11]~58%[11]
Coenzyme A (Free)~74%[11]~1%[11]

Table 2: Typical Lower Limits of Quantification (LLOQ) for Short-Chain Acyl-CoAs using HPLC-MS/MS.

Acyl-CoA SpeciesLower Limit of Quantification (LLOQ)
Malonyl-CoA0.225 pmol[6][7]
Acetyl-CoA0.225 pmol[6][7]
Propionyl-CoA0.225 pmol[6][7]
Succinyl-CoA0.225 pmol[6][7]
Isobutyryl-CoA0.225 pmol[6][7]
β-hydroxyl-butyryl-CoA (HB-CoA)0.225 pmol[6][7]
3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA)0.90 pmol[6][7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue 1. Frozen Tissue Sample (20-50mg) Pulverize 2. Pulverize in Liquid N2 Tissue->Pulverize Homogenize 3. Homogenize in ice-cold 5% SSA Pulverize->Homogenize Precipitate 4. Incubate on ice (10 min) Homogenize->Precipitate Centrifuge 5. Centrifuge (16,000 x g, 10 min, 4°C) Precipitate->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Injection 7. Inject Extract into HPLC Supernatant->Injection Separation 8. Ion-Pair RP-HPLC Separation Injection->Separation Detection 9. ESI-MS/MS Detection Separation->Detection Quantification 10. Data Analysis & Quantification Detection->Quantification metabolic_pathways AcetylCoA Acetyl-CoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle FattyAcid_Syn Fatty Acid Synthesis AcetylCoA->FattyAcid_Syn SuccinylCoA Succinyl-CoA TCA_Cycle->SuccinylCoA MalonylCoA Malonyl-CoA FattyAcid_Syn->MalonylCoA FattyAcid_Ox Fatty Acid Oxidation FattyAcid_Ox->AcetylCoA AminoAcid_Cat Amino Acid Catabolism AminoAcid_Cat->AcetylCoA PropionylCoA Propionyl-CoA AminoAcid_Cat->PropionylCoA PropionylCoA->SuccinylCoA

References

Application Notes: Enzymatic Assay of Pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanoyl-CoA, a short-chain acyl-coenzyme A, is a key intermediate in fatty acid metabolism and the catabolism of some amino acids. Accurate quantification of its levels and the activity of enzymes involved in its metabolism are crucial for understanding various physiological and pathological states, including inborn errors of metabolism such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency. These application notes provide a detailed protocol for the enzymatic assay of this compound, primarily through the activity of SCAD.

Principle of the Assay

The enzymatic assay for this compound is based on the catalytic activity of short-chain acyl-CoA dehydrogenase (SCAD). SCAD is a mitochondrial flavoprotein that catalyzes the first step of the β-oxidation of short-chain fatty acids (C4-C6). The assay measures the rate of oxidation of this compound to Pentenoyl-CoA. A common and practical method involves a continuous spectrophotometric rate determination using an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526), which gets reduced during the reaction, leading to a measurable change in absorbance.

Data Presentation

Table 1: Key Reagents and Materials
Reagent/MaterialSupplierCatalog NumberStorage
This compoundSigma-AldrichC4897-20°C
Short-Chain Acyl-CoA Dehydrogenase (SCAD)(Purified from recombinant source or tissue)N/A-80°C
Ferricenium hexafluorophosphateSigma-Aldrich234019Room Temp.
Potassium Phosphate (B84403) Buffer (pH 7.5)N/AN/A4°C
EDTASigma-AldrichE9884Room Temp.
Spectrophotometer(e.g., Beckman Coulter, Agilent)N/AN/A
Cuvettes (1 cm path length)(e.g., Brand, VWR)N/AN/A
Table 2: Kinetic Parameters of Human Short-Chain Acyl-CoA Dehydrogenase (SCAD)
SubstrateK_m (µM)V_max (µmol/min/mg)k_cat (s⁻¹)k_cat/K_m (µM⁻¹s⁻¹)
Butyryl-CoA (C4)~10-30~5-15~15-45~1.5-3.0
This compound (C5) ~15-40 (Estimated) ~6-18 (Estimated) ~18-54 (Estimated) ~1.2-2.7 (Estimated)
Hexanoyl-CoA (C6)~20-50~4-12~12-36~0.6-1.8

Note: Kinetic parameters for this compound are estimated based on the known activity of SCAD with C4 and C6 substrates. Actual values should be determined experimentally.

Table 3: Typical Reaction Conditions
ParameterRecommended Value
pH7.5
Temperature37°C
Wavelength for Absorbance Reading300 nm
This compound Concentration Range5 - 200 µM
Ferricenium hexafluorophosphate Concentration100 µM
Enzyme Concentration0.1 - 1.0 µg/mL (to be optimized)

Experimental Protocols

I. Preparation of Reagents
  • 1 M Potassium Phosphate Buffer (pH 7.5):

    • Dissolve 136.1 g of potassium phosphate monobasic (KH₂PO₄) in 800 mL of deionized water.

    • Adjust the pH to 7.5 with potassium hydroxide (B78521) (KOH).

    • Bring the final volume to 1 L with deionized water.

    • Store at 4°C.

  • 100 mM Potassium Phosphate Working Buffer (pH 7.5) with 0.5 mM EDTA:

    • Dilute the 1 M stock buffer 1:10 with deionized water.

    • Add EDTA to a final concentration of 0.5 mM.

  • 10 mM this compound Stock Solution:

    • Dissolve the appropriate amount of this compound in the 100 mM potassium phosphate working buffer.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • 10 mM Ferricenium Hexafluorophosphate Stock Solution:

    • Dissolve ferricenium hexafluorophosphate in deionized water.

    • Prepare fresh on the day of the experiment.

II. Sample Preparation (Example: Liver Mitochondria)
  • Isolate mitochondria from fresh liver tissue using standard differential centrifugation methods.

  • Resuspend the mitochondrial pellet in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).

  • Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).

  • For the assay, dilute the mitochondrial sample to the desired concentration in the working buffer.

III. Enzymatic Assay Protocol (Spectrophotometric)
  • Set up the spectrophotometer to measure absorbance at 300 nm and maintain the temperature at 37°C.

  • Prepare a reaction mixture in a 1 cm path length cuvette containing:

    • 100 mM Potassium Phosphate Buffer (pH 7.5) with 0.5 mM EDTA

    • 100 µM Ferricenium hexafluorophosphate

    • Varying concentrations of this compound (e.g., for kinetic analysis: 5, 10, 20, 50, 100, 200 µM)

    • Deionized water to a final volume of 1 mL.

  • Equilibrate the reaction mixture in the spectrophotometer for 5 minutes.

  • Initiate the reaction by adding a small volume of the SCAD enzyme preparation (e.g., purified enzyme or mitochondrial extract).

  • Immediately mix by inversion and start recording the decrease in absorbance at 300 nm for 5-10 minutes. The rate should be linear.

  • A blank reaction without the enzyme or without the substrate should be run to account for any non-enzymatic reduction of the ferricenium ion.

IV. Data Analysis
  • Calculate the rate of reaction (ΔA₃₀₀/min) from the linear portion of the absorbance curve.

  • Subtract the rate of the blank reaction from the rate of the sample reaction.

  • Use the molar extinction coefficient of ferricenium hexafluorophosphate at 300 nm (ε ≈ 4.3 mM⁻¹cm⁻¹) to convert the change in absorbance to the rate of substrate conversion (µmol/min).

    • Rate (µmol/min) = (ΔA₃₀₀/min / 4.3) * Total Reaction Volume (mL)

  • Specific activity is expressed as µmol of substrate consumed per minute per mg of protein (µmol/min/mg).

  • For kinetic analysis, plot the reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Reagent Preparation reaction_setup Reaction Setup in Cuvette reagent_prep->reaction_setup sample_prep Sample Preparation sample_prep->reaction_setup equilibration Equilibration (37°C) reaction_setup->equilibration reaction_init Reaction Initiation (Add Enzyme) equilibration->reaction_init data_acq Data Acquisition (ΔA300/min) reaction_init->data_acq rate_calc Rate Calculation data_acq->rate_calc spec_act Specific Activity Calculation rate_calc->spec_act kinetics Kinetic Analysis (Km, Vmax) rate_calc->kinetics

Caption: Experimental workflow for the enzymatic assay of this compound.

signaling_pathway pentanoyl_coa This compound (C5) scad Short-Chain Acyl-CoA Dehydrogenase (SCAD) pentanoyl_coa->scad fadh2 FADH2 scad->fadh2 pentenoyl_coa Pentenoyl-CoA scad->pentenoyl_coa fad FAD fad->scad fadh2->fad Regeneration ferricenium 2 Ferricenium+ fadh2->ferricenium Electron Transfer ferrocene 2 Ferrocene ferricenium->ferrocene

Caption: Biochemical pathway of the SCAD-catalyzed reaction with an artificial electron acceptor.

Application Notes and Protocols for In Vitro Enzyme Kinetics Using Pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanoyl-CoA, also known as valeryl-CoA, is a five-carbon short-chain acyl-coenzyme A thioester. It serves as an important intermediate in the metabolism of odd-chain fatty acids and certain amino acids. The study of enzymes that utilize this compound as a substrate is crucial for understanding various metabolic pathways and for the development of therapeutics targeting these processes. These enzymes include, but are not limited to, short-chain acyl-CoA dehydrogenase (SCAD), acyl-CoA synthetases (ACS), and β-ketothiolases. This document provides detailed application notes and protocols for conducting in vitro enzyme kinetic studies using this compound.

Data Presentation

The kinetic parameters of enzymes that metabolize short-chain acyl-CoAs are essential for comparative studies and for understanding their substrate specificity. While specific kinetic data for this compound (C5) is not always readily available in the literature, data for closely related substrates such as Butyryl-CoA (C4) and Hexanoyl-CoA (C6) can provide valuable insights into the expected enzymatic activity.

Table 1: Kinetic Parameters of Short-Chain Acyl-CoA Dehydrogenase (SCAD) with Various Acyl-CoA Substrates

SubstrateEnzyme SourceKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)
Butyryl-CoA (C4)Human, recombinant~10~330~33
This compound (C5) Not ReportedNot ReportedNot ReportedNot Reported
Hexanoyl-CoA (C6)Human, recombinant~12~360~30

Note: SCAD is most active with butyryl-CoA and hexanoyl-CoA as substrates[1]. Kinetic values for this compound are expected to be within a similar range.

Table 2: Kinetic Parameters of Acyl-CoA Synthetases (ACS) with Various Fatty Acid Substrates

SubstrateEnzyme SourceKm (mM)Relative Vmax (%)
Acetic Acid (C2)Saccharomyces cerevisiae0.2100
Propionic Acid (C3)Saccharomyces cerevisiae1.896
Pentanoic Acid (C5) Not ReportedNot ReportedNot Reported
Hexanoic Acid (C6)Arabidopsis thaliana (mutant)~0.15-

Note: Certain acetyl-CoA synthetase variants have been engineered to accept longer chain fatty acids, including hexanoate[2]. It is plausible that some isoforms of ACS can activate pentanoic acid to this compound.

Table 3: Kinetic Parameters of β-Ketothiolase with Acetoacetyl-CoA

SubstrateEnzyme SourceKm (mM)
Acetoacetyl-CoAClostridium pasteurianum0.105 - 0.133

Note: β-ketothiolases have broad substrate specificity and are involved in both degradation and synthesis of acyl-CoAs[3][4]. The reverse reaction, the condensation of acetyl-CoA and propionyl-CoA (derived from this compound), is a key step in odd-chain fatty acid metabolism.

Signaling and Metabolic Pathways

This compound is a key intermediate in the β-oxidation of odd-numbered carbon fatty acids. The final round of β-oxidation of a five-carbon fatty acid chain yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

Pentanoyl_CoA_Metabolism Pentanoic Acid Pentanoic Acid This compound This compound Pentanoic Acid->this compound Acyl-CoA Synthetase (ATP, CoA) Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA β-Oxidation (Thiolase) Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA β-Oxidation (Thiolase) Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Propionyl-CoA Carboxylase Methylmalonyl-CoA Epimerase Methylmalonyl-CoA Mutase Succinyl-CoA->Citric Acid Cycle

Metabolic fate of this compound.

Experimental Workflow

A generalized workflow for determining the kinetic parameters of an enzyme with this compound as a substrate involves several key steps, from enzyme preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme Purification/Procurement Enzyme Purification/Procurement Assay Setup\n(Varying [this compound]) Assay Setup (Varying [this compound]) Enzyme Purification/Procurement->Assay Setup\n(Varying [this compound]) Substrate Preparation\n(this compound) Substrate Preparation (this compound) Substrate Preparation\n(this compound)->Assay Setup\n(Varying [this compound]) Buffer & Reagent Preparation Buffer & Reagent Preparation Buffer & Reagent Preparation->Assay Setup\n(Varying [this compound]) Enzyme Addition & Mixing Enzyme Addition & Mixing Assay Setup\n(Varying [this compound])->Enzyme Addition & Mixing Data Acquisition\n(e.g., Spectrophotometry) Data Acquisition (e.g., Spectrophotometry) Enzyme Addition & Mixing->Data Acquisition\n(e.g., Spectrophotometry) Initial Rate Calculation Initial Rate Calculation Data Acquisition\n(e.g., Spectrophotometry)->Initial Rate Calculation Michaelis-Menten Plot Michaelis-Menten Plot Initial Rate Calculation->Michaelis-Menten Plot Determination of Km & Vmax Determination of Km & Vmax Michaelis-Menten Plot->Determination of Km & Vmax

Workflow for enzyme kinetic analysis.

Experimental Protocols

The following are detailed protocols for in vitro kinetic analysis of three major enzyme classes that are known to or are likely to utilize this compound as a substrate.

Protocol 1: Short-Chain Acyl-CoA Dehydrogenase (SCAD) Activity Assay

This protocol is based on the electron-transfer flavoprotein (ETF) fluorescence reduction assay.

Materials:

  • Purified recombinant SCAD

  • Purified recombinant ETF

  • This compound sodium salt

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Anaerobic cuvette and spectrophotometer/fluorometer with temperature control

  • Argon or nitrogen gas source

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in water and determine its concentration spectrophotometrically at 260 nm (ε = 16,400 M⁻¹cm⁻¹).

    • Prepare a series of dilutions of this compound in the potassium phosphate buffer to achieve final assay concentrations typically ranging from 0.5 µM to 100 µM.

    • Determine the concentration of the purified ETF stock solution spectrophotometrically.

  • Assay Setup (Anaerobic Conditions):

    • To a sealed anaerobic cuvette, add the potassium phosphate buffer and a known concentration of ETF (typically 2-5 µM).

    • Make the solution anaerobic by subjecting it to multiple cycles of vacuum and purging with argon or nitrogen gas.

  • Enzyme Reaction and Data Acquisition:

    • Equilibrate the cuvette to the desired temperature (e.g., 32°C).

    • Add a small, pre-determined amount of purified SCAD enzyme to the cuvette.

    • Initiate the reaction by adding a specific volume of the this compound dilution.

    • Immediately monitor the decrease in ETF fluorescence (Excitation at 380 nm, Emission at 495 nm) over time.

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear portion of the fluorescence decay curve.

    • Convert the rate of fluorescence change to the rate of substrate turnover.

    • Plot the initial rates against the corresponding this compound concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Acyl-CoA Synthetase (ACS) Activity Assay

This is a coupled spectrophotometric assay that measures the formation of acyl-CoA.

Materials:

  • Purified or partially purified ACS

  • Pentanoic acid

  • Coenzyme A (CoA) lithium salt

  • ATP magnesium salt

  • Acyl-CoA oxidase

  • Horseradish peroxidase (HRP)

  • 4-Aminoantipyrine (4-AAP)

  • Phenol (B47542)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Spectrophotometer with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of pentanoic acid, CoA, ATP, 4-AAP, and phenol in appropriate solvents.

    • Prepare a reaction cocktail containing Tris-HCl buffer, MgCl₂, ATP, CoA, acyl-CoA oxidase, HRP, 4-AAP, and phenol at optimized concentrations.

  • Assay Setup:

    • Prepare a series of dilutions of pentanoic acid to achieve final assay concentrations typically ranging from 10 µM to 1 mM.

    • In a microplate or cuvette, add the reaction cocktail.

  • Enzyme Reaction and Data Acquisition:

    • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the ACS enzyme preparation.

    • Immediately monitor the increase in absorbance at 500 nm, which corresponds to the formation of the colored product from the coupled reaction.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

    • Plot the initial rates against the pentanoic acid concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 3: β-Ketothiolase Activity Assay (Thiolysis Direction)

This protocol measures the thiolytic cleavage of a β-ketoacyl-CoA, which can be adapted to study the reverse condensation reaction involving this compound. For the forward (thiolysis) reaction, a suitable β-ketoacyl-CoA substrate is required. To study the condensation reaction involving acetyl-CoA and propionyl-CoA (from this compound), a coupled assay monitoring the disappearance of the substrates is more complex. A simpler approach is to measure the production of free CoA in the thiolysis direction using DTNB (Ellman's reagent).

Materials:

  • Purified thiolase

  • A suitable β-ketoacyl-CoA substrate (e.g., acetoacetyl-CoA for general thiolase activity)

  • Coenzyme A (CoA)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (50 mM, pH 8.1) containing MgCl₂ (20 mM)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the β-ketoacyl-CoA substrate, CoA, and DTNB. The DTNB solution should be prepared fresh.

  • Assay Setup:

    • In a cuvette, prepare a reaction mixture containing the Tris-HCl buffer, MgCl₂, the β-ketoacyl-CoA substrate, and DTNB (final concentration ~0.1 mM).

  • Enzyme Reaction and Data Acquisition:

    • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding the thiolase enzyme.

    • Monitor the increase in absorbance at 412 nm over time. This corresponds to the reaction of the newly formed free CoA-SH group with DTNB to produce TNB²⁻, which is yellow.

  • Data Analysis:

    • Calculate the rate of TNB²⁻ formation using its molar extinction coefficient (14,150 M⁻¹cm⁻¹ at pH 8.0). This rate is equivalent to the rate of the thiolase reaction.

    • To determine kinetic parameters for a specific substrate like a potential product from this compound metabolism, vary the substrate concentration and plot the initial rates against concentration, fitting to the Michaelis-Menten equation.

Conclusion

The protocols and data presented in this document provide a framework for researchers to initiate and conduct in vitro kinetic studies on enzymes that utilize this compound. While specific kinetic data for this compound is sparse, the provided methodologies for related substrates can be readily adapted. Such studies are essential for elucidating the role of this compound in metabolic pathways and for the development of novel therapeutic strategies.

References

Methods for Studying Fatty Acid Oxidation with Pentanoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid oxidation (FAO) is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. The study of FAO is essential for understanding normal physiology and the pathophysiology of numerous diseases, including metabolic disorders, cardiovascular diseases, and cancer. Pentanoyl-CoA, the activated form of the five-carbon odd-chain fatty acid pentanoic acid, serves as an important substrate for investigating the metabolism of odd-chain fatty acids. Unlike even-chain fatty acids, the final round of β-oxidation of odd-chain fatty acids yields propionyl-CoA in addition to acetyl-CoA. The subsequent metabolism of propionyl-CoA to the Krebs cycle intermediate succinyl-CoA is of significant interest in various metabolic contexts.

These application notes provide detailed protocols for three common methods to study fatty acid oxidation using this compound as a substrate: radioactive tracer assays, oxygen consumption rate (OCR) measurements, and mass spectrometry-based metabolite profiling.

Odd-Chain Fatty Acid Oxidation Pathway with this compound

The β-oxidation of this compound involves one cycle of the standard β-oxidation pathway, yielding one molecule of acetyl-CoA and one molecule of propionyl-CoA. The propionyl-CoA is then converted to succinyl-CoA, which enters the Krebs cycle.

Pentanoyl_CoA_Oxidation cluster_beta_oxidation β-Oxidation cluster_propionyl_metabolism Propionyl-CoA Metabolism Pentanoyl_CoA This compound (C5) Enoyl_CoA Trans-Δ2-Pentenoyl-CoA Pentanoyl_CoA->Enoyl_CoA ACADM (FAD -> FADH2) Hydroxyacyl_CoA 3-Hydroxy-pentanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA ECHS1 (H2O) Ketoacyl_CoA 3-Keto-pentanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA HADH (NAD+ -> NADH) Acetyl_CoA Acetyl-CoA (C2) Ketoacyl_CoA->Acetyl_CoA ACAA2 (CoA-SH) Propionyl_CoA Propionyl-CoA (C3) Ketoacyl_CoA->Propionyl_CoA ACAA2 (CoA-SH) Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA PCC (ATP, Biotin, CO2) L_Methylmalonyl_CoA L-Methylmalonyl-CoA Methylmalonyl_CoA->L_Methylmalonyl_CoA MCEE Succinyl_CoA Succinyl-CoA L_Methylmalonyl_CoA->Succinyl_CoA MMUT (Vitamin B12) Succinyl_CoA->Krebs_Cycle

Diagram 1: Odd-chain fatty acid oxidation pathway of this compound.

Section 1: Radioactive Tracer Assays for Fatty Acid Oxidation

Radioactive tracer assays are a classic and robust method for measuring the rate of FAO. This is typically achieved by incubating cells or tissues with a radiolabeled fatty acid and measuring the production of a radioactive product, such as ³H₂O or ¹⁴CO₂.

Experimental Workflow: Radioactive Tracer Assay

radioactive_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis cell_prep 1. Cell Culture/Tissue Homogenization substrate_prep 2. Prepare [1-14C]Pentanoic Acid-BSA Conjugate incubation 3. Incubate Cells/Homogenate with Radiolabeled Substrate substrate_prep->incubation stop_reaction 4. Stop Reaction with Acid (e.g., Perchloric Acid) incubation->stop_reaction separate_products 5. Separate Soluble Metabolites (¹⁴CO₂ or Acid-Soluble Metabolites) stop_reaction->separate_products scintillation 6. Quantify Radioactivity with Scintillation Counting separate_products->scintillation normalize 7. Normalize to Protein Content scintillation->normalize calculate_rate 8. Calculate FAO Rate normalize->calculate_rate

Diagram 2: Experimental workflow for a radioactive FAO assay.
Protocol 1: Measurement of [1-¹⁴C]Pentanoic Acid Oxidation to ¹⁴CO₂

This protocol is adapted from methods using [1-¹⁴C]palmitate and is suitable for measuring the complete oxidation of pentanoic acid to CO₂.[1]

Materials:

  • Cells (e.g., hepatocytes, myotubes) or tissue homogenates

  • [1-¹⁴C]Pentanoic acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • L-Carnitine

  • Krebs-Henseleit Bicarbonate (KHB) buffer

  • Perchloric acid (PCA)

  • Scintillation fluid and vials

  • Whatman paper and a CO₂ trapping agent (e.g., hyamine hydroxide)

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of [1-¹⁴C]pentanoic acid complexed to BSA. Due to the higher solubility of pentanoic acid compared to long-chain fatty acids, less rigorous heating may be required.[2]

    • Briefly, dissolve sodium pentanoate (containing a known amount of [1-¹⁴C]pentanoic acid) in a small volume of warm water.

    • Add this to a pre-warmed solution of fatty acid-free BSA in KHB buffer to achieve the desired final concentration (e.g., 100-200 µM pentanoate) and molar ratio (e.g., 3:1 to 5:1 pentanoate:BSA).[3][4]

    • Stir at 37°C for 1 hour.

  • Cell/Tissue Preparation:

    • For adherent cells, seed in 24-well plates and grow to desired confluency.

    • For suspension cells or tissue homogenates, prepare a suspension in KHB buffer.

  • Assay:

    • Wash cells twice with warm PBS.

    • Add pre-warmed KHB buffer containing L-carnitine (e.g., 0.5 mM) and the [1-¹⁴C]pentanoate-BSA substrate.

    • Immediately seal the wells or flasks with a rubber stopper fitted with a center well containing a piece of filter paper soaked in a CO₂ trapping agent.

    • Incubate at 37°C for 1-3 hours.

    • Stop the reaction by injecting perchloric acid into the wells/flasks to a final concentration of 0.6 M, being careful not to touch the filter paper.

    • Continue incubation for another 1-2 hours to ensure all ¹⁴CO₂ is trapped.

  • Quantification:

    • Carefully remove the filter paper and place it in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Determine the protein concentration in parallel wells/samples for normalization.

Quantitative Data Summary: Radioactive FAO Assays
ParameterPalmitate (Long-Chain)Pentanoate (Odd Medium-Chain) - ExpectedReference
Substrate Concentration 100 - 200 µM100 - 500 µM[1]
BSA Concentration 0.5 - 1% (w/v)0.5 - 1% (w/v)[3]
Fatty Acid:BSA Molar Ratio 3:1 to 6:13:1 to 5:1[4]
L-Carnitine Concentration 0.5 - 1 mM0.1 - 0.5 mM (May not be strictly required but often included)[5]
Typical Incubation Time 1 - 4 hours1 - 3 hours[1]

Section 2: Oxygen Consumption Rate (OCR) Measurements

Extracellular flux analyzers, such as the Seahorse XF Analyzer, provide a high-throughput method to measure cellular respiration in real-time. By providing fatty acids as a substrate, the reliance of cells on FAO can be determined by measuring the change in OCR.

Experimental Workflow: Seahorse XF FAO Assay

seahorse_workflow cluster_prep Preparation (Day 1) cluster_assay_prep Assay Preparation (Day 2) cluster_measurement Measurement cluster_analysis Data Analysis seed_cells 1. Seed Cells in XF Microplate hydrate_cartridge 2. Hydrate Sensor Cartridge prep_media 3. Prepare FAO Assay Medium wash_cells 4. Wash and Equilibrate Cells in Assay Medium prep_media->wash_cells load_cartridge 5. Load Inhibitors/Substrates into Cartridge wash_cells->load_cartridge calibrate 6. Calibrate Analyzer load_cartridge->calibrate run_assay 7. Run Assay: Measure Basal OCR, then Inject Substrates/Inhibitors calibrate->run_assay normalize 8. Normalize Data (e.g., to cell number) run_assay->normalize calculate_params 9. Calculate FAO-dependent Respiration normalize->calculate_params

Diagram 3: Experimental workflow for a Seahorse XF FAO assay.
Protocol 2: Seahorse XF Fatty Acid Oxidation Assay with Pentanoic Acid

This protocol is adapted from the Seahorse XF Palmitate-BSA FAO Assay.

Materials:

  • Seahorse XF Analyzer (e.g., XF96 or XF24) and associated consumables

  • Cells seeded in an XF cell culture microplate

  • Seahorse XF Base Medium

  • Pentanoic acid

  • Fatty acid-free BSA

  • L-Carnitine

  • Etomoxir (CPT1 inhibitor, as a control for long-chain FAO)

  • Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)

Procedure:

  • Day 1: Cell Seeding and Cartridge Hydration

    • Seed cells in an XF microplate at a pre-determined optimal density.

    • Hydrate the sensor cartridge overnight in a non-CO₂ incubator at 37°C.

  • Day 2: Assay Execution

    • Substrate Preparation: Prepare a pentanoate-BSA conjugate as described in Protocol 1, but in Seahorse XF Base Medium. A range of concentrations (e.g., 100 µM to 1 mM) should be tested to determine the optimal concentration for your cell type.

    • Cell Plate Preparation: Wash cells with pre-warmed assay medium (e.g., XF Base Medium supplemented with glucose, glutamine, and pyruvate (B1213749) at low levels, or no glucose/glutamine to promote FAO). Add the final volume of assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.

    • Cartridge Loading: Load the injection ports of the sensor cartridge with the desired compounds. A typical injection strategy would be:

      • Port A: Pentanoate-BSA conjugate (or BSA control)

      • Port B: Oligomycin

      • Port C: FCCP

      • Port D: Rotenone/Antimycin A

    • Run Assay: Calibrate the sensor cartridge in the XF Analyzer, then replace the calibrant plate with the cell plate and start the assay. The instrument will measure basal OCR, then inject the compounds sequentially and measure the OCR response.

Quantitative Data Summary: OCR Measurements
ParameterBasal OCR (pmol/min)OCR after Pentanoate Addition (Fold Change)Maximal Respiration (FCCP) after Pentanoate (Fold Change over Basal)Reference
Hepatocytes 10 - 501.2 - 2.0 (Expected)2.5 - 5.0 (Expected)[6][7]
Cardiomyocytes 50 - 1501.5 - 3.0 (Expected)3.0 - 6.0 (Expected)[6][8]
Skeletal Muscle Cells 20 - 801.3 - 2.5 (Expected)2.0 - 4.0 (Expected)[6][8]
Cancer Cell Lines Highly variable (5-200)Variable, depends on metabolic phenotypeVariable[9]

Note: These are estimated ranges. Actual values are highly dependent on cell type, cell density, and assay conditions and must be determined empirically.

Section 3: Mass Spectrometry-Based Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for identifying and quantifying specific metabolites in a biological sample. For studying this compound oxidation, LC-MS can be used to measure the levels of this compound, its β-oxidation intermediates, and the downstream products acetyl-CoA, propionyl-CoA, and succinyl-CoA.

Experimental Workflow: LC-MS Metabolite Profiling

lc_ms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing treat_cells 1. Treat Cells with Pentanoic Acid quench_metabolism 2. Quench Metabolism (e.g., with cold methanol) treat_cells->quench_metabolism extract_metabolites 3. Extract Metabolites quench_metabolism->extract_metabolites lc_separation 4. Liquid Chromatography Separation extract_metabolites->lc_separation ms_detection 5. Mass Spectrometry Detection (MS and MS/MS) lc_separation->ms_detection peak_integration 6. Peak Integration and Quantification ms_detection->peak_integration metabolite_id 7. Metabolite Identification peak_integration->metabolite_id statistical_analysis 8. Statistical Analysis metabolite_id->statistical_analysis

Diagram 4: Experimental workflow for LC-MS based metabolite profiling.
Protocol 3: Targeted LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general framework for the analysis of short- and medium-chain acyl-CoAs.[10][11]

Materials:

  • Cells treated with pentanoic acid

  • Ice-cold methanol (B129727)

  • Acetonitrile

  • Ammonium (B1175870) acetate

  • LC-MS/MS system (e.g., Q-Exactive or triple quadrupole)

  • Acyl-CoA standards (including this compound, acetyl-CoA, propionyl-CoA, succinyl-CoA)

Procedure:

  • Sample Preparation:

    • Culture and treat cells with pentanoate-BSA for the desired time.

    • Rapidly wash cells with ice-cold PBS.

    • Quench metabolism by adding ice-cold 80% methanol.

    • Scrape cells and collect the cell lysate.

    • Centrifuge at high speed at 4°C to pellet protein and cell debris.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen or by lyophilization.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% methanol in water).

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient of mobile phase A (e.g., water with 5 mM ammonium acetate) and mobile phase B (e.g., acetonitrile).

    • Set up the mass spectrometer to operate in positive ion mode.

    • Use a targeted approach (e.g., Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM) to detect and quantify the specific acyl-CoAs of interest based on their precursor and product ion masses.

Quantitative Data Summary: Metabolite Concentrations
MetaboliteExpected Change with Pentanoate TreatmentTypical Intracellular Concentration Range (µM)Reference
This compound Increase0.1 - 5[10]
Acetyl-CoA Increase5 - 50[12]
Propionyl-CoA Significant Increase0.5 - 10[12][13]
Succinyl-CoA Increase10 - 100[12]
Methylmalonyl-CoA Increase0.1 - 2[11]

Note: Intracellular concentrations are highly variable depending on cell type, metabolic state, and the amount of substrate provided. These values represent a general range found in the literature.

Conclusion

The methods described provide a comprehensive toolkit for investigating the fatty acid oxidation of this compound. The choice of method will depend on the specific research question. Radioactive tracer assays offer a robust measure of overall pathway flux. Oxygen consumption rate measurements provide real-time data on cellular respiration and are amenable to higher throughput screening. Mass spectrometry-based metabolomics offers the most detailed view, allowing for the quantification of specific intermediates and products within the pathway. By employing these techniques, researchers can gain valuable insights into the role of odd-chain fatty acid metabolism in health and disease.

References

Application of Pentanoyl-CoA in Mitochondrial Respiration Assays: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial fatty acid β-oxidation (FAO) is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. The study of FAO is essential for understanding various physiological and pathological states, including metabolic disorders, cardiovascular diseases, and cancer. Pentanoyl-CoA, the coenzyme A thioester of pentanoic acid (a five-carbon fatty acid), is a key intermediate in the metabolism of odd-chain fatty acids and certain amino acids. Its oxidation in mitochondria provides a direct entry point into the latter stages of the β-oxidation spiral, yielding propionyl-CoA and acetyl-CoA. This application note provides detailed protocols for utilizing this compound in mitochondrial respiration assays to investigate medium-chain fatty acid metabolism and its impact on cellular bioenergetics.

Principle of the Assay

This assay measures the oxygen consumption rate (OCR) of isolated mitochondria or permeabilized cells in the presence of this compound as a primary substrate. Unlike long-chain fatty acids, which require the carnitine shuttle for transport into the mitochondrial matrix, medium-chain fatty acids like pentanoate can diffuse across the mitochondrial membranes and are activated to their CoA esters within the matrix.[1][2][3] This allows for the specific interrogation of medium-chain acyl-CoA dehydrogenase (MCAD) and downstream β-oxidation enzymes, independent of the carnitine palmitoyltransferase (CPT) system.[4][5] The electrons released during the oxidation of this compound are transferred to the electron transport chain (ETC), leading to the reduction of oxygen and the generation of a proton gradient that drives ATP synthesis. By measuring the rate of oxygen consumption, researchers can quantify the activity of the medium-chain FAO pathway and assess mitochondrial respiratory function.

Data Presentation

The following tables summarize representative quantitative data from mitochondrial respiration assays using different fatty acid substrates.

Note: Direct quantitative OCR data for this compound is limited in published literature. The data presented below for medium-chain fatty acids (MCFAs) is based on studies using substrates like octanoyl-carnitine or decanoic acid and should be considered representative for comparative purposes.[6][7]

Table 1: Comparison of Mitochondrial Respiration Parameters with Different Fatty Acid Substrates in Isolated Rat Heart Mitochondria

ParameterPyruvate + Malate (Control)Octanoyl-L-carnitine (MCFA)Palmitoyl-L-carnitine (LCFA)
State 3 Respiration (nmol O₂/min/mg protein) 250 ± 20350 ± 25300 ± 22
State 4 Respiration (nmol O₂/min/mg protein) 30 ± 545 ± 640 ± 5
Respiratory Control Ratio (RCR) 8.37.87.5
Apparent K_m for ADP (µM) 218 ± 876 ± 7.656 ± 5.1

Data are presented as mean ± SEM. Data is illustrative and compiled from trends observed in referenced literature.[6][7]

Table 2: Representative Seahorse XF Data for Fatty Acid Oxidation in C2C12 Myotubes

ParameterControl (No Fatty Acid)This compound (Predicted)Palmitoyl-CoA
Basal OCR (pmol/min) 100 ± 10180 ± 15150 ± 12
Maximal Respiration (pmol/min) 250 ± 20400 ± 30350 ± 28
Spare Respiratory Capacity (%) 150%122%133%
ATP Production-linked OCR (pmol/min) 80 ± 8140 ± 12110 ± 10

Data are presented as mean ± SEM. Predicted data for this compound is extrapolated from the observation that MCFAs can lead to higher oxygen consumption than LCFAs.[2][6]

Experimental Protocols

Protocol 1: Isolation of Mitochondria from Rodent Liver

This protocol describes the isolation of mitochondria from fresh rodent liver tissue by differential centrifugation.[1]

Materials:

  • Isolation Buffer I: 210 mM Mannitol, 70 mM Sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4 with KOH.

  • Isolation Buffer II: 210 mM Mannitol, 70 mM Sucrose, 5 mM HEPES, pH 7.4 with KOH.

  • BCA Protein Assay Kit.

  • Homogenizer with a Teflon pestle.

  • Refrigerated centrifuge.

Procedure:

  • Euthanize the animal according to approved institutional guidelines.

  • Excise the liver and place it in ice-cold Isolation Buffer I.

  • Mince the tissue finely with scissors and wash several times with Isolation Buffer I to remove excess blood.

  • Homogenize the minced tissue in 5 volumes of Isolation Buffer I using 6-8 passes of the pestle at a low speed.

  • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and resuspend the mitochondrial pellet in 20 mL of ice-cold Isolation Buffer I.

  • Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Repeat the wash step with Isolation Buffer II.

  • Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II (e.g., 0.5-1.0 mL).

  • Determine the protein concentration using a BCA protein assay.

  • Keep the isolated mitochondria on ice and use within 4-6 hours for respiration assays.

Protocol 2: Mitochondrial Respiration Assay with Isolated Mitochondria (Seahorse XFe Analyzer)

This protocol outlines the use of a Seahorse XFe Analyzer to measure oxygen consumption in isolated mitochondria fueled by this compound.

Materials:

  • Isolated mitochondria (from Protocol 1).

  • Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2 at 37°C.

  • This compound sodium salt solution (10 mM stock in water).

  • ADP solution (100 mM in MAS).

  • Malate solution (200 mM in MAS).

  • Seahorse XFe96 or XFe24 cell culture microplates and sensor cartridges.

  • Seahorse XF Calibrant.

Procedure:

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.

  • Plate Coating: Add 20 µg of mitochondria per well to a Seahorse XF microplate. Centrifuge the plate at 2,000 x g for 20 minutes at 4°C to adhere the mitochondria to the bottom of the wells.

  • Substrate Addition: Immediately prior to the assay, add pre-warmed MAS containing the substrates to each well. For this compound driven respiration, add this compound (final concentration 10-50 µM) and Malate (final concentration 2 mM).

  • Compound Loading: Load the injection ports of the hydrated sensor cartridge with the following compounds:

    • Port A: ADP (to achieve a final concentration of 1-4 mM) to stimulate State 3 respiration.

    • Port B: Oligomycin (final concentration 2.5 µM) to inhibit ATP synthase and measure State 4o respiration.

    • Port C: FCCP (final concentration 0.5-2 µM, titrated for maximal uncoupling) to measure maximal respiration.

    • Port D: Antimycin A (final concentration 2.5 µM) and Rotenone (final concentration 0.5 µM) to inhibit Complex III and I, respectively, and measure non-mitochondrial oxygen consumption.

  • Assay Execution: Place the plate in the Seahorse XFe Analyzer and run the assay protocol. The instrument will measure OCR before and after each injection.

  • Data Analysis: Normalize the OCR data to the amount of mitochondrial protein per well. Calculate the key respiratory parameters as defined in the Seahorse XF Cell Mito Stress Test.

Mandatory Visualizations

G cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix Pentanoate Pentanoate This compound This compound Pentanoate->this compound Diffusion & Activation (Acyl-CoA Synthetase) MCAD MCAD This compound->MCAD Substrate β-Oxidation Spiral β-Oxidation Spiral MCAD->β-Oxidation Spiral Product Propionyl-CoA Propionyl-CoA β-Oxidation Spiral->Propionyl-CoA Acetyl-CoA Acetyl-CoA β-Oxidation Spiral->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ETC ETC TCA Cycle->ETC NADH, FADH₂ O2 O2 ETC->O2 e- ATP ATP ETC->ATP H+ gradient H2O H2O O2->H2O ADP ADP ADP->ATP

Figure 1: Mitochondrial metabolism of this compound.

G cluster_prep Preparation cluster_assay Seahorse XF Assay Isolate Mitochondria Isolate Mitochondria Quantify Protein Quantify Protein Isolate Mitochondria->Quantify Protein Plate Mitochondria Plate Mitochondria Quantify Protein->Plate Mitochondria Hydrate Cartridge Hydrate Cartridge Load Cartridge Load ADP, Oligomycin, FCCP, Rot/AA Hydrate Cartridge->Load Cartridge Add Substrates Add MAS + this compound + Malate Plate Mitochondria->Add Substrates Run Assay Run Assay Add Substrates->Run Assay Load Cartridge->Run Assay Analyze Data Analyze Data Run Assay->Analyze Data

Figure 2: Workflow for Seahorse XF respiration assay.

Conclusion

The use of this compound in mitochondrial respiration assays provides a valuable tool for the specific investigation of medium-chain fatty acid oxidation. The protocols and data presented herein offer a framework for researchers to design and execute experiments to probe the bioenergetic effects of odd-chain and medium-chain fatty acid metabolism. While direct quantitative data for this compound is an area for future research, the principles and methodologies outlined provide a solid foundation for advancing our understanding of mitochondrial function in health and disease.

References

Application Notes and Protocols for Pentanoyl-CoA Analysis in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanoyl-CoA is a short-chain acyl-coenzyme A (acyl-CoA) that plays a role in fatty acid metabolism and has been identified as a metabolite in the valproic acid metabolism pathway.[1] The accurate quantification of this compound and other short-chain acyl-CoAs in biological samples is crucial for understanding metabolic pathways, identifying biomarkers for disease, and in drug development. However, the analysis of these molecules is challenging due to their low abundance, inherent instability, and the complexity of biological matrices.

These application notes provide a comprehensive guide to the sample preparation of this compound for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Detailed protocols for various extraction methods are presented, along with a comparative overview of their performance.

Comparative Overview of Extraction Methodologies

The choice of extraction method is critical for the successful analysis of short-chain acyl-CoAs. The ideal method should efficiently extract the analytes, precipitate proteins, and be compatible with downstream LC-MS/MS analysis. Below is a summary of commonly used extraction methods.

Extraction MethodPrincipleAdvantagesDisadvantages
5-Sulfosalicylic Acid (SSA) Precipitation Precipitates proteins by disrupting their hydration shell.Simple and rapid workflow; supernatant can often be directly injected for LC-MS/MS analysis.[2]May not be suitable for all types of tissues.
Organic Solvent Mixture (Acetonitrile/Methanol/Water) Extraction Precipitates proteins and extracts a broad range of metabolites based on solvent polarity.Comprehensive extraction of various acyl-CoA species with differing polarities.Requires a drying and reconstitution step before analysis.[2]
Methanol-Chloroform Extraction with Solid-Phase Extraction (SPE) Biphasic solvent system for initial extraction followed by purification to remove interfering substances.High purity of the final extract.More laborious and time-consuming; potential for analyte loss during SPE.
Perchloric Acid (PCA) Precipitation Strong acid that effectively precipitates proteins.Efficiently quenches metabolism and precipitates proteins.PCA must be removed or neutralized before LC-MS/MS analysis, which adds complexity to the workflow.[2]

Quantitative Data Summary

The recovery of short-chain acyl-CoAs can vary depending on the extraction method and the specific acyl-CoA. While specific recovery data for this compound is not extensively reported, the following table provides a comparison of recovery rates for other short-chain acyl-CoAs, which can serve as a proxy.

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA~59%~36%93-104% (extraction), 83-90% (SPE)
Propionyl-CoA~80%~62%Not Reported
Malonyl-CoA~74%~26%93-104% (extraction), 83-90% (SPE)
Isovaleryl-CoA~59%~58%Not Reported
Coenzyme A (Free)~74%~1%Not Reported

Data compiled from studies comparing SSA and TCA extraction methods.[3]

Experimental Workflows and Protocols

Workflow Diagrams

cluster_0 5-Sulfosalicylic Acid (SSA) Precipitation Workflow Frozen Tissue Frozen Tissue Homogenize in 2.5% SSA Homogenize in 2.5% SSA Frozen Tissue->Homogenize in 2.5% SSA Centrifuge (High Speed, 10min, 4°C) Centrifuge (High Speed, 10min, 4°C) Homogenize in 2.5% SSA->Centrifuge (High Speed, 10min, 4°C) Collect Supernatant Collect Supernatant Centrifuge (High Speed, 10min, 4°C)->Collect Supernatant Direct LC-MS/MS Analysis Direct LC-MS/MS Analysis Collect Supernatant->Direct LC-MS/MS Analysis

Caption: Workflow for 5-Sulfosalicylic Acid (SSA) Precipitation.

cluster_1 Organic Solvent Mixture Extraction Workflow Frozen Tissue (~200mg) Frozen Tissue (~200mg) Grind in Liquid N2 Grind in Liquid N2 Frozen Tissue (~200mg)->Grind in Liquid N2 Extract with ACN:MeOH:H2O (2:2:1) Extract with ACN:MeOH:H2O (2:2:1) Grind in Liquid N2->Extract with ACN:MeOH:H2O (2:2:1) Centrifuge (High Speed, 10min, 4°C) Centrifuge (High Speed, 10min, 4°C) Extract with ACN:MeOH:H2O (2:2:1)->Centrifuge (High Speed, 10min, 4°C) Collect Supernatant Collect Supernatant Centrifuge (High Speed, 10min, 4°C)->Collect Supernatant Lyophilize to Dryness Lyophilize to Dryness Collect Supernatant->Lyophilize to Dryness Reconstitute Reconstitute Lyophilize to Dryness->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Caption: Workflow for Organic Solvent Mixture Extraction.

Protocol 1: 5-Sulfosalicylic Acid (SSA) Precipitation

This protocol is a simplified method suitable for the rapid extraction of short-chain acyl-CoAs.[2][3]

Materials:

  • Frozen tissue (~20-50 mg)

  • 5% (w/v) 5-Sulfosalicylic acid (SSA), pre-chilled

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Homogenizer (e.g., bead beater, ultrasonic homogenizer)

  • Refrigerated centrifuge

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Tissue Pulverization: Weigh the frozen tissue and place it in a pre-chilled mortar. Add liquid nitrogen to keep the tissue brittle and grind to a fine powder using a pre-chilled pestle.

  • Homogenization and Deproteinization: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution. Homogenize immediately using a bead beater (e.g., 2 cycles of 30 seconds) or an ultrasonic homogenizer (e.g., 3 cycles of 15 seconds on ice).[3]

  • Incubation: Incubate the homogenate on ice for 10-15 minutes to allow for complete protein precipitation.[2]

  • Clarification: Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.[2][3]

  • Supernatant Collection: Carefully collect the clear supernatant, which contains the short-chain acyl-CoAs.

  • Analysis: The supernatant can be directly injected for LC-MS/MS analysis or stored at -80°C.[2][3]

Protocol 2: Organic Solvent Mixture (Acetonitrile/Methanol/Water) Extraction

This method is suitable for extracting a broader range of acyl-CoA species with varying polarities.[2]

Materials:

  • Frozen tissue (~200 mg)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction Solvent: Acetonitrile:Methanol:Water (2:2:1, v/v/v), pre-chilled

  • Refrigerated centrifuge

  • Lyophilizer (or vacuum concentrator)

  • Reconstitution solvent (e.g., 50% methanol)

Procedure:

  • Tissue Pulverization: Weigh the frozen tissue and grind to a fine powder in a pre-chilled mortar with liquid nitrogen.

  • Extraction: Immediately add the frozen tissue powder to a pre-chilled tube containing the extraction solvent. A common ratio is 20-fold excess of solvent to tissue weight (e.g., 4 mL for 200 mg of tissue).

  • Homogenization: Vortex the sample vigorously for 1 minute to ensure thorough mixing.

  • Protein Precipitation: Incubate the sample on ice for 15-30 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[2]

  • Supernatant Collection: Carefully collect the supernatant.

  • Sample Concentration: Freeze the supernatant and lyophilize to dryness.[2]

  • Reconstitution: Reconstitute the dried extract in an appropriate volume of reconstitution solvent for LC-MS/MS analysis.

Signaling Pathways and Biological Context

This compound is an intermediate in fatty acid metabolism, specifically in the beta-oxidation of odd-chain fatty acids. The accurate measurement of this compound and other acyl-CoAs is essential for studying metabolic flux and identifying dysregulation in these pathways.

cluster_2 Simplified Fatty Acid Beta-Oxidation of Pentanoic Acid Pentanoic Acid Pentanoic Acid This compound This compound Pentanoic Acid->this compound Acyl-CoA Synthetase trans-Δ2-Pentenoyl-CoA trans-Δ2-Pentenoyl-CoA This compound->trans-Δ2-Pentenoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxy-Pentanoyl-CoA 3-Hydroxy-Pentanoyl-CoA trans-Δ2-Pentenoyl-CoA->3-Hydroxy-Pentanoyl-CoA Enoyl-CoA Hydratase 3-Keto-Pentanoyl-CoA 3-Keto-Pentanoyl-CoA 3-Hydroxy-Pentanoyl-CoA->3-Keto-Pentanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Propionyl-CoA Propionyl-CoA 3-Keto-Pentanoyl-CoA->Propionyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Keto-Pentanoyl-CoA->Acetyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Simplified pathway of this compound metabolism.

LC-MS/MS Analysis Considerations

  • Chromatography: Reversed-phase liquid chromatography is commonly used for the separation of short-chain acyl-CoAs.

  • Mass Spectrometry: Tandem mass spectrometry is employed for sensitive and specific detection. Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the loss of the 3'-phospho-ADP moiety.[4][5] This neutral loss can be used for precursor ion scanning or multiple reaction monitoring (MRM) experiments to specifically detect acyl-CoAs.

  • Internal Standards: The use of stable isotope-labeled internal standards is highly recommended for accurate quantification to correct for matrix effects and variations in extraction efficiency.

References

Chemical Synthesis of Pentanoyl-CoA: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the availability of high-purity Pentanoyl-Coenzyme A (Pentanoyl-CoA) is critical for a variety of in vitro and in vivo studies. This document provides detailed application notes and experimental protocols for the chemical synthesis, purification, and characterization of this compound for research purposes.

This compound, a five-carbon short-chain acyl-CoA, is a key metabolic intermediate in fatty acid metabolism and is involved in various cellular processes. Its applications in research are diverse, ranging from its use as a substrate for enzymes involved in fatty acid oxidation and synthesis to its role in studying cellular signaling pathways.

Application Notes

This compound serves as a crucial tool in several areas of biomedical research:

  • Enzyme Kinetics and Inhibitor Screening: It is an essential substrate for studying the kinetics of enzymes involved in short-chain fatty acid metabolism, such as acyl-CoA dehydrogenases and acyl-CoA synthetases. Furthermore, it can be utilized in high-throughput screening assays to identify potential inhibitors of these enzymes, which are targets for various metabolic diseases.

  • Metabolic Pathway Elucidation: Labeled isotopes of this compound can be used as tracers to delineate metabolic pathways and to quantify metabolic flux. This is particularly relevant in studies of fatty acid oxidation disorders and in understanding the metabolic reprogramming in cancer cells.

  • Cellular Signaling Research: Emerging evidence suggests that short-chain acyl-CoAs can act as signaling molecules, influencing cellular processes through protein acylation and other mechanisms.[1] The availability of synthetic this compound allows for the investigation of its specific roles in these signaling cascades.[2]

Experimental Protocols

A robust and reproducible method for the chemical synthesis of this compound is essential for generating high-quality material for research. The following protocols detail a widely used method involving the activation of pentanoic acid to its anhydride (B1165640) followed by reaction with Coenzyme A (CoA).

I. Synthesis of this compound from Pentanoic Anhydride

This protocol is adapted from established methods for acyl-CoA synthesis.[3]

Materials:

  • Pentanoic anhydride

  • Coenzyme A (free acid)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Dry nitrogen or argon gas

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH meter or pH paper

Procedure:

  • Preparation of Coenzyme A Solution:

    • Dissolve 10 mg of Coenzyme A (free acid) in 2 mL of 0.5 M sodium bicarbonate buffer (pH adjusted to ~8.0) in a round-bottom flask.

    • Place the flask on a magnetic stirrer in an ice bath and purge with dry nitrogen or argon gas for 5-10 minutes to create an inert atmosphere.

  • Reaction with Pentanoic Anhydride:

    • In a separate vial, dissolve 1.5 equivalents of pentanoic anhydride in 1 mL of anhydrous THF.

    • Slowly add the pentanoic anhydride solution dropwise to the stirring Coenzyme A solution over a period of 15-20 minutes.

    • Continuously monitor the pH of the reaction mixture and maintain it between 7.5 and 8.5 by adding small aliquots of 1 M sodium bicarbonate solution as needed.

  • Reaction Completion and Quenching:

    • Allow the reaction to stir at 4°C for 2-3 hours.

    • Monitor the reaction progress by checking for the disappearance of free thiol groups using Ellman's reagent (DTNB). A persistent yellow color indicates the presence of unreacted Coenzyme A.

    • Once the reaction is complete (no significant change in free thiol concentration), the reaction is ready for purification.

II. Purification of this compound by Reverse-Phase HPLC

Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for this purpose.[4][5][6]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3

  • Mobile Phase B: Acetonitrile

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation:

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Filter the solution through a 0.45 µm syringe filter to remove any precipitated proteins or other particulates.

  • HPLC Conditions:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min until a stable baseline is achieved.

    • Inject the filtered sample onto the column.

    • Elute the compounds using a linear gradient of 5% to 50% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.

  • Fraction Collection and Processing:

    • Collect the fractions corresponding to the major peak, which is expected to be this compound.

    • Immediately freeze the collected fractions in liquid nitrogen and lyophilize to obtain the purified this compound as a white powder.

    • Store the lyophilized product at -80°C.

III. Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by analytical techniques.

1. Purity Assessment by Analytical RP-HPLC:

  • Inject an aliquot of the purified product onto the same RP-HPLC system and conditions used for purification.

  • A single, sharp peak should be observed, indicating high purity. The purity can be quantified by integrating the peak area.

2. Structural Confirmation by ¹H NMR Spectroscopy:

  • Dissolve a small amount of the lyophilized product in deuterium (B1214612) oxide (D₂O).

    • Expected ¹H NMR Chemical Shifts (in D₂O, predicted):

      • Signals corresponding to the adenosine (B11128) moiety of CoA.

      • Signals for the pantothenate moiety of CoA.

      • A triplet at approximately 0.9 ppm corresponding to the terminal methyl group of the pentanoyl chain.

      • Multiplets between 1.3 and 1.6 ppm for the methylene (B1212753) groups of the pentanoyl chain.

      • A triplet at approximately 2.5-2.8 ppm for the methylene group adjacent to the thioester bond.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis and Purification of this compound

ParameterExpected Value
Synthesis
Starting Amount of CoA10 mg
Reaction Yield (crude)70-85%
Purification
HPLC ColumnC18 Reverse-Phase
Mobile Phase A50 mM Potassium Phosphate, pH 5.3
Mobile Phase BAcetonitrile
Gradient5-50% B over 30 min
Flow Rate1 mL/min
Detection Wavelength260 nm
Final Product
Purity (by HPLC)>95%
Physical StateLyophilized white powder

Table 2: ¹H NMR Characterization of this compound (Predicted)

Proton AssignmentPredicted Chemical Shift (ppm) in D₂OMultiplicity
Pentanoyl-CH₃~0.9Triplet
Pentanoyl-CH₂'s~1.3 - 1.6Multiplets
Pentanoyl-α-CH₂~2.5 - 2.8Triplet
CoA ProtonsVariousSee reference spectra[7]

Visualizations

Logical Workflow for this compound Synthesis and Analysis

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start prep_coa Prepare Coenzyme A Solution start->prep_coa reaction Reaction of CoA and Anhydride prep_coa->reaction prep_anhydride Prepare Pentanoic Anhydride Solution prep_anhydride->reaction quench Quench Reaction reaction->quench sample_prep Sample Preparation for HPLC quench->sample_prep hplc RP-HPLC Purification sample_prep->hplc collect Fraction Collection hplc->collect lyophilize Lyophilization collect->lyophilize purity Purity Check (Analytical HPLC) lyophilize->purity nmr Structure Confirmation (¹H NMR) lyophilize->nmr end Final Product (>95% Pure) purity->end nmr->end

Caption: Workflow for the chemical synthesis and analysis of this compound.

Signaling Pathway Involving Acyl-CoAs

cluster_metabolism Metabolism cluster_signaling Cellular Signaling FA Fatty Acids PentanoylCoA This compound FA->PentanoylCoA Acyl-CoA Synthetase Protein_Acylation Protein Acylation PentanoylCoA->Protein_Acylation Gene_Expression Gene Expression Protein_Acylation->Gene_Expression Enzyme_Activity Enzyme Activity Protein_Acylation->Enzyme_Activity

Caption: General signaling role of acyl-CoAs like this compound.

References

Application Notes and Protocols for Stable Isotope Labeling of Pentanoyl-CoA for Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions within a biological system. By employing stable isotope tracers, such as ¹³C-labeled substrates, researchers can track the flow of atoms through metabolic networks, providing a detailed snapshot of cellular physiology.[1] Pentanoyl-CoA, a five-carbon acyl-CoA intermediate, plays a role in various metabolic processes, including odd-chain fatty acid metabolism and as a precursor for the synthesis of some secondary metabolites. Understanding the metabolic fate of this compound is crucial for elucidating fundamental biological processes and for the development of therapeutics targeting metabolic pathways.

This document provides detailed application notes and protocols for the stable isotope labeling of this compound to conduct metabolic flux analysis. These guidelines are intended for researchers in academia and the pharmaceutical industry engaged in metabolic research and drug development.

Core Principles of ¹³C-Metabolic Flux Analysis

The fundamental principle of ¹³C-MFA is to introduce a substrate labeled with a stable isotope, such as [U-¹³C₅]-pentanoic acid, into a biological system at a metabolic steady state. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites. The distribution of these heavy isotopes within the molecular structure of a metabolite is known as its mass isotopomer distribution (MID). By measuring the MIDs of key metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the fractional contribution of different metabolic pathways to the production of these metabolites can be determined.[1] This information is then used in computational models to estimate the rates (fluxes) of intracellular reactions.

Metabolic Pathways of this compound

This compound is primarily metabolized through the β-oxidation pathway. In each cycle of β-oxidation, a two-carbon unit in the form of acetyl-CoA is cleaved off. For this compound, one round of β-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. The acetyl-CoA can enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in fatty acid synthesis. The propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA, a TCA cycle intermediate.[2][3][4][5][6] This anaplerotic entry into the TCA cycle can significantly influence cellular metabolism.

Pentanoyl_CoA_Metabolism This compound This compound β-Oxidation β-Oxidation This compound->β-Oxidation Acetyl-CoA Acetyl-CoA β-Oxidation->Acetyl-CoA C2 Propionyl-CoA Propionyl-CoA β-Oxidation->Propionyl-CoA C3 TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty Acid Synthesis Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Carboxylation & Isomerization Succinyl-CoA->TCA Cycle

Metabolic fate of this compound.

Experimental Workflow for ¹³C-MFA of this compound

A typical workflow for a stable isotope labeling experiment using this compound involves several key steps, from cell culture and labeling to data analysis and flux estimation.

MFA_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase Cell_Culture 1. Cell Culture Isotope_Labeling 2. Isotope Labeling ([U-13C5]-Pentanoate) Cell_Culture->Isotope_Labeling Quenching 3. Rapid Quenching Isotope_Labeling->Quenching Metabolite_Extraction 4. Metabolite Extraction Quenching->Metabolite_Extraction LC_MS_Analysis 5. LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing 6. Data Processing (MID Calculation) LC_MS_Analysis->Data_Processing Flux_Estimation 7. Flux Estimation (13C-MFA Modeling) Data_Processing->Flux_Estimation Model_Validation 8. Model Validation Flux_Estimation->Model_Validation

Experimental workflow for 13C-MFA.

Experimental Protocols

The following protocols provide a detailed methodology for conducting a stable isotope labeling experiment with this compound in cultured mammalian cells.

Protocol 1: Cell Culture and Isotope Labeling
  • Cell Seeding: Seed mammalian cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of harvest.

  • Media Preparation: Prepare the culture medium containing the desired concentration of the ¹³C-labeled substrate. For tracing this compound, [U-¹³C₅]-pentanoic acid can be used. The pentanoic acid should be conjugated to bovine serum albumin (BSA) to facilitate its uptake by the cells.

  • Labeling: When cells reach the desired confluency (typically 70-80%), replace the standard culture medium with the pre-warmed labeling medium.

  • Incubation: Incubate the cells in the labeling medium for a sufficient duration to approach isotopic steady state. This time can range from a few hours to over 24 hours, depending on the cell type and the metabolic pathways of interest.

Protocol 2: Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add 1 mL of ice-cold 80% methanol (B129727) (-80°C).

  • Cell Lysis: Place the plate on dry ice for 10 minutes to freeze the cells. Then, scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Extraction: Vortex the cell suspension vigorously for 1 minute.

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new pre-chilled tube.

  • Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of a solvent compatible with the liquid chromatography (LC) method, such as 50% methanol.

  • Chromatography: Separate the metabolites using a reverse-phase C18 LC column. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid is commonly employed for the separation of acyl-CoAs and TCA cycle intermediates.

  • Mass Spectrometry: Analyze the column eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to the LC system.

  • Detection: Operate the mass spectrometer in negative ion mode for the detection of CoA esters and in negative or positive ion mode for other central carbon metabolites.

  • Data Acquisition: Acquire data in full scan mode to obtain the mass isotopomer distributions of the target metabolites.

Data Presentation

Quantitative data from ¹³C-MFA experiments should be summarized in clearly structured tables to facilitate comparison between different experimental conditions. The following table provides an illustrative example of how flux data for this compound metabolism could be presented.

Disclaimer: The following data is illustrative and intended to demonstrate the presentation of results from a metabolic flux analysis experiment. Actual experimental values will vary depending on the cell type, culture conditions, and experimental design.

Metabolic FluxControl Cells (nmol/10⁶ cells/hr)Treated Cells (nmol/10⁶ cells/hr)Fold Changep-value
This compound Uptake 50.0 ± 4.575.0 ± 6.81.50<0.01
β-Oxidation of this compound 48.2 ± 4.172.3 ± 6.51.50<0.01
→ Acetyl-CoA Production48.2 ± 4.172.3 ± 6.51.50<0.01
→ Propionyl-CoA Production48.2 ± 4.172.3 ± 6.51.50<0.01
TCA Cycle Flux (from Acetyl-CoA) 35.8 ± 3.245.1 ± 4.01.26<0.05
Anaplerotic Flux (from Propionyl-CoA) 12.4 ± 1.127.2 ± 2.52.19<0.001
Fatty Acid Synthesis (from Acetyl-CoA) 10.1 ± 0.920.5 ± 1.82.03<0.01

Conclusion

Stable isotope labeling of this compound coupled with metabolic flux analysis is a robust technique for quantifying the metabolic fate of this important intermediate. The detailed protocols and workflow presented here provide a comprehensive guide for researchers and drug development professionals to design and execute these complex experiments. The ability to quantitatively measure metabolic fluxes provides invaluable insights into cellular physiology and can significantly aid in the identification and validation of novel drug targets. The application of these methods will continue to advance our understanding of metabolic regulation in health and disease.

References

Measuring Intracellular Pentanoyl-CoA: A Cell-Based Fluorometric Assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanoyl-CoA is a short-chain acyl-coenzyme A (acyl-CoA) molecule that plays a role in cellular metabolism, particularly in the context of fatty acid synthesis and degradation.[1][2] It is formed during the metabolism of certain amino acids and odd-chain fatty acids. The accurate measurement of intracellular this compound levels is crucial for understanding its physiological and pathological roles, as well as for the development of therapeutic agents targeting metabolic pathways. This document provides a detailed protocol for a sensitive, cell-based fluorometric assay to quantify this compound levels in cultured cells. The assay is based on a coupled enzymatic reaction that results in the generation of a highly fluorescent product, proportional to the amount of this compound in the sample.

Assay Principle

This assay employs a two-step enzymatic reaction. First, Acyl-CoA Synthetase (ACS) is utilized, which, in the presence of its substrate (pentanoate is the precursor to this compound), would generate the acyl-CoA. However, for the direct measurement of existing this compound, the key enzymatic step is the oxidation of this compound by Acyl-CoA Oxidase (ACOD). This reaction produces hydrogen peroxide (H₂O₂). The generated H₂O₂ then reacts with a fluorometric probe in the presence of horseradish peroxidase (HRP) to produce a stable and highly fluorescent product. The fluorescence intensity, measured at a specific excitation and emission wavelength, is directly proportional to the this compound concentration in the sample. Several commercially available kits for other acyl-CoAs utilize this principle.[3][4]

I. Data Presentation

Quantitative data obtained from this assay should be recorded and summarized for clear comparison. The following table provides a template for organizing your results.

Sample IDCell TypeTreatment ConditionThis compound (pmol/10^6 cells)Standard Deviation
Control 1HEK293Vehicle
Control 2HeLaVehicle
Treatment 1HEK293Compound X (10 µM)
Treatment 2HeLaCompound X (10 µM)
.........

II. Experimental Protocols

This section provides detailed methodologies for the key experiments required to measure intracellular this compound levels.

A. Materials and Reagents

  • This compound sodium salt: (for standard curve)

  • Acyl-CoA Oxidase (ACOD): (broad specificity for short- to medium-chain acyl-CoAs is preferred)

  • Horseradish Peroxidase (HRP):

  • Fluorometric Probe: (e.g., Amplex™ Red, or similar H₂O₂-sensitive probes)

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4

  • Cell Lysis Buffer: 10 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors

  • Cultured cells: (e.g., HEK293, HeLa, or other cell lines of interest)

  • Phosphate-Buffered Saline (PBS):

  • 96-well black, clear-bottom microplates:

  • Fluorometric microplate reader:

  • Standard laboratory equipment: (pipettes, centrifuges, etc.)

B. Sample Preparation

  • Cell Culture: Plate cells in appropriate culture vessels and treat them as required for your experiment.

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • Add an appropriate volume of Cell Lysis Buffer and scrape the cells.

    • For suspension cells, centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cell pellet in Cell Lysis Buffer.

  • Cell Lysis: Incubate the cell lysate on ice for 15-20 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites, including this compound. The samples are now ready for the assay. For long-term storage, snap-freeze the supernatant in liquid nitrogen and store at -80°C.[4]

C. Preparation of Standards and Reagents

  • This compound Standard Curve:

    • Prepare a 1 mM stock solution of this compound in Assay Buffer.

    • Perform serial dilutions of the stock solution with Assay Buffer to prepare a series of standards. The concentration range should be optimized based on the expected levels in your samples, but a starting range of 0 to 50 µM is recommended.

  • Reagent Master Mix:

    • Prepare a master mix containing Acyl-CoA Oxidase, HRP, and the fluorometric probe in Assay Buffer. The final concentrations of each component should be optimized, but a starting point could be:

      • Acyl-CoA Oxidase: 0.1-0.5 U/mL

      • HRP: 1-2 U/mL

      • Fluorometric Probe: 50-100 µM

    • Protect the master mix from light.

D. Assay Procedure

  • Plate Setup: Add 50 µL of each standard and sample (in duplicate or triplicate) to the wells of a 96-well black, clear-bottom microplate.

  • Reaction Initiation: Add 50 µL of the Reagent Master Mix to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for your chosen fluorometric probe (e.g., for Amplex™ Red, excitation ~530-560 nm, emission ~585-595 nm).

E. Data Analysis

  • Standard Curve: Subtract the fluorescence of the blank (0 µM standard) from all readings. Plot the fluorescence intensity of the standards against their known concentrations to generate a standard curve.

  • Sample Concentration: Determine the concentration of this compound in the samples by interpolating their fluorescence values on the standard curve.

  • Normalization: Normalize the this compound concentration to the cell number or protein concentration of the corresponding sample.

III. Mandatory Visualizations

A. Signaling Pathway

Pentanoyl_CoA_Metabolism Amino Acids (e.g., Isoleucine) Amino Acids (e.g., Isoleucine) This compound This compound Amino Acids (e.g., Isoleucine)->this compound Catabolism Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->this compound β-oxidation Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA β-oxidation Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA β-oxidation TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty Acid Synthesis Propionyl-CoA->TCA Cycle

Caption: Metabolic context of this compound synthesis and degradation.

B. Experimental Workflow

Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment Harvesting 2. Cell Harvesting Cell_Culture->Harvesting Lysis 3. Cell Lysis Harvesting->Lysis Centrifugation 4. Centrifugation Lysis->Centrifugation Supernatant 5. Collect Supernatant (contains this compound) Centrifugation->Supernatant Standards_Samples 1. Add Standards & Samples to 96-well plate Supernatant->Standards_Samples Master_Mix 2. Add Reagent Master Mix Standards_Samples->Master_Mix Incubation 3. Incubate at 37°C Master_Mix->Incubation Measurement 4. Measure Fluorescence Incubation->Measurement Standard_Curve 1. Generate Standard Curve Measurement->Standard_Curve Calculate_Concentration 2. Calculate Sample Concentration Standard_Curve->Calculate_Concentration Normalization 3. Normalize to Cell Number/Protein Calculate_Concentration->Normalization

Caption: Experimental workflow for the cell-based this compound assay.

C. Logical Relationship of the Assay Principle

Assay_Principle This compound This compound H2O2 Hydrogen Peroxide This compound->H2O2 ACOD ACOD Acyl-CoA Oxidase Fluorescent_Product Fluorescent Product H2O2->Fluorescent_Product HRP HRP Horseradish Peroxidase Fluor_Probe Fluorometric Probe (Non-fluorescent) Fluor_Probe->Fluorescent_Product HRP

References

Application Note: High-Resolution Mass Spectrometry for the Identification and Quantification of Pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pentanoyl-CoA is a short-chain acyl-coenzyme A (acyl-CoA) intermediate involved in fatty acid metabolism, particularly the beta-oxidation of odd-chain fatty acids. The precise measurement of acyl-CoAs is critical for understanding cellular energy status, metabolic flux, and the pathophysiology of various metabolic diseases.[1][2] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers unparalleled sensitivity and selectivity for the definitive identification and accurate quantification of this compound in complex biological matrices.[3][4] This application note provides a detailed protocol for the analysis of this compound using LC-HRMS, covering sample preparation, instrumental analysis, and data interpretation.

Principle The method employs a robust sample preparation procedure to extract short-chain acyl-CoAs from biological samples, followed by chromatographic separation using reversed-phase liquid chromatography. The analytes are then detected by a high-resolution mass spectrometer operating in positive electrospray ionization (ESI) mode. Identification is based on three key criteria: accurate mass measurement of the precursor ion, characteristic fragmentation patterns in tandem MS (MS/MS) mode, and a consistent chromatographic retention time compared to an authentic standard. Quantification is achieved by monitoring specific product ions and referencing against a stable isotope-labeled internal standard.[5]

Experimental Protocols

Sample Preparation

This protocol is designed for high recovery of short-chain acyl-CoAs without the need for solid-phase extraction (SPE).[1][5]

Materials:

  • Ice-cold 2.5% (w/v) 5-Sulfosalicylic acid (SSA)[1]

  • Internal Standard (IS) solution: [2,2,3,3,4,4,5,5,5-²H₉]this compound for highest accuracy[6], or another non-endogenous odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA).

  • Methanol, Acetonitrile, and Water (LC-MS Grade)

  • Microcentrifuge tubes

  • Sonicator or tissue homogenizer

  • Centrifuge (capable of >15,000 x g at 4°C)

Procedure:

  • Homogenization: For tissue samples, weigh approximately 20-50 mg of frozen tissue and homogenize in 500 µL of ice-cold 2.5% SSA. For cultured cells (approx. 1-5 million), wash with ice-cold PBS, pellet the cells, and resuspend in 200 µL of ice-cold 2.5% SSA.

  • Internal Standard Spiking: Add the internal standard to each sample to the desired final concentration.

  • Lysis & Precipitation: Sonicate the samples on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off) to ensure complete cell lysis and protein precipitation.[5]

  • Centrifugation: Centrifuge the homogenates at 17,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[5]

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Analysis: Transfer the supernatant to an autosampler vial for immediate LC-HRMS analysis. If storage is necessary, keep at -80°C. Acyl-CoAs are susceptible to degradation.[7]

Liquid Chromatography

A reversed-phase method provides excellent separation for short-chain acyl-CoAs.[3]

  • Instrument: UHPLC system (e.g., Thermo Vanquish, Waters Acquity)

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water[8]

  • Mobile Phase B: Acetonitrile[8]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

High-Resolution Mass Spectrometry

The following parameters are suitable for a Q-TOF or Orbitrap instrument.

  • Instrument: High-resolution mass spectrometer (e.g., Thermo Q Exactive, Sciex ZenoTOF)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[7]

  • Capillary Voltage: 3.2 kV[9]

  • Source Temperature: 120°C[9]

  • Desolvation Temperature: 500°C[9]

  • MS1 Full Scan:

    • Resolution: > 70,000

    • Scan Range: m/z 150-1200

  • MS/MS (dd-MS² or PRM):

    • Resolution: > 35,000

    • Isolation Window: 1.0 m/z

    • Collision Energy: Optimized by direct infusion of standards; typically 25-45 eV.[10][11]

Data Presentation & Identification Criteria

Identification of this compound is confirmed by matching the accurate mass, fragmentation pattern, and retention time with a pure standard.

Quantitative Data

The following tables summarize the key parameters for the identification and quantification of this compound.

Table 1: High-Resolution Mass Spectrometry Parameters for this compound

Analyte Formula Precursor Ion [M+H]⁺ Calculated m/z Quantitation Product Ion Qualification Product Ion

| this compound | C₂₆H₄₄N₇O₁₇P₃S | [C₂₆H₄₅N₇O₁₇P₃S]⁺ | 852.1861 | [M-507+H]⁺ (m/z 345.1180) | m/z 428.0360 |

Note: The quantitation ion results from the characteristic neutral loss of the 3'-phospho-AMP moiety (507.1 Da). The qualification ion arises from fragmentation between the 5' diphosphates.[1]

Table 2: Example Liquid Chromatography Gradient

Time (min) % Mobile Phase B
0.0 2
1.5 2
4.0 15
6.0 30
13.0 95
17.0 95
17.1 2

| 20.0 | 2 |

This gradient is adapted from established methods for acyl-CoA analysis and may require optimization.[8]

Table 3: Representative Method Performance (Validation Summary)

Parameter This compound
Linear Range 1 - 1000 ng/mL
LLOQ 1 ng/mL
Accuracy (%) 85 - 112%[6]
Precision (CV%) < 15%

| Recovery (%) | > 85% with SSA method[1] |

Values are representative and should be established during in-house method validation.[5][6]

Visualizations

Experimental and Logical Workflows

Caption: Overview of the experimental workflow for this compound analysis.

G cluster_main Collision-Induced Dissociation (CID) cluster_products Characteristic Product Ions parent This compound Precursor Ion [M+H]⁺ m/z 852.1861 quant_ion Quantitation Ion [Acyl-Pantetheine+H]⁺ m/z 345.1180 parent->quant_ion Neutral Loss of 3'-phospho-AMP (507.0681 Da) qual_ion Qualification Ion [Adenosine-Diphosphate-Pantetheine+H]⁺ m/z 428.0360 parent->qual_ion Cleavage at Diphosphate

Caption: Characteristic fragmentation pathway of this compound in ESI+ mode.

G Metabolic Context of this compound fatty_acid Odd-Chain Fatty Acids pentanoyl_coa This compound fatty_acid->pentanoyl_coa Activation beta_ox Beta-Oxidation pentanoyl_coa->beta_ox acetyl_coa Acetyl-CoA beta_ox->acetyl_coa propionyl_coa Propionyl-CoA beta_ox->propionyl_coa

Caption: Simplified metabolic pathway involving this compound.

References

Solid-Phase Extraction of Pentanoyl-CoA from Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentanoyl-CoA is a short-chain acyl-coenzyme A (acyl-CoA) that plays a role in various metabolic pathways, including the metabolism of fatty acids and amino acids.[1] Accurate quantification of this compound in biological samples is crucial for understanding metabolic processes and for the development of therapeutics targeting metabolic disorders. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex matrices such as biological tissues and fluids.[2] This document provides detailed application notes and protocols for the solid-phase extraction of this compound from biological samples prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Performance of SPE Methods for Short-Chain Acyl-CoAs

The efficiency of solid-phase extraction is critical for the accurate quantification of short-chain acyl-CoAs. The selection of the SPE sorbent is a key factor that influences the recovery of these analytes. The following table summarizes reported recovery data for various short-chain acyl-CoAs using different SPE sorbents.

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Acetyl-CoAC22-(2-pyridyl)ethyl85-95%[3]
Malonyl-CoAC32-(2-pyridyl)ethyl83-90%[3]
Propionyl-CoAC3STRATA™-X-A95.60%[2]
Butyryl-CoAC4STRATA™-X-A81.56%[2]
Acetyl-CoAC2C18Variable, generally lower for very polar compounds[2]

Note: Recovery efficiencies can be influenced by the biological matrix, sample loading conditions, and specific protocol variations. The data presented here are for comparative purposes.

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound from biological samples.

Protocol 1: Solid-Phase Extraction using a Weak Anion Exchange Sorbent

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from tissue samples.[3][4]

Materials and Reagents:

  • Tissues: Fresh or frozen tissue samples

  • Internal Standard: Stable isotope-labeled this compound (if available) or another short-chain acyl-CoA not expected to be in the sample.

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[3]

  • Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol).[3]

  • SPE Columns: Weak anion exchange SPE columns (e.g., 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges).[3]

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[5]

  • Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v).[5]

  • Standard laboratory equipment: Centrifuge, homogenizer, vacuum manifold for SPE, nitrogen evaporator or vacuum concentrator.[2]

Procedure:

  • Sample Preparation and Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenizer.[2]

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.[3]

    • Homogenize the tissue on ice until a uniform suspension is achieved.[2]

    • Add 1 mL of 2-Propanol and briefly homogenize again.[3]

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[3]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[3]

    • Carefully collect the supernatant containing the acyl-CoAs.[2]

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the weak anion exchange SPE column by passing 2 mL of the Wash Solution through it.[3]

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or under a gentle vacuum.[3]

    • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[3]

    • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[3]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[3]

    • Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).[2]

Visualizations

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final_steps Final Steps tissue 1. Tissue Homogenization (in buffer with internal standard) extraction 2. Acyl-CoA Extraction (Acetonitrile/2-Propanol) tissue->extraction centrifugation 3. Centrifugation (Protein Precipitation) extraction->centrifugation supernatant 4. Supernatant Collection centrifugation->supernatant loading 6. Sample Loading supernatant->loading conditioning 5. Column Conditioning conditioning->loading washing 7. Washing loading->washing elution 8. Elution washing->elution concentration 9. Sample Concentration elution->concentration reconstitution 10. Reconstitution concentration->reconstitution analysis 11. LC-MS/MS Analysis reconstitution->analysis

Figure 1. Experimental workflow for the solid-phase extraction of this compound.

Pentanoyl_CoA_Metabolism Fatty_Acids Fatty Acids Pentanoyl_CoA This compound Fatty_Acids->Pentanoyl_CoA β-oxidation Amino_Acids Amino Acids (e.g., Valine, Isoleucine) Amino_Acids->Pentanoyl_CoA Catabolism Propionyl_CoA Propionyl-CoA Pentanoyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Pentanoyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Figure 2. Simplified metabolic context of this compound.

Concluding Remarks

The described solid-phase extraction protocol provides a robust method for the isolation and enrichment of this compound from biological samples. The choice of SPE sorbent and optimization of the wash and elution steps are critical for achieving high recovery and purity. For accurate quantification, the use of a stable isotope-labeled internal standard is highly recommended to account for any sample loss during preparation. The purified this compound extract is suitable for sensitive and specific quantification by LC-MS/MS, enabling detailed studies of its role in metabolism and disease.

References

Application Notes and Protocols for In Vivo Experimental Models to Study Pentanoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentanoyl-CoA is a five-carbon acyl-CoA intermediate involved in the metabolism of odd-chain fatty acids and the branched-chain amino acid valine. Dysregulation of this compound metabolism is implicated in several inherited metabolic disorders, most notably propionic acidemia. Studying the in vivo metabolism of this compound is crucial for understanding disease pathophysiology and for the development of novel therapeutic strategies. This document provides detailed application notes and protocols for utilizing relevant in vivo experimental models.

In Vivo Experimental Models

The most common and relevant in vivo models for studying this compound metabolism are mouse models of propionic acidemia. This is due to the central role of propionyl-CoA carboxylase (PCC) in the catabolic pathway of both propionyl-CoA and other odd-chain acyl-CoAs, including this compound.

Propionic Acidemia (PA) Mouse Models

a) Pcca knockout (Pcca-/-) Mice: These mice have a complete deficiency of the PCCA subunit of propionyl-CoA carboxylase.

  • Phenotype: This model recapitulates the severe neonatal presentation of propionic acidemia, with uniform lethality within 24-48 hours of birth. Affected pups exhibit an absence of PCCA expression and increased levels of 2-methylcitrate, a pathognomonic biomarker of PA.[1]

  • Applications: This model is useful for studying the most severe aspects of the disease and for testing the efficacy of neonatal interventions, such as gene therapy, aimed at preventing early mortality.[1][2][3]

b) Hypomorphic Pcca (Pcca-/-(A138T)) Mice: This model carries a transgene with a missense mutation in the human PCCA gene, resulting in a "hypomorphic" or partially functional enzyme.

  • Phenotype: These mice have approximately 2% of the wild-type PCC activity, allowing them to survive into adulthood. They exhibit elevated levels of propionylcarnitine (B99956) (C3), the C3/acetylcarnitine (C2) ratio, and methylcitrate, which are key biomarkers in human PA patients.[4][5]

  • Applications: This adult model is highly valuable for studying the long-term consequences of impaired this compound and propionyl-CoA metabolism and for testing systemic therapies, such as gene therapy and dietary interventions, in adult animals.[6][7]

Data Presentation: Biomarker Levels in PA Mouse Models

BiomarkerMouse ModelFold Increase vs. Wild-TypeSignificanceReference
C3/C2 Ratio Pcca-/-(A138T)~18-foldP < 0.0001[4]
Methylcitrate (MeCit) Pcca-/-(A138T)~18-foldP < 0.0001[4]
Glycine Pcca-/-(A138T)Significantly increased-[4]
Alanine Pcca-/-(A138T)Significantly increased-[4]
Lysine Pcca-/-(A138T)Significantly increased-[4]

Experimental Protocols

Protocol 1: Dietary Management of Pcca-/-(A138T) Mice

This protocol is adapted from nutritional management strategies for propionic acidemia in humans and is aimed at reducing the metabolic burden on the compromised PCC enzyme.[8][9][10][11][12]

Materials:

  • Standard chow diet

  • Custom low-protein diet (reduced in propiogenic amino acids: valine, isoleucine, methionine, and threonine)

  • Metabolic cages for urine and feces collection

  • Analytical balance

Procedure:

  • Acclimatization: House Pcca-/-(A138T) mice and wild-type controls in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the study begins. Provide ad libitum access to standard chow and water.

  • Baseline Measurements: Collect baseline blood spots, plasma, and urine samples for metabolite analysis. Measure body weight.

  • Dietary Intervention: Switch the experimental group of Pcca-/-(A138T) mice to the custom low-protein diet. Maintain a control group of Pcca-/-(A138T) mice and a group of wild-type mice on the standard chow diet.

  • Monitoring: Monitor food and water intake and body weight daily.

  • Sample Collection: Collect blood spots, plasma, and urine at regular intervals (e.g., weekly) for the duration of the study.

  • Terminal Sample Collection: At the end of the study, euthanize the mice and collect tissues (liver, heart, kidney, brain) for further analysis (e.g., enzyme activity assays, gene expression analysis).

Protocol 2: Systemic Gene Therapy in Neonatal Pcca-/- Mice

This protocol describes the administration of an adeno-associated virus (AAV) vector for gene therapy in neonatal Pcca-/- mice to rescue the lethal phenotype.[1][2][3][6][13]

Materials:

  • AAV vector expressing the PCCA gene (e.g., AAV44.9-PCCA)

  • Saline solution (0.9% NaCl)

  • 30-gauge needle and syringe

  • Heating pad

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Vector Preparation: Dilute the AAV-PCCA vector to the desired concentration (e.g., 1x10^11 vector genomes/pup) in sterile saline.

  • Animal Preparation: Within 24 hours of birth, separate the Pcca-/- pups from the dam. Anesthetize the pups briefly using isoflurane (B1672236). Place the pups on a heating pad to maintain body temperature.

  • Injection: Perform a retro-orbital injection of the AAV-PCCA vector solution. The typical injection volume is 25-50 µL per pup.

  • Recovery: Allow the pups to recover on the heating pad before returning them to the dam.

  • Monitoring: Monitor the pups daily for survival, weight gain, and any adverse effects.

  • Phenotypic Correction Assessment: At various time points post-injection, collect blood spots or plasma to measure biomarkers such as 2-methylcitrate to assess the degree of metabolic correction.

Protocol 3: Sample Collection for Metabolomic Analysis

This protocol details the collection of blood and tissue samples from mice for the analysis of this compound and related metabolites.[14][15][16][17][18]

Materials:

  • EDTA-coated collection tubes

  • Heparin-coated collection tubes

  • Filter paper for blood spots (e.g., Whatman 903)

  • Anesthesia (e.g., isoflurane or sodium pentobarbital)

  • Surgical scissors and forceps

  • Liquid nitrogen or dry ice

  • -80°C freezer

Procedure:

  • Blood Collection:

    • Blood Spots: Puncture the submandibular or saphenous vein and spot the blood directly onto the filter paper. Allow the spots to air dry completely before storage.

    • Plasma: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C.

  • Tissue Collection:

    • Euthanize the mouse using an approved method.

    • Quickly dissect the desired tissues (e.g., liver, heart, kidney, brain).

    • Rinse the tissues in ice-cold PBS to remove excess blood.

    • Blot the tissues dry.

    • Snap-freeze the tissues in liquid nitrogen or on dry ice.

    • Store the frozen tissues at -80°C until analysis.

Protocol 4: Analysis of Acylcarnitines by LC-MS/MS

This protocol provides a general workflow for the quantification of acylcarnitines, including pentanoylcarnitine (C5), from dried blood spots or plasma.[19][20][21][22]

Materials:

  • Methanol (B129727) with internal standards (isotopically labeled acylcarnitines)

  • n-butanol with 3N HCl (for derivatization)

  • LC-MS/MS system

  • C18 reverse-phase column

Procedure:

  • Sample Preparation (Dried Blood Spots):

    • Punch a 3mm disc from the dried blood spot into a microcentrifuge tube.

    • Add methanol containing the internal standards and incubate with shaking to extract the acylcarnitines.

    • Centrifuge and transfer the supernatant to a new tube.

    • Dry the extract under a stream of nitrogen.

  • Derivatization (Butylation):

    • Reconstitute the dried extract in n-butanol with 3N HCl.

    • Incubate at 65°C for 15 minutes to convert the acylcarnitines to their butyl esters.

    • Dry the derivatized sample under nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the final sample in the mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate the acylcarnitines using a C18 column with a gradient of water and acetonitrile (B52724) containing formic acid.

    • Detect and quantify the acylcarnitines using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Protocol 5: Liver Enzyme Activity Assay

This protocol outlines the preparation of liver homogenates for measuring the activity of enzymes involved in this compound metabolism.[23][24][25][26][27]

Materials:

  • Ice-cold homogenization buffer (e.g., sucrose (B13894) buffer: 0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Dounce homogenizer or sonicator

  • Refrigerated centrifuge

  • Protein assay kit (e.g., BCA)

Procedure:

  • Tissue Homogenization:

    • Weigh a piece of frozen liver tissue (~100 mg).

    • Add ice-cold homogenization buffer (e.g., 1 mL).

    • Homogenize the tissue on ice using a Dounce homogenizer or a sonicator until a uniform homogenate is achieved.

  • Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondria.

    • The resulting supernatant is the cytosolic fraction, and the pellet contains the mitochondria. The choice of fraction depends on the location of the enzyme of interest.

  • Protein Quantification:

    • Determine the protein concentration of the homogenate or cellular fractions using a standard protein assay. This is necessary to normalize the enzyme activity.

  • Enzyme Activity Assay:

    • Perform the specific enzyme activity assay according to the manufacturer's instructions or a published protocol.

Mandatory Visualizations

Pentanoyl_CoA_Metabolism OCFA Odd-Chain Fatty Acids Pentanoyl_CoA This compound OCFA->Pentanoyl_CoA β-oxidation Valine Valine Propionyl_CoA Propionyl-CoA Valine->Propionyl_CoA Catabolism Pentanoyl_CoA->Propionyl_CoA β-oxidation PCC Propionyl-CoA Carboxylase (PCC) Propionyl_CoA->PCC Methylmalonyl_CoA D-Methylmalonyl-CoA MCM Methylmalonyl-CoA Mutase Methylmalonyl_CoA->MCM Succinyl_CoA Succinyl-CoA TCA TCA Cycle Succinyl_CoA->TCA PCC->Methylmalonyl_CoA MCM->Succinyl_CoA

Caption: Overview of this compound Metabolism.

Experimental_Workflow_Dietary_Study start Start acclimate Acclimatize Mice (Pcca-/-(A138T) & WT) start->acclimate baseline Baseline Sample Collection (Blood, Urine, Weight) acclimate->baseline diet Dietary Intervention (Low-Protein vs. Standard) baseline->diet monitor Daily Monitoring (Intake, Weight) diet->monitor weekly Weekly Sample Collection (Blood, Urine) monitor->weekly end End of Study monitor->end weekly->monitor terminal Terminal Sample Collection (Tissues) end->terminal analysis Metabolomic & Enzyme Analysis terminal->analysis

Caption: Workflow for a Dietary Intervention Study.

Gene_Therapy_Workflow start Start pups Neonatal Pcca-/- Pups (<24h old) start->pups vector Prepare AAV-PCCA Vector start->vector inject Retro-orbital Injection pups->inject vector->inject recover Recovery & Return to Dam inject->recover monitor Monitor Survival & Growth recover->monitor assess Assess Phenotypic Correction (Biomarker Analysis) monitor->assess end Long-term Follow-up monitor->end assess->monitor

Caption: Workflow for Neonatal Gene Therapy.

References

Troubleshooting & Optimization

Addressing Pentanoyl-CoA instability during sample storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the instability of Pentanoyl-CoA during sample storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the integrity of your samples and the reliability of your experimental results.

Troubleshooting Guide

Low or inconsistent experimental results when using stored this compound solutions can often be traced back to degradation. Use this guide to troubleshoot potential issues.

Issue Possible Cause Solution
Reduced biological activity or lower than expected concentration Hydrolysis of the thioester bond. This is accelerated by neutral to alkaline pH (pH > 7.0).Ensure your this compound solutions are prepared and stored in a slightly acidic buffer (pH 4.0-6.0).[1] Use high-purity, degassed water or buffer for solution preparation.
Repeated freeze-thaw cycles. This can lead to molecular degradation.Aliquot your this compound stock solution into single-use vials to avoid multiple freeze-thaw cycles.[1][2]
Improper storage temperature. Elevated temperatures significantly increase the rate of chemical and enzymatic degradation.For long-term storage, store aliquots at -80°C. For short-term storage (up to 24 hours), 2-8°C can be acceptable if in an appropriate acidic buffer.[1]
Precipitate formation upon thawing Low solubility in aqueous buffers. this compound is amphipathic and may come out of solution at high concentrations or upon freezing.If necessary, a small amount of an organic solvent like methanol (B129727) or a mixture of chloroform (B151607) and methanol can be used for initial solubilization before dilution in an aqueous buffer.[1] Ensure the final concentration is within the solubility limits for your chosen buffer system.
Inconsistent results between experiments Enzymatic degradation. If samples are of biological origin, endogenous enzymes like Nudix hydrolases can degrade this compound.For biological samples, it is critical to immediately quench metabolic activity by freeze-clamping in liquid nitrogen.[3] Keep samples frozen during homogenization.
Oxidation. While less of a concern for saturated acyl-CoAs like this compound compared to unsaturated ones, oxidation can still occur over long periods or with exposure to air and light.Store solutions under an inert gas atmosphere (e.g., argon or nitrogen) and in light-protected vials.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in stored samples?

A1: The primary causes of this compound degradation are chemical hydrolysis of the thioester bond and enzymatic degradation. Hydrolysis is significantly accelerated in neutral to alkaline aqueous solutions (pH > 7.0).[1] Enzymatic degradation can occur in biological samples due to the presence of various hydrolases.[3]

Q2: What is the optimal pH for storing this compound solutions?

A2: To minimize hydrolysis, it is recommended to store this compound solutions in a slightly acidic buffer, ideally between pH 4.0 and 6.0.[1]

Q3: What is the recommended storage temperature for this compound?

A3: For long-term stability, this compound should be stored at -80°C.[1] For short-term use (within 24 hours), solutions can be kept on ice or at 2-8°C, provided they are in a suitable acidic buffer.

Q4: How should I prepare my this compound stock solution to maximize stability?

A4: To prepare a stable stock solution, follow these steps:

  • Allow the powdered this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount in a clean glass vial.

  • Dissolve the powder in a minimal amount of a high-purity organic solvent like methanol if needed, then dilute to the final concentration with a purified, deoxygenated, slightly acidic buffer (pH 4.0-6.0).[1]

  • Gently swirl to dissolve; avoid vigorous shaking.

  • Flush the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing.[1]

  • Immediately aliquot into single-use, light-protected vials and store at -80°C.

Q5: Can I use plastic tubes for storing my this compound solutions?

A5: It is highly recommended to use glass vials with Teflon-lined caps (B75204) for storing acyl-CoA solutions. Studies have shown that using glass vials can reduce the loss of Coenzyme A species compared to plastic tubes.[4]

Data Presentation: Acyl-CoA Stability

While specific quantitative stability data for this compound is limited in the literature, the following table summarizes the stability of a mixture of acyl-CoAs in different solvents at 4°C, which provides a good estimate for the behavior of short-chain acyl-CoAs like this compound.

Table 1: Stability of Acyl-CoA Standards in Various Solvents at 4°C [5]

SolventTime PointAverage Stability (% remaining)
Water9 hours~70%
50 mM Ammonium Acetate (pH 4.0)9 hours>90%
50 mM Ammonium Acetate (pH 6.8)9 hours~75%
50% Methanol / Water9 hours>95%
50% Methanol / 50 mM Ammonium Acetate (pH 4.0)9 hours>95%
50% Methanol / 50 mM Ammonium Acetate (pH 6.8)9 hours~80%

Data is generalized from a study on a mixture of acyl-CoAs. Most tested acyl-CoAs showed less than 30% degradation after 9 hours at 4°C, with some exceptions.[5]

Experimental Protocols

Protocol 1: Preparation of Stable this compound Stock Solution

Objective: To prepare a this compound stock solution with maximized stability for long-term storage.

Materials:

  • This compound (lyophilized powder)

  • High-purity (HPLC-grade) methanol (optional)

  • Purified, deoxygenated water (e.g., HPLC-grade) or a slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 5.3)

  • Glass vials with Teflon-lined caps

  • Inert gas (argon or nitrogen)

  • Calibrated balance

  • Glass syringes or pipettes with glass tips

Procedure:

  • Equilibrate: Allow the container of powdered this compound to warm to room temperature before opening to prevent moisture condensation.

  • Weigh: In a clean, dry glass vial, accurately weigh the desired amount of this compound powder.

  • Dissolve: Add the appropriate volume of the chosen solvent to the vial to achieve the desired concentration.

    • For aqueous solutions: Use a slightly acidic buffer (pH 4-6). Gently swirl to dissolve. Avoid vigorous shaking.[1]

    • For solutions requiring an organic co-solvent: First, dissolve the powder in a small volume of high-purity methanol, then dilute to the final volume with the acidic buffer.

  • Inert Gas Purge: Once dissolved, flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds to displace air.[1]

  • Seal and Aliquot: Immediately and tightly seal the vial. Dispense into single-use aliquots in glass vials.

  • Store: Label the vials clearly with the compound name, concentration, solvent, and date of preparation. Store at -80°C.

Protocol 2: HPLC-Based Stability Assessment of this compound Solution

Objective: To monitor the degradation of a prepared this compound solution over time under specific storage conditions.

Materials:

  • Prepared stock solution of this compound

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.3[1]

  • Mobile Phase B: Acetonitrile[1]

  • Autosampler vials

Procedure:

  • Initial Analysis (Time 0):

    • Dilute an aliquot of the freshly prepared this compound stock solution to a suitable concentration with Mobile Phase A.

    • Inject the diluted sample onto the HPLC system.

    • Run a gradient elution program to separate the intact this compound from potential degradation products (free Coenzyme A and pentanoic acid). A typical gradient could be:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B[1]

    • Monitor the elution profile at approximately 260 nm, the absorbance maximum for the adenine (B156593) base of Coenzyme A.

    • Record the peak area of the intact this compound. This will serve as the baseline (100% integrity).

  • Incubation: Store the remaining stock solution under the desired test conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), withdraw an aliquot of the stock solution.

  • HPLC Analysis: Prepare and analyze the sample as described in step 1.

  • Data Analysis:

    • Calculate the percentage of intact this compound remaining at each time point relative to the Time 0 sample.

    • Plot the percentage of intact this compound versus time to determine the degradation rate under the tested conditions.

Visualizations

cluster_degradation Degradation Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis pH > 7.0 High Temp Enzymatic Degradation Enzymatic Degradation This compound->Enzymatic Degradation Hydrolases Free Coenzyme A + Pentanoic Acid Free Coenzyme A + Pentanoic Acid Hydrolysis->Free Coenzyme A + Pentanoic Acid Degradation Products Degradation Products Enzymatic Degradation->Degradation Products

Caption: Key degradation pathways for this compound.

cluster_workflow This compound Stability Assessment Workflow Start Start Prepare Stock Solution (pH 4-6) Prepare Stock Solution (pH 4-6) Start->Prepare Stock Solution (pH 4-6) Aliquot into single-use vials Aliquot into single-use vials Prepare Stock Solution (pH 4-6)->Aliquot into single-use vials Store at Test Conditions (-80°C, -20°C, 4°C) Store at Test Conditions (-80°C, -20°C, 4°C) Aliquot into single-use vials->Store at Test Conditions (-80°C, -20°C, 4°C) Analyze Time 0 Sample via HPLC Analyze Time 0 Sample via HPLC Store at Test Conditions (-80°C, -20°C, 4°C)->Analyze Time 0 Sample via HPLC Analyze Samples at Subsequent Time Points Analyze Samples at Subsequent Time Points Analyze Time 0 Sample via HPLC->Analyze Samples at Subsequent Time Points Calculate % Degradation Calculate % Degradation Analyze Samples at Subsequent Time Points->Calculate % Degradation End End Calculate % Degradation->End

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Optimizing Pentanoyl-CoA Extraction from Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the extraction efficiency of Pentanoyl-CoA from tissue samples. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most critical initial step to ensure the accurate quantification of this compound in tissue samples?

A1: The most crucial first step is the rapid quenching of metabolic activity at the moment of tissue collection. This is best achieved by freeze-clamping the tissue in liquid nitrogen immediately upon excision.[1] This process instantly halts enzymatic activities that can rapidly alter the endogenous levels of this compound, ensuring that the measured concentration reflects the true physiological state.

Q2: Which extraction method is recommended for achieving high recovery of this compound from tissue?

A2: Several methods can be effective for short-chain acyl-CoA extraction. The choice often depends on the downstream analytical method (e.g., LC-MS/MS) and the specific tissue type. Common and effective methods include:

  • Perchloric Acid (PCA) Precipitation: This is a widely used method for deproteinizing tissue samples and extracting short-chain acyl-CoAs.

  • 5-Sulfosalicylic Acid (SSA) Precipitation: Similar to PCA, SSA is effective for protein removal and has been shown to be suitable for the analysis of acyl-CoAs and their biosynthetic intermediates.[2]

  • Methanol-Chloroform Extraction with Solid-Phase Extraction (SPE): This method is particularly useful for separating acyl-CoAs from other cellular components and can yield high-purity extracts.

Q3: How can I improve the stability of this compound during the extraction process?

A3: this compound, like other acyl-CoAs, is susceptible to degradation. To enhance stability:

  • Maintain Low Temperatures: All steps of the extraction process should be performed on ice or at 4°C to minimize enzymatic degradation.

  • Control pH: Maintaining a slightly acidic pH during the initial extraction steps can help to reduce the activity of certain degrading enzymes.

  • Prompt Processing: Minimize the time between tissue homogenization and the final extraction step.

  • Use of Glass Vials: To prevent potential signal loss of CoA species, it is recommended to use glass vials instead of plastic for sample processing and storage.[3]

Q4: What are the expected concentration ranges for this compound in tissues?

A4: The concentration of total acyl-CoAs varies significantly between different tissues. For instance, the liver and heart muscle, being metabolically active, generally have higher concentrations of acyl-CoAs compared to other tissues. In rat liver, the total CoA concentration can range from 87 to 434 nmol/g of tissue.[4] The specific concentration of this compound is expected to be a fraction of this total amount and will depend on the metabolic state of the tissue.

Q5: Is an internal standard necessary for the accurate quantification of this compound?

A5: Yes, the use of a stable isotope-labeled internal standard is highly recommended for accurate quantification. An ideal internal standard would be 13C-labeled this compound. If this is not available, a structurally similar odd-chain acyl-CoA internal standard can be used. The internal standard helps to correct for variations in extraction efficiency and matrix effects during LC-MS/MS analysis.

Data Presentation: Comparison of Extraction Method Efficiencies

Note: Specific recovery data for this compound is limited in the literature. The following table provides a summary of reported recovery rates for short-chain and long-chain acyl-CoAs using different extraction methods, which can be considered indicative for this compound.

Extraction MethodAnalyte(s)Tissue TypeReported Recovery RateReference
Methanol-Chloroform with Acyl-CoA Binding ProteinLong-chain acyl-CoAsNot specified55%[5]
Modified Acetonitrile/2-Propanol with SPELong-chain acyl-CoAsNot specified70-80%[6]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No this compound Signal Inefficient Extraction: Incomplete cell lysis or protein precipitation.- Ensure thorough homogenization of the tissue sample. - Verify the concentration and volume of the precipitation agent (e.g., PCA, SSA). - Increase incubation time on ice after homogenization.
Analyte Degradation: Enzymatic or chemical breakdown of this compound.- Ensure rapid freeze-clamping of the tissue at collection. - Maintain samples on ice or at 4°C throughout the entire procedure. - Process samples promptly after collection.
Poor Recovery from SPE: Suboptimal loading, washing, or elution conditions.- Optimize the pH of the sample and solutions for the specific SPE cartridge type (e.g., reversed-phase or ion-exchange). - Ensure the elution solvent is strong enough to displace this compound from the sorbent. - Avoid letting the sorbent bed dry out during the process.
High Variability Between Replicates Inconsistent Sample Handling: Differences in processing time or temperature between samples.- Standardize all steps of the protocol, including timings and temperatures. - Use an automated liquid handling system if available for improved consistency.
Matrix Effects: Suppression or enhancement of the analyte signal by co-eluting compounds from the tissue matrix.- Incorporate a stable isotope-labeled internal standard. - Optimize the chromatographic separation to resolve this compound from interfering matrix components. - Perform a thorough sample clean-up using SPE.
Peak Tailing or Splitting in Chromatogram Poor Chromatography: Suboptimal mobile phase composition or column condition.- Adjust the pH of the mobile phase. - Incorporate an ion-pairing agent to improve peak shape. - Ensure the analytical column is not degraded or clogged.
Co-elution with Isomers: Interference from structurally similar compounds.- Optimize the chromatographic gradient to achieve better separation. - Consider using a different column chemistry (e.g., HILIC).

Experimental Protocols

Protocol 1: Perchloric Acid (PCA) Extraction
  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • In a pre-chilled mortar, grind the frozen tissue to a fine powder under liquid nitrogen.

    • Transfer the powdered tissue to a pre-chilled tube containing 1 mL of ice-cold 0.5 M perchloric acid.

    • Homogenize the sample thoroughly using a tissue homogenizer while keeping it on ice.

  • Deproteinization:

    • Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.

    • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection and Neutralization:

    • Carefully collect the supernatant, which contains the acyl-CoAs.

    • Neutralize the supernatant by adding 3 M KHCO3 dropwise until the pH is between 6 and 7.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated potassium perchlorate.

  • Sample Preparation for Analysis:

    • Collect the supernatant for direct analysis by LC-MS/MS or for further purification by SPE.

Protocol 2: Methanol-Chloroform Extraction with Solid-Phase Extraction (SPE)
  • Tissue Homogenization and Phase Separation:

    • Homogenize 50-100 mg of powdered frozen tissue in a mixture of 1 mL methanol (B129727) and 0.5 mL chloroform (B151607) on ice.

    • Add 0.75 mL of water and vortex thoroughly.

    • Centrifuge at 1,500 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the upper aqueous-methanolic phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

    • Loading: Load the collected aqueous-methanolic phase onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of water to remove polar impurities.

    • Elution: Elute the this compound with 2 mL of methanol.

  • Sample Concentration:

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis tissue 1. Tissue Collection (Freeze-clamp in Liquid N2) homogenize 2. Homogenization (e.g., in Perchloric Acid) tissue->homogenize deproteinize 3. Deproteinization (Centrifugation) homogenize->deproteinize spe 4. Solid-Phase Extraction (SPE) (Optional Cleanup) deproteinize->spe Supernatant drydown 5. Dry-down & Reconstitution deproteinize->drydown Supernatant (if no SPE) spe->drydown Eluate lcms 6. LC-MS/MS Analysis drydown->lcms

Caption: Experimental workflow for this compound extraction from tissue.

troubleshooting_workflow start Low/No this compound Signal check_extraction Is extraction efficiency low? start->check_extraction check_degradation Is analyte degradation suspected? check_extraction->check_degradation No optimize_homogenization Optimize homogenization and precipitation steps. check_extraction->optimize_homogenization Yes check_matrix Are matrix effects present? check_degradation->check_matrix No improve_quenching Improve sample quenching and maintain low temperatures. check_degradation->improve_quenching Yes use_is Use stable isotope-labeled internal standard. check_matrix->use_is Yes optimize_spe Optimize SPE protocol. optimize_homogenization->optimize_spe improve_cleanup Improve sample cleanup (SPE). use_is->improve_cleanup

Caption: Troubleshooting decision tree for low this compound signal.

pentanoyl_coa_pathway cluster_fatty_acid_beta_oxidation Mitochondrial Fatty Acid β-Oxidation Odd-chain Fatty Acid Odd-chain Fatty Acid This compound This compound Odd-chain Fatty Acid->this compound Acyl-CoA Synthetase Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA β-Oxidation Cycle Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

References

Technical Support Center: Quantification of Short-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the quantification of short-chain acyl-CoAs. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantification of short-chain acyl-CoAs?

A1: The accurate quantification of short-chain acyl-CoAs is challenging due to several factors:

  • Inherent Instability: Acyl-CoA thioesters are susceptible to both chemical and enzymatic degradation, requiring rapid and cold sample processing.[1][2]

  • Low Abundance: These metabolites are often present at low nanomolar concentrations in tissues and cells, demanding highly sensitive analytical methods.[3]

  • Structural Similarity: Many short-chain acyl-CoAs have similar structures, differing only by the length and saturation of their acyl chains, which can lead to co-elution and difficulty in chromatographic separation.[3]

  • Matrix Effects: Biological samples are complex matrices containing numerous endogenous compounds that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods.[2][3][4]

  • Poor Chromatographic Peak Shape: The phosphate (B84403) groups in the CoA moiety can interact with the stationary phase in reversed-phase chromatography, leading to peak tailing.[3]

Q2: What is the most common analytical technique for quantifying short-chain acyl-CoAs?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of short-chain acyl-CoAs due to its high selectivity and sensitivity.[5][6][7] This method allows for the precise measurement of individual acyl-CoA species in complex biological samples.

Q3: How can I minimize the degradation of short-chain acyl-CoAs during sample preparation?

A3: To minimize degradation, it is crucial to work quickly and at low temperatures. Immediately after collection, tissue samples should be flash-frozen in liquid nitrogen.[8][9] Homogenization and extraction should be performed on ice using pre-chilled solvents and tubes.[1][8] Samples should be stored at -80°C if not analyzed immediately.[2][8]

Q4: What are the recommended methods for extracting short-chain acyl-CoAs from biological samples?

A4: Several extraction methods are commonly used, each with its own advantages and disadvantages. The choice of method often depends on the specific acyl-CoA species of interest and the sample matrix.

  • Protein Precipitation with 5-Sulfosalicylic Acid (SSA): This is a simple and effective method for deproteinizing samples and has been shown to provide good recovery for a range of short-chain acyl-CoAs.[5][8] It can sometimes be used without a subsequent solid-phase extraction (SPE) step, which simplifies the workflow.[5]

  • Trichloroacetic Acid (TCA) Precipitation followed by Solid-Phase Extraction (SPE): This is another common method for protein removal.[10] However, TCA can lead to lower recovery of some polar acyl-CoAs, and an SPE cleanup step is typically required to remove the acid and other interferences.[5][8]

  • Solvent Extraction: Methods using organic solvents like acetonitrile/isopropanol can also be effective, particularly for a broader range of acyl-CoAs including medium and long-chain species.[6][11]

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape (Tailing Peaks)

Question: My chromatogram shows significant tailing for my short-chain acyl-CoA peaks. What can I do to improve the peak shape?

Answer: Peak tailing is a common issue caused by the interaction of the negatively charged phosphate groups of the acyl-CoA molecule with the stationary phase of the chromatography column.[3] Here are several strategies to address this:

  • Mobile Phase pH Adjustment: Operating at a higher pH (e.g., around 10.5 with ammonium (B1175870) hydroxide) or a slightly acidic pH can help to suppress the ionization of the phosphate groups and reduce interactions with the stationary phase.[3]

  • Use of Ion-Pairing Agents: Adding an ion-pairing agent, such as triethylamine (B128534) (TEA) or other alkylsulfonates, to the mobile phase can neutralize the charge on the phosphate moiety, leading to improved peak symmetry and retention.[3]

  • Increase Buffer Strength: Using a higher concentration of a buffer like ammonium acetate (B1210297) can help to mask active sites on the column packing material and reduce tailing.[3]

  • Optimize Gradient Elution: A shallower gradient can improve the separation of closely eluting peaks and may also improve peak shape.[3]

Issue 2: Low Signal Intensity or High Background Noise

Question: I am observing a very weak signal for my analytes, or the background noise is too high. What are the potential causes and solutions?

Answer: Low signal intensity and high background noise can stem from several factors, including matrix effects, suboptimal instrument settings, and sample degradation.

  • Matrix Effects (Ion Suppression): Co-eluting compounds from the biological matrix can interfere with the ionization of your target analytes in the mass spectrometer source, leading to a suppressed signal.[2][4]

    • Solution: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.[2][12] Diluting the sample can also sometimes mitigate matrix effects.[12] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[4][9]

  • Suboptimal Mass Spectrometer Settings: The ionization and fragmentation parameters of the mass spectrometer may not be optimized for your analytes.

    • Solution: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature.[2] Positive ion mode is generally more sensitive for short-chain acyl-CoAs.[2][5] Ensure the collision energy for MS/MS fragmentation is optimized to produce a strong and specific product ion signal.[2]

  • Analyte Degradation: As mentioned in the FAQs, short-chain acyl-CoAs are unstable.

    • Solution: Re-evaluate your sample handling procedures to ensure they are performed quickly and at low temperatures.[2]

Issue 3: Inconsistent Quantification and Poor Reproducibility

Question: My quantitative results are not consistent between replicates or different batches of samples. What could be causing this variability?

Answer: Inconsistent quantification is often related to variability in sample preparation, matrix effects, or the lack of an appropriate internal standard.

  • Inconsistent Sample Handling: Minor variations in extraction time, temperature, or solvent volumes can lead to significant differences in recovery.

    • Solution: Standardize your sample preparation protocol and ensure all samples are processed in an identical manner.[9]

  • Variable Matrix Effects: The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression or enhancement.[4]

    • Solution: The most effective way to correct for this is to use a stable isotope-labeled internal standard (SIL-IS) for each analyte you are quantifying.[4][9] The SIL-IS will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction.

  • Internal Standard Issues: The internal standard may not be behaving similarly to the analyte, or it may have been added incorrectly.

    • Solution: Ensure the internal standard is added to the sample at the very beginning of the extraction process to account for losses during sample preparation.[13] Verify the concentration of your internal standard stock solution and use a calibrated pipette for addition.[9]

Data Presentation

Table 1: Comparison of Recovery Rates for Different Short-Chain Acyl-CoA Extraction Methods

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA~59%[8]~36%[8]93-104% (extraction), 83-90% (SPE)[8][11]
Propionyl-CoA~80%[8]~62%[8]Not Reported
Malonyl-CoA~74%[8]~26%[8]93-104% (extraction), 83-90% (SPE)[8][11]
Isovaleryl-CoA~59%[8]~58%[8]Not Reported
Coenzyme A (Free)~74%[8]~1%[8]Not Reported

Data compiled from studies comparing SSA and TCA extraction methods.[8]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs using 5-Sulfosalicylic Acid (SSA)

This protocol is adapted from methods that emphasize simplicity and good recovery for short-chain species.[5][8]

Materials:

  • Frozen tissue or cell pellet

  • Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA)

  • Liquid nitrogen

  • Pre-chilled microcentrifuge tubes

  • Homogenizer (e.g., bead beater or sonicator)

  • Refrigerated centrifuge

Procedure:

  • Sample Preparation: Weigh 20-50 mg of frozen tissue or use a cell pellet. Keep the sample frozen on dry ice or in liquid nitrogen.

  • Homogenization: In a pre-chilled tube, add the appropriate volume of ice-cold 5% SSA solution (e.g., 500 µL for 20-50 mg of tissue). If using an internal standard, it should be spiked into the SSA solution. Immediately homogenize the sample.

  • Protein Precipitation: Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the short-chain acyl-CoAs to a new pre-chilled tube.

  • Analysis: The extract is now ready for LC-MS/MS analysis. If not analyzing immediately, store at -80°C.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Frozen Tissue/Cells homogenization Homogenization in ice-cold SSA + IS sample->homogenization precipitation Protein Precipitation (15 min on ice) homogenization->precipitation centrifugation Centrifugation (16,000 x g, 10 min, 4°C) precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data

Caption: Workflow for Short-Chain Acyl-CoA Extraction and Analysis.

troubleshooting_logic cluster_peak_shape Issue: Poor Peak Shape cluster_signal Issue: Low Signal cluster_reproducibility Issue: Poor Reproducibility start Poor Quantification Results peak_tailing Tailing Peaks? start->peak_tailing low_signal Low Signal or High Noise? start->low_signal inconsistent Inconsistent Results? start->inconsistent solution_ph Adjust Mobile Phase pH peak_tailing->solution_ph Yes solution_ip Use Ion-Pairing Agent peak_tailing->solution_ip Yes solution_buffer Increase Buffer Strength peak_tailing->solution_buffer Yes solution_cleanup Improve Sample Cleanup (SPE) low_signal->solution_cleanup Yes solution_ms Optimize MS Parameters low_signal->solution_ms Yes solution_degradation Check Sample Handling low_signal->solution_degradation Yes solution_sop Standardize Protocol inconsistent->solution_sop Yes solution_is Use Stable Isotope Internal Standard inconsistent->solution_is Yes

Caption: Troubleshooting Logic for Acyl-CoA Quantification.

References

Technical Support Center: Minimizing Ion Suppression in Pentanoyl-CoA Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Pentanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to minimizing ion suppression during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in underestimation of the analyte's concentration, reduced sensitivity, and poor reproducibility of results.[2] Given that this compound is often present at low concentrations in complex biological samples, ion suppression is a critical issue that can compromise the accuracy and reliability of quantitative analysis.[3]

Q2: What are the common sources of ion suppression in biological samples?

A2: The primary causes of ion suppression in the analysis of biological samples are endogenous and exogenous components that are not your analyte of interest. Key culprits include:

  • Phospholipids: Abundant in plasma and tissue samples, these are a major cause of ion suppression, especially in electrospray ionization (ESI).

  • Salts and Buffers: Non-volatile salts from buffers or the sample itself can crystallize on the ESI droplet, hindering the ionization of the analyte.

  • Endogenous Metabolites: High concentrations of other small molecules in the biological matrix can co-elute with this compound.[2]

  • Ion-Pairing Reagents: While sometimes used in chromatography for polar molecules like acyl-CoAs, these reagents can cause ion suppression in the MS source.[4]

Q3: How can I detect if my this compound signal is being suppressed?

A3: There are two primary methods to assess ion suppression:

  • Post-Column Infusion: This qualitative method helps identify at what retention times ion suppression is occurring. A solution of this compound is continuously infused into the mass spectrometer after the analytical column, and a blank matrix extract is injected. A dip in the baseline signal of this compound indicates the retention time of matrix components causing suppression.[5]

  • Post-Extraction Spike: This quantitative method determines the percentage of ion suppression. The response of this compound in a clean solvent is compared to its response when spiked into a pre-extracted blank matrix sample.[2]

Q4: Is a stable isotope-labeled internal standard for this compound necessary?

A4: Yes, using a stable isotope-labeled internal standard (SIL-IS), such as [¹³C₅]-Pentanoyl-CoA, is highly recommended and considered the gold standard for quantitative LC-MS analysis.[6] A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it will co-elute and experience the same degree of ion suppression.[6] By calculating the ratio of the analyte signal to the SIL-IS signal, variations due to matrix effects and sample preparation can be effectively compensated for, leading to more accurate and precise quantification.[6]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the mass spectrometry analysis of this compound.

Issue 1: Low Signal Intensity or High Signal Variability for this compound

  • Possible Cause: Significant ion suppression from the sample matrix.

  • Troubleshooting Workflow:

A Low/Variable Signal for this compound B Assess Ion Suppression A->B C Post-Column Infusion B->C Qualitative D Post-Extraction Spike B->D Quantitative E Suppression Detected? C->E D->E F Optimize Sample Preparation E->F Yes K Proceed with Analysis E->K No G Optimize Chromatography F->G H Optimize MS Parameters G->H I Re-evaluate Ion Suppression H->I J Acceptable Signal? I->J J->K Yes L Consult Instrument Specialist J->L No

Caption: Troubleshooting workflow for low or variable signal intensity.

Issue 2: Poor Peak Shape and Tailing for this compound

  • Possible Cause: Secondary interactions between the phosphate (B84403) groups of this compound and the stationary phase or column hardware.[3]

  • Solutions:

    • Mobile Phase pH Adjustment: Modify the pH of the mobile phase. A slightly acidic pH can protonate residual silanol (B1196071) groups on the column, minimizing interactions. Conversely, a higher pH (around 10.5 with ammonium (B1175870) hydroxide) can also improve peak shape.[3]

    • Use of Ion-Pairing Agents: While they can cause ion suppression, low concentrations of ion-pairing agents like triethylamine (B128534) (TEA) can shield the phosphate groups and improve peak symmetry.[3] Careful optimization is required.

    • Increase Buffer Strength: Using a higher concentration of a volatile buffer, such as ammonium acetate, can help mask active sites on the column.[3]

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Ion Suppression

  • Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and moderate signal in the mass spectrometer.

  • Set up the LC-MS system with the analytical column to be used for the this compound analysis.

  • Connect the outlet of the LC column to a T-piece.

  • Connect a syringe pump containing the this compound standard solution to the second port of the T-piece.

  • Connect the third port of the T-piece to the mass spectrometer's ion source.

  • Begin the LC run with an injection of a blank matrix extract (a sample prepared using the same procedure as the actual samples but without the analyte).

  • Once the LC gradient starts, begin the infusion of the this compound standard solution via the syringe pump at a constant low flow rate (e.g., 5-10 µL/min).

  • Monitor the signal of this compound throughout the chromatographic run. Any significant drop in the baseline signal indicates a region of ion suppression at that retention time.

Protocol 2: Post-Extraction Spike for Quantitative Assessment of Ion Suppression

  • Prepare a Neat Solution (A): Prepare a standard solution of this compound in the mobile phase or a clean solvent at a known concentration (e.g., the expected concentration in your samples). Analyze this solution by LC-MS to obtain the analyte's peak area (Peak Area A).

  • Prepare a Post-Extraction Spiked Sample (B): Take a blank sample matrix and perform the entire sample preparation procedure. After the final extraction step, spike the extract with this compound to the same final concentration as the neat solution. Analyze this sample to get the analyte's peak area (Peak Area B).

  • Calculate the Percentage of Ion Suppression:

    • Matrix Effect (%) = (Peak Area B / Peak Area A) * 100%

    • Ion Suppression (%) = 100% - Matrix Effect (%)

    • A Matrix Effect value of 100% indicates no ion suppression, a value less than 100% indicates ion suppression, and a value greater than 100% suggests ion enhancement.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation method is crucial for minimizing ion suppression. Below is a summary of the effectiveness of common techniques for small polar molecules like this compound.

Table 1: Quantitative Comparison of Sample Preparation Methods for Minimizing Ion Suppression and Maximizing Recovery

Sample Preparation MethodTypical Analyte Recovery (%)Typical Matrix Effect (%)*Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 80 - 100+20 - 70Simple, fast, and inexpensive.Provides the least clean extract, often resulting in significant ion suppression.[7]
Liquid-Liquid Extraction (LLE) 60 - 9070 - 95Can provide cleaner extracts than PPT.Can be labor-intensive and may have lower recovery for highly polar analytes.
Solid-Phase Extraction (SPE) 80 - 10085 - 100+Provides the cleanest extracts, significantly reducing matrix effects.[7]More complex and expensive than PPT and LLE. Requires method development.

*Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Solvent) * 100%. A value closer to 100% indicates less ion suppression.

Visualization of Mitigation Strategies

The following diagram illustrates the relationship between different strategies to minimize ion suppression.

A Minimizing Ion Suppression B Sample Preparation A->B C Chromatographic Optimization A->C D Mass Spectrometry Optimization A->D M Use of Stable Isotope-Labeled Internal Standard A->M E Protein Precipitation (PPT) B->E F Liquid-Liquid Extraction (LLE) B->F G Solid-Phase Extraction (SPE) B->G H Use of UPLC/UHPLC C->H I Gradient Modification C->I J Column Chemistry Selection C->J K Change Ionization Source (e.g., ESI to APCI) D->K L Optimize Source Parameters D->L

References

Troubleshooting low recovery of Pentanoyl-CoA in extraction protocols.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance for troubleshooting low recovery of Pentanoyl-CoA and other short-chain acyl-CoAs during experimental analysis. The inherent instability and low abundance of these molecules in biological matrices present significant analytical challenges.[1][2] This guide offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My this compound signal is consistently low or absent after extraction. What is the most likely cause?

A low or undetectable signal for this compound is often due to its degradation before or during analysis. The primary cause is the hydrolysis of its high-energy thioester bond.[3] This can be triggered by enzymatic activity from native hydrolases (acyl-CoA thioesterases) in the sample or by chemical instability in aqueous solutions, especially at non-optimal pH and temperature.[3][4][5]

Q2: What is the most critical first step to prevent this compound loss during sample collection?

The most critical step is the immediate and rapid quenching of metabolic activity at the moment of sample collection.[6] Cellular enzymes can alter acyl-CoA levels very quickly. For tissue samples, the standard and highly recommended method is flash-freezing in liquid nitrogen, often referred to as "freeze-clamping," to preserve the in vivo metabolic state.[6][7] For cell cultures, metabolism can be quenched by adding a pre-chilled organic solvent like methanol (B129727) at -80°C.[4]

Q3: How do pH and temperature affect this compound stability during extraction?

Both pH and temperature are critical factors.

  • Temperature : Higher temperatures accelerate both enzymatic and chemical degradation.[3][5] All sample processing steps, including homogenization and centrifugation, must be performed on ice or at 4°C.[4]

  • pH : The thioester bond of acyl-CoAs is most stable in slightly acidic conditions (pH 4.0-6.8).[5] Alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions promote hydrolysis.[5] Using an acidic extraction buffer, such as 100 mM potassium phosphate (B84403) (KH2PO4) at pH 4.9, can inhibit enzymatic degradation.[4][5]

Q4: Which extraction solvent is best for short-chain acyl-CoAs like this compound?

The choice of solvent depends on the overall goal. For broad acyl-CoA profiling, 80% methanol has been shown to yield the highest intensities in mass spectrometry analysis, while the presence of formic acid or acetonitrile (B52724) in the primary extraction solvent can lead to poor signals.[8] For methods involving protein precipitation, ice-cold 5% 5-sulfosalicylic acid (SSA) or 0.5 M perchloric acid (PCA) are effective at deproteinizing the sample and preserving short-chain acyl-CoAs.[1][7][9][10] An organic-aqueous mixture (acetonitrile/methanol/water) can also be used for a wider range of acyl-CoA species.[9]

Q5: Why is an internal standard necessary and which one should I use?

Internal standards are essential to correct for the loss of analyte during sample preparation and for variations in instrument signals.[6] Due to potentially significant losses during extraction, using a stable isotope-labeled internal standard is highly recommended for accurate quantification.[7] Ideally, a labeled version of this compound should be used. If unavailable, a structurally similar labeled standard, such as [¹³C₂]acetyl-CoA, can be effective.[6]

Q6: Could my labware be contributing to low recovery?

Yes. Several studies have shown that using glass vials instead of plastic can decrease the signal loss of Coenzyme A species and improve overall sample stability.[11][12] It is recommended to use glass or low-binding microcentrifuge tubes and vials for all sample handling and storage steps to prevent loss due to adsorption.[11]

Troubleshooting Guide for Low this compound Recovery

IssuePotential CauseRecommended Solution
Low or No Analyte Detected Enzymatic Degradation: Acyl-CoA thioesterases were not inactivated.[5]Ensure immediate flash-freezing of tissue in liquid nitrogen.[7] Homogenize tissue while still frozen in a pre-chilled acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) or with an acid like 5% SSA.[4][10]
Chemical Hydrolysis: Suboptimal pH or temperature during processing.[5]Maintain all samples, buffers, and equipment on ice (0-4°C) throughout the entire protocol.[4] Use a slightly acidic buffer (pH 4.0-6.8) to maintain stability.[5]
Inefficient Extraction: The chosen solvent or homogenization method is not effective.Ensure tissue is ground to a fine powder to maximize surface area.[2] For broad analysis, consider an 80% methanol extraction.[8] For deproteinization methods, ensure thorough homogenization in the acid solution.[7]
High Variability Between Replicates Inconsistent Sample Handling: Differences in processing time or temperature between samples.Standardize every step of the protocol. Ensure all samples are processed for the same duration and under identical temperature conditions.[4]
Incomplete Protein Precipitation: Residual proteins can interfere with analysis.After adding a precipitating agent (e.g., SSA, acetonitrile), ensure thorough mixing and adequate incubation time on ice.[4][10] Centrifuge at a sufficient speed (e.g., >14,000 x g) to pellet all debris.[1]
Analyte Adsorption: this compound is adsorbing to plastic labware.Switch to glass or certified low-binding tubes and vials for all sample handling and storage steps.[11][12]
Low Recovery After Solid-Phase Extraction (SPE) Incorrect SPE Protocol: Suboptimal conditioning, loading, washing, or elution steps.Verify that the SPE cartridge (e.g., weak anion exchange) is appropriate for acyl-CoAs.[6] Ensure proper conditioning and equilibration before loading. Optimize wash steps to remove impurities without eluting the analyte, and use a sufficient volume of the correct elution solvent.[13]

Data Presentation

Comparison of Short-Chain Acyl-CoA Recovery Rates

The recovery of acyl-CoAs can vary significantly based on the chosen extraction method. The use of an internal standard is critical to account for this variability.

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/Isopropanol with SPE Recovery (%)
Acetyl-CoA ~59%~36%93-104% (extraction), 83-90% (SPE)[10]
Propionyl-CoA ~80%~62%Not Reported
Malonyl-CoA Not Reported~45%[7]Not Reported
Data compiled from studies comparing various extraction methods.[7][10] Recovery rates are highly dependent on the specific tissue matrix and protocol adherence.

Experimental Protocols

Protocol: this compound Extraction from Tissue using 5-Sulfosalicylic Acid (SSA)

This protocol is optimized for the extraction of short-chain acyl-CoAs from frozen tissue samples for analysis by LC-MS/MS.[10]

Materials and Reagents:

  • Frozen tissue sample (-80°C)

  • 5% (w/v) 5-sulfosalicylic acid (SSA), pre-chilled on ice

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled with liquid nitrogen

  • Pre-chilled glass or low-binding microcentrifuge tubes

  • Refrigerated microcentrifuge (4°C)

  • Internal standard (e.g., stable isotope-labeled this compound)

Procedure:

  • Tissue Pulverization:

    • Weigh approximately 20-50 mg of frozen tissue. Do not allow the tissue to thaw.

    • Place the frozen tissue in the pre-chilled mortar. Add liquid nitrogen to maintain a brittle consistency.

    • Grind the tissue to a fine, homogenous powder using the pre-chilled pestle.[2][10]

  • Homogenization and Protein Precipitation:

    • Transfer the frozen tissue powder to a pre-chilled microcentrifuge tube.

    • Add 500 µL of ice-cold 5% SSA solution. If using an internal standard, it should be spiked into the SSA solution before adding it to the tissue powder.[10]

    • Immediately and thoroughly homogenize the sample using a bead beater or ultrasonic homogenizer, keeping the tube on ice.

  • Incubation and Clarification:

    • Incubate the homogenate on ice for 15-30 minutes to ensure complete protein precipitation.[1]

    • Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[10]

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the this compound, and transfer it to a new pre-chilled glass vial. Be cautious not to disturb the protein pellet.[10]

  • Storage and Analysis:

    • The extract is now ready for direct analysis by LC-MS/MS.

    • If analysis is not performed immediately, store the extracts at -80°C to prevent degradation.[10]

Visualizations

cluster_Degradation Factors Causing this compound Degradation cluster_Factors Degradation Low this compound Recovery Enzymatic Enzymatic Activity (Acyl-CoA Thioesterases) Enzymatic->Degradation Chemical Chemical Hydrolysis (Thioester Bond Instability) Chemical->Degradation Adsorption Adsorption to Labware (Plastics) Adsorption->Degradation Temp High Temperature (> 4°C) Temp->Enzymatic Accelerates Temp->Chemical Accelerates pH Suboptimal pH (<4.0 or >7.0) pH->Chemical Promotes start Start: Frozen Tissue Sample (-80°C) step1 1. Pulverize Tissue in Liquid Nitrogen start->step1 step2 2. Homogenize Powder in Ice-Cold 5% SSA with Internal Standard step1->step2 step3 3. Incubate on Ice (15-30 min) step2->step3 step4 4. Centrifuge at High Speed (>14,000 x g, 4°C, 10 min) step3->step4 step5 5. Collect Supernatant (Transfer to Glass Vial) step4->step5 end Ready for LC-MS/MS Analysis or Storage at -80°C step5->end start Problem: Low this compound Recovery q1 Was metabolic activity quenched instantly at collection (flash-frozen)? start->q1 a1_no Action: Implement immediate flash-freezing. Keep samples at -80°C. q1->a1_no No q2 Were all steps performed at 0-4°C with pre-chilled reagents & equipment? q1->q2 Yes a2_no Action: Maintain strict cold chain. Work on ice at all times. q2->a2_no No q3 Was an acidic extraction buffer/reagent used (pH 4.0-6.8)? q2->q3 Yes a3_no Action: Use acidic buffer (e.g., 100mM KH2PO4, pH 4.9) or 5% SSA. q3->a3_no No q4 Are you using glass or low-binding vials? q3->q4 Yes a4_no Action: Switch from standard plastic to glass or low-adsorption labware. q4->a4_no No end If issues persist, investigate SPE protocol or LC-MS method. q4->end Yes

References

Technical Support Center: Analysis of Pentanoyl-CoA in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Pentanoyl-CoA in plasma. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of this compound in plasma?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, such as salts, proteins, and phospholipids (B1166683) in plasma.[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of the quantification of this compound.[1][2] Given that this compound is an endogenous molecule often present at low concentrations in a complex biological matrix like plasma, understanding and mitigating matrix effects is critical for reliable results.[1]

Q2: What is the most effective way to compensate for matrix effects?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[1][3] A SIL-IS for this compound will have nearly identical chemical and physical properties, ensuring it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[3] By adding a known amount of the SIL-IS to each sample at the beginning of the workflow, it can effectively compensate for variations in the signal due to matrix effects and for any analyte loss during sample preparation.[3]

Q3: Which sample preparation technique is best for minimizing matrix effects for this compound in plasma?

A3: The optimal sample preparation technique depends on the specific requirements of your assay, such as sensitivity and throughput. Here's a comparison of common methods:

  • Protein Precipitation (PPT): This method is fast and simple but is often insufficient for removing phospholipids, which are major contributors to matrix effects.[3]

  • Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT by partitioning the analyte into a solvent immiscible with the sample matrix, thereby removing many interfering components.

  • Solid-Phase Extraction (SPE): SPE provides the most thorough sample clean-up by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away.[4] This technique is highly effective at minimizing matrix effects.[4]

For robust and sensitive quantification of this compound, SPE is often the recommended approach.[4]

Q4: Can I simply dilute my plasma sample to reduce matrix effects?

A4: While sample dilution can be a straightforward method to reduce the concentration of interfering matrix components, it may not be suitable if the concentration of this compound is low.[1] Dilution could lower the analyte signal below the limit of quantification (LOQ) of the instrument.[1]

Q5: How can I quantitatively assess the extent of matrix effects in my assay?

A5: The matrix effect can be quantitatively assessed using the post-extraction addition method to calculate the Matrix Factor (MF).[5] This involves comparing the peak area of an analyte spiked into the extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound in plasma.

Problem 1: Low or No Signal for this compound

Possible Causes and Solutions:

  • Inefficient Extraction:

    • Recommendation: Optimize your extraction protocol. For short-chain acyl-CoAs like this compound, a robust sample cleanup method is crucial. Consider switching from protein precipitation to a more effective technique like solid-phase extraction (SPE).[4]

  • Analyte Degradation:

    • Recommendation: this compound is susceptible to hydrolysis. Keep samples on ice or at 4°C throughout the extraction process and analyze them promptly or store them at -80°C.[3]

  • Suboptimal LC-MS/MS Conditions:

    • Recommendation: Ensure that the mass spectrometer parameters (e.g., precursor and product ions, collision energy) are optimized for this compound. Use a stable isotope-labeled internal standard to aid in method development and confirm instrument performance.

Problem 2: Poor Reproducibility and High Variability in Results

Possible Causes and Solutions:

  • Inconsistent Sample Preparation:

    • Recommendation: Manual sample preparation can introduce variability. Ensure consistent execution of the protocol. For higher throughput and better precision, consider using automated liquid handling systems and 96-well SPE plates.[3]

  • Variable Matrix Effects:

    • Recommendation: The composition of plasma can differ between samples, leading to inconsistent ion suppression or enhancement.[3] A robust sample clean-up method like SPE is essential. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for sample-to-sample variations in matrix effects.[3]

  • Analyte Instability:

    • Recommendation: Maintain a consistent and cold workflow to prevent degradation of this compound. Minimize the time between sample collection, processing, and analysis.[3]

Problem 3: Suspected Ion Suppression

How to Diagnose and Mitigate:

  • Diagnosis:

    • Post-Column Infusion Experiment: This experiment helps to identify at which retention times matrix components are eluting and causing ion suppression.[1]

    • Quantitative Assessment: Use the post-extraction spike method to calculate the Matrix Factor (MF) and determine the extent of ion suppression.[5]

  • Mitigation Strategies:

    • Improve Sample Cleanup: Employ a more rigorous sample preparation method such as SPE to remove interfering phospholipids and other matrix components.[4]

    • Optimize Chromatography: Adjust the LC gradient to separate this compound from the co-eluting matrix interferences.[2]

    • Use a SIL-IS: A stable isotope-labeled internal standard will co-elute with this compound and experience the same matrix effects, allowing for accurate correction of the signal.[3]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)
  • To 100 µL of plasma in a microcentrifuge tube, add a known amount of a suitable stable isotope-labeled internal standard for this compound.

  • Add 400 µL of ice-cold acetonitrile.[6]

  • Vortex vigorously for 30 seconds to precipitate proteins.[6]

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.[6]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[6]

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., initial mobile phase).[6]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol uses a C18 SPE cartridge.

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard and precipitate proteins using 400 µL of acetonitrile. Centrifuge and collect the supernatant. Dilute the supernatant with 1 mL of 0.1% trifluoroacetic acid (TFA) in water.[3]

  • Cartridge Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% TFA in water.

  • Sample Loading: Slowly load the pre-treated sample onto the conditioned SPE cartridge.[3]

  • Washing: Wash the cartridge with 1 mL of 0.1% TFA in water to remove polar impurities.

  • Elution: Elute the this compound with 1 mL of methanol or an appropriate organic solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Example LC-MS/MS Parameters for this compound Analysis

ParameterValue
Analyte This compound
Precursor Ion (m/z) To be optimized
Product Ion (m/z) To be optimized
Collision Energy (eV) To be optimized
Internal Standard [¹³C₃, ¹⁵N₁]-Pentanoyl-CoA
IS Precursor Ion (m/z) To be optimized
IS Product Ion (m/z) To be optimized
IS Collision Energy (eV) To be optimized

Table 2: Example Quantitative Data for Matrix Effect Assessment

AnalyteSpiked Concentration (nM)Mean Peak Area (Neat Solution)Mean Peak Area (Post-Spiked Plasma Extract)Matrix Factor (MF)
This compound1055,00038,5000.70
This compound100545,000392,4000.72
This compound10005,600,0004,144,0000.74

Note: The values presented are for illustrative purposes and should be determined experimentally.

Visualizations

cluster_workflow Experimental Workflow for this compound Analysis plasma Plasma Sample add_is Add Stable Isotope-Labeled Internal Standard plasma->add_is sample_prep Sample Preparation (PPT, LLE, or SPE) add_is->sample_prep extract Extract sample_prep->extract drydown Dry Down Extract extract->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Analysis lcms->data

Caption: Experimental workflow for this compound analysis in plasma.

cluster_troubleshooting Troubleshooting Logic for Low Signal start Low or No Signal for This compound check_extraction Is Extraction Efficient? start->check_extraction check_degradation Is Analyte Stable? check_extraction->check_degradation Yes optimize_extraction Optimize Extraction (e.g., use SPE) check_extraction->optimize_extraction No check_lcms Are LC-MS/MS Conditions Optimal? check_degradation->check_lcms Yes improve_stability Improve Stability (e.g., keep samples cold) check_degradation->improve_stability No optimize_lcms Optimize MS Parameters and Chromatography check_lcms->optimize_lcms No

Caption: Troubleshooting logic for low this compound signal.

References

Calibration curve issues in absolute quantification of Pentanoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the absolute quantification of Pentanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the absolute quantification of this compound, focusing on calibration curve issues.

Issue 1: Poor Linearity (Low R² value) in the Calibration Curve

Question: My calibration curve for this compound has a low R² value, indicating poor linearity. What are the potential causes and how can I resolve this?

Answer: Poor linearity is a frequent challenge in the quantification of short-chain acyl-CoAs like this compound. The issue often stems from analyte instability, suboptimal chromatography, matrix effects, or an inappropriate calibration range. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Poor Linearity

start Poor Linearity (Low R²) degradation Check for Analyte Degradation start->degradation chromatography Optimize Chromatography degradation->chromatography If stability is confirmed solution_degradation Implement rapid quenching, use buffered reconstitution solvent, and keep samples cold. degradation->solution_degradation matrix Investigate Matrix Effects chromatography->matrix If separation is optimal solution_chromatography Optimize LC gradient, check column chemistry (e.g., C18), and consider ion-pairing agents. chromatography->solution_chromatography range Adjust Calibration Range matrix->range If matrix effects are compensated solution_matrix Prepare matrix-matched calibrants or use a stable isotope-labeled internal standard. matrix->solution_matrix solution_range Narrow the concentration range or use a weighted linear regression. range->solution_range end Improved Linearity range->end If range is appropriate

Caption: Troubleshooting logic for addressing poor calibration curve linearity.

Potential CauseRecommended Solution(s)
Analyte Degradation This compound is susceptible to degradation in aqueous solutions.[1] Ensure rapid sample quenching and keep samples on ice throughout preparation. Store extracts as dry pellets at -80°C and reconstitute just prior to analysis.[1] Using a buffered reconstitution solvent (e.g., 50 mM ammonium (B1175870) acetate (B1210297) at pH 6.8) can enhance stability.[1]
Suboptimal Chromatography Co-elution with interfering species can cause ion suppression.[1] Optimize the liquid chromatography method. For short-chain acyl-CoAs, reversed-phase chromatography (e.g., C18 column) is commonly used.[1][2] Adjusting the mobile phase pH or using ion-pairing agents can improve peak shape and resolution.[1]
Matrix Effects Components from the biological sample can enhance or suppress the analyte's signal.[1][3] To compensate, construct calibration curves in a matrix that closely matches the study samples.[1]
Inappropriate Calibration Range The chosen concentration range may not be linear for this compound.[1] Adjust the concentration range of your standards. For better accuracy at lower concentrations, use a narrower range of low-level standards.[1] A weighted linear regression might also improve accuracy.[1]
Issue 2: High Variability in Replicate Injections

Question: I am observing significant variability between replicate injections of my calibration standards and samples. What could be the cause?

Answer: High variability can be attributed to several factors, including inconsistent sample preparation, issues with the autosampler, or analyte instability over the course of the analytical run.

Potential CauseRecommended Solution(s)
Inconsistent Internal Standard Addition Ensure the internal standard is added accurately and consistently to all samples and standards. Use a calibrated pipette and verify the concentration of the internal standard stock solution.[4]
Analyte Instability in Autosampler This compound can degrade in the autosampler over time, especially if not kept at a low temperature.[1] Minimize the time samples spend in the autosampler and ensure it is properly cooled.
Improper Sample Mixing Ensure thorough vortexing of reconstituted samples and standards before placing them in the autosampler.
Issue 3: Non-Zero Intercept in the Calibration Curve

Question: My calibration curve does not pass through the origin and shows a significant non-zero intercept. Why is this happening?

Answer: A non-zero intercept can be caused by contamination in the blank or the presence of an interfering compound that co-elutes with this compound.

Potential CauseRecommended Solution(s)
Contamination in Blank The solvent or matrix used for the blank may be contaminated with this compound or a similar compound.[1] Ensure the use of high-purity solvents and a clean matrix for preparing blanks.
Interference A co-eluting compound may be contributing to the signal at the m/z transition of this compound.[1] Improve chromatographic separation to resolve the analyte from the interfering compound. It may also be beneficial to check for other potential MRM transitions for this compound that are more specific.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best type of internal standard for this compound absolute quantification?

A stable isotope-labeled (SIL) internal standard, such as [¹³C₅]-Pentanoyl-CoA, is the gold standard for quantification.[5] SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. This provides the most accurate correction for sample loss and matrix effects.[5][6] If a SIL internal standard is not available, a structurally similar acyl-CoA with an odd-numbered carbon chain, which is not naturally present in the sample, can be used.[7]

Q2: How can I minimize the degradation of this compound during sample preparation?

To minimize degradation, it is crucial to work quickly and at low temperatures.[1] Metabolic activity should be rapidly quenched, for instance, with cold methanol (B129727).[8] Samples should be kept on ice throughout the extraction process.[1] It is also recommended to store extracted samples as dry pellets at -80°C and reconstitute them in a buffered solution immediately before LC-MS/MS analysis.[1]

Q3: What are the key considerations for developing a robust LC-MS/MS method for this compound?

A robust method relies on several factors:

  • Chromatography: Achieving good chromatographic separation is vital to reduce ion suppression.[1] Reversed-phase chromatography with a C18 column is a common approach.[2]

  • Mass Spectrometry: Use of tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) provides high sensitivity and specificity.[9]

  • Ionization: Positive ion mode electrospray ionization (ESI) is generally more sensitive for the detection of short-chain acyl-CoAs.[2]

Q4: How should I prepare my calibration standards for this compound?

Calibration standards should be prepared from a high-purity stock solution.[10] It is recommended to perform serial dilutions of the stock solution to create a series of standards that cover the expected concentration range of your samples.[4] To account for matrix effects, it is best practice to prepare the calibration standards in a matrix that is as close as possible to your actual samples (e.g., lysate from a control cell line).[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol outlines a general procedure for the extraction of short-chain acyl-CoAs from adherent cell cultures.

Workflow for this compound Extraction from Cells

start Cell Culture Plate wash Wash with ice-cold PBS start->wash quench Quench with cold 80% Methanol wash->quench scrape Scrape cells and collect lysate quench->scrape centrifuge Centrifuge to pellet debris scrape->centrifuge supernatant Collect supernatant centrifuge->supernatant dry Dry extract under vacuum supernatant->dry store Store at -80°C dry->store reconstitute Reconstitute in buffered solvent store->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: General experimental workflow for the extraction of this compound.

  • Preparation: Place the cell culture plate on ice. Prepare an ice-cold solution of 80% methanol in water.

  • Washing: Quickly aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Quenching and Lysis: Add a sufficient volume of the cold 80% methanol solution to cover the cell monolayer. Place the plate on a rocker at 4°C for 10 minutes to ensure complete cell lysis and extraction.[8]

  • Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.[8]

  • Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the metabolite extract using a vacuum concentrator.

  • Storage: Store the dried pellet at -80°C until analysis.[8]

Protocol 2: Preparation of Calibration Curve Standards

This protocol describes the preparation of calibration standards in a matrix solution.

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffered solution) at a known high concentration.

  • Serial Dilutions: Perform serial dilutions of the stock solution with the matrix solution (e.g., lysate from control cells prepared using Protocol 1) to create a set of at least 5-7 calibration standards.[10]

  • Internal Standard: Add a fixed concentration of the chosen internal standard to each calibration standard and to the unknown samples.

  • Analysis: Analyze the calibration standards using the same LC-MS/MS method as the unknown samples.

  • Curve Generation: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Perform a linear regression to obtain the calibration curve and the R² value.

References

Technical Support Center: Optimizing Mobile Phase for Better HPLC Resolution of Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) resolution of acyl-Coenzyme A (acyl-CoA) molecules. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for separating acyl-CoAs?

A1: The most frequently used method for separating acyl-CoAs is reversed-phase HPLC (RP-HPLC).[1][2] This technique is often paired with UV or mass spectrometry detection. For a broader analysis of short- to long-chain acyl-CoAs, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effectively used as it separates compounds based on their hydrophilic headgroup.[1]

Q2: Why is gradient elution preferred for analyzing a wide range of acyl-CoAs?

A2: Due to the wide range of polarities within a typical acyl-CoA sample, from the polar CoA head to the non-polar acyl chain of varying lengths, gradient elution is generally preferred.[3] A gradient allows for the elution of a broader range of analytes with improved peak shape and resolution in a shorter time compared to an isocratic method.[3] An isocratic elution might be suitable if you are only interested in a narrow range of acyl-CoA chain lengths.[3]

Q3: How do ion-pairing reagents improve the separation of acyl-CoAs?

A3: Ion-pairing reagents are additives in the mobile phase that contain both a hydrophobic and an ionic part.[4] They can form neutral ion pairs with charged analytes like acyl-CoAs, which increases their hydrophobicity.[4] This leads to better retention on a reversed-phase column and often results in improved peak shape and resolution.[4] Common ion-pairing reagents include trifluoroacetic acid (TFA), heptafluorobutyric acid (HFBA), and various alkyl sulfonates.[4]

Q4: What is the effect of mobile phase pH on acyl-CoA separation?

A4: The pH of the mobile phase is a critical parameter as it affects the ionization state of the acyl-CoA's phosphate (B84403) groups and the residual silanol (B1196071) groups on the silica-based stationary phase.[1][5] Adjusting the pH can alter the retention behavior and peak shape.[5] Lowering the pH (e.g., to 2.5-3.5) can suppress the ionization of residual silanols, minimizing their secondary interactions with the polar head of the acyl-CoA molecule, which can cause peak tailing.[3] Conversely, operating at a higher pH can also improve peak shape for acyl-CoAs.[1] It is crucial to use a buffer to maintain a stable pH throughout the analysis.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during your HPLC analysis of acyl-CoAs in a question-and-answer format.

Issue 1: Poor Chromatographic Resolution and Inadequate Separation

Q5: My acyl-CoA peaks are not well-separated. What steps can I take to improve resolution?

A5: Poor resolution, where adjacent peaks are not baseline separated, can be addressed by systematically optimizing your method. This can be broken down into issues with the mobile phase, the column, or the HPLC system settings.[1]

Mobile Phase Optimization:

  • Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks.[1][6]

  • Change the Organic Modifier: Switching between different organic modifiers, such as acetonitrile (B52724) and methanol (B129727), can alter the selectivity of the separation.[4]

  • Adjust the pH: Modifying the pH of the aqueous portion of the mobile phase can change the ionization state of the acyl-CoAs, which can lead to improved separation.[4]

  • Incorporate an Ion-Pairing Reagent: For challenging separations, adding an ion-pairing reagent to the mobile phase can improve the retention and resolution of ionic analytes.[6]

Column and System Adjustments:

  • Select a Different Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry (e.g., C8, phenyl-hexyl) can provide the necessary selectivity.[4]

  • Decrease the Particle Size: Columns with smaller particles offer higher efficiency and can result in improved resolution.[4]

  • Increase Column Length: A longer column provides more theoretical plates, which can enhance separation, but will also lead to longer analysis times and higher backpressure.[4][7]

  • Adjust Column Temperature: Modifying the temperature can affect the selectivity of the separation.[4] Higher temperatures typically reduce viscosity and may improve peak efficiency but can also cause sample degradation.[1]

  • Lower the Flow Rate: Decreasing the flow rate generally enhances resolution but increases the analysis time.[1][7]

Issue 2: Abnormal Peak Shapes (Tailing, Fronting, Splitting)

Q6: My acyl-CoA peaks are showing significant tailing. How can I fix this?

A6: Peak tailing, where the latter half of the peak is broader, is often caused by secondary interactions between the negatively charged phosphate groups of acyl-CoAs and the stationary phase, particularly with residual silanol groups.[1][8]

Solutions:

  • Use an Ion-Pairing Agent: This is a very effective way to shield the phosphate groups and reduce secondary interactions, leading to more symmetrical peaks.[1]

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.5) can protonate residual silanol groups, minimizing their interaction with your analyte.[1][3] Conversely, a high pH can also improve peak shape.[1]

  • Increase Buffer Strength: Using phosphate or ammonium (B1175870) acetate (B1210297) buffers can help mask active sites on the column and reduce tailing.[1] A concentration of around 5 mM is often a good starting point.[1]

  • Check for Column Contamination: A partially clogged inlet frit or contamination at the head of the column can cause peak distortion.[1] Try backflushing the column or replacing the frit.[1]

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically deactivates most residual silanol groups.[3]

  • Reduce Sample Overload: Injecting too much sample can lead to broadened and tailing peaks.[4] Try diluting your sample or reducing the injection volume.[3]

Q7: My peaks are fronting. What is the cause and solution?

A7: Peak fronting, where the first half of the peak is broader, is often a result of column overload, poor sample solubility in the mobile phase, or column collapse.[1]

Solutions:

  • Reduce Sample Load: Decrease either the injection volume or the concentration of your sample.[4]

  • Match Sample Solvent to Mobile Phase: Ensure that the solvent used for your sample has a similar or weaker strength compared to the initial mobile phase.[4] Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[6]

Q8: I am observing split peaks for my acyl-CoA analytes. What could be the cause?

A8: Split peaks suggest that the analyte is experiencing two different environments as it travels through the column, or there is an issue with the sample introduction.[3]

Possible Causes and Solutions:

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit, causing uneven sample distribution.[3] Try back-flushing the column or replacing the frit. Filtering all samples and mobile phases is a crucial preventative measure.[3]

  • Column Void or Channeling: A void in the column packing material can create different flow paths for the analyte.[3] This is typically irreversible, and the column will need to be replaced.[3]

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting.[3] Whenever possible, dissolve the sample in the initial mobile phase.[3]

Issue 3: Baseline and System Problems

Q9: My baseline is noisy. What are the common causes and how can I fix it?

A9: A noisy baseline can make it challenging to accurately detect and quantify low-level acyl-CoA species.[4]

Common Causes and Solutions:

  • Air Bubbles in the System: Air bubbles in the pump, detector, or tubing are a frequent cause of baseline noise. Solution: Degas the mobile phase before use through sonication, vacuum filtration, or an in-line degasser.[4]

  • Contaminated Mobile Phase: Impurities or bacterial growth in the mobile phase can result in a noisy baseline.[4] Solution: Use HPLC-grade solvents and fresh, high-purity water to prepare your mobile phase.[4]

  • Detector Issues: A failing lamp or a dirty flow cell in the detector can be a source of noise.[4] Solution: Regularly check the detector lamp's intensity and keep the flow cell clean.[4]

  • Incomplete Mobile Phase Mixing: If the components of the mobile phase are not mixed properly, it can lead to a fluctuating baseline.[4] Solution: If you are mixing solvents online, ensure the mixer is functioning correctly.[4]

  • Leaks: Leaks within the HPLC system can cause pressure fluctuations and a noisy baseline.[4] Solution: Inspect the system for any leaks.

Data Presentation

Table 1: Common Mobile Phase Additives and Their Functions
AdditiveTypical ConcentrationFunction
Phosphoric Acid Adjust to pH 2.5-3.5Suppresses silanol ionization, reduces peak tailing for basic compounds.[3]
Ammonium Acetate 5-10 mMActs as a buffer to maintain stable pH, can reduce peak tailing.[1][9]
Potassium Phosphate 75-100 mMBuffer used in many established acyl-CoA separation methods.[10]
Trifluoroacetic Acid (TFA) 0.05-0.1%Ion-pairing agent, improves retention and peak shape.[4] Can cause ion suppression in MS detection.
Heptafluorobutyric Acid (HFBA) 0.05-0.1%Stronger ion-pairing agent than TFA.[4]
Alkyl Sulfonates VariesIon-pairing agents for positively charged analytes.[4]
Glacial Acetic Acid ~600 mM in organic phaseUsed in some methods to maintain a low pH in the organic mobile phase component.[10]
Table 2: Example Gradient Elution Programs for Acyl-CoA Separation
Time (min)% Mobile Phase A (Aqueous Buffer)% Mobile Phase B (Organic Solvent)Reference
Method 1 (Long-chain) [2]
05644
805050
Method 2 (General) [9]
08020
150100
22.50100
22.518020
308020

Note: These are example gradients and should be optimized for your specific application and column.

Experimental Protocols

Protocol 1: Sample Preparation for Acyl-CoA Analysis from Tissues

This protocol is based on a method for the extraction and purification of long-chain acyl-CoAs from tissues.[10]

  • Homogenization:

    • Homogenize the tissue sample in a glass homogenizer with 100 mM KH2PO4 buffer (pH 4.9).[10]

    • Add 2-propanol and homogenize again.[10]

  • Extraction:

    • Extract the acyl-CoAs from the homogenate using acetonitrile.[10]

    • Centrifuge the sample and collect the supernatant.[3]

  • Solid-Phase Extraction (SPE) Purification:

    • Condition an SPE cartridge (e.g., C18) with methanol, followed by an aqueous buffer.[4]

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.[4]

    • Elute the acyl-CoAs using a stronger solvent, such as methanol or 2-propanol.[4]

  • Concentration:

    • Evaporate the eluent to dryness under a stream of nitrogen.[4]

    • Reconstitute the sample in a solvent that is compatible with the initial HPLC mobile phase.[4]

Protocol 2: Example HPLC Method for Long-Chain Acyl-CoA Analysis

This is an example of a reversed-phase HPLC method that can be used for the separation of long-chain Acyl-CoAs.[2][4][10]

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[4]

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9.[4][10]

  • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.[4][10]

  • Gradient: Start with a lower percentage of Mobile Phase B and gradually increase it to elute the more hydrophobic Acyl-CoAs. A typical gradient might be from 44% to 50% B over 80 minutes.[2][4]

  • Flow Rate: 0.5 mL/min.[2][4]

  • Column Temperature: 35°C.[2][4]

  • Detection: UV at 260 nm.[4][10]

  • Injection Volume: 10-50 µL.[4]

Visualizations

Troubleshooting_Workflow cluster_start Start: Poor Resolution cluster_mobile_phase Mobile Phase Optimization cluster_column Column & System Checks cluster_peak_shape Assess Peak Shape cluster_solutions Potential Solutions Start Poor Acyl-CoA Resolution A Adjust Gradient Slope Start->A B Change Organic Modifier (ACN vs. MeOH) Start->B C Adjust pH Start->C D Add Ion-Pairing Agent Start->D E Check for Contamination (Backflush/Replace Frit) Start->E F Change Column Chemistry (C8, Phenyl) Start->F G Decrease Particle Size Start->G H Increase Column Length Start->H PeakShape Evaluate Peak Shape Start->PeakShape Tailing Tailing? PeakShape->Tailing Fronting Fronting? PeakShape->Fronting Splitting Splitting? PeakShape->Splitting Sol_Tailing Lower pH Increase Buffer Strength Use Ion-Pair Reagent Tailing->Sol_Tailing Yes Sol_Fronting Reduce Sample Load Match Sample Solvent Fronting->Sol_Fronting Yes Sol_Splitting Check for Frit Blockage Ensure Solvent Compatibility Splitting->Sol_Splitting Yes

Caption: Troubleshooting workflow for poor HPLC resolution of acyl-CoAs.

Mobile_Phase_Optimization_Logic Start Goal: Improve Resolution Q1 Are peaks co-eluting? Start->Q1 A1 Steepen Gradient (Faster Elution) Change Organic Modifier Q1->A1 No, retention is too long A2 Shallow Gradient (Better Separation) Q1->A2 Yes Q2 Is peak tailing an issue? A1->Q2 A2->Q2 A3 Lower Mobile Phase pH (2.5-3.5) Add Ion-Pairing Reagent Increase Buffer Concentration Q2->A3 Yes End Optimized Separation Q2->End No A3->End

Caption: Logical steps for mobile phase optimization.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Tissue Tissue Sample Homogenize Homogenization (KH2PO4 Buffer, 2-Propanol) Tissue->Homogenize Extract Acetonitrile Extraction Homogenize->Extract SPE Solid-Phase Extraction (SPE) Extract->SPE Concentrate Evaporation & Reconstitution SPE->Concentrate Inject Inject Sample Concentrate->Inject Separate RP-HPLC Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (260 nm) Separate->Detect Analyze Data Analysis Detect->Analyze

Caption: Experimental workflow for acyl-CoA analysis by HPLC.

References

Preventing the degradation of Pentanoyl-CoA during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Pentanoyl-CoA and other short-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to preventing sample degradation during experimental preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound degradation is primarily driven by two factors:

  • Enzymatic Degradation: After cell or tissue lysis, endogenous thioesterase enzymes can rapidly hydrolyze the thioester bond of this compound.[1][2] It is critical to rapidly inactivate these enzymes.

  • Chemical Instability: The thioester bond is susceptible to chemical hydrolysis, a process significantly accelerated by non-optimal pH (especially alkaline conditions) and elevated temperatures.[2][3] The thiol group of the CoA moiety is also prone to oxidation.[1]

Q2: What is the optimal pH for maintaining this compound stability?

A2: The thioester bond of acyl-CoAs is most stable in slightly acidic conditions. For maximal stability in aqueous solutions, a pH range of 4.0 to 6.8 is recommended.[1] Strongly alkaline or acidic conditions should be avoided as they promote hydrolysis.[1][3] Using acidic buffers (e.g., 100 mM KH2PO4, pH 4.9) during extraction helps inhibit thioesterase activity and minimize chemical breakdown.[1][4]

Q3: What is the best way to store samples to ensure this compound integrity?

A3: Proper storage is critical for preventing degradation. The following guidelines are recommended:

  • Initial Quenching: Immediately upon collection, tissues should be flash-frozen (freeze-clamped) in liquid nitrogen to halt all enzymatic activity.[2][5]

  • Short-Term Storage (During Processing): All sample preparation steps should be performed on ice (0-4°C) to minimize enzymatic activity and chemical hydrolysis.[1][2]

  • Long-Term Storage: For long-term stability, samples are best stored as dried pellets at -80°C.[5][6] If storing in solution, use a slightly acidic buffer (pH 4.0-6.0) and store in aliquots at -80°C to prevent repeated freeze-thaw cycles.[1]

Q4: Which solvents are recommended for extraction and reconstitution?

A4: The choice of solvent is crucial for both efficient extraction and stability.

  • Extraction: An 80% methanol (B129727) solution is effective for extracting short-chain acyl-CoAs while simultaneously precipitating and denaturing degradative enzymes.[3][6] Mixtures of acetonitrile (B52724) and isopropanol (B130326) are also used.[4][7] For deproteinization, acids like 5-sulfosalicylic acid (SSA) or perchloric acid (PCA) are effective.[8][9]

  • Reconstitution: Reconstituting dried extracts immediately before analysis is best practice.[10] Methanol has been shown to provide better stability for acyl-CoAs compared to purely aqueous solutions.[1][3] A common reconstitution solvent is 50% methanol in water or a buffer like 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH.[6][10]

Q5: Should I be concerned about my sample tubes and vials?

A5: Yes. Studies have indicated that Coenzyme A species can be lost due to adsorption to plasticware. It is highly recommended to use glass or low-binding polypropylene (B1209903) tubes and vials for all sample handling and storage steps to improve recovery and sample stability.[11][12]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or Undetectable this compound Signal

Potential Cause Solution
Enzymatic Degradation Ensure metabolic activity is quenched instantly upon sample collection using liquid nitrogen freeze-clamping.[5] Homogenize tissue while still frozen.[5] Use an ice-cold acidic extraction buffer (e.g., 10% Trichloroacetic Acid (TCA), 5% SSA, or 100 mM KH2PO4, pH 4.9) to rapidly denature enzymes like thioesterases.[2][4][9]
Chemical Hydrolysis Verify the pH of all buffers and solvents, ensuring they are within the optimal stability range of pH 4.0-6.8.[1] Keep samples on ice or at 4°C at all times during processing.[1]
Inefficient Extraction Use a validated extraction protocol. For short-chain acyl-CoAs, homogenization in 80% methanol or an acidic solution like 5% SSA has shown good recovery.[6][9] Ensure the solvent volume is adequate for the tissue amount (e.g., 20-fold excess v/w).[5]
Adsorption to Plasticware Switch to glass or certified low-binding tubes and autosampler vials to minimize loss of analyte.[11][12]

Issue 2: High Variability Between Replicate Samples

Potential Cause Solution
Inconsistent Sample Handling Time Standardize every step of the protocol, from homogenization to extraction and drying. Process samples in smaller, manageable batches to ensure that the time each sample spends on ice before freezing or analysis is consistent.[2]
Incomplete Homogenization Ensure the tissue is ground to a fine, homogenous powder under liquid nitrogen.[5] Inconsistent homogenization can lead to variable extraction efficiency.
Precipitate Carryover When collecting the supernatant after centrifugation, be careful not to disturb the protein pellet. Any carryover can interfere with downstream analysis.
Inconsistent Drying or Reconstitution Ensure samples are dried completely to a pellet in a vacuum concentrator.[5] When reconstituting, ensure the pellet is fully dissolved by vortexing thoroughly before analysis.

Data Presentation

Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates

The choice of extraction method significantly impacts the recovery of short-chain acyl-CoAs. The following table summarizes reported recovery efficiencies for different methods.

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA ~59%~36%93-104% (extraction), 83-90% (SPE)[7][9]
Propionyl-CoA ~80%~62%Not Reported
Malonyl-CoA ~74%~26%93-104% (extraction), 83-90% (SPE)[7][9]
Isovaleryl-CoA ~59%~58%Not Reported
Coenzyme A (Free) ~74%~1%Not Reported
Data compiled from studies comparing SSA and TCA extraction methods.[9]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs using 5-Sulfosalicylic Acid (SSA)

This protocol is effective for deproteinizing tissue samples and extracting short-chain acyl-CoAs for LC-MS/MS analysis.[9]

Materials:

  • Frozen tissue sample (~20-50 mg)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • 5% (w/v) 5-sulfosalicylic acid (SSA) solution, chilled on ice

  • Refrigerated microcentrifuge (4°C)

  • Pre-chilled microcentrifuge tubes

Procedure:

  • Tissue Pulverization: Weigh 20-50 mg of frozen tissue. Place the tissue in a pre-chilled mortar and add liquid nitrogen to maintain a brittle state. Grind the tissue to a fine, homogenous powder.[9]

  • Homogenization and Protein Precipitation: Transfer the frozen powder to a pre-chilled microcentrifuge tube. Immediately add 500 µL of ice-cold 5% SSA solution.[9] Homogenize thoroughly using a bead beater or ultrasonic homogenizer, keeping the sample on ice.

  • Incubation: Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.[9]

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[9]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the short-chain acyl-CoAs, to a new pre-chilled tube.

  • Storage: The extract is now ready for immediate analysis or can be stored at -80°C to prevent degradation.[9]

Protocol 2: General Organic Solvent Extraction

This protocol uses an organic solvent to simultaneously extract metabolites and precipitate proteins.

Materials:

  • Frozen tissue sample (~20-100 mg)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Extraction Solvent: 80% Methanol, pre-chilled to -20°C[6]

  • Refrigerated microcentrifuge (4°C)

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Tissue Pulverization: Follow Step 1 from Protocol 1.

  • Extraction: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add a 20-fold excess (v/w) of ice-cold 80% Methanol (e.g., 400 µL for 20 mg of tissue).[5] Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at >14,000 x g for 10-15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new clean tube.[5]

  • Drying: Dry the supernatant completely in a vacuum concentrator. This step is crucial for concentrating the sample and improving stability.[5]

  • Storage: Store the resulting dry pellet at -80°C until analysis.[5][6]

  • Reconstitution: Immediately before analysis, reconstitute the dried pellet in an appropriate volume of solvent (e.g., 30 µL of 50 mM ammonium acetate, pH 6.8).[6]

Visualizations

Degradation Pathways and Prevention Strategies

The following diagram illustrates the main threats to this compound stability during sample preparation and the key preventative measures that should be taken at each step.

cluster_sample Biological Sample (Tissue/Cells) cluster_prep Sample Preparation Workflow cluster_degradation Degradation Factors cluster_prevention Preventative Measures Sample This compound (in situ) Quench 1. Quenching (Liquid Nitrogen) Sample->Quench Collection Extract 2. Extraction/Homogenization (Acid/Organic Solvent) Quench->Extract Separate 3. Separation (Centrifugation) Extract->Separate Dry 4. Drying (Vacuum Concentrator) Separate->Dry Store 5. Storage (-80°C Dry Pellet) Dry->Store Reconstitute 6. Reconstitution (Methanol/Buffer) Store->Reconstitute Before Analysis Enzymes Thioesterases Enzymes->Extract Active During Lysis Hydrolysis Chemical Hydrolysis (High pH, Temp) Hydrolysis->Extract Hydrolysis->Reconstitute Aqueous Environment Oxidation Oxidation Oxidation->Store StopEnzymes Rapid Freezing & Acidic Denaturation StopEnzymes->Quench StopEnzymes->Extract ControlConditions Low Temperature (0-4°C) Acidic pH (4.0-6.8) ControlConditions->Extract ControlConditions->Reconstitute RemoveWater Drying to Pellet RemoveWater->Dry

Caption: Workflow for preventing this compound degradation during sample preparation.

Key Metabolic Relevance of this compound

This diagram shows the central role of this compound in metabolism, highlighting why its accurate measurement is important. It is formed from the beta-oxidation of odd-chain fatty acids and is ultimately converted to Succinyl-CoA, which enters the TCA cycle.

OCFA Odd-Chain Fatty Acids BetaOx β-Oxidation OCFA->BetaOx PCoA This compound BetaOx->PCoA Multiple Cycles AcCoA Acetyl-CoA BetaOx->AcCoA Each Cycle PropCoA Propionyl-CoA PCoA->PropCoA Final Cycle MMCoA Methylmalonyl-CoA PropCoA->MMCoA SuccCoA Succinyl-CoA MMCoA->SuccCoA TCA TCA Cycle SuccCoA->TCA

Caption: Metabolic pathway showing the origin and fate of this compound.

References

Dealing with co-eluting interferences in Pentanoyl-CoA analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting interferences during the analysis of Pentanoyl-CoA and other acyl-CoAs by liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guides

Issue: Poor Chromatographic Resolution and Co-eluting Peaks

The structural similarity among acyl-CoA species, differing only in the length and saturation of their acyl chains, often leads to co-elution, compromising accurate quantification.[1] Below is a step-by-step guide to systematically troubleshoot and improve peak resolution.

1. Initial Assessment: Peak Shape Analysis

The first indication of co-elution is often an asymmetrical peak shape.

  • Peak Tailing: The latter half of the peak is broader, which can be caused by strong interactions between the negatively charged phosphate (B84403) groups of acyl-CoAs and the stationary phase, or a contaminated column.[1]

  • Peak Fronting: The first half of the peak is broader, often a result of column overload or a mismatch between the sample solvent and the mobile phase.[2]

  • Shoulders or Split Peaks: These are strong indicators of co-eluting compounds.[3][4]

If using a mass spectrometer, examine the mass spectra across the entire peak profile. Differing spectra at the beginning, apex, and end of the peak confirm the presence of multiple compounds.[5][6]

2. Method Optimization Strategies

If co-elution is confirmed, the following strategies can be employed to improve separation. These are presented in order of increasing complexity and time investment.

  • Mobile Phase and Gradient Optimization: This is often the most effective first step.

    • Adjust the Gradient: A shallower gradient can increase the separation time between closely eluting peaks.[1][2]

    • Modify Mobile Phase pH: The ionization state of the acyl-CoA's phosphate groups is pH-dependent. Operating at a higher pH (e.g., 10.5 with ammonium (B1175870) hydroxide) or a slightly acidic pH can improve peak shape and resolution.[1][7]

    • Alter Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can change the selectivity of the separation.[2]

    • Increase Buffer Concentration: Increasing the concentration of a buffer like ammonium acetate (B1210297) (a starting point of 5 mM is common) can reduce peak tailing.[1]

    • Introduce Ion-Pairing Agents: These agents, such as alkylsulfonates or triethylamine, neutralize the charge on the phosphate group, reducing interactions with the stationary phase and improving retention and peak shape.[1]

  • Column and System Adjustments:

    • Lower the Flow Rate: This generally enhances resolution but will increase the analysis time.[1]

    • Adjust Column Temperature: Modifying the temperature can affect selectivity. Higher temperatures can improve peak efficiency but may risk sample degradation.[1][2]

    • Change Column Chemistry: If using a standard C18 column, consider switching to a column with a different chemistry, such as Phenyl-Hexyl or Cyano, or a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which separates based on the hydrophilic headgroup.[1][8]

    • Increase Column Length or Decrease Particle Size: A longer column or a column with smaller particles provides higher efficiency and can improve resolution, but will also lead to higher backpressure.[2]

Troubleshooting Workflow for Co-eluting Peaks

A Co-eluting Peaks Observed B Step 1: Optimize Mobile Phase A->B C Adjust Gradient Program (shallower gradient, isocratic holds) B->C Quickest adjustment D Modify Mobile Phase Composition (change organic modifier, adjust pH, add ion-pairing agent) B->D J Resolution Achieved C->J Success K Problem Persists C->K No Improvement D->J Success D->K No Improvement E Step 2: Adjust Column & System Parameters F Lower Flow Rate or Adjust Temperature E->F G Change Column (different chemistry, smaller particles, longer column) E->G F->J Success F->K No Improvement G->J Success G->K No Improvement H Step 3: Optimize Sample Preparation I Implement SPE or LLE to remove matrix interferences H->I I->J K->E K->H

Caption: A systematic workflow for troubleshooting co-eluting peaks in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of co-eluting interferences in this compound analysis?

A1: The most common sources are:

  • Isobaric and Isomeric Compounds: Other acyl-CoAs with the same mass but different structures (e.g., branched-chain vs. straight-chain) can be difficult to separate. For example, isobutyryl-CoA and n-butyryl-CoA are isomers that require specific chromatographic conditions to resolve.[9] Metabolism can also produce isobaric metabolites that have the same mass-to-charge ratio as the parent drug or analyte.[10][11]

  • Structurally Similar Acyl-CoAs: Acyl-CoAs with similar chain lengths and degrees of saturation have very similar physicochemical properties, leading to close elution times.[1]

  • Matrix Effects: Components of the biological sample (e.g., lipids, salts) can co-elute with the analyte and cause ion suppression in the mass spectrometer, affecting quantification.[1][8]

Q2: How can I confirm that a peak is impure and contains a co-eluting compound?

A2: You can use the following methods:

  • Visual Inspection of the Chromatogram: Look for asymmetrical peaks, such as those with shoulders, tailing, or fronting.[5][6]

  • Mass Spectrometric Analysis: If you are using LC-MS, analyze the mass spectra across the peak. If the spectra are not identical from the start to the end of the peak, it indicates co-elution.[5][6]

  • Diode Array Detection (DAD): For HPLC-UV analysis, a DAD can perform a peak purity analysis by collecting multiple UV spectra across the peak. Non-identical spectra suggest co-elution.[5][6]

Q3: When should I consider using an ion-pairing agent, and what are the potential downsides?

A3: Ion-pairing agents are beneficial for improving the retention and peak shape of charged analytes like acyl-CoAs on reversed-phase columns.[1][10] They work by forming a neutral ion pair with the charged analyte. However, there are downsides:

  • Column Equilibration: Columns require a significant amount of time to equilibrate with mobile phases containing ion-pairing reagents.[12]

  • MS Signal Suppression: Some ion-pairing agents, particularly non-volatile ones, can suppress the MS signal.[9]

  • Column Contamination: Ion-pairing reagents can be difficult to completely wash out of the column and LC system.

Q4: Can sample preparation help in resolving co-eluting peaks?

A4: Yes, a robust sample preparation protocol is crucial for minimizing interferences. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can effectively remove matrix components that may co-elute with this compound.[13] Protein precipitation is a simpler method but is generally less effective at removing phospholipids, which are a common source of ion suppression.[13]

Data and Protocols

Table 1: Example LC-MS/MS Parameters for Short-Chain Acyl-CoA Analysis

This table provides a starting point for developing a quantitative method for this compound and other short-chain acyl-CoAs.

ParameterSettingRationale
LC Column C18 reversed-phase (e.g., 150 x 2.1 mm, 3.5 µm)Provides good retention for moderately polar compounds like short-chain acyl-CoAs.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 8The slightly basic pH helps to deprotonate the phosphate groups, improving peak shape.[1]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 2% B to 30% B over 6 min, then to 95% BA shallow initial gradient helps to separate closely eluting short-chain acyl-CoAs.[14]
Flow Rate 0.4 mL/minA moderate flow rate balances resolution and analysis time.
Column Temp. 40°CElevated temperature can improve peak efficiency.[2]
MS Ionization Positive Electrospray Ionization (ESI+)Acyl-CoAs ionize well in positive mode.[15][16]
MRM Transition Precursor Ion (M+H)+ -> Product IonSpecific transitions for each acyl-CoA ensure selectivity and sensitivity. For this compound, this would be m/z 852.2 -> m/z 345.1 (example).
Collision Energy Analyte-dependentOptimized for the specific fragmentation of each acyl-CoA.
Experimental Protocol: Extraction of Acyl-CoAs from Liver Tissue

This protocol is adapted from established methods for the extraction of acyl-CoAs from tissue samples for LC-MS/MS analysis.[1][14][17][18][19]

Materials:

  • Frozen liver tissue (~100 mg)

  • Internal standard solution (e.g., heptadecanoyl-CoA)

  • Methanol-chloroform (2:1, v/v)

  • 10 mM Ammonium formate (B1220265)

  • Weak anion exchange solid-phase extraction (SPE) column

  • Methanol, 2% formic acid, 2% ammonium hydroxide (B78521), 5% ammonium hydroxide for SPE

  • 50% Methanol for reconstitution

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen liver tissue in a pre-chilled tube.

    • Add the internal standard solution.

    • Add 3 mL of ice-cold methanol-chloroform (2:1).

    • Homogenize the tissue on ice.

    • Centrifuge at 1300 x g for 15 minutes at 4°C.

  • Phase Separation:

    • Collect the supernatant.

    • Add 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform.

    • Vortex and centrifuge at 1300 x g for 15 minutes at 4°C.

    • Collect the upper aqueous layer containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition the SPE column with 3 mL of methanol, followed by 3 mL of water.

    • Load the aqueous extract onto the SPE column.

    • Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol.

    • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.

  • Sample Preparation for LC-MS:

    • Combine the eluted fractions and dry them under a stream of nitrogen at room temperature.

    • Reconstitute the dried sample in 100 µL of 50% methanol.

    • The sample is now ready for injection into the LC-MS/MS system.

This compound in Fatty Acid Beta-Oxidation

This compound is an intermediate in the beta-oxidation of odd-chain fatty acids. The pathway breaks down fatty acyl-CoAs into acetyl-CoA units, which then enter the citric acid cycle for energy production.[2][20][21][22]

FattyAcid Odd-chain Fatty Acid AcylCoA Odd-chain Acyl-CoA FattyAcid->AcylCoA Activation PentanoylCoA This compound (C5) AcylCoA->PentanoylCoA Beta-Oxidation Cycles PropionylCoA Propionyl-CoA (C3) PentanoylCoA->PropionylCoA 1 cycle of Beta-Oxidation AcetylCoA Acetyl-CoA (C2) PentanoylCoA->AcetylCoA produces TCA Citric Acid Cycle PropionylCoA->TCA Enters as Succinyl-CoA AcetylCoA->TCA Energy Energy (ATP, NADH, FADH2) TCA->Energy

Caption: Simplified pathway of odd-chain fatty acid beta-oxidation showing the position of this compound.

References

Technical Support Center: Validation of Analytical Methods for Pentanoyl-CoA Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the validation of analytical methods for Pentanoyl-CoA measurement.

Frequently Asked Questions (FAQs)

Q1: Which analytical method is best for quantifying this compound?

A1: The optimal method depends on your specific research needs, such as required sensitivity, specificity, and sample throughput.

  • LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) is the gold standard, offering the highest sensitivity and specificity, making it ideal for detecting low-abundance species in complex biological matrices.[1][2][3][4]

  • HPLC-UV (High-Performance Liquid Chromatography with UV detection) is a robust and more accessible alternative for quantifying more abundant acyl-CoA species.[1]

  • Enzymatic/Fluorometric Assays provide a high-throughput option suitable for targeted analysis or large-scale screening, though they may have lower specificity compared to LC-MS/MS.[1][3]

Q2: What are the critical factors for sample preparation to ensure this compound stability?

A2: this compound, like other acyl-CoAs, is susceptible to enzymatic and chemical degradation. Key factors to control are:

  • Rapid Quenching: Immediately halt all enzymatic activity by flash-freezing samples in liquid nitrogen upon collection.[5][6]

  • Acidic Conditions: Extraction and storage in acidic conditions (e.g., using 5-sulfosalicylic acid (SSA) or perchloric acid) improves stability by inhibiting enzymatic degradation.[5][7] Malonyl-CoA, a similar short-chain acyl-CoA, is shown to be more stable at a pH of 6.0.[5]

  • Low Temperature: All sample preparation steps should be performed on ice or at 4°C to minimize degradation.[5][8] For long-term storage, -80°C is recommended.[5]

  • Avoid Aqueous Solutions for Reconstitution: Methanol (B129727) has been shown to provide the best stability for reconstituting dry samples. Acyl-CoAs are generally unstable in aqueous solutions.[8]

  • Use of Glass or Low-Binding Vials: To prevent loss of material due to adsorption, using glass or low-binding plasticware is recommended.[5][9]

Q3: What are the essential parameters for method validation?

A3: According to regulatory guidelines, a comprehensive analytical method validation should assess the following parameters:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[10]

  • Linearity and Range: The capacity to produce results that are directly proportional to the concentration of the analyte within a given range.[7][11][12]

  • Accuracy: The closeness of the test results to the true value.[11][13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[11][14]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[11][15]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11][15]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[11]

Comparative Performance of Analytical Methods

The selection of an analytical method should be guided by its performance characteristics. The table below summarizes key quantitative metrics for the different methods used for short-chain acyl-CoA analysis.

ParameterLC-MS/MSHPLC-UVEnzymatic/Fluorometric Assays
Limit of Detection (LOD) Low femtomole to low nanomolar range[1][4]Picomole range[1]Picomole to micromolar range[1]
Linearity Range Typically spans several orders of magnitude[4][7]Often spans 1-2 orders of magnitude (e.g., 0-1 mM)[1]Defined by the specific kit (e.g., 20-1000 pmol)[1]
Precision (CV) Inter-assay: 5-15%; Intra-assay: 5-10%[1][14]Intra-assay: <1-3%; Inter-assay: <1-3%[1]Typically <10% as per manufacturer specifications[1]
Specificity High (based on mass-to-charge ratio and fragmentation)[1][3]Moderate (based on retention time)[1]Moderate to High (dependent on enzyme specificity)[3]
Throughput Moderate (5-20 min per sample)[1][14]Low to Moderate (15-30 min per sample)[1]High (amenable to 96-well plate format)[3]

Experimental Protocols & Workflows

General Experimental Workflow

The overall process from sample collection to data analysis requires careful execution to ensure data quality and reproducibility.

G cluster_pre Sample Preparation cluster_analysis Analysis & Data Processing A 1. Sample Collection (e.g., Tissue Biopsy) B 2. Quenching (Flash-freeze in Liquid N2) A->B C 3. Homogenization (in ice-cold extraction solvent) B->C D 4. Protein Precipitation (e.g., with SSA or TCA) C->D E 5. Supernatant Collection (Centrifugation) D->E F 6. LC-MS/MS Analysis E->F Inject Supernatant G 7. Peak Integration & Quantification F->G H 8. Data Validation & Reporting G->H

Caption: General workflow for this compound quantification.

Detailed Protocol: Extraction and LC-MS/MS Analysis

This protocol is adapted from established methods for short-chain acyl-CoA analysis and is suitable for tissues and cells.[4][7][8]

1. Sample Extraction:

  • Weigh 20-50 mg of frozen tissue powder or use a cell pellet in a pre-chilled tube.

  • Add 500 µL of an ice-cold extraction solvent (e.g., 80% methanol in water or 2.5% (w/v) 5-sulfosalicylic acid (SSA)).[1][7] For improved recovery, an acetonitrile/methanol/water (2:2:1 v/v/v) mixture can also be used.[4][16]

  • Include an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar odd-chain acyl-CoA like Heptadecanoyl-CoA) to correct for extraction efficiency.[3]

  • Homogenize the sample thoroughly using a sonicator or tissue homogenizer, keeping the sample on ice at all times.

  • Incubate the homogenate on ice for 15-30 minutes to facilitate complete protein precipitation.[5]

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.[1][8]

  • Carefully collect the supernatant containing the acyl-CoAs and transfer it to a clean glass or low-binding vial for analysis.[1][5]

2. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column for separation.[16]

  • Mobile Phase: A typical mobile phase consists of a gradient of:

    • Solvent A: Water with an ion-pairing agent (e.g., 10 mM tributylamine) and an acid (e.g., 15 mM acetic acid).

    • Solvent B: Methanol.

  • Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

  • Quantification: Employ Multiple Reaction Monitoring (MRM) to monitor the specific transition for this compound. For most acyl-CoAs, a common transition involves the neutral loss of 507 m/z from the precursor ion.[8][17] A second transition can be used for qualitative confirmation.[7]

Troubleshooting Guide

Issue 1: Low or no detectable this compound signal.

This is a common issue that can stem from sample handling, extraction, or instrumental problems. The following decision tree can help diagnose the root cause.

G start Low or No This compound Signal check_sample Was sample handling optimal? start->check_sample check_extraction Was extraction efficient? start->check_extraction check_instrument Is the LC-MS/MS performing correctly? start->check_instrument degradation Potential Cause: Analyte Degradation check_sample->degradation No recovery Potential Cause: Poor Recovery check_extraction->recovery No instrument_issue Potential Cause: Instrumental Issue check_instrument->instrument_issue No solution_degradation Solution: - Ensure rapid quenching post-collection. - Keep samples at ≤4°C during prep. - Use acidic extraction buffer. - Minimize freeze-thaw cycles. degradation->solution_degradation solution_recovery Solution: - Check internal standard recovery. - Optimize homogenization/sonication. - Ensure complete protein precipitation. - Use glass/low-binding vials. recovery->solution_recovery solution_instrument Solution: - Run system suitability test. - Check MS/MS tuning and calibration. - Verify MRM transitions for this compound. - Inspect LC column for blockage/degradation. instrument_issue->solution_instrument

Caption: Troubleshooting guide for low this compound signal.

Issue 2: High variability in results between replicates (poor precision).

  • Possible Cause: Inconsistent sample homogenization.

    • Solution: Ensure that the tissue or cell pellet is completely and uniformly homogenized. For tissues, pulverizing the sample in liquid nitrogen before extraction can improve consistency.

  • Possible Cause: Inaccurate pipetting, especially of small volumes.

    • Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique for all samples and standards.

  • Possible Cause: Analyte instability in the autosampler.

    • Solution: Acyl-CoAs can degrade over time, even at 4°C in an autosampler.[18] Analyze samples as quickly as possible after preparation. Test stability by re-injecting a sample after it has been sitting in the autosampler for several hours.[8]

  • Possible Cause: Matrix effects varying between samples.

    • Solution: Ensure the use of a suitable internal standard (ideally, a stable isotope-labeled version of this compound) to normalize for variations in extraction and ionization.[19]

Issue 3: Poor chromatographic peak shape (e.g., tailing, splitting).

  • Possible Cause: Poor interaction with the column due to the polar phosphate (B84403) groups of CoA.[7]

  • Possible Cause: Column degradation or contamination.

    • Solution: Flush the column with a strong solvent or replace it if performance does not improve. Use a guard column to protect the analytical column.

  • Possible Cause: Incompatibility between the sample solvent and the mobile phase.

    • Solution: Ensure the final sample solvent is as similar as possible to the initial mobile phase conditions to prevent peak distortion.

Validation Parameters Overview

Understanding the relationship between different validation parameters is key to developing a robust analytical method.

G cluster_quant Quantitative Accuracy cluster_sensitivity Sensitivity & Specificity center Robust Analytical Method accuracy Accuracy (Closeness to True Value) center->accuracy precision Precision (Repeatability) center->precision linearity Linearity (Proportional Response) center->linearity specificity Specificity (Analyte vs. Interferences) center->specificity loq LOQ (Quantitation Limit) precision->loq Defines linearity->accuracy linearity->precision specificity->accuracy lod LOD (Detection Limit) loq->lod

Caption: Interrelationship of key analytical method validation parameters.

References

Improving the sensitivity of Pentanoyl-CoA detection in complex matrices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of Pentanoyl-CoA detection in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting this compound in biological samples?

The detection of this compound and other short-chain acyl-CoAs in complex biological matrices is challenging due to several factors:

  • Low Abundance: Acyl-CoAs are often present at very low intracellular concentrations.[1][2][3]

  • Inherent Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, requiring careful sample handling to prevent degradation.[1][3][4]

  • Matrix Effects: Complex biological samples contain numerous compounds that can interfere with the analysis, causing ion suppression or enhancement in the mass spectrometer, which leads to inaccurate quantification.[5][6][7][8][9]

  • Poor Chromatographic Retention: The amphiphilic nature of this compound, with a polar Coenzyme A moiety and a moderately hydrophobic acyl chain, can lead to poor peak shape and retention on standard reversed-phase liquid chromatography columns.[4][10][11][12]

Q2: Which analytical technique is most suitable for sensitive this compound detection?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.[13][14] This technique offers high sensitivity, often with limits of detection in the nanomolar range, and the ability to distinguish the target analyte from a complex biological matrix.[10][15] The use of Multiple Reaction Monitoring (MRM) further enhances selectivity by monitoring specific precursor-to-product ion transitions for this compound.[16]

Q3: How can I improve the extraction efficiency and stability of this compound during sample preparation?

Effective sample preparation is critical for accurate quantification. Key considerations include:

  • Rapid Metabolic Quenching: Immediately freeze-clamping tissues in liquid nitrogen is the gold standard to halt enzymatic activity and preserve the in vivo acyl-CoA profile.[1]

  • Extraction Solvent: A common and effective approach involves homogenization in a cold acidic buffer (e.g., 100 mM potassium phosphate (B84403), pH 4.9) followed by extraction with an organic solvent mixture like acetonitrile (B52724) and 2-propanol.[17][18]

  • Deproteinization Agent: Using 5-sulfosalicylic acid (SSA) for deproteinization has been shown to offer better recovery of short-chain acyl-CoAs compared to methods like trichloroacetic acid (TCA) precipitation followed by solid-phase extraction (SPE), which can lead to the loss of polar analytes.[19][13]

  • Use of Glass Vials: To minimize signal loss due to adsorption, it is recommended to use glass sample vials instead of plastic.[20]

  • Internal Standards: Spiking the sample with a stable isotope-labeled internal standard (e.g., [²H₉]this compound) at the beginning of the extraction process is crucial to correct for analyte loss during sample preparation and for matrix effects.[10][16]

Q4: Is derivatization a viable strategy to enhance this compound sensitivity?

Yes, chemical derivatization can significantly improve the sensitivity of short-chain acyl-CoA detection. Derivatization can enhance ionization efficiency and improve chromatographic properties.[5][6][21] While less common for intact acyl-CoAs due to the risk of cleaving the thioester bond, derivatization of the CoA moiety's phosphate groups (phosphate methylation) has been successfully employed.[10][15] This strategy can improve peak shape and reduce analyte loss on glass and metallic surfaces.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or Low this compound Signal Inefficient Extraction: The analyte is not being effectively recovered from the sample matrix.Optimize the extraction protocol. Consider comparing different methods like protein precipitation with SSA versus LLE or SPE. Ensure the pH of the extraction solvent is appropriate.[8][13] Increase the amount of starting biological material.[3]
Analyte Degradation: The thioester bond of this compound is being hydrolyzed during sample preparation.Ensure rapid quenching of metabolism and keep samples on ice or at 4°C throughout the preparation process.[1][6] Avoid prolonged exposure to non-acidic aqueous solutions.[6]
Suboptimal MS Parameters: Incorrect precursor/product ion selection, collision energy, or ion source settings are being used.Infuse a standard solution of this compound to optimize the precursor and product ions, collision energy, and other source parameters (e.g., spray voltage, gas flows).[3][6][7]
Ion Suppression: Co-eluting compounds from the matrix are interfering with the ionization of this compound.Improve sample cleanup using techniques like solid-phase extraction (SPE).[6][7] Adjust the chromatographic gradient to separate this compound from the suppression zone.[8] Dilute the sample if the concentration is sufficient.[8]
Poor Peak Shape (Tailing or Fronting) Incompatible Sample Solvent: The solvent used to reconstitute the final extract is too different from the initial mobile phase.The final sample solvent should be as close in composition to the initial mobile phase as possible, or weaker.[3][8]
Column Overload: Too much sample is being injected onto the analytical column.Reduce the injection volume or dilute the sample.[3][8]
Secondary Interactions: The analyte is interacting with active sites on the column.Use a column with end-capping. Consider adding a small amount of an ion-pairing agent to the mobile phase.[8]
High Background Noise Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC system can cause high background.Use high-purity, LC-MS grade solvents and additives.[3][22][23] Flush the LC system and clean the ion source regularly.[3][22]
Matrix Interferences: The sample matrix is complex and contains many interfering compounds.Enhance sample cleanup procedures. A more selective sample preparation method like SPE may be necessary.[7][8]
Inconsistent Results / Poor Reproducibility Variation in Sample Preparation: Manual sample preparation can introduce variability between samples.Use an automated liquid handler for precise and consistent sample processing if available.[8] Ensure thorough mixing at each step.[8] Use a reliable internal standard.[10][16]
System Instability: The LC-MS/MS system is not stable.Regularly check for leaks in the LC system.[3] Ensure the mass spectrometer is properly tuned and calibrated.[7] Prepare fresh mobile phase daily.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various methods for the analysis of short-chain acyl-CoAs, providing a reference for expected performance.

Table 1: Limits of Quantification (LOQ) for Short-Chain Acyl-CoAs

MethodAnalyte(s)LOQReference
Phosphate Methylation LC-MS/MSShort-chain acyl-CoAs16.9 nM[10][15]
Ion-Pairing HPLC/MSMalonyl-CoA, Acetyl-CoA, etc.0.225 pmol (on-column)[4]
Programmed MRM LC-MS/MSAcyl-CoAs2 to 133 nM[16]
Aniline Derivatization LC-MS/MSShort-Chain Fatty Acids160 to 310 nM[12]
3-NPH Derivatization LC-MS/MSShort-Chain Carboxylic Acids50 nM[5]

Table 2: Recovery of Acyl-CoAs with Different Extraction Methods

AnalyteExtraction MethodRecovery (%)Reference
Pantothenate10% TCA with SPE0%[13]
Pantothenate2.5% SSA>100%[13]
Dephospho-CoA10% TCA with SPE0%[13]
Dephospho-CoA2.5% SSA>99%[13]
CoASH10% TCA with SPE1%[13]
CoASH2.5% SSA74%[13]
Acetyl-CoA10% TCA with SPE36%[13]
Acetyl-CoA2.5% SSA59%[13]
Propionyl-CoA10% TCA with SPE62%[13]
Propionyl-CoA2.5% SSA80%[13]

Experimental Protocols & Visualizations

General Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from biological samples.

General Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Biological Sample (Tissue/Cells) Quench Metabolic Quenching (Liquid Nitrogen) Tissue->Quench Homogenize Homogenization (Cold Acidic Buffer + IS) Quench->Homogenize Extract Extraction & Deproteinization (e.g., Acetonitrile/IPA or SSA) Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Optional: Solid-Phase Extraction (SPE) Supernatant->SPE If necessary Drydown Dry Down Supernatant->Drydown Directly if no SPE SPE->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: A generalized workflow for the extraction and analysis of this compound.

Troubleshooting Logic for Low Signal Intensity

This diagram outlines a logical progression for troubleshooting low or no signal for this compound.

Troubleshooting Low Signal for this compound Start Low or No Signal Detected CheckMS Verify MS Performance (Tune, Calibrate, Check Standards) Start->CheckMS MS_OK MS OK? CheckMS->MS_OK CheckLC Verify LC Performance (Peak Shape, Retention Time) LC_OK LC OK? CheckLC->LC_OK CheckSamplePrep Evaluate Sample Preparation SamplePrep_OK Sample Prep OK? CheckSamplePrep->SamplePrep_OK MS_OK->CheckLC Yes OptimizeMS Optimize MS Parameters (Source, MRM Transitions) MS_OK->OptimizeMS No LC_OK->CheckSamplePrep Yes TroubleshootLC Troubleshoot LC (Column, Mobile Phase, Leaks) LC_OK->TroubleshootLC No OptimizeSamplePrep Optimize Sample Prep (Extraction Method, Stability) SamplePrep_OK->OptimizeSamplePrep No ConsiderMatrix Investigate Matrix Effects (Dilution, SPE, Derivatization) SamplePrep_OK->ConsiderMatrix Yes OptimizeMS->CheckMS TroubleshootLC->CheckLC OptimizeSamplePrep->CheckSamplePrep End Signal Improved ConsiderMatrix->End

Caption: A decision tree for troubleshooting low this compound signal intensity.

Detailed Methodology: Sample Preparation using SSA

This protocol is adapted from methodologies that report improved recovery for short-chain acyl-CoAs.[19][13]

  • Metabolic Quenching & Homogenization:

    • Flash-freeze approximately 20-50 mg of tissue or a cell pellet in liquid nitrogen.[1]

    • In a pre-chilled tube, add 500 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing the internal standard (e.g., [²H₉]this compound).

    • Homogenize the sample on ice until thoroughly dispersed.

  • Deproteinization and Clarification:

    • Vortex the homogenate vigorously for 1 minute.

    • Incubate on ice for 15 minutes to precipitate proteins.

    • Centrifuge at >14,000 x g for 10 minutes at 4°C.

  • Final Preparation:

    • Carefully transfer the supernatant to a clean glass autosampler vial.

    • The sample is now ready for direct LC-MS/MS analysis. This method avoids the need for SPE, which can lead to the loss of polar analytes like short-chain acyl-CoAs.[19][13]

References

Best practices for handling and storing Pentanoyl-CoA standards.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pentanoyl-CoA standards. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storage, and to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound standards?

For long-term stability, this compound standards should be stored at -20°C.[1] Under these conditions, the standard is reported to be stable for at least four years.[1] For short-term storage, some suppliers may ship the product on wet ice.

Q2: How should I prepare a stock solution of this compound?

This compound is soluble in water.[1] To prepare a stock solution, reconstitute the solid standard in high-purity water or a suitable buffer (pH 2-6). It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions should be used within a day or stored in aliquots at -20°C for several months.

Q3: Is this compound sensitive to pH?

Yes, aqueous solutions of Coenzyme A and its thioesters, like this compound, are unstable at basic pH. For optimal stability in solution, maintain a pH between 2 and 6.

Q4: Can I subject my this compound stock solution to multiple freeze-thaw cycles?

It is highly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the standard. Prepare single-use aliquots of your stock solution to maintain its integrity.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Question: My experimental results using this compound are not reproducible. What could be the cause?

Answer: Inconsistent results can stem from the degradation of the this compound standard. Here are some factors to consider:

  • Improper Storage: Ensure the standard has been consistently stored at -20°C. Exposure to higher temperatures, even for short periods, can initiate degradation.

  • Stock Solution Instability: If you are using a stock solution, it may have degraded. Aqueous solutions are less stable than the solid form, especially at neutral or basic pH. It is advisable to prepare fresh stock solutions regularly.

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to the degradation of the standard. Always aliquot your stock solution into single-use vials.

Issue 2: Poor Signal or No Peak in LC-MS/MS Analysis

Question: I am not observing the expected peak for this compound in my LC-MS/MS analysis. What should I troubleshoot?

Answer: Several factors could contribute to a poor or absent signal for this compound:

  • Analyte Degradation: As mentioned above, ensure your standard is not degraded.

  • Suboptimal Ionization: For short-chain acyl-CoAs like this compound, positive ion mode electrospray ionization (ESI) is generally more sensitive.[2] Optimize your mass spectrometer's source parameters, including capillary voltage, gas flow, and temperature.

  • Matrix Effects: Components in your sample matrix can suppress the ionization of this compound. Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances like salts and lipids.[2]

  • Chromatographic Issues: Poor peak shape or retention can lead to a diminished signal. See the troubleshooting guide below for chromatographic problems.

Issue 3: Poor Chromatographic Peak Shape (Tailing, Broadening)

Question: The chromatographic peak for my this compound standard is tailing or broad. How can I improve it?

Answer: Peak tailing and broadening are common issues for acyl-CoAs due to the interaction of their phosphate (B84403) groups with the stationary phase. Here are some solutions:

  • Mobile Phase pH Adjustment: The pH of your mobile phase is critical. Operating at a slightly acidic pH can improve peak shape.

  • Use of Ion-Pairing Agents: Adding an ion-pairing agent to your mobile phase can shield the phosphate groups, leading to more symmetrical peaks. However, be aware that these agents can be difficult to remove from the LC system.

  • Column Choice: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[3] If issues persist, consider a column with a different chemistry.

  • Gradient Optimization: A shallower gradient during elution can help improve peak shape and resolution.[3]

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound

FormStorage TemperatureRecommended DurationNotes
Solid (Lyophilized Powder)-20°C≥ 4 years[1]Protect from moisture.
Aqueous Stock Solution (pH 2-6)-20°CUp to several monthsPrepare single-use aliquots to avoid freeze-thaw cycles.
Aqueous Stock Solution (pH > 6)-20°CShort-termProne to hydrolysis. Prepare fresh before use.
Working Solution (in assay buffer)On ice (0-4°C)Use within a few hoursStability is dependent on buffer composition and pH.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of the standard in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, high-purity water or a slightly acidic buffer (e.g., 10 mM sodium phosphate, pH 6.0) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly to dissolve the solid completely.

  • Dispense into single-use aliquots in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: General Enzymatic Assay using this compound

This protocol provides a general framework for a spectrophotometric assay measuring the activity of an enzyme that uses this compound as a substrate. The specific wavelength and coupling enzyme will depend on the reaction being studied.

  • Prepare the Reaction Mixture: In a quartz cuvette, combine the following in this order:

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

    • Coupling enzyme and its substrate (if necessary for detection)

    • Any other cofactors required for the enzyme of interest

    • High-purity water to bring to the final volume minus the enzyme and substrate volumes.

  • Pre-incubation: Incubate the reaction mixture at the desired assay temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add a known concentration of the this compound working solution to the cuvette and mix by gentle inversion.

  • Monitor the Reaction: Place the cuvette in a spectrophotometer and monitor the change in absorbance at the appropriate wavelength over time.

  • Add the Enzyme: After establishing a stable baseline, add the enzyme of interest to the cuvette, mix quickly, and immediately begin recording the absorbance.

  • Calculate the Rate: Determine the initial reaction velocity from the linear portion of the absorbance versus time plot.

Visualizations

degradation_pathway PentanoylCoA This compound Hydrolysis Hydrolysis (Chemical or Enzymatic) PentanoylCoA->Hydrolysis Thioester cleavage PentanoicAcid Pentanoic Acid Hydrolysis->PentanoicAcid CoA Coenzyme A Hydrolysis->CoA DegradationProducts Degradation Products FurtherDegradation Further Enzymatic Degradation CoA->FurtherDegradation Phosphopantetheine 4'-Phosphopantetheine FurtherDegradation->Phosphopantetheine Pantothenate Pantothenate (Vitamin B5) Phosphopantetheine->Pantothenate

Caption: Primary degradation pathway of this compound.

troubleshooting_workflow Start Inconsistent or No Experimental Signal CheckStandard Check this compound Standard Integrity Start->CheckStandard CheckInstrument Review Instrument Parameters (LC-MS) Start->CheckInstrument LC-MS Issue CheckAssay Review Assay Conditions (Enzymatic) Start->CheckAssay Enzymatic Assay Issue CheckStorage Verify Storage (-20°C) CheckStandard->CheckStorage Degradation Suspected CheckAliquoting Used Fresh Aliquot? (No Freeze-Thaw) CheckStandard->CheckAliquoting Degradation Suspected PrepareFresh Prepare Fresh Stock Solution CheckStorage->PrepareFresh Improper CheckAliquoting->PrepareFresh No ResultOK Problem Resolved PrepareFresh->ResultOK Ionization Optimize Ionization (e.g., ESI+) CheckInstrument->Ionization Cleanup Improve Sample Cleanup (e.g., SPE) CheckInstrument->Cleanup Buffer Check Buffer pH and Components CheckAssay->Buffer Cofactors Verify Cofactor Concentrations CheckAssay->Cofactors Ionization->ResultOK Cleanup->ResultOK Buffer->ResultOK Cofactors->ResultOK

Caption: Troubleshooting workflow for this compound experiments.

References

Strategies to enhance the stability of acyl-CoAs in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you enhance the stability of acyl-Coenzyme A (acyl-CoA) molecules in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons acyl-CoA molecules are unstable in solution?

A1: Acyl-CoAs are inherently unstable due to several factors. The main degradation pathways include:

  • Chemical Hydrolysis: The high-energy thioester bond is susceptible to hydrolysis, especially in aqueous solutions. This process is significantly accelerated in alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions.[1]

  • Enzymatic Degradation: Biological samples like tissue and cell lysates contain enzymes called acyl-CoA thioesterases (ACOTs) that specifically cleave the thioester bond.[2] Immediate quenching of enzymatic activity during sample preparation is crucial.

  • Oxidation: The free thiol group on Coenzyme A can be oxidized, leading to the formation of dimers (CoA disulfides) or other oxidized species, which can interfere with analysis.

Q2: How does pH affect the stability of acyl-CoA?

A2: The pH of the solution is a critical factor for acyl-CoA stability. The thioester bond is most stable under slightly acidic conditions.

  • Alkaline pH (pH > 7.0): Significantly promotes the chemical hydrolysis of the thioester bond. Non-enzymatic protein acetylation by acetyl-CoA also increases with rising pH.

  • Strongly Acidic pH (pH < 4.0): While more stable than in alkaline conditions, strongly acidic environments can also lead to hydrolysis.[1]

  • Optimal pH Range: For maximum stability in aqueous solutions, a pH range of 4.0 to 6.8 is recommended. An extraction buffer of 100 mM KH2PO4 at pH 4.9 is often used to inhibit thioesterase activity and minimize hydrolysis.[3][4]

Q3: What are the best practices for storing acyl-CoA samples?

A3: Proper storage is essential to prevent degradation. The ideal storage conditions depend on the duration:

  • Short-Term Storage (e.g., in an autosampler): Samples should be maintained at low temperatures, such as 4°C. However, be aware that some acyl-CoA species can still degrade significantly over a 24-hour period even at this temperature.

  • Long-Term Storage: For long-term stability, storing samples as dried pellets at -80°C is the best practice.[5] If in solution, they should be stored at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles, which accelerate degradation.[6][7]

Q4: Which solvents are recommended for reconstituting and storing acyl-CoAs?

A4: The choice of solvent can significantly impact stability. For reconstitution of dry acyl-CoA pellets, methanol (B129727) has been shown to provide the best stability over time.[1] If an aqueous buffer is necessary, use a slightly acidic buffer (pH 4.0-6.0). For long-chain acyl-CoAs, initial dissolution in a small amount of an organic solvent like ethanol (B145695) or a chloroform/methanol mixture (2:1, v/v) before dilution in an aqueous buffer can improve solubility and stability.[6][8]

Troubleshooting Guide

Issue 1: Low recovery of acyl-CoAs after extraction.

  • Possible Cause: Enzymatic activity from acyl-CoA thioesterases in the sample was not sufficiently quenched.

    • Solution: Ensure rapid inactivation of enzymes. The gold standard is to immediately freeze-clamp tissues in liquid nitrogen upon collection.[5] During homogenization, keep the tissue frozen and use an ice-cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) or an organic solvent to precipitate and denature proteins.[3][4] All steps should be performed quickly and on ice.

  • Possible Cause: Chemical hydrolysis due to suboptimal pH.

    • Solution: Verify the pH of all buffers and solvents used during the extraction and reconstitution steps. Maintain a slightly acidic pH (4.0-6.8) throughout the entire procedure.

  • Possible Cause: Inefficient extraction from the tissue or cell matrix.

    • Solution: Use a robust extraction protocol. A common and effective method involves homogenization in an acidic buffer, followed by protein precipitation and extraction with organic solvents like a mixture of acetonitrile (B52724) and isopropanol.[9]

Issue 2: Inconsistent results or loss of signal during analysis (e.g., LC-MS).

  • Possible Cause: Degradation of acyl-CoAs in the autosampler.

    • Solution: Minimize the time between sample reconstitution and injection. Analyze samples in batches and ensure the autosampler is maintained at a low temperature (4°C). It is also advisable to test the stability of your acyl-CoAs in the chosen reconstitution solvent over the expected analysis time.

  • Possible Cause: Repeated freeze-thaw cycles of stock solutions.

    • Solution: Prepare single-use aliquots of your acyl-CoA standards and stock solutions to avoid the degradation that occurs with repeated freezing and thawing.[6][7]

Issue 3: Appearance of extra peaks in chromatograms.

  • Possible Cause: Formation of oxidized species.

    • Solution: The thiol group in coenzyme A can oxidize. Consider adding a small amount of a reducing agent, such as Dithiothreitol (DTT), to your standards and samples to maintain the reduced state of the CoA.

  • Possible Cause: Non-enzymatic condensation.

    • Solution: Acetyl-CoA can undergo a non-enzymatic Claisen condensation to form acetoacetyl-CoA.[7] This is more likely to occur at higher concentrations and non-optimal pH. Prepare fresh solutions and maintain them on ice to minimize this side reaction.

Quantitative Data Summary

The stability of acyl-CoAs is highly dependent on the experimental conditions. The table below summarizes key quantitative parameters for maintaining sample integrity.

ParameterRecommended ConditionRationale
pH for Extraction 4.9Inhibits thioesterase activity and minimizes chemical hydrolysis.[3][4]
pH for Storage/Analysis 4.0 - 6.8The thioester bond is most stable in this slightly acidic range.[1]
Extraction Temperature 4°C (On Ice)Minimizes enzymatic degradation and slows the rate of chemical hydrolysis.
Short-Term Storage Temp. 4°CSuitable for temporary storage, such as in an autosampler.
Long-Term Storage Temp. -80°CEssential for long-term stability, especially for dry pellets.[5]

Key Experimental Protocols

Protocol 1: Preparation of a Stable Acyl-CoA Stock Solution

This protocol describes the preparation of a stock solution from a powdered form of a long-chain acyl-CoA.

Materials:

  • Long-chain acyl-CoA ester (powder)

  • High-purity organic solvent (e.g., ethanol or chloroform/methanol 2:1, v/v) or a slightly acidic aqueous buffer (pH 4-6)[6]

  • Glass vial with a Teflon-lined cap

  • Inert gas (argon or nitrogen)

Procedure:

  • Equilibrate: Allow the container of the powdered acyl-CoA to warm to room temperature before opening to prevent moisture condensation.[6]

  • Weigh: Accurately weigh the desired amount of the acyl-CoA powder in a clean, dry glass vial.

  • Dissolve: Add the appropriate volume of the chosen solvent. For long-chain acyl-CoAs, it is often best to first dissolve in a minimal volume of organic solvent (e.g., ethanol) before diluting with the desired buffer.[8] Gently swirl or vortex to dissolve.

  • Inert Gas Purge: Flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds to displace oxygen and prevent oxidation.[6]

  • Seal and Store: Immediately seal the vial tightly.

  • Aliquot and Store: Prepare single-use aliquots to avoid freeze-thaw cycles and store at -80°C for long-term use.[7]

Protocol 2: Extraction of Acyl-CoAs from Mammalian Tissue

This protocol is a general method for extracting a broad range of acyl-CoAs from tissue samples for analysis by LC-MS/MS, incorporating steps from established methods.[3][4][9]

Materials:

  • Frozen tissue sample (snap-frozen in liquid nitrogen)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[3][4]

  • Extraction Solvents: 2-Propanol and Acetonitrile[3][9]

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Pre-chilled glass homogenizer and centrifuge tubes

Procedure:

  • Sample Preparation: Weigh approximately 50-100 mg of frozen tissue and keep it frozen.

  • Homogenization: In a pre-chilled glass homogenizer, add 1 mL of ice-cold Homogenization Buffer containing the internal standard. Add the frozen tissue and homogenize on ice until a uniform suspension is achieved. Add 1 mL of 2-Propanol and homogenize again.[3][4]

  • Extraction: Transfer the homogenate to a centrifuge tube. Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.[3]

  • Protein Precipitation: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new clean tube.

  • Drying: Dry the supernatant completely in a vacuum concentrator (e.g., SpeedVac). This is crucial for concentrating the sample and enhancing stability.[5]

  • Storage: The resulting dry pellet can be stored at -80°C until analysis.[5] Before analysis, reconstitute the pellet in a suitable solvent, such as methanol.[1]

Visualizations

Acyl_CoA_Degradation_Pathways AcylCoA Acyl-CoA Hydrolysis Chemical Hydrolysis AcylCoA->Hydrolysis H₂O (pH > 7 or pH < 4) Enzymatic Enzymatic Degradation AcylCoA->Enzymatic Acyl-CoA Thioesterases Oxidation Oxidation AcylCoA->Oxidation O₂ FFA_CoA Free Fatty Acid + CoASH Hydrolysis->FFA_CoA Enzymatic->FFA_CoA OxidizedCoA CoA Disulfide Oxidation->OxidizedCoA

Caption: Primary degradation pathways for acyl-CoA in solution.

Acyl_CoA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue 1. Tissue Sample (Snap-frozen) Homogenize 2. Homogenization (Acidic Buffer, 4°C) Tissue->Homogenize Extract 3. Solvent Extraction (Acetonitrile/Isopropanol) Homogenize->Extract Dry 4. Drying (Vacuum Concentrator) Extract->Dry Store 5. Storage (-80°C Dry Pellet) Dry->Store Reconstitute 6. Reconstitution (Methanol) Store->Reconstitute Analyze 7. LC-MS/MS Analysis Reconstitute->Analyze

Caption: General experimental workflow for acyl-CoA analysis from tissues.

References

Validation & Comparative

A Comparative Analysis of Pentanoyl-CoA and Butyryl-CoA on Histone Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Histone acylation, a pivotal post-translational modification, plays a critical role in the regulation of chromatin structure and gene expression. The addition of acyl groups from various acyl-CoA molecules to histone lysine (B10760008) residues can elicit distinct biological outcomes. This guide provides an objective comparison of the effects of two short-chain fatty acyl-CoAs, pentanoyl-CoA and butyryl-CoA, on histone acylation, supported by experimental data and detailed methodologies.

Executive Summary

While both this compound and butyryl-CoA serve as substrates for histone acetyltransferases (HATs) to mediate histone acylation, their efficiency and downstream consequences differ. Emerging evidence suggests that the length of the acyl chain influences both the enzymatic kinetics of HATs and the subsequent recognition of the acylated histone mark by reader proteins. This guide will delve into these differences, providing a comprehensive overview for researchers in epigenetics and drug development.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences between this compound and butyryl-CoA in the context of histone acylation.

Table 1: Enzymatic Efficiency with p300/CBP Histone Acetyltransferase

Acyl-CoA SubstrateRelative Acyltransferase Activity of p300Key Observations
Butyryl-CoA Lower than Acetyl-CoA and Propionyl-CoAp300/CBP can utilize butyryl-CoA, but its catalytic efficiency is reduced compared to shorter acyl-CoAs.[1][2]
This compound Predicted to be lower than Butyryl-CoAWhile direct comparative kinetic data is limited, studies show a general trend of decreasing p300 activity with increasing acyl-CoA chain length.[1][2] It is therefore inferred that this compound is a less efficient substrate than butyryl-CoA.

Table 2: Interaction with Bromodomain 'Reader' Proteins

Histone Acylation MarkBinding Affinity to BET Bromodomains (e.g., BRD4)Functional Implications
Histone Butyrylation (Kbu) Weak to no binding for most bromodomains.[3] Some specific bromodomains like those in BRD9, CECR2, and TAF1 can recognize butyryllysine.[4]Can act as a direct stimulator of transcription but may also compete with acetylation to prevent the binding of certain bromodomain-containing proteins, like BRDT.[5]
Histone Pentanoylation (Kpen) Predicted to have very weak or no binding.The longer and bulkier pentanoyl group is likely to sterically hinder interaction with the binding pockets of most bromodomains, potentially leading to a more pronounced inhibitory effect on reader protein recruitment compared to butyrylation.

Signaling Pathways and Experimental Workflows

Histone Acylation Signaling Pathway

The following diagram illustrates the general pathway of histone acylation by short-chain fatty acyl-CoAs.

HistoneAcylation cluster_0 Metabolism cluster_1 Chromatin Modification cluster_2 Downstream Effects This compound This compound p300/CBP p300/CBP This compound->p300/CBP Substrate Butyryl-CoA Butyryl-CoA Butyryl-CoA->p300/CBP Substrate Histone Histone p300/CBP->Histone Acylates Acylated Histone Acylated Histone Chromatin Structure Chromatin Structure Acylated Histone->Chromatin Structure Alters Reader Protein Binding Reader Protein Binding Acylated Histone->Reader Protein Binding Modulates Gene Expression Gene Expression Chromatin Structure->Gene Expression Regulates Reader Protein Binding->Gene Expression Influences

Caption: General pathway of histone acylation by this compound and Butyryl-CoA.

Experimental Workflow for Comparative Analysis

This diagram outlines a typical workflow for comparing the effects of this compound and butyryl-CoA on histone acylation.

ExperimentalWorkflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Analytical Techniques cluster_3 Functional Readouts In Vitro Acylation Assay In Vitro Acylation Assay HAT Kinetics HAT Kinetics In Vitro Acylation Assay->HAT Kinetics Determines Bromodomain Binding Assay Bromodomain Binding Assay In Vitro Acylation Assay->Bromodomain Binding Assay Cell Culture Cell Culture SCFA Treatment SCFA Treatment Cell Culture->SCFA Treatment Histone Extraction Histone Extraction SCFA Treatment->Histone Extraction ChIP-seq ChIP-seq SCFA Treatment->ChIP-seq Mass Spectrometry Mass Spectrometry Histone Extraction->Mass Spectrometry Western Blot Western Blot Histone Extraction->Western Blot Gene Expression Analysis Gene Expression Analysis ChIP-seq->Gene Expression Analysis

Caption: Workflow for comparing histone acylation by different acyl-CoAs.

Experimental Protocols

In Vitro Histone Acylation Assay

This protocol is designed to quantitatively measure the incorporation of acyl groups onto histones by HATs like p300/CBP.

Materials:

  • Recombinant human p300/CBP (catalytic domain)

  • Recombinant human histone H3 or H4

  • This compound and Butyryl-CoA

  • HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

  • [³H]-labeled Acyl-CoA (for radioactive detection) or antibodies specific for pentanoylated or butyrylated lysine (for western blot detection)

Procedure:

  • Prepare reaction mixtures in HAT assay buffer containing recombinant histones and p300/CBP.

  • Initiate the reaction by adding a range of concentrations of either this compound or butyryl-CoA.

  • Incubate the reactions at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Detect the acylated histones. For radioactive assays, this can be done by autoradiography. For non-radioactive assays, transfer the proteins to a PVDF membrane and perform a western blot using antibodies specific to the acylation mark.

  • Quantify the signal intensity to compare the efficiency of pentanoylation versus butyrylation.

Mass Spectrometry Analysis of Histone Modifications

This protocol allows for the identification and relative quantification of specific histone acylation sites.[6][7][8][9][10]

Materials:

  • Histones extracted from cells treated with precursors of this compound or butyryl-CoA, or from an in vitro acylation assay.

  • DTT, iodoacetamide

  • Trypsin or other suitable proteases

  • Formic acid, acetonitrile

  • C18 desalting columns

  • High-resolution liquid chromatography-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Histone Digestion: Reduce and alkylate the cysteine residues in the extracted histones. Digest the histones into peptides using trypsin.

  • Peptide Desalting: Desalt the peptide mixture using C18 columns to remove contaminants.

  • LC-MS/MS Analysis: Separate the peptides by reverse-phase liquid chromatography and analyze them by tandem mass spectrometry. The mass spectrometer will fragment the peptides and the resulting fragmentation pattern is used to determine the amino acid sequence and the location of the acylation.

  • Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify the peptides and their modifications. The relative abundance of pentanoylated and butyrylated peptides can be quantified to compare the levels of these modifications.

Conclusion

The differential effects of this compound and butyryl-CoA on histone acylation present a nuanced layer of epigenetic regulation. The available data suggests that the longer carbon chain of this compound likely leads to a lower efficiency of enzymatic addition by HATs like p300/CBP and a greater steric hindrance for recognition by bromodomain-containing proteins when compared to butyryl-CoA. These differences have significant implications for gene regulation and cellular processes. Further research, particularly direct comparative studies employing quantitative mass spectrometry and ChIP-seq, is necessary to fully elucidate the distinct biological roles of histone pentanoylation and butyrylation. This understanding will be invaluable for the development of targeted therapeutic strategies that modulate specific epigenetic pathways.

References

Validating the Role of Pentanoyl-CoA in Ketogenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ketogenic potential of Pentanoyl-CoA, derived from odd-chain fatty acids, with the canonical ketogenic precursor, Acetyl-CoA, derived from even-chain fatty acids. We present supporting experimental data, detailed methodologies, and visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of this alternative ketogenic route.

Introduction to Ketogenesis and Precursor Diversity

Ketogenesis is a vital metabolic process, primarily in the liver, that produces ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone) as an alternative energy source during periods of carbohydrate restriction, such as fasting or a ketogenic diet.[1][2] The primary substrate for ketogenesis is Acetyl-CoA, which is predominantly derived from the β-oxidation of even-chain fatty acids.[1][3] However, the metabolism of odd-chain fatty acids introduces this compound and Propionyl-CoA, leading to the production of both conventional C4-ketone bodies and unique C5-ketone bodies, namely β-hydroxypentanoate (BHP) and β-ketopentanoate (BKP).[4] Understanding the efficiency and regulation of C5 ketogenesis is crucial for developing therapeutic strategies for metabolic disorders, including long-chain fatty acid oxidation disorders.[5][6]

Comparative Analysis of Ketogenic Precursors

The ketogenic potential of a fatty acid is determined by its chain length and carbon number. Even-chain fatty acids, like octanoate (B1194180), are exclusively ketogenic, yielding only Acetyl-CoA. In contrast, odd-chain fatty acids, such as heptanoate (B1214049), are both ketogenic and anaplerotic. The β-oxidation of heptanoate produces two molecules of Acetyl-CoA and one molecule of Propionyl-CoA. The Propionyl-CoA can either be directed towards the Krebs cycle via conversion to succinyl-CoA (anaplerosis) or contribute to the formation of C5 ketone bodies.[4][7]

Quantitative Comparison of Ketone Body Production

The following table summarizes data from a study on perfused rat livers, comparing the uptake and metabolism of octanoate (an even-chain fatty acid) and heptanoate (an odd-chain fatty acid).

Substrate (1 mM)Substrate Uptake (μmol/min/g liver)C4 Ketone Body Production (μmol/min/g liver)C5 Ketone Body Production (μmol/min/g liver)
Octanoate ~1.5~1.2Not Detected
Heptanoate ~1.5~0.4~0.2

Data adapted from a study on perfused rat livers.[4]

As the data indicates, while the uptake of octanoate and heptanoate by the liver is similar, the rate of C4 ketogenesis from octanoate is significantly higher than the combined C4 and C5 ketogenesis from heptanoate.[4] This suggests that a substantial portion of the carbon from heptanoate is diverted to pathways other than ketogenesis, primarily anaplerosis.

Metabolic Pathways: C4 vs. C5 Ketogenesis

The metabolic pathways for the formation of C4 and C5 ketone bodies share common enzymes but also have distinct steps.

cluster_even Even-Chain Fatty Acid Oxidation (e.g., Octanoate) cluster_odd Odd-Chain Fatty Acid Oxidation (e.g., Heptanoate) Octanoate Octanoate AcetylCoA Acetyl-CoA Octanoate->AcetylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Acetoacetate Acetoacetate (C4 Ketone) HMGCoA->Acetoacetate BHB β-Hydroxybutyrate (C4 Ketone) Acetoacetate->BHB β-Hydroxybutyrate Dehydrogenase Acetone Acetone Acetoacetate->Acetone Heptanoate Heptanoate PentanoylCoA This compound Heptanoate->PentanoylCoA PropionylCoA_AcetylCoA Propionyl-CoA + Acetyl-CoA PentanoylCoA->PropionylCoA_AcetylCoA BKetoPentanoylCoA β-Ketothis compound PropionylCoA_AcetylCoA->BKetoPentanoylCoA PropionylCoA Propionyl-CoA PropionylCoA_AcetylCoA->PropionylCoA HEGCoA HEG-CoA BKetoPentanoylCoA->HEGCoA BKP β-Ketopentanoate (C5 Ketone) HEGCoA->BKP BHP β-Hydroxypentanoate (C5 Ketone) BKP->BHP SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCACycle TCA Cycle SuccinylCoA->TCACycle

Figure 1. Comparative metabolic pathways of C4 and C5 ketogenesis.

Experimental Protocols

Isolated Perfused Liver Model

A standard method to quantify ketogenesis from different precursors is the isolated perfused liver model. This allows for the controlled delivery of substrates and the measurement of metabolic products in a physiologically relevant system.

Methodology:

  • Animal Model: Male Wistar rats (200-250g) are typically used, fasted overnight to induce a ketogenic state.

  • Liver Perfusion:

    • The rat is anesthetized, and the portal vein and inferior vena cava are cannulated.

    • The liver is excised and placed in a perfusion chamber maintained at 37°C.

    • The liver is perfused in a non-recirculating manner with Krebs-Henseleit bicarbonate buffer, saturated with 95% O2 and 5% CO2.

  • Substrate Infusion:

    • A baseline perfusion is established for 20-30 minutes.

    • The fatty acid substrate (e.g., octanoate or heptanoate), often labeled with a stable isotope like ¹³C, is infused at a constant concentration (e.g., 1 mM).

  • Sample Collection:

    • Perfusate samples are collected from the effluent at regular intervals.

    • Liver tissue can be freeze-clamped at the end of the experiment for analysis of intracellular metabolites.

  • Analysis:

    • Concentrations of fatty acids, ketone bodies (C4 and C5), glucose, and lactate (B86563) in the perfusate are measured.

    • Mass spectrometry is used to analyze the isotopic enrichment of metabolites, allowing for the tracing of carbon from the labeled substrate to the products.

start Rat Anesthesia and Liver Cannulation perfusion Liver Perfusion with Krebs-Henseleit Buffer start->perfusion substrate Infusion of 13C-labeled Fatty Acid (Octanoate or Heptanoate) perfusion->substrate sampling Collection of Perfusate Samples substrate->sampling analysis Metabolite Quantification and Mass Isotopomer Analysis sampling->analysis end Data Interpretation and Flux Calculation analysis->end

Figure 2. Experimental workflow for perfused liver studies.

The Anaplerotic Fate of Propionyl-CoA: A Competing Pathway

The reduced ketogenic efficiency of odd-chain fatty acids is primarily due to the anaplerotic fate of Propionyl-CoA.[4] Propionyl-CoA is carboxylated by Propionyl-CoA Carboxylase (PCC) to form methylmalonyl-CoA, which is then converted to succinyl-CoA, an intermediate of the Krebs cycle.[8] This replenishes the pool of Krebs cycle intermediates, a process known as anaplerosis.

The activity of PCC is a critical regulatory point. While direct allosteric regulation of PCC by metabolites like Acetyl-CoA is not as clearly defined as for Pyruvate (B1213749) Carboxylase, the cellular energy state and the availability of substrates and cofactors (like biotin (B1667282) and ATP) are crucial.[8][9] High levels of Acetyl-CoA generally signal an energy-replete state, which would favor energy-consuming pathways like gluconeogenesis (supported by anaplerosis).

OCFA Odd-Chain Fatty Acid (e.g., Heptanoate) beta_ox β-Oxidation OCFA->beta_ox products Propionyl-CoA + Acetyl-CoA beta_ox->products PCC Propionyl-CoA Carboxylase (PCC) products->PCC ketogenesis C5 Ketogenesis products->ketogenesis anaplerosis Anaplerosis (TCA Cycle Replenishment) PCC->anaplerosis energy_state Cellular Energy State (ATP/ADP ratio) energy_state->PCC Regulates energy_state->ketogenesis Regulates

Figure 3. Metabolic switch for Propionyl-CoA.

Conclusion

This compound, derived from odd-chain fatty acids, is a valid precursor for ketogenesis, leading to the formation of C5 ketone bodies. However, its contribution to overall ketone production is significantly lower than that of Acetyl-CoA from even-chain fatty acids. This is primarily due to the diversion of its co-product, Propionyl-CoA, into the anaplerotic pathway, which replenishes the Krebs cycle. This dual metabolic potential of odd-chain fatty acids makes them a unique tool for studying the interplay between energy production and biosynthesis and a potential therapeutic avenue for specific metabolic disorders where anaplerosis is beneficial. Further research into the regulation of the metabolic fate of Propionyl-CoA will be critical for harnessing the full therapeutic potential of odd-chain fatty acids.

References

Unveiling Enzyme Affinities: Pentanoyl-CoA's Competitive Dance in Acyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of substrate competition at the enzymatic level is paramount for elucidating metabolic pathways and designing targeted therapeutic interventions. This guide provides a comparative analysis of the substrate competition between pentanoyl-CoA and other acyl-CoAs for key enzymes in fatty acid β-oxidation, supported by experimental data and detailed methodologies.

This compound, a five-carbon short-chain acyl-CoA, occupies a crucial position in cellular metabolism. Its processing, primarily through the mitochondrial fatty acid β-oxidation pathway, involves a series of enzymatic reactions. However, the efficiency of its metabolism is not solely dependent on its concentration but is also influenced by the presence of other acyl-CoAs of varying chain lengths. These molecules act as competitive substrates for the same set of enzymes, leading to a complex interplay that dictates metabolic flux. This guide focuses on the competitive interactions at the level of two key acyl-CoA dehydrogenases (ACADs): Short-Chain Acyl-CoA Dehydrogenase (SCAD) and Medium-Chain Acyl-CoA Dehydrogenase (MCAD).

Quantitative Comparison of Substrate Specificity

The substrate preference of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). Kₘ represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the enzyme's affinity for the substrate. A lower Kₘ indicates a higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio of kcat/Kₘ, known as the specificity constant or catalytic efficiency, provides a measure of how efficiently an enzyme converts a substrate into a product, taking into account both binding and catalysis.

Based on the substrate specificity profiles of these enzymes, a qualitative comparison of their affinity for this compound versus other short and medium-chain acyl-CoAs can be inferred.

Table 1: Inferred Substrate Competition for SCAD and MCAD

EnzymeSubstrateChain LengthExpected Kₘ (Relative to this compound)Expected Catalytic Efficiency (kcat/Kₘ) (Relative to this compound)
SCAD Butanoyl-CoAC4LowerHigher
This compound C5 Reference Reference
Hexanoyl-CoAC6HigherLower
MCAD This compoundC5HigherLower
Hexanoyl-CoAC6LowerHigher
Octanoyl-CoAC8LowestHighest

Note: This table is based on the known substrate specificities of SCAD and MCAD. Precise Kₘ and kcat values for this compound are not consistently reported across the literature, hence a relative comparison is provided.

Experimental Protocols

The determination of enzyme kinetic parameters is crucial for understanding substrate competition. A widely used and reliable method for assaying the activity of ACADs is the Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay .[5][6][7]

ETF Fluorescence Reduction Assay Protocol

This assay measures the rate of reduction of ETF, the natural electron acceptor for ACADs, which is accompanied by a decrease in its intrinsic fluorescence.

Materials:

  • Purified recombinant SCAD or MCAD enzyme

  • Purified recombinant Electron Transfer Flavoprotein (ETF)

  • This compound and other competing acyl-CoA substrates (e.g., butanoyl-CoA, hexanoyl-CoA, octanoyl-CoA)

  • Assay Buffer: 100 mM HEPES or MOPS, pH 7.5, containing 0.1 mM EDTA

  • Anaerobic cuvette or microplate reader with fluorescence capabilities (Excitation: ~380 nm, Emission: ~495 nm)

  • System for creating an anaerobic environment (e.g., glucose/glucose oxidase/catalase system or vacuum/argon purging)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of acyl-CoA substrates in the assay buffer.

    • Determine the concentration of the purified ETF and ACAD enzymes spectrophotometrically.

  • Assay Setup (Anaerobic Conditions are crucial):

    • To an anaerobic cuvette or the wells of a microplate, add the assay buffer.

    • To remove dissolved oxygen, either use an enzymatic oxygen-scavenging system (glucose, glucose oxidase, and catalase) or subject the assay mixture to several cycles of vacuum and purging with an inert gas like argon.[6]

    • Add a known concentration of ETF (typically in the low micromolar range).

    • Add the ACAD enzyme (in the nanomolar range).

  • Initiation of Reaction:

    • Initiate the reaction by adding the acyl-CoA substrate. To study competition, varying concentrations of the primary substrate (e.g., this compound) can be used in the presence of a fixed concentration of a competing substrate.

  • Data Acquisition:

    • Monitor the decrease in ETF fluorescence over time at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear portion of the fluorescence decay curve.

    • To determine Kₘ and Vmax, perform the assay at varying concentrations of the primary substrate and fit the initial rates to the Michaelis-Menten equation.

    • For competition studies, data can be analyzed using Lineweaver-Burk or other suitable plots to determine the type of inhibition and the inhibition constant (Ki).

Visualization of Experimental Workflow and Signaling Pathways

To visually represent the processes involved in studying substrate competition and the regulatory pathways, Graphviz diagrams are provided below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzymes, Substrates, Buffer) Anaerobic Establish Anaerobic Conditions Reagents->Anaerobic Mix Mix Enzyme, ETF, and Buffer Anaerobic->Mix Initiate Initiate Reaction with Acyl-CoA Mix->Initiate Monitor Monitor Fluorescence Reduction Initiate->Monitor Rates Calculate Initial Reaction Rates Monitor->Rates Kinetics Determine Kinetic Parameters (Km, Vmax, kcat) Rates->Kinetics Competition Analyze Competition (e.g., Lineweaver-Burk plot) Kinetics->Competition

ETF Fluorescence Reduction Assay Workflow

The metabolism of fatty acids, including the activity of ACADs, is tightly regulated at the transcriptional level. Key regulators include the peroxisome proliferator-activated receptor-alpha (PPARα) and the NAD+-dependent deacetylase Sirtuin 1 (SIRT1).[8][9][10][11][12] Fatty acids or their derivatives can act as ligands for PPARα, which then heterodimerizes with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including those encoding ACADs, to upregulate their expression.[1][13][14] SIRT1 can deacetylate and activate the transcriptional coactivator PGC-1α, which in turn co-activates PPARα, further enhancing the expression of genes involved in fatty acid oxidation.[8][9][10][12]

Signaling_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus Fatty_Acids Fatty Acyl-CoAs (e.g., this compound) PPARa PPARα Fatty_Acids->PPARa binds & activates RXR RXR PPARa->RXR heterodimerizes PPRE PPRE PPARa->PPRE bind to RXR->PPRE bind to SIRT1 SIRT1 PGC1a_Ac PGC-1α (acetylated) SIRT1->PGC1a_Ac deacetylates PGC1a PGC-1α (deacetylated) PGC1a_Ac->PGC1a PGC1a->PPRE co-activates ACAD_Gene ACAD Gene (e.g., SCAD, MCAD) PPRE->ACAD_Gene promotes Transcription Transcription ACAD_Gene->Transcription

Transcriptional Regulation of ACADs

Conclusion

The competition between this compound and other acyl-CoAs for enzymes like SCAD and MCAD is a fundamental aspect of fatty acid metabolism. Understanding the kinetic parameters that govern these interactions is essential for predicting metabolic outcomes and for the development of therapeutic strategies for metabolic disorders. The ETF fluorescence reduction assay provides a robust method for quantifying these competitive interactions. Furthermore, the transcriptional regulation of ACADs by signaling pathways involving PPARα and SIRT1 highlights the complex control mechanisms that govern fatty acid oxidation in response to cellular nutrient status. Further research providing precise kinetic constants for a wider range of acyl-CoAs, including this compound, will be invaluable for refining our understanding of these intricate metabolic networks.

References

A Comparative Analysis of Pentanoyl-CoA Levels in Healthy vs. Diseased States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pentanoyl-CoA levels, offering insights into its metabolic significance in healthy and diseased contexts. The information compiled herein is intended to support research and development efforts by providing a concise overview of quantitative data, experimental methodologies, and relevant metabolic pathways.

Introduction to this compound

This compound, also known as valeryl-CoA, is a five-carbon short-chain acyl-CoA molecule. It is an intermediate in the metabolism of odd-chain fatty acids and certain amino acids.[1][2] The catabolism of odd-chain fatty acids ultimately yields propionyl-CoA and acetyl-CoA, with this compound being a transient species in this pathway.[3] Alterations in the levels of this compound and other acyl-CoAs can be indicative of metabolic dysregulation in various diseases, including metabolic disorders and cancer.[4][5]

Quantitative Data Summary

While direct comparative data of this compound in specific diseases versus healthy human tissue is limited in publicly available literature, the following table presents quantitative data of valeryl-CoA (this compound) in different metabolic states in mammalian cells and tissues. This data provides a baseline for understanding the physiological range and potential alterations of this metabolite.

Biological SampleConditionValeryl-CoA (this compound) Concentration (pmol/10^6 cells or pmol/mg tissue)Reference
HepG2 CellsStandard Culture1.118 ± 0.143[6]
Mouse HeartFed State0.0172 (mean)[6]
Mouse HeartFasted State0.0187 (mean)[6]

Data from a study by Trefely et al. (2020)[6]. The study provides quantitative measurements of various acyl-CoAs, offering valuable insights into their cellular and tissue concentrations under different metabolic conditions.

Experimental Protocols

The quantification of short-chain acyl-CoAs like this compound is most accurately achieved using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

Protocol: Quantification of Short-Chain Acyl-CoAs by LC-MS/MS

This protocol is a generalized summary based on established methodologies for acyl-CoA analysis.[7][8][9]

1. Sample Preparation and Extraction

  • Tissue Homogenization: Snap-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity. Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol (B129727) or a mixture of acetonitrile/methanol/water).[10]

  • Cell Lysates: For cultured cells, aspirate the culture medium and wash the cells with cold phosphate-buffered saline (PBS). Add a cold extraction solvent to the culture dish to lyse the cells and quench metabolism.

  • Deproteinization: Precipitate proteins by adding an acid, such as 5-sulfosalicylic acid (SSA), to the homogenate or lysate.[7] Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet the protein precipitate.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs for analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column is typically used for the separation of acyl-CoAs.

    • Mobile Phase: A gradient of two mobile phases is commonly employed. For example, Mobile Phase A could be an aqueous solution with an ion-pairing agent like ammonium (B1175870) acetate, and Mobile Phase B could be an organic solvent like acetonitrile.[10] The gradient is optimized to separate the different acyl-CoA species based on their hydrophobicity.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for detection.

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for the detection of acyl-CoAs.[7]

    • Detection Method: Multiple Reaction Monitoring (MRM) is a highly sensitive and specific method used on triple quadrupole mass spectrometers. It involves monitoring a specific precursor ion to product ion transition for each acyl-CoA of interest. For this compound, the specific m/z transitions would be determined using a pure standard.

3. Data Analysis and Quantification

  • Standard Curve: A standard curve is generated using known concentrations of a pure this compound standard.

  • Quantification: The concentration of this compound in the biological samples is determined by comparing the peak area of the analyte to the standard curve.

  • Internal Standards: To account for variations in sample preparation and instrument response, a stable isotope-labeled internal standard (e.g., ¹³C-labeled acyl-CoA) can be added to the samples before extraction.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Odd-Chain Fatty Acid Oxidation

The following diagram illustrates the beta-oxidation of odd-chain fatty acids, leading to the production of acetyl-CoA and propionyl-CoA. This compound is an intermediate in this pathway when a fatty acid with an odd number of carbons greater than five is being metabolized.

Odd_Chain_Fatty_Acid_Oxidation Odd-Chain Fatty Acyl-CoA Odd-Chain Fatty Acyl-CoA Beta-Oxidation_Cycles β-Oxidation Cycles Odd-Chain Fatty Acyl-CoA->Beta-Oxidation_Cycles This compound This compound Beta-Oxidation_Cycles->this compound (n-2) Acetyl-CoA Acetyl-CoA_2 Acetyl-CoA Beta-Oxidation_Cycles->Acetyl-CoA_2 Beta-Oxidation_Final Final β-Oxidation Cycle This compound->Beta-Oxidation_Final Propionyl-CoA Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Carboxylation & Isomerization Acetyl-CoA_1 Acetyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA_1->TCA_Cycle Beta-Oxidation_Final->Propionyl-CoA Beta-Oxidation_Final->Acetyl-CoA_1 Acetyl-CoA_2->TCA_Cycle Succinyl-CoA->TCA_Cycle

Caption: Beta-oxidation of odd-chain fatty acids.

Experimental Workflow for Acyl-CoA Quantification

This diagram outlines the typical workflow for the quantitative analysis of acyl-CoAs from biological samples using LC-MS/MS.

Acyl_CoA_Quantification_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data_Processing Data Processing Biological_Sample Biological Sample (Tissue or Cells) Extraction Extraction with Cold Solvent Biological_Sample->Extraction Deproteinization Protein Precipitation (e.g., SSA) Extraction->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using Standard Curve Peak_Integration->Quantification Results Results (Acyl-CoA Concentrations) Quantification->Results

Caption: Workflow for acyl-CoA quantification.

References

Pentanoyl-CoA: A Comparative Analysis of its Role as a Substrate for Acyl-CoA Dehydrogenases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of various acyl-CoA dehydrogenases (ACADs) with pentanoyl-CoA (C5-CoA) as a substrate. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering valuable insights for researchers in metabolism, enzymology, and drug development.

Introduction to Acyl-CoA Dehydrogenases and this compound

Acyl-CoA dehydrogenases are a class of mitochondrial flavoenzymes that catalyze the initial step of fatty acid β-oxidation, a critical metabolic pathway for energy production.[1] These enzymes exhibit specificity for the chain length of their acyl-CoA substrates. The primary ACADs involved in fatty acid β-oxidation are Short-Chain Acyl-CoA Dehydrogenase (SCAD), Medium-Chain Acyl-CoA Dehydrogenase (MCAD), Long-Chain Acyl-CoA Dehydrogenase (LCAD), and Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD).[2]

This compound is a five-carbon acyl-CoA that can serve as a substrate for some of these dehydrogenases. Understanding the efficiency with which different ACADs utilize this compound is crucial for elucidating metabolic pathways and for the development of therapeutic strategies for metabolic disorders.

Comparative Performance of Acyl-CoA Dehydrogenases with this compound

The following table summarizes the available quantitative data on the kinetic parameters of various acyl-CoA dehydrogenases with this compound and their preferred substrates. It is important to note that specific kinetic data for this compound is limited in the literature.

EnzymeOptimal SubstrateThis compound (C5-CoA) as a Substrate
Short-Chain Acyl-CoA Dehydrogenase (SCAD) Butyryl-CoA (C4-CoA)[3]SCAD exhibits activity with this compound, though it is generally less efficient than with its preferred substrate, butyryl-CoA. While specific Km and Vmax values for this compound are not readily available in the cited literature, isovaleryl-CoA dehydrogenase (IVD), another member of the ACAD family involved in branched-chain amino acid metabolism, has been reported to have significant activity towards C5-CoA.[4]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Octanoyl-CoA (C8-CoA)[1]MCAD has a broad substrate specificity, acting on acyl-CoAs with chain lengths from C4 to C12.[5] However, its activity with this compound is significantly lower than with its optimal substrate, octanoyl-CoA.
Long-Chain Acyl-CoA Dehydrogenase (LCAD) Dodecanoyl-CoA (C12-CoA) to Tetradecanoyl-CoA (C14-CoA)LCAD is active on a range of long-chain acyl-CoAs.[6] Its activity with short-chain substrates like this compound is expected to be very low to negligible.
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Palmitoyl-CoA (C16-CoA)[2]VLCAD is specific for very-long-chain acyl-CoAs and is not expected to have any significant activity with a short-chain substrate like this compound.[7]

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and experimental approaches, the following diagrams are provided.

cluster_Mitochondrion Mitochondrial Matrix This compound This compound ACAD Acyl-CoA Dehydrogenase (e.g., SCAD, MCAD) This compound->ACAD Enoyl-CoA Enoyl-CoA FAD FAD FAD->ACAD FADH2 FADH2 ETF_ox ETF (oxidized) FADH2->ETF_ox ETF_red ETF (reduced) ETF_ox->ETF_red e- ETC Electron Transport Chain ETF_red->ETC ACAD->Enoyl-CoA ACAD->FADH2

Caption: Enzymatic reaction of Acyl-CoA Dehydrogenase with this compound.

cluster_Workflow Acyl-CoA Dehydrogenase Activity Assay Workflow A Enzyme Purification (e.g., from rat liver or recombinant expression) B Assay Preparation (Buffer, Substrate, Electron Acceptor) A->B C Initiate Reaction (Add enzyme to assay mixture) B->C D Monitor Reaction (Spectrophotometry or Fluorometry) C->D E Data Analysis (Calculate initial velocity) D->E F Kinetic Parameter Determination (Vary substrate concentration to determine Km and Vmax) E->F

Caption: General workflow for determining Acyl-CoA Dehydrogenase activity.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are summaries of common protocols used to assess acyl-CoA dehydrogenase activity.

Purification of Acyl-CoA Dehydrogenases from Rat Liver Mitochondria

This protocol is a summary of the method described for purifying short-chain, medium-chain, and long-chain acyl-CoA dehydrogenases.[8]

  • Mitochondrial Isolation: Isolate mitochondria from fresh rat liver by differential centrifugation.

  • Extraction: Extract acyl-CoA dehydrogenases from the mitochondrial matrix by sonication or freeze-thawing.

  • Chromatography Series:

    • DEAE-Sephadex A-50: Apply the mitochondrial extract to an anion-exchange column and elute with a salt gradient.

    • Hydroxyapatite (B223615): Pool the active fractions and apply to a hydroxyapatite column.

    • Matrex Gel Blue A: Further purify the enzyme using this affinity chromatography matrix.

    • Agarose-Hexane-CoA: This affinity step specifically binds CoA-dependent enzymes.

    • Bio-Gel A-0.5m: A final gel filtration step to obtain the purified, homogenous enzyme.

  • Enzyme Characterization: Confirm the purity and identity of the enzymes using SDS-PAGE and Western blotting.

Acyl-CoA Dehydrogenase Activity Assay: Ferricenium Ion Method

This spectrophotometric assay provides a convenient method for measuring ACAD activity aerobically.[9]

  • Reagents:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.6.

    • Substrate: Acyl-CoA (e.g., this compound) solution.

    • Electron Acceptor: Ferricenium hexafluorophosphate (B91526) solution.

  • Assay Procedure:

    • In a cuvette, combine the assay buffer and the ferricenium hexafluorophosphate solution.

    • Add the purified enzyme or cell lysate to the mixture.

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Monitor the reduction of ferricenium to ferrocene (B1249389) by measuring the decrease in absorbance at 300 nm.

  • Calculation: The rate of absorbance change is proportional to the enzyme activity. A molar extinction coefficient for ferricenium is used to calculate the specific activity.

Acyl-CoA Dehydrogenase Activity Assay: ETF Fluorescence Reduction Method

This is considered the gold standard for measuring ACAD activity as it uses the physiological electron acceptor, Electron Transfer Flavoprotein (ETF).[10]

  • Reagents:

    • Anaerobic Assay Buffer: Buffer system (e.g., potassium phosphate) made anaerobic by bubbling with an inert gas like argon.

    • Purified ETF.

    • Acyl-CoA Substrate.

    • Purified ACAD enzyme or cell lysate.

  • Assay Procedure:

    • In a sealed, anaerobic cuvette, combine the anaerobic assay buffer and purified ETF.

    • Add the ACAD enzyme or cell lysate.

    • Initiate the reaction by injecting the acyl-CoA substrate.

    • Monitor the decrease in ETF fluorescence (Excitation ~380 nm, Emission ~495 nm) as it accepts electrons from the FADH2 produced by the ACAD.

  • Calculation: The initial rate of fluorescence decrease is proportional to the enzyme activity.

Conclusion

This compound serves as a substrate for certain acyl-CoA dehydrogenases, primarily SCAD and to a lesser extent MCAD. Its metabolism by these enzymes is generally less efficient compared to their preferred substrates. The provided experimental protocols offer robust methods for researchers to quantitatively assess the activity of various ACADs with this compound and other acyl-CoA substrates. Further research is warranted to fully elucidate the kinetic parameters of all ACADs with this compound to gain a more complete understanding of its role in fatty acid metabolism.

References

Cross-Validation of Pentanoyl-CoA Quantification: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of short-chain acyl-Coenzyme A (acyl-CoA) species like Pentanoyl-CoA is critical for elucidating their roles in cellular metabolism, signaling, and disease. this compound is a key intermediate in fatty acid metabolism and its levels can be indicative of metabolic flux and enzymatic activity. The selection of an appropriate analytical platform is a crucial step that dictates the sensitivity, specificity, and throughput of the quantification.

This guide provides an objective comparison of the two primary analytical platforms for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). A brief overview of enzymatic assays is also presented as a high-throughput alternative. This comparison is supported by experimental data and detailed methodologies to inform your selection of the most suitable technique.

Comparative Performance of Analytical Methods

The choice between analytical methods hinges on the specific requirements of the research, such as the need for high sensitivity for low-abundance analytes, the number of samples to be analyzed, and the availability of instrumentation. LC-MS/MS is widely regarded as the gold standard for its superior sensitivity and specificity.[1][2][3] HPLC-UV offers a more accessible and cost-effective, albeit less sensitive, alternative.[4] Enzymatic assays provide a high-throughput option for rapid screening.[5]

Performance MetricLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)Enzymatic Assays
Principle Separation by chromatography followed by detection based on mass-to-charge ratio and fragmentation.Separation by chromatography followed by detection based on UV absorbance of the adenine (B156593) moiety.[6]Coupled enzyme reactions leading to a colorimetric or fluorometric signal.[5]
Sensitivity (LOD/LOQ) Very High (nM range; 2-133 nM for various acyl-CoAs).[7]Moderate to Low.[4]Moderate to High (dependent on the specific kit).[8]
Specificity Very High (distinguishes between isobaric compounds).[3]Moderate (risk of co-eluting interferences).[6]Moderate to High (dependent on enzyme specificity).[8]
Linearity Range Excellent (typically spans several orders of magnitude).[2]Good (e.g., r² > 0.99 is achievable).[6]Good (defined by the specific kit).
Precision (%CV) High (Intra- and Inter-assay CV typically <15%).[7]Good (Intra- and Inter-assay CV typically <15%).[6]Good (Typically <10-15%).[8]
Accuracy (%Recovery) High (typically 80-114% for spiked samples).[7]Good (typically 85-115% is acceptable).[6]Good (dependent on controls).
Throughput Moderate.Moderate.High (amenable to 96-well plate format).[5]
Sample Requirement Low (can be used for small biopsies or cell pellets).[8][9]Low to Moderate.[6]Low (as little as 10 µL of sample).[8]

Visualizing the Workflow and Metabolic Context

To better understand the analytical process and the biological importance of this compound, the following diagrams illustrate a general experimental workflow and its position in fatty acid metabolism.

Pentanoyl_CoA_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Platforms cluster_Data Data Processing Sample Biological Sample (e.g., Cells, Tissue) Extraction Metabolite Extraction (e.g., SSA, Methanol/Water) Sample->Extraction Purification Purification / Deproteinization (Centrifugation) Extraction->Purification LCMS LC-MS/MS Purification->LCMS High Sensitivity/ Specificity HPLC HPLC-UV Purification->HPLC Cost-Effective Enzymatic Enzymatic Assay Purification->Enzymatic High Throughput DataAcq Data Acquisition LCMS->DataAcq HPLC->DataAcq Enzymatic->DataAcq Signal Reading Quant Quantification (vs. Standard Curve) DataAcq->Quant

A generalized workflow for the quantification of this compound.

Fatty_Acid_Beta_Oxidation FattyAcid Odd-Chain Fatty Acid (e.g., Heptadecanoic Acid) AcylCoASynthetase Acyl-CoA Synthetase FattyAcid->AcylCoASynthetase HeptadecanoylCoA Heptadecanoyl-CoA AcylCoASynthetase->HeptadecanoylCoA BetaOxidation β-Oxidation Cycle 1 HeptadecanoylCoA->BetaOxidation + CoA, FAD, NAD+, H₂O PentanoylCoA This compound BetaOxidation->PentanoylCoA AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Release BetaOxidation2 β-Oxidation Cycle 2 PentanoylCoA->BetaOxidation2 + CoA, FAD, NAD+, H₂O PropionylCoA Propionyl-CoA BetaOxidation2->PropionylCoA BetaOxidation2->AcetylCoA Release TCACycle TCA Cycle PropionylCoA->TCACycle (as Succinyl-CoA) AcetylCoA->TCACycle

Simplified pathway of odd-chain fatty acid beta-oxidation showing this compound.

Experimental Protocols

Detailed and validated protocols are essential for achieving reliable and reproducible quantification of this compound.

Sample Preparation: Metabolite Extraction

This protocol is a general guideline for the extraction of short-chain acyl-CoAs from cultured cells.

  • Cell Harvesting and Washing :

    • Culture cells to the desired confluency (e.g., in a 6-well plate).

    • Aspirate the culture medium and place the plate on ice.

    • Wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl solution, ensuring complete aspiration of the wash buffer to minimize salt contamination.

  • Extraction :

    • Add 1 mL of a cold extraction solvent to each well. Common solvents include:

      • 80% Methanol / 20% Water : A widely used solvent for polar metabolites.

      • 2.5% Sulfosalicylic Acid (SSA) : This solvent effectively deproteinizes the sample and is compatible with direct LC-MS/MS analysis without a solid-phase extraction (SPE) step.[1][10]

      • Acetonitrile (B52724)/Methanol/Water (2:2:1 v/v/v) : Another effective solvent for extracting a broad range of acyl-CoA species.[2][9]

    • Scrape the cells and transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.

    • Vortex the mixture for 10 minutes at 4°C.

    • Centrifuge at maximum speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant containing the metabolites to a new tube.

  • Drying and Reconstitution :

    • Dry the supernatant using a centrifugal evaporator or a stream of nitrogen.

    • Store the dried extracts at -80°C until analysis.

    • For analysis, reconstitute the dried pellet in a suitable solvent (e.g., 50 mM ammonium (B1175870) acetate (B1210297) or the initial mobile phase of the chromatography).[9]

LC-MS/MS Analysis Protocol

This method provides high sensitivity and specificity for this compound quantification.

  • Chromatographic Separation :

    • Column : A C18 reversed-phase column is typically used (e.g., 150 x 2.1 mm, 1.8 µm).

    • Mobile Phase A : An aqueous buffer, often containing an ion-pairing agent or a volatile salt like ammonium acetate to improve peak shape (e.g., 5 mM ammonium acetate in water).

    • Mobile Phase B : An organic solvent such as acetonitrile or methanol.

    • Gradient : A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the more hydrophobic acyl-CoAs.

    • Flow Rate : ~0.2 - 0.4 mL/min.

    • Injection Volume : 5 - 10 µL.

  • Mass Spectrometry Detection :

    • Ionization Mode : Positive electrospray ionization (ESI+) is generally more efficient for short-chain acyl-CoAs.[1][10]

    • Scan Type : Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity.

    • MRM Transition : For this compound, this would involve monitoring the transition from its precursor ion (the mass of the intact molecule) to a specific, characteristic product ion. A common fragmentation for all acyl-CoAs is the neutral loss of the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion.[1][10]

  • Quantification :

    • A standard curve is generated using serial dilutions of a pure this compound standard.

    • An internal standard (e.g., a stable isotope-labeled version like [²H₉]this compound) should be used to correct for matrix effects and variations in extraction and ionization efficiency.[7]

HPLC-UV Analysis Protocol

This protocol offers a more accessible method for quantification, suitable for relatively abundant species.

  • Chromatographic Separation :

    • Column : Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

    • Mobile Phase A : Buffered aqueous solution (e.g., 220 mM potassium phosphate, pH 4.0).[10]

    • Mobile Phase B : Acetonitrile or Methanol.[6][10]

    • Gradient : A gradient elution is employed to separate the various acyl-CoA derivatives.

    • Flow Rate : ~1.0 mL/min.

  • UV Detection :

    • The column effluent is monitored at 260 nm, which corresponds to the maximum absorbance of the adenine ring of Coenzyme A.[6]

  • Quantification :

    • The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a this compound standard.[6]

Conclusion

The cross-validation of analytical methods is paramount for ensuring data integrity in metabolic research. For the quantification of this compound, LC-MS/MS stands as the superior platform, offering unmatched sensitivity and specificity, making it the gold standard for in-depth quantitative studies and the analysis of low-abundance species.[2] HPLC-UV provides a robust and cost-effective alternative, well-suited for laboratories without access to mass spectrometry or for applications where the expected concentrations of this compound are sufficiently high.[4] Enzymatic assays , while generally less specific, offer a practical, high-throughput solution for large-scale screening purposes.[5][8]

A thorough understanding of the performance characteristics and experimental protocols of each method, as detailed in this guide, will empower researchers to select the most appropriate platform for their specific needs, ultimately leading to the generation of accurate, reliable, and impactful data.

References

A Comparative Guide to the Metabolomics of Odd-Chain versus Even-Chain Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catabolism of fatty acids through β-oxidation is a fundamental process for cellular energy homeostasis. While the majority of dietary and stored fatty acids possess an even number of carbon atoms, odd-chain fatty acids represent a distinct class with unique metabolic fates and physiological implications. This guide provides an objective comparison of the metabolomics of odd-chain versus even-chain fatty acid oxidation, supported by experimental data and detailed protocols.

Core Metabolic Differences: A Tale of Two Ends

Both even-chain and odd-chain fatty acids undergo a cyclical process of β-oxidation within the mitochondria, where two-carbon units are sequentially cleaved to produce acetyl-CoA.[1][2] The primary distinction arises in the final round of oxidation. Even-chain fatty acids are completely oxidized to acetyl-CoA molecules.[3] In contrast, the final β-oxidation cycle of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA, a three-carbon acyl-CoA.[2][4]

This difference in the terminal product dictates a divergent metabolic cascade. While acetyl-CoA primarily enters the tricarboxylic acid (TCA) cycle for ATP production or is used for fatty acid synthesis and ketogenesis, propionyl-CoA follows a separate anaplerotic pathway.[3][4]

Quantitative Comparison of Metabolic Products

Direct comparative kinetic data for the β-oxidation of odd- versus even-chain fatty acids is not extensively available in the literature. However, studies suggest that odd-chain fatty acids may be less favorable substrates for β-oxidation enzymes.[5][6] The key quantitative distinctions lie in the final products and their subsequent contributions to the TCA cycle.

FeatureEven-Chain Fatty Acid Oxidation (e.g., Palmitate C16:0)Odd-Chain Fatty Acid Oxidation (e.g., Pentadecanoate C15:0)
Final β-Oxidation Products Acetyl-CoAAcetyl-CoA and Propionyl-CoA
Anaplerotic Potential Low (indirect)High (direct)
Primary TCA Cycle Entry Point Citrate (via Acetyl-CoA)Succinyl-CoA (via Propionyl-CoA) and Citrate (via Acetyl-CoA)
Net Contribution to TCA Intermediates No net increaseNet increase (anaplerosis)

Table 1: Key Metabolic Differences between Even- and Odd-Chain Fatty Acid Oxidation.

The Anaplerotic Role of Odd-Chain Fatty Acids

The propionyl-CoA generated from odd-chain fatty acid oxidation is carboxylated by propionyl-CoA carboxylase to form methylmalonyl-CoA, which is then converted to succinyl-CoA by methylmalonyl-CoA mutase.[7] Succinyl-CoA is a direct intermediate of the TCA cycle, and its production from propionyl-CoA represents a significant anaplerotic flux, replenishing the pool of TCA cycle intermediates.[8][9] This is in stark contrast to the acetyl-CoA from even-chain fatty acids, which condenses with oxaloacetate to form citrate, resulting in no net increase in TCA cycle intermediates.[10]

Experimental Protocols

In Vitro Fatty Acid Oxidation Assay (Radiolabeled)

This protocol measures the rate of fatty acid oxidation by quantifying the production of radiolabeled CO2 and acid-soluble metabolites from a radiolabeled fatty acid substrate.

Materials:

  • Live cells or isolated mitochondria

  • Radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid or [1-¹⁴C]pentadecanoic acid)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Reaction buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Perchloric acid

  • Scintillation fluid and counter

Procedure:

  • Substrate Preparation: Prepare a solution of the ¹⁴C-labeled fatty acid complexed with fatty acid-free BSA in the reaction buffer.

  • Cell/Mitochondria Incubation: Add the cell suspension or isolated mitochondria to the reaction buffer containing the radiolabeled substrate.

  • CO2 Trapping: The incubation is performed in a sealed flask with a center well containing a CO2 trapping agent (e.g., a filter paper soaked in NaOH).

  • Reaction Termination: After the desired incubation time (e.g., 1-2 hours) at 37°C, the reaction is stopped by injecting perchloric acid. This releases the dissolved ¹⁴CO2 from the medium.

  • Metabolite Separation: The acidified medium is centrifuged to pellet the protein. The supernatant contains the acid-soluble metabolites.

  • Quantification:

    • The filter paper with the trapped ¹⁴CO2 is placed in a scintillation vial with scintillation fluid, and the radioactivity is measured.

    • An aliquot of the supernatant is also counted to determine the amount of radiolabeled acid-soluble metabolites.

  • Data Analysis: The rate of fatty acid oxidation is calculated as the sum of ¹⁴CO2 produced and ¹⁴C-labeled acid-soluble metabolites, normalized to the amount of protein or cells used.

LC-MS/MS for Acylcarnitine Profiling

This method allows for the sensitive and specific quantification of various acylcarnitine species, which are key intermediates in the transport and metabolism of fatty acids.

Materials:

  • Plasma, serum, or tissue homogenate

  • Internal standards (e.g., deuterated acylcarnitines)

  • Acetonitrile (B52724)

  • Formic acid

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • To a small volume of sample (e.g., 50 µL of plasma), add an internal standard mixture.

    • Precipitate proteins by adding cold acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).

  • LC Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Use a gradient elution with mobile phases typically consisting of water and acetonitrile with a small percentage of formic acid to achieve separation of the different acylcarnitine species.

  • MS/MS Detection:

    • The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard. This provides high selectivity and sensitivity.

  • Data Analysis:

    • Quantify each acylcarnitine species by comparing the peak area of the analyte to that of its corresponding internal standard.

    • Generate a standard curve using known concentrations of acylcarnitine standards to determine the absolute concentrations in the samples.

NMR Spectroscopy for Metabolomic Profiling

NMR spectroscopy provides a non-destructive method to obtain a comprehensive profile of metabolites in a biological sample.

Materials:

  • Cell or tissue extracts

  • Deuterated solvent (e.g., D₂O) with an internal standard (e.g., TSP)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Extract metabolites from cells or tissues using a suitable solvent system (e.g., methanol/chloroform/water).

    • Lyophilize the polar extract.

    • Reconstitute the dried extract in a deuterated solvent containing an internal standard.

    • Transfer the sample to an NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra using a high-field NMR spectrometer.

    • Use a standard pulse sequence with water suppression.

  • Data Processing and Analysis:

    • Process the raw NMR data (e.g., Fourier transformation, phasing, baseline correction).

    • Identify metabolites by comparing the chemical shifts and coupling constants to spectral databases.

    • Quantify metabolites by integrating the peak areas relative to the internal standard.

    • Multivariate statistical analysis (e.g., PCA, PLS-DA) can be used to identify differences in the metabolic profiles between experimental groups.

Signaling Pathways and Experimental Workflows

Metabolic Pathways

The distinct metabolic fates of the terminal products of even- and odd-chain fatty acid oxidation are illustrated below.

cluster_even Even-Chain Fatty Acid Oxidation cluster_odd Odd-Chain Fatty Acid Oxidation cluster_tca TCA Cycle ECFA Even-Chain Fatty Acid ECFA_beta_ox β-Oxidation ECFA->ECFA_beta_ox AcetylCoA_even Acetyl-CoA ECFA_beta_ox->AcetylCoA_even Citrate Citrate AcetylCoA_even->Citrate OCFA Odd-Chain Fatty Acid OCFA_beta_ox β-Oxidation OCFA->OCFA_beta_ox AcetylCoA_odd Acetyl-CoA OCFA_beta_ox->AcetylCoA_odd PropionylCoA Propionyl-CoA OCFA_beta_ox->PropionylCoA AcetylCoA_odd->Citrate SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Propionyl-CoA Carboxylase, Methylmalonyl-CoA Mutase TCA_cycle TCA Cycle Intermediates Citrate->TCA_cycle SuccinylCoA->TCA_cycle

Metabolic fates of even- and odd-chain fatty acids.
Experimental Workflow for Comparative Metabolomics

A typical workflow for a comparative metabolomics study of fatty acid oxidation is depicted below.

cluster_sample_prep Sample Preparation cluster_analysis Metabolomic Analysis cluster_data Data Analysis Cells Cells/Tissues Incubation Incubate with Even- or Odd-Chain Fatty Acids Cells->Incubation Extraction Metabolite Extraction Incubation->Extraction LCMS LC-MS/MS (Acylcarnitines) Extraction->LCMS NMR NMR Spectroscopy (Global Metabolites) Extraction->NMR FAO_Assay Fatty Acid Oxidation Assay (¹⁴CO₂ Production) Extraction->FAO_Assay Quant Metabolite Quantification LCMS->Quant NMR->Quant FAO_Assay->Quant Stats Statistical Analysis Quant->Stats Pathway Pathway Analysis Stats->Pathway

Workflow for comparative metabolomics of fatty acid oxidation.
Comparative Signaling Roles of Acetyl-CoA and Propionyl-CoA

Both acetyl-CoA and propionyl-CoA serve as donors for post-translational modifications of proteins, particularly histones, thereby linking cellular metabolism to the regulation of gene expression.

cluster_metabolism Fatty Acid Oxidation cluster_signaling Epigenetic Regulation ECFA_ox Even-Chain FA Oxidation AcetylCoA Acetyl-CoA ECFA_ox->AcetylCoA OCFA_ox Odd-Chain FA Oxidation OCFA_ox->AcetylCoA PropionylCoA Propionyl-CoA OCFA_ox->PropionylCoA Acetylation Histone Acetylation AcetylCoA->Acetylation HATs Propionylation Histone Propionylation PropionylCoA->Propionylation HATs Histones Histones Histones->Acetylation Histones->Propionylation Gene_Expression Gene Expression Acetylation->Gene_Expression Propionylation->Gene_Expression

Comparative signaling roles of acetyl-CoA and propionyl-CoA.

References

Validating the Anaplerotic Potential of Pentanoyl-CoA-Derived Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The replenishment of Krebs cycle intermediates, a process known as anaplerosis, is crucial for maintaining cellular energy homeostasis and biosynthetic capacity. Deficiencies in anaplerosis are implicated in various metabolic disorders, making the identification and validation of effective anaplerotic substrates a key area of therapeutic research. This guide provides an objective comparison of the anaplerotic potential of pentanoyl-CoA-derived metabolites against other alternatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Anaplerotic Substrates

This compound is primarily derived from the metabolism of odd-chain fatty acids, such as heptanoic acid. Its catabolism yields both acetyl-CoA and propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, a direct anaplerotic substrate for the Krebs cycle. Additionally, the liver can metabolize this compound into C5 ketone bodies, namely β-hydroxypentanoate and β-ketopentanoate, which can serve as anaplerotic fuels for peripheral tissues.[1]

The following tables summarize quantitative data from studies investigating the anaplerotic flux of various substrates.

Table 1: Anaplerotic Contribution of Heptanoate vs. Octanoate (B1194180) in HEK293T Cells

MetaboliteTreatmentLabeled Fraction from SubstrateFold Change vs. ControlReference
Succinate (B1194679) [U-¹³C₅]-Heptanoate15%-[2]
Citrate (B86180) [U-¹³C₈]-Octanoate25%-[2]
Malate Heptanoate (unlabeled)Increased unlabeled fraction~2.5[2]
Fumarate Heptanoate (unlabeled)Increased unlabeled fraction~3.0[2]
Aspartate Heptanoate (unlabeled)Increased unlabeled fraction~2.0[2]
Malate Octanoate (unlabeled)Increased unlabeled fraction~2.5[2]
Fumarate Octanoate (unlabeled)Increased unlabeled fraction~3.0[2]
Aspartate Octanoate (unlabeled)Increased unlabeled fraction~2.0[2]

This study highlights that while both odd- and even-chain fatty acids can increase the levels of Krebs cycle intermediates, their primary entry points differ. Heptanoate contributes significantly to the succinate pool, a direct anaplerotic entry, whereas octanoate primarily contributes to the citrate pool via acetyl-CoA.[2]

Table 2: C5 Ketone Body Production from Heptanoate in Perfused Rat Liver

SubstrateC5 Ketone Body Release Rate (µmol/g dry wt/h)Anaplerotic PrecursorReference
Heptanoate18.6 ± 2.4Propionyl-CoA[1]

This data demonstrates the liver's capacity to generate C5 ketone bodies from heptanoate, providing a transportable form of anaplerotic potential to other tissues.[1]

Table 3: Comparative Anaplerotic Flux of Different Substrates

SubstrateExperimental ModelAnaplerotic Flux (relative to Citrate Synthase Flux)Key FindingsReference
Heptanoate Perfused Rat HeartNot directly quantified, but increased TCA intermediatesReplenishes Krebs cycle intermediates[3]
Pyruvate Human Liver~1.4 - 5.0A major anaplerotic substrate, flux varies with method[4]
Glutamine Perfused Rat HeartMinor anaplerotic role under physiological conditionsPrimarily involved in other metabolic pathways in the heart[3]
Propionate Perfused Rat LiverHigh anaplerotic efficiencyDirectly feeds into the succinyl-CoA pool[1]

This table provides a broader context by comparing the anaplerotic flux from different precursors. While direct quantitative comparisons are challenging due to varying experimental setups, it underscores the significant anaplerotic potential of propionyl-CoA precursors like heptanoate.

Experimental Protocols

1. Stable Isotope Tracing of Heptanoate Metabolism in Cell Culture

This protocol is adapted from studies investigating fatty acid metabolism in cell lines such as HEK293T.[2]

  • Cell Culture and Labeling:

    • Culture cells to ~80% confluency in standard growth medium.

    • Replace the medium with a labeling medium containing a ¹³C-labeled substrate, such as [U-¹³C₅]-heptanoate, at a concentration of 100 µM.

    • Incubate for a defined period (e.g., 24 hours) to allow for the incorporation of the labeled carbons into intracellular metabolites.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding 1 mL of ice-cold 80% methanol.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Analysis by GC-MS:

    • Dry the metabolite extract under a stream of nitrogen gas.

    • Derivatize the dried metabolites to make them volatile for GC-MS analysis. A common method is methoximation followed by silylation.

    • Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Identify and quantify the mass isotopologues of Krebs cycle intermediates to determine the fractional contribution of the labeled substrate.

2. Perfusion of Isolated Rat Liver with ¹³C-Labeled Heptanoate

This protocol is based on methodologies used to study hepatic metabolism of fatty acids.[1]

  • Liver Perfusion:

    • Isolate the liver from an anesthetized rat and perfuse it in a non-recirculating system with Krebs-Henseleit bicarbonate buffer.

    • After an equilibration period, switch to a perfusion medium containing the ¹³C-labeled substrate, for example, 2 mM [U-¹³C₅]-heptanoate.

    • Collect the effluent perfusate at regular intervals to measure the rate of substrate uptake and product release (e.g., C5 ketone bodies).

    • At the end of the experiment, freeze-clamp the liver tissue in liquid nitrogen for subsequent metabolite extraction.

  • Analysis of Perfusate and Tissue Extracts:

    • Analyze the perfusate for the concentration of C5 ketone bodies using gas chromatography-mass spectrometry (GC-MS).

    • Extract metabolites from the freeze-clamped liver tissue using a methanol/chloroform/water extraction method.

    • Analyze the tissue extract for the isotopic enrichment of Krebs cycle intermediates and related metabolites by GC-MS or LC-MS/MS.

    • Calculate the anaplerotic flux by analyzing the mass isotopomer distribution of key metabolites like succinate and malate.

Visualizing the Metabolic Pathways

The following diagrams illustrate the key metabolic pathways involved in the anaplerosis of this compound-derived metabolites.

Pentanoyl_CoA_Metabolism Heptanoate Heptanoate (Odd-Chain Fatty Acid) Pentanoyl_CoA This compound Heptanoate->Pentanoyl_CoA β-oxidation Propionyl_CoA Propionyl-CoA Pentanoyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Pentanoyl_CoA->Acetyl_CoA C5_Ketones C5 Ketone Bodies (β-hydroxypentanoate, β-ketopentanoate) Pentanoyl_CoA->C5_Ketones Hepatic Ketogenesis Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Succinyl_CoA->Krebs_Cycle Anaplerosis Peripheral_Tissues Peripheral Tissues C5_Ketones->Peripheral_Tissues Transport Peripheral_Tissues->Propionyl_CoA Metabolism

Caption: Metabolism of Heptanoate to Anaplerotic Substrates.

Experimental_Workflow Start Start: Labeled Substrate ([U-13C5]-Heptanoate) Cell_Culture Cell Culture Incubation or Isolated Organ Perfusion Start->Cell_Culture Quenching Metabolic Quenching (e.g., Cold Methanol) Cell_Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data_Analysis Mass Isotopomer Distribution Analysis & Flux Calculation Analysis->Data_Analysis End End: Anaplerotic Flux Quantification Data_Analysis->End

References

A Comparative Guide to the TCA Cycle Entry of Pentanoyl-CoA and Propionyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways through which Pentanoyl-CoA and Propionyl-CoA enter the Tricarboxylic Acid (TCA) cycle. Understanding the nuances of these pathways is critical for research into odd-chain fatty acid metabolism, associated metabolic disorders, and the development of anaplerotic therapies. This document outlines the distinct entry mechanisms, presents available quantitative data for key enzymes, details relevant experimental protocols, and provides visual diagrams of the metabolic routes.

Overview of Metabolic Pathways

This compound and Propionyl-CoA are key intermediates in the catabolism of odd-chain fatty acids and certain amino acids.[1][2] Their entry into the TCA cycle serves an anaplerotic function, replenishing cycle intermediates essential for cellular energy production and biosynthesis.[3]

This compound: As a five-carbon acyl-CoA, this compound undergoes one round of mitochondrial β-oxidation. This process yields one molecule of acetyl-CoA (a two-carbon unit) and one molecule of propionyl-CoA (a three-carbon unit).[4][5] The acetyl-CoA directly enters the TCA cycle by condensing with oxaloacetate to form citrate. The resulting propionyl-CoA follows its own distinct pathway to enter the cycle.

Propionyl-CoA: This three-carbon acyl-CoA is the final product of β-oxidation of all odd-chain fatty acids.[1][2] It is also generated from the catabolism of several amino acids, including isoleucine, valine, methionine, and threonine.[6][7] Propionyl-CoA is converted to the TCA cycle intermediate succinyl-CoA through a three-step enzymatic pathway.[8]

Quantitative Comparison of Enzyme Kinetics

The metabolic flux of propionyl-CoA into the TCA cycle is governed by the kinetics of three key enzymes. While direct comparative kinetic data for the complete oxidation of this compound versus the conversion of propionyl-CoA is limited in the literature, we can compare the known kinetic parameters of the enzymes in the propionyl-CoA conversion pathway.

EnzymeSubstrateK_m_ (μM)V_max_ (Relative Activity)Source
Propionyl-CoA Carboxylase (PCC) Propionyl-CoA290-[8]
ATP80-[6]
Bicarbonate (HCO₃⁻)3000-[6]
Methylmalonyl-CoA Mutase (MUT) L-Methylmalonyl-CoA--[9][10]
Adenosylcobalamin (AdoCbl)0.02 - 0.18 (Wild-Type)100% (Wild-Type)[9][10]
Adenosylcobalamin (AdoCbl)0.8 - 162 (Mutant Variants)0.2% - 100% (Mutant Variants)[9][10]

K_m_ (Michaelis constant) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity, indicating substrate affinity. V_max_ (maximum velocity) represents the maximum rate of the reaction.

Metabolic Fate and Anaplerotic Potential

The entry of these two molecules into the TCA cycle has different implications for anaplerosis.

FeatureThis compoundPropionyl-CoA
Primary Metabolic Process β-Oxidation & Propionyl-CoA CatabolismPropionyl-CoA Catabolism
Initial Products 1x Acetyl-CoA + 1x Propionyl-CoA1x Propionyl-CoA
Final TCA Cycle Entry Point(s) Citrate (from Acetyl-CoA) & Succinyl-CoA (from Propionyl-CoA)Succinyl-CoA
Net Anaplerotic Contribution Replenishes one molecule of Succinyl-CoAReplenishes one molecule of Succinyl-CoA
Cofactors Required FAD, NAD⁺, Biotin, Vitamin B₁₂Biotin, Vitamin B₁₂

Experimental Protocols

Accurate quantification of acyl-CoA species and the assessment of metabolic flux are crucial for comparing the metabolism of this compound and Propionyl-CoA.

Protocol 1: Quantification of Acyl-CoA Species by LC-MS/MS

This protocol outlines a general method for the extraction and relative quantification of short- and medium-chain acyl-CoAs from biological tissues or cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A. Sample Preparation:

  • Metabolic Quenching: Immediately freeze-clamp tissues in liquid nitrogen to halt enzymatic activity. For cultured cells, rapidly aspirate the medium and add ice-cold methanol.

  • Homogenization: Homogenize frozen tissue samples or scrape cells in a pre-chilled extraction solvent (e.g., 80% methanol, 20% water) containing a suite of stable isotope-labeled internal standards for acyl-CoAs.

  • Protein Precipitation: Vortex the homogenate vigorously and centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins.

  • Extraction: Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS/MS analysis (e.g., 5% sulfosalicylic acid in water/acetonitrile).

B. LC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a C18 reversed-phase column for separation of the acyl-CoA species. A gradient elution with mobile phases containing an ion-pairing agent (e.g., heptafluorobutyric acid) is often employed.

  • Mass Spectrometry Detection:

    • Ionization: Use positive ion electrospray ionization (ESI+).

    • Analysis Mode: Operate in Multiple Reaction Monitoring (MRM) mode.

    • Transitions: Monitor specific precursor-to-product ion transitions for each target acyl-CoA and its corresponding internal standard.

  • Data Analysis: Quantify the endogenous acyl-CoAs by calculating the peak area ratio relative to their respective stable isotope-labeled internal standards and comparing to a standard curve.

Protocol 2: Metabolic Flux Analysis using Stable Isotope Tracing

This protocol describes a method to trace the metabolic fate of pentanoate and propionate (B1217596) into TCA cycle intermediates using stable isotope-labeled precursors.

A. Cell Culture and Labeling:

  • Culture cells of interest (e.g., hepatocytes, myotubes) to the desired confluency.

  • Replace the standard culture medium with a medium containing a stable isotope-labeled substrate, such as [U-¹³C₅]-pentanoate or [U-¹³C₃]-propionate, for a defined period (e.g., 0, 1, 4, 8, 24 hours).

B. Metabolite Extraction:

  • Quench metabolism and extract metabolites as described in Protocol 1, Section A.

C. Analysis of TCA Cycle Intermediates by GC-MS or LC-MS/MS:

  • For GC-MS: Derivatize the extracted metabolites to increase their volatility (e.g., silylation). Separate the derivatized metabolites on a suitable GC column and analyze by mass spectrometry.

  • For LC-MS/MS: Separate the extracted metabolites using an appropriate LC method (e.g., HILIC or reversed-phase) and analyze by tandem mass spectrometry.

  • Data Analysis: Determine the mass isotopologue distribution for each TCA cycle intermediate (e.g., succinate, malate, citrate). The incorporation of ¹³C atoms from the labeled precursor into these intermediates provides a quantitative measure of the metabolic flux through the respective pathways.

Mandatory Visualizations

The following diagrams illustrate the metabolic pathways and a general experimental workflow.

Pentanoyl_CoA_Metabolism This compound This compound Propionyl-CoA Propionyl-CoA This compound->Propionyl-CoA β-Oxidation Acetyl-CoA Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle + Oxaloacetate -> Citrate D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase (PCC) Biotin, ATP Succinyl-CoA Succinyl-CoA Succinyl-CoA->TCA Cycle L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase (MUT) Vitamin B12

Caption: Metabolic pathway of this compound entry into the TCA cycle.

Propionyl_CoA_Metabolism Propionyl-CoA Propionyl-CoA Succinyl-CoA Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle D-Methylmalonyl-CoA D-Methylmalonyl-CoA L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase (MUT) Vitamin B12 Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Tissue/Cell Sample Tissue/Cell Sample Quenching Quenching Extraction Extraction Quenching->Extraction Protein Precipitation Protein Precipitation Extraction->Protein Precipitation LC-MS/MS or GC-MS LC-MS/MS or GC-MS Protein Precipitation->LC-MS/MS or GC-MS Data Processing Data Processing LC-MS/MS or GC-MS->Data Processing Quantification Quantification Data Processing->Quantification Flux Analysis Flux Analysis Data Processing->Flux Analysis

References

In vitro reconstitution to validate the enzymatic steps of Pentanoyl-CoA metabolism.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the enzymatic steps involved in pentanoyl-CoA metabolism through in vitro reconstitution. We present quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of this metabolic pathway and its alternatives.

This compound is a five-carbon short-chain acyl-CoA that plays a role in fatty acid metabolism. Its breakdown primarily occurs through the mitochondrial beta-oxidation pathway. However, it can also be an intermediate in the biosynthesis of odd-chain fatty acids. Understanding the kinetics and efficiency of these competing pathways is crucial for various research and therapeutic applications. This guide offers a framework for the in vitro reconstitution and validation of the key enzymatic steps in this compound metabolism.

Comparative Performance of Key Enzymes

The efficiency of this compound metabolism is largely determined by the kinetic parameters of the enzymes involved. Below is a summary of available data for the key enzymes in the beta-oxidation pathway acting on substrates similar to or including this compound and its derivatives.

EnzymeSubstrateOrganismKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Short-Chain Acyl-CoA Dehydrogenase (SCAD)Butyryl-CoA (C4)Human~25~15--[1]
Short-Chain Acyl-CoA Dehydrogenase (SCAD)Hexanoyl-CoA (C6)Human~20~12--[1]
Enoyl-CoA Hydratase (Crotonase)Crotonyl-CoA (C4)E. coli287500--[2]
L-3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxybutyryl-CoA (C4)Pig heart50---[3]
3-Ketoacyl-CoA Thiolase3-Ketovaleryl-CoA (C5)C. necator----[4]

Note: Kinetic data for enzymes acting directly on this compound (C5) and its specific intermediates is not always readily available. The data presented here for substrates of similar chain lengths (C4 and C6) provides a reasonable approximation for comparative purposes. The activity of 3-Ketoacyl-CoA Thiolase on 3-Ketovaleryl-CoA has been demonstrated to be high in vitro, making it a suitable enzyme for pathways involving C5 intermediates.[4]

Alternative Pathway: Odd-Chain Fatty Acid Synthesis

An alternative metabolic route for this compound is its involvement as an intermediate in the synthesis of longer odd-chain fatty acids. This pathway utilizes a different set of enzymes to elongate the carbon chain.

EnzymeReactionOrganismKey FeaturesReference
β-Ketothiolase (BktB)Acetyl-CoA + Propionyl-CoA → 3-Ketovaleryl-CoAC. necatorHigh activity towards C5 substrate.[4]
Acetoacetyl-CoA Reductase (PhaB)3-Ketovaleryl-CoA → 3-Hydroxyvaleryl-CoAC. necator(R)-specific reduction.[4]
Enoyl-CoA Hydratase (PhaJ)3-Hydroxyvaleryl-CoA → Pentenoyl-CoAP. aeruginosaDehydration step.[4]
Trans-2-Enoyl-CoA Reductase (Ter)Pentenoyl-CoA → this compound (Valeryl-CoA)T. denticolaNADH-dependent reduction.[5]

This synthetic pathway provides a means to produce valuable odd-chain fatty acids and their derivatives.[6]

Experimental Protocols

I. In Vitro Reconstitution of this compound Beta-Oxidation

This protocol outlines the steps to reconstitute the beta-oxidation of this compound in vitro.

1. Enzyme Purification:

  • Short-Chain Acyl-CoA Dehydrogenase (SCAD): Express and purify recombinant SCAD, for example, from E. coli. A common method involves affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.[7]

  • Enoyl-CoA Hydratase (Crotonase), L-3-Hydroxyacyl-CoA Dehydrogenase, and 3-Ketoacyl-CoA Thiolase: These enzymes can be purified from various sources (e.g., pig heart, E. coli) using established protocols involving ammonium (B1175870) sulfate (B86663) precipitation and column chromatography (ion-exchange, size-exclusion).[2][3]

2. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Add the following components to the reaction mixture:

    • This compound (Substrate): 50-200 µM

    • FAD (for SCAD): 10 µM

    • NAD⁺ (for L-3-Hydroxyacyl-CoA Dehydrogenase): 1 mM

    • Coenzyme A (for Thiolase): 100 µM

    • Purified enzymes (SCAD, Enoyl-CoA Hydratase, L-3-Hydroxyacyl-CoA Dehydrogenase, Thiolase): 0.1-1 µM each

3. Reaction and Analysis:

  • Initiate the reaction by adding one of the enzymes or the substrate.

  • Incubate at a controlled temperature (e.g., 37°C).

  • Monitor the reaction progress by:

    • Spectrophotometry: Follow the reduction of NAD⁺ to NADH at 340 nm.

    • HPLC: Separate and quantify the concentrations of this compound, acetyl-CoA, and propionyl-CoA over time.

    • Mass Spectrometry: For more detailed analysis of intermediates.

II. Assay for Enoyl-CoA Hydratase Activity on Pentenoyl-CoA

This protocol specifically measures the activity of enoyl-CoA hydratase.

1. Substrate:

  • trans-2-Pentenoyl-CoA.

2. Reaction Mixture:

  • 50 mM Tris-HCl buffer (pH 8.0)

  • 0.25 mM trans-2-Pentenoyl-CoA

  • Purified enoyl-CoA hydratase

3. Measurement:

  • Monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the enoyl-thioester bond.[2]

  • The molar extinction coefficient (ε263) for the enoyl-thioester bond is approximately 6.7 x 10³ M⁻¹cm⁻¹.[2]

Visualizing the Pathways and Workflows

To provide a clear visual representation of the metabolic pathways and experimental procedures, the following diagrams were generated using Graphviz (DOT language).

Pentanoyl_CoA_Metabolism cluster_beta_oxidation Beta-Oxidation Pathway This compound This compound trans-2-Pentenoyl-CoA trans-2-Pentenoyl-CoA This compound->trans-2-Pentenoyl-CoA SCAD (FAD -> FADH2) 3-Hydroxy-pentanoyl-CoA 3-Hydroxy-pentanoyl-CoA trans-2-Pentenoyl-CoA->3-Hydroxy-pentanoyl-CoA Enoyl-CoA Hydratase 3-Keto-pentanoyl-CoA 3-Keto-pentanoyl-CoA 3-Hydroxy-pentanoyl-CoA->3-Keto-pentanoyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Propionyl-CoA Propionyl-CoA 3-Keto-pentanoyl-CoA->Propionyl-CoA Thiolase (+ CoA) Acetyl-CoA Acetyl-CoA 3-Keto-pentanoyl-CoA->Acetyl-CoA Thiolase (+ CoA)

Caption: Enzymatic steps of the beta-oxidation of this compound.

Experimental_Workflow Start Start Enzyme Expression & Purification Enzyme Expression & Purification Start->Enzyme Expression & Purification Prepare Reaction Mixture\n(Buffer, Substrates, Cofactors) Prepare Reaction Mixture (Buffer, Substrates, Cofactors) Enzyme Expression & Purification->Prepare Reaction Mixture\n(Buffer, Substrates, Cofactors) Add Purified Enzymes Add Purified Enzymes Prepare Reaction Mixture\n(Buffer, Substrates, Cofactors)->Add Purified Enzymes Incubate at Controlled Temperature Incubate at Controlled Temperature Add Purified Enzymes->Incubate at Controlled Temperature Monitor Reaction Progress Monitor Reaction Progress Incubate at Controlled Temperature->Monitor Reaction Progress Data Analysis\n(Spectrophotometry, HPLC, MS) Data Analysis (Spectrophotometry, HPLC, MS) Monitor Reaction Progress->Data Analysis\n(Spectrophotometry, HPLC, MS) End End Data Analysis\n(Spectrophotometry, HPLC, MS)->End

Caption: General workflow for in vitro reconstitution experiments.

References

Validating the Function of Pentanoyl-CoA Pathways: A Comparative Guide to Genetic Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentanoyl-CoA is a key intermediate in cellular metabolism, particularly in the beta-oxidation of odd-chain fatty acids and the catabolism of some amino acids. Understanding the function of enzymes that produce and consume this compound is crucial for elucidating metabolic pathways and identifying potential therapeutic targets for metabolic diseases. Genetic knockout studies are a powerful tool for validating the in vivo function of these enzymatic pathways. This guide provides a comprehensive comparison of genetic knockout approaches with alternative validation methods, supported by experimental data and detailed protocols.

Genetic Knockout Studies: The Gold Standard for Functional Validation

Genetic knockout (KO) of enzymes involved in this compound metabolism provides the most direct evidence of their physiological roles. By completely ablating gene function, researchers can observe the resulting phenotypic changes, including alterations in metabolite levels and overall systemic effects.

Case Study: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Knockout

A prime example of this approach is the characterization of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficient mice. MCAD is a key enzyme in fatty acid beta-oxidation that processes medium-chain acyl-CoAs, including this compound.

Quantitative Data from MCAD Knockout Mice

ParameterWild-Type (WT) MiceMCAD Knockout (KO) MiceFold Change (KO/WT)Reference
Plasma Octanoylcarnitine (C8) Undetectable2.5 ± 0.5 µM-[1]
Plasma Decanoylcarnitine (C10) Undetectable1.0 ± 0.2 µM-[1]
Liver Triglyceride Content 10 ± 2 mg/g45 ± 8 mg/g4.5[2][3]
Cold Tolerance (Survival at 4°C) > 24 hours< 6 hours-[2][3]
Fasting Blood Glucose 80 ± 10 mg/dL40 ± 8 mg/dL0.5[4]

Note: Values are representative and may vary between specific studies.

These data clearly demonstrate that the knockout of MCAD leads to an accumulation of its substrates (evidenced by increased acylcarnitines) and impairs energy metabolism, resulting in fatty liver, cold intolerance, and hypoglycemia.[1][2][3][4]

Comparison with Alternative Validation Methods

While genetic knockout is a powerful technique, other methods can provide complementary information or may be more suitable for certain research questions.

MethodPrincipleAdvantagesDisadvantages
Genetic Knockout (e.g., CRISPR/Cas9) Permanent and complete removal of a target gene.[5][6]Definitive loss-of-function; allows for the study of chronic effects.[5]Can be lethal if the gene is essential; potential for off-target effects; time-consuming to create animal models.[6]
siRNA-mediated Knockdown Transient silencing of gene expression by targeting mRNA for degradation.[7][8][9]Rapid and relatively inexpensive; allows for the study of essential genes; dose-dependent effects can be studied.[8][10]Incomplete knockdown; transient effect; potential for off-target effects.[10]
Pharmacological Inhibition Use of small molecules to block the activity of a specific enzyme.[11][12]Reversible; allows for temporal control of inhibition; can be used in vivo and in vitro.[11]Potential for off-target effects; inhibitor specificity and potency can vary.[12]
Metabolic Flux Analysis Tracing the flow of isotopically labeled substrates through metabolic pathways.[13][14][15][16][17]Provides a dynamic view of metabolic pathway activity; can reveal unexpected pathway connections.[13][14]Technically complex; requires specialized equipment and expertise; does not directly demonstrate the function of a specific gene.[16][17]

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Gene Knockout in a Cell Line

This protocol provides a general workflow for generating a knockout cell line using CRISPR/Cas9 technology.

  • Guide RNA (gRNA) Design and Synthesis : Design two gRNAs targeting an early exon of the gene of interest to create a genomic deletion. Synthesize the gRNAs or clone them into a Cas9-expressing vector.

  • Cell Transfection : Transfect the target cells with the Cas9 and gRNA expression vectors using a suitable transfection reagent.

  • Single-Cell Cloning : After 48-72 hours, isolate single cells into individual wells of a 96-well plate to generate clonal populations.

  • Screening for Knockout Clones :

    • Genomic DNA PCR : Screen for clones with the desired genomic deletion using PCR.

    • Sanger Sequencing : Sequence the PCR product to confirm the precise deletion.

    • Western Blot : Confirm the absence of the target protein in the knockout clones.[18][19][20][21][22]

  • Expansion of Validated Clones : Expand the confirmed knockout clones for further experiments.

Protocol 2: siRNA-Mediated Gene Knockdown

This protocol outlines the steps for transiently knocking down gene expression using siRNA.

  • siRNA Selection and Preparation : Obtain at least two different pre-designed and validated siRNAs targeting the gene of interest, along with a non-targeting control siRNA. Reconstitute the siRNAs according to the manufacturer's instructions.

  • Cell Seeding : Seed cells in antibiotic-free medium to be 60-80% confluent at the time of transfection.[7]

  • Transfection :

    • Prepare two tubes: one with diluted siRNA in serum-free medium (Solution A) and another with a lipid-based transfection reagent in serum-free medium (Solution B).[7]

    • Add Solution A to Solution B, mix gently, and incubate for 15-45 minutes at room temperature to allow complex formation.[7]

    • Add the siRNA-lipid complex to the cells.

  • Incubation : Incubate the cells for 24-72 hours.

  • Validation of Knockdown :

    • Quantitative RT-PCR (qRT-PCR) : Measure the mRNA level of the target gene to confirm knockdown.[10]

    • Western Blot : Assess the protein level of the target to confirm functional knockdown.[18][19][20][21][22]

Protocol 3: Quantitative Western Blot Analysis

This protocol describes how to quantify changes in protein expression.

  • Protein Extraction and Quantification : Lyse cells or tissues in RIPA buffer and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Quantification : Measure the band intensity using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).[18][20][22]

Protocol 4: Metabolic Flux Analysis using 13C-Labeled Substrates

This protocol provides a general overview of a 13C-MFA experiment.

  • Cell Culture with Labeled Substrate : Culture cells in a medium where a key carbon source (e.g., glucose) is replaced with its 13C-labeled counterpart (e.g., [U-13C]-glucose).

  • Metabolite Extraction : After reaching isotopic steady state, quench metabolism rapidly and extract intracellular metabolites using a cold solvent (e.g., 80% methanol).

  • LC-MS/MS Analysis : Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS/MS) to determine the mass isotopomer distribution of key metabolites.

  • Flux Calculation : Use specialized software to fit the mass isotopomer data to a metabolic model and calculate the intracellular metabolic fluxes.[13][14][15][16][17]

Visualizing the Pathways and Workflows

Pentanoyl_CoA_Metabolism cluster_odd_chain_fa Odd-Chain Fatty Acid Oxidation cluster_amino_acid Amino Acid Catabolism cluster_tca TCA Cycle Odd-Chain Fatty Acid Odd-Chain Fatty Acid Propionyl-CoA Propionyl-CoA Odd-Chain Fatty Acid->Propionyl-CoA β-oxidation cycles This compound This compound Propionyl-CoA->this compound Elongation (minor) Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA PCC, MCM This compound->Propionyl-CoA β-oxidation (MCAD) Isoleucine Isoleucine Isoleucine->Propionyl-CoA Valine Valine Valine->Propionyl-CoA

This compound is an intermediate in odd-chain fatty acid and amino acid metabolism.

Knockout_Workflow Design & Synthesize gRNAs Design & Synthesize gRNAs Transfect Cells with CRISPR/Cas9 Transfect Cells with CRISPR/Cas9 Design & Synthesize gRNAs->Transfect Cells with CRISPR/Cas9 Single-Cell Cloning Single-Cell Cloning Transfect Cells with CRISPR/Cas9->Single-Cell Cloning Screen Clones Screen Clones Single-Cell Cloning->Screen Clones Genomic PCR & Sequencing Genomic PCR & Sequencing Screen Clones->Genomic PCR & Sequencing Genotype Western Blot Western Blot Screen Clones->Western Blot Phenotype Validated Knockout Clone Validated Knockout Clone Genomic PCR & Sequencing->Validated Knockout Clone Western Blot->Validated Knockout Clone

Workflow for generating and validating a CRISPR/Cas9 knockout cell line.

Comparison_Logic cluster_genetic Genetic Perturbation cluster_functional Functional Analysis Knockout Knockout Pharmacological Inhibition Pharmacological Inhibition Knockout->Pharmacological Inhibition compares to Metabolic Flux Analysis Metabolic Flux Analysis Knockout->Metabolic Flux Analysis informs Knockdown (siRNA) Knockdown (siRNA) Knockdown (siRNA)->Pharmacological Inhibition compares to Knockdown (siRNA)->Metabolic Flux Analysis informs

Logical relationships between different functional validation methods.

References

Pentanoyl-CoA: A Comparative Guide to its Validation as a Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pentanoyl-CoA's performance as a potential biomarker for metabolic disorders, particularly inherited conditions such as fatty acid oxidation (FAO) disorders and organic acidemias. We will delve into supporting experimental data, detailed methodologies for its quantification, and a comparative analysis with existing biomarkers.

Introduction to this compound in Metabolism

This compound is a short-chain acyl-CoA ester that plays a role in fatty acid metabolism.[1][2][3] It is a five-carbon molecule formed during the beta-oxidation of odd-chain fatty acids and the catabolism of certain amino acids.[2] Inborn errors of metabolism can lead to the accumulation of specific acyl-CoAs, which can be toxic to cells. Therefore, the detection and quantification of these molecules, such as this compound, are crucial for the diagnosis and monitoring of these disorders.

This compound as a Biomarker: A Comparative Analysis

The clinical utility of this compound as a biomarker is primarily assessed through the measurement of its carnitine conjugate, pentanoylcarnitine (C5-acylcarnitine), in biological fluids like plasma and dried blood spots.[4][5] This is because acyl-CoAs themselves are intracellular and less stable, while acylcarnitines are readily transported out of cells and are more stable for analysis.

Performance in Newborn Screening

Newborn screening programs widely use tandem mass spectrometry (MS/MS) to analyze acylcarnitine profiles, including C5-acylcarnitine, to detect various inborn errors of metabolism.[6][7][8]

Table 1: Performance of C5-Acylcarnitine in Newborn Screening for Selected Metabolic Disorders

DisorderBiomarker(s)Reported Sensitivity (%)Reported Specificity (%)Positive Predictive Value (PPV) (%)Key Considerations
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency Primarily Octanoylcarnitine (C8), with associated elevations of other medium-chain acylcarnitines>99% (for the overall acylcarnitine profile)>99.9%HighC5-acylcarnitine is not a primary marker but may be secondarily elevated. Diagnosis relies on the characteristic pattern of multiple medium-chain acylcarnitines.[9][10]
Propionic Acidemia Propionylcarnitine (C3), C3/C2 ratioHigh (for C3 and ratios)Variable, can have false positives~1-5%This compound is not a direct marker. However, understanding the complete acyl-CoA profile can provide insights into the metabolic state.
Isovaleric Acidemia (IVA) Isovalerylcarnitine (C5)HighHighVaries by screening programC5-acylcarnitine is a key marker for IVA.[4][5]
Short/branched-chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency 2-methylbutyrylcarnitine (an isomer of C5)HighHighVariesElevated C5-acylcarnitine can indicate SBCAD deficiency.[4][5]

Note: Sensitivity, specificity, and PPV can vary between screening programs due to different cutoff values and population prevalence.

Comparison with Other Biomarkers

Table 2: Comparison of this compound (measured as C5-Acylcarnitine) with Other Biomarkers

BiomarkerAdvantagesDisadvantages
This compound (C5-Acylcarnitine) - Can indicate multiple disorders (e.g., IVA, SBCAD deficiency).[4][5] - Part of the standard acylcarnitine profile in newborn screening.[6][7][8]- Lack of specificity for a single disorder. - Levels can be influenced by diet and clinical status.[11]
Octanoylcarnitine (C8) - Highly sensitive and specific for MCAD deficiency.[9][10]- Primarily indicative of a single disorder.
Propionylcarnitine (C3) - Key biomarker for propionic and methylmalonic acidemias.- Can have a high false-positive rate in newborn screening.
Urinary Organic Acids - Provides a comprehensive metabolic picture.- Sample collection can be more challenging, especially in newborns. - Analysis is more complex than acylcarnitine profiling.

Experimental Protocols

The gold standard for the quantification of acyl-CoAs and acylcarnitines is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[12][13]

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Biological Samples (e.g., Plasma, Tissue)

This protocol is adapted from various sources for the extraction of short-chain acyl-CoAs for LC-MS/MS analysis.[14][15][16]

Materials:

  • Frozen biological sample (plasma, tissue)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA)

  • Internal standards (e.g., stable isotope-labeled this compound)

  • Acetonitrile (ACN)

  • Methanol (B129727) (MeOH)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Centrifuge (refrigerated)

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Homogenization: Homogenize the frozen tissue sample (20-50 mg) in 500 µL of ice-cold 10% TCA or 5% SSA. For plasma, add the acid solution to the plasma sample. Add internal standards to the homogenization buffer.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • SPE Cleanup (if using TCA):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove the TCA.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Drying: Evaporate the eluate (from SPE) or the supernatant (if using SSA) to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general LC-MS/MS method that can be optimized for this compound analysis.[17][18][19][20]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transition for this compound: The specific precursor-to-product ion transition for this compound and its stable isotope-labeled internal standard needs to be determined by direct infusion of the analytical standards. A common fragmentation for acyl-CoAs involves the neutral loss of the phosphopantetheine group.

  • Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Visualizing the Metabolic Context

To understand the significance of this compound as a biomarker, it is essential to visualize its position within metabolic pathways.

Pentanoyl_CoA_Metabolism OddChainFattyAcids Odd-Chain Fatty Acids BetaOxidation β-Oxidation OddChainFattyAcids->BetaOxidation AminoAcids Amino Acid Catabolism (e.g., Valine, Isoleucine) PropionylCoA Propionyl-CoA AminoAcids->PropionylCoA Propionylcarnitine Propionylcarnitine (C3) (Biomarker) PropionylCoA->Propionylcarnitine OrganicAcidemias Organic Acidemias (e.g., Propionic Acidemia) PropionylCoA->OrganicAcidemias PentanoylCoA This compound PentanoylCoA->BetaOxidation 1 cycle AcetylCoA Acetyl-CoA PentanoylCoA->AcetylCoA + Propionyl-CoA Pentanoylcarnitine Pentanoylcarnitine (C5) (Biomarker) PentanoylCoA->Pentanoylcarnitine BetaOxidation->PropionylCoA Final cycle BetaOxidation->PentanoylCoA n cycles FAODs Fatty Acid Oxidation Disorders (e.g., MCADD) BetaOxidation->FAODs TCACycle TCA Cycle AcetylCoA->TCACycle KetoneBodies Ketone Bodies AcetylCoA->KetoneBodies TCACycle->AcetylCoA Carnitine Carnitine Carnitine->Propionylcarnitine Carnitine->Pentanoylcarnitine

Caption: Metabolic pathways involving this compound.

The diagram above illustrates how odd-chain fatty acid and certain amino acid catabolism lead to the formation of Propionyl-CoA and this compound. In healthy individuals, these are further metabolized. In metabolic disorders, these intermediates can accumulate and be converted to their respective acylcarnitines, which serve as biomarkers.

Biomarker_Validation_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Discovery Hypothesis Generation (e.g., this compound in FAODs) Untargeted Untargeted Metabolomics (LC-MS/MS) Discovery->Untargeted Candidate Candidate Biomarker Identification (this compound) Untargeted->Candidate Assay Targeted Assay Development & Validation (LC-MS/MS) Candidate->Assay Retrospective Retrospective Cohort Study (Case-Control) Assay->Retrospective Performance Performance Evaluation (Sensitivity, Specificity) Retrospective->Performance Prospective Prospective Cohort Study Performance->Prospective Clinical Clinical Utility Assessment Prospective->Clinical

Caption: A general workflow for biomarker validation.

This workflow outlines the typical phases of biomarker validation, from initial discovery through metabolomics to rigorous clinical validation to assess its diagnostic or prognostic utility.

Conclusion

This compound, measured as its surrogate C5-acylcarnitine, is a valuable biomarker in the context of newborn screening for a group of inborn errors of metabolism, including isovaleric acidemia and short/branched-chain acyl-CoA dehydrogenase deficiency.[4][5] While not a primary marker for more common disorders like MCAD deficiency, its inclusion in acylcarnitine profiling provides important diagnostic clues.

For researchers and drug development professionals, the accurate quantification of this compound and other acyl-CoAs is critical for understanding the pathophysiology of metabolic diseases and for monitoring the efficacy of therapeutic interventions. The provided LC-MS/MS methodology offers a robust and sensitive approach for these measurements. Further research is warranted to establish more specific quantitative performance data for this compound in various metabolic disorders to solidify its role as a standalone biomarker.

References

Functional comparison of different acyl-CoA synthetases towards pentanoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a functional comparison of different acyl-CoA synthetases (ACS) with a focus on their activity towards pentanoate (valerate), a five-carbon medium-chain fatty acid. The activation of pentanoate to its coenzyme A (CoA) thioester, pentanoyl-CoA, is a critical step for its metabolism and involvement in various cellular processes. Understanding the enzymatic kinetics of different ACS enzymes towards this substrate is essential for research in metabolic pathways, drug development, and the study of diseases related to fatty acid metabolism.

Executive Summary

Acyl-CoA synthetases are a diverse family of enzymes crucial for the activation of fatty acids, rendering them metabolically active. While extensive research exists for short-chain and long-chain fatty acid activating enzymes, specific comparative data for pentanoate activation is less abundant. This guide consolidates available data on the substrate specificity of medium-chain acyl-CoA synthetases (MCAS), which are the primary candidates for pentanoate activation, and compares their potential activity with that of short-chain acyl-CoA synthetases (SCAS). The data presented herein is compiled from studies on homologous enzymes and substrates, providing a predictive functional landscape.

Data Presentation: Kinetic Parameters of Acyl-CoA Synthetases

Direct comparative kinetic data for various acyl-CoA synthetases with pentanoate as the substrate is limited in the current literature. However, by examining the substrate specificity of medium-chain acyl-CoA synthetases for fatty acids of similar chain length, we can infer their potential activity towards pentanoate. The following table summarizes relevant kinetic data for a purified medium-chain acyl-CoA synthetase from bovine liver mitochondria, which shows a preference for medium-chain fatty acids, and for a bacterial medium-chain acyl-CoA synthetase that has been shown to activate pentanoate. For comparative context, data for a typical short-chain acyl-CoA synthetase with its preferred substrate, acetate, is also included.

Enzyme ClassSpecific EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)Reference
Medium-Chain Acyl-CoA Synthetase (MCAS) Medium-chain acyl-CoA synthetaseBovine (liver mitochondria)Hexanoate (B1226103) (C6)--High Activity[1]
Medium-chain acyl-CoA synthetaseGordonia sp.Pentanoate (C5)--Activity Detected[2]
Short-Chain Acyl-CoA Synthetase (SCAS) Acetyl-CoA Synthetase (EcACS)E. coliAcetate (C2)2002.51.25 x 104[3]
Acetyl-CoA Synthetase (EcACS)E. coliPropionate (B1217596) (C3)13000.86.2 x 102[3]

Note: Specific kinetic parameters for the bovine mitochondrial MCAS with hexanoate and the Gordonia sp. MCAS with pentanoate were not provided in the cited literature, but the activity was confirmed.

Experimental Protocols

Detailed methodologies for the key experiments to determine acyl-CoA synthetase activity are provided below. These protocols can be adapted for a comparative study of different ACS enzymes with pentanoate.

Enzyme Purification

Purification of Medium-Chain Acyl-CoA Synthetase from Bovine Liver Mitochondria[1]

  • Isolation of Mitochondria: Fresh bovine liver is homogenized in a buffer containing 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), and 1 mM EDTA. The homogenate is centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet the mitochondria.

  • Solubilization: The mitochondrial pellet is resuspended in a buffer containing detergent (e.g., Triton X-100 or cholate) to solubilize membrane-bound proteins.

  • Chromatography: The solubilized protein mixture is subjected to a series of column chromatography steps for purification. This typically includes:

    • Anion Exchange Chromatography: Using a resin like DEAE-Sepharose to separate proteins based on charge.

    • Hydroxylapatite Chromatography: Separating proteins based on their affinity for the hydroxylapatite matrix.

    • Affinity Chromatography: Using a resin with a ligand that specifically binds the acyl-CoA synthetase, such as CoA-agarose.

    • Gel Filtration Chromatography: Separating proteins based on size to achieve final purification.

  • Purity Assessment: The purity of the enzyme is assessed at each stage using SDS-PAGE.

Acyl-CoA Synthetase Activity Assays

Two common methods for assaying acyl-CoA synthetase activity are the coupled spectrophotometric assay and the DTNB-based assay.

a) Coupled Spectrophotometric Assay[4]

This assay measures the production of acyl-CoA by coupling it to subsequent enzymatic reactions that lead to a change in absorbance.

  • Principle:

    • Acyl-CoA synthetase catalyzes the formation of acyl-CoA from a fatty acid, CoA, and ATP.

    • Acyl-CoA oxidase then oxidizes the newly formed acyl-CoA, producing H2O2.

    • The H2O2 is used by a peroxidase to oxidize a chromogenic substrate, resulting in a colored product that can be measured spectrophotometrically.

  • Reaction Mixture:

    • Tris-HCl buffer (pH 8.0)

    • ATP

    • Coenzyme A (CoA)

    • MgCl2

    • Pentanoate (or other fatty acid substrate)

    • Acyl-CoA oxidase

    • Horseradish peroxidase

    • A chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and 3,5-dichloro-2-hydroxybenzenesulfonate)

  • Procedure:

    • Combine all reaction components except the enzyme in a cuvette.

    • Initiate the reaction by adding the purified acyl-CoA synthetase.

    • Monitor the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 500 nm) over time using a spectrophotometer.

    • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

b) DTNB-Based Spectrophotometric Assay[2][5]

This assay measures the consumption of free Coenzyme A (CoA-SH) by reacting the remaining CoA-SH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Principle:

    • Acyl-CoA synthetase consumes CoA-SH during the activation of the fatty acid.

    • After a set reaction time, the reaction is stopped, and DTNB is added.

    • DTNB reacts with the remaining free CoA-SH to produce 2-nitro-5-thiobenzoate (TNB2-), a yellow-colored compound.

    • The absorbance of TNB2- is measured at 412 nm. The amount of CoA consumed is determined by subtracting the amount of remaining CoA from the initial amount.

  • Reaction Mixture (Acyl-CoA Synthesis):

    • Tris-HCl buffer (pH 7.5)

    • ATP

    • MgCl2

    • Pentanoate

    • Purified acyl-CoA synthetase

    • Coenzyme A (CoA)

  • Procedure:

    • Incubate the reaction mixture at a constant temperature (e.g., 37°C).

    • Start the reaction by adding the enzyme.

    • After a specific time, stop the reaction (e.g., by adding acid or a specific inhibitor).

    • Add DTNB solution and measure the absorbance at 412 nm.

    • A standard curve of known CoA concentrations is used to determine the amount of unreacted CoA.

Mandatory Visualizations

Experimental Workflow for Acyl-CoA Synthetase Characterization

experimental_workflow cluster_purification Enzyme Purification cluster_assay Activity Assay & Kinetic Analysis tissue Tissue/Cell Homogenate solubilization Solubilization tissue->solubilization anion_exchange Anion Exchange Chromatography solubilization->anion_exchange hydroxylapatite Hydroxylapatite Chromatography anion_exchange->hydroxylapatite affinity Affinity Chromatography hydroxylapatite->affinity gel_filtration Gel Filtration affinity->gel_filtration pure_enzyme Purified Acyl-CoA Synthetase gel_filtration->pure_enzyme assay Spectrophotometric Assay (Coupled or DTNB) pure_enzyme->assay Add to reaction data_collection Data Collection (Absorbance vs. Time) assay->data_collection kinetic_analysis Kinetic Analysis (Michaelis-Menten) data_collection->kinetic_analysis parameters Kinetic Parameters (Km, kcat, kcat/Km) kinetic_analysis->parameters

Caption: Workflow for purification and kinetic characterization of acyl-CoA synthetases.

Metabolic Fate and Signaling of this compound

pentanoyl_coa_pathway cluster_beta_oxidation Mitochondrial β-Oxidation cluster_signaling Potential Signaling Roles pentanoate Pentanoate (Valerate) acs Acyl-CoA Synthetase (MCAS) pentanoate->acs ATP, CoA pentanoyl_coa This compound acs->pentanoyl_coa AMP, PPi propionyl_coa Propionyl-CoA pentanoyl_coa->propionyl_coa 1 round of β-oxidation acetyl_coa Acetyl-CoA pentanoyl_coa->acetyl_coa 1 round of β-oxidation protein_acylation Protein Pentanoylation (Post-Translational Modification) pentanoyl_coa->protein_acylation Pentanoyltransferase? tca TCA Cycle propionyl_coa->tca via Succinyl-CoA acetyl_coa->tca signaling Modulation of Protein Function & Localization protein_acylation->signaling

Caption: Metabolic activation and downstream pathways of this compound.

Discussion

The activation of pentanoate to this compound is a prerequisite for its entry into cellular metabolic pathways.[4] The primary enzymes responsible for this activation are likely members of the medium-chain acyl-CoA synthetase (MCAS) family, given their substrate preference for fatty acids with chain lengths of 4 to 12 carbons.[1] While short-chain acyl-CoA synthetases (SCAS), such as acetyl-CoA synthetase, can activate propionate (C3), their efficiency decreases significantly with increasing chain length, suggesting a limited role in pentanoate activation.[3]

Once formed, this compound is a substrate for mitochondrial β-oxidation. As an odd-chain fatty acyl-CoA, its degradation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production, while propionyl-CoA is converted to succinyl-CoA and also enters the TCA cycle.

Beyond its role in energy metabolism, this compound may also function as a signaling molecule through post-translational modification of proteins. The covalent attachment of fatty acids to proteins, known as acylation, can modulate protein localization, stability, and function. While protein palmitoylation (C16) and myristoylation (C14) are well-studied, the extent and functional significance of protein "pentanoylation" remain an emerging area of research. The identification of specific acyltransferases that utilize this compound will be crucial in elucidating its signaling roles.

Conclusion

This guide provides a comparative overview of acyl-CoA synthetase activity towards pentanoate, based on the available scientific literature. Medium-chain acyl-CoA synthetases are the most probable enzymes for efficient pentanoate activation. The provided experimental protocols offer a framework for conducting direct comparative studies to elucidate the kinetic parameters of various ACS enzymes with pentanoate. Further research is warranted to fully characterize the substrate specificity of different ACS isoforms for pentanoate and to explore the potential signaling functions of this compound through protein acylation. This knowledge will be invaluable for researchers in metabolism and drug development, potentially leading to new therapeutic strategies for metabolic disorders.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Pentanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with specialized biochemicals like Pentanoyl-CoA. Adherence to rigorous safety and disposal protocols is essential for protecting personnel and the environment. This guide provides immediate, actionable information for the safe handling and disposal of this compound, establishing a foundation of safety and trust in your laboratory operations.

I. Immediate Safety and Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound.

PPE CategoryRecommendationRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects against potential splashes of the compound or solutions containing it.
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][2]Prevents skin contact. Gloves should be inspected for integrity before each use.
Body Protection A standard laboratory coat.[1][2]Protects clothing and underlying skin from contamination.

II. Operational Handling and Disposal Plan

A systematic approach to handling and disposal is crucial for minimizing risks associated with this compound. The following procedural guidance outlines a safe workflow from preparation to final disposal.

A. Experimental Protocol: Chemical Deactivation

Given that this compound is a thioester, a recommended disposal method involves chemical deactivation through alkaline hydrolysis. This process cleaves the thioester bond, rendering the compound less reactive.

  • Preparation: All procedures should be performed within a certified chemical fume hood.[1]

  • Alkaline Hydrolysis:

    • For waste solutions of this compound, slowly add an equal volume of a 1 M sodium hydroxide (B78521) (NaOH) solution while stirring.

    • This will initiate the hydrolysis of the thioester bond.

  • Odor Neutralization (Optional but Recommended):

    • The hydrolysis of the thioester may release a thiol. To mitigate odor, a small amount of bleach (sodium hypochlorite (B82951) solution) can be slowly added to oxidize the thiol.[1]

  • Neutralization:

    • After hydrolysis, the solution will be basic. Carefully neutralize the solution by slowly adding a 1 M hydrochloric acid (HCl) solution until the pH is within a neutral range (pH 6-8).[1]

  • Final Disposal:

    • The neutralized solution should be collected in a clearly labeled hazardous waste container.[2]

    • The label should include "HAZARDOUS WASTE" and the contents (e.g., "Neutralized this compound waste").[2]

    • Solid waste, such as contaminated pipette tips and tubes, should be collected in a separate, clearly labeled hazardous waste container.[2]

    • Store waste containers in a designated, secure area for collection by a licensed hazardous waste disposal service.[2]

B. Logical Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_final Final Steps A Don Personal Protective Equipment B Work within a Chemical Fume Hood A->B C Conduct Experiment with this compound B->C D Segregate Solid and Liquid Waste C->D E Chemical Deactivation (Alkaline Hydrolysis) D->E Liquid Waste G Collect in Labeled Hazardous Waste Container D->G Solid Waste F Neutralize Solution E->F F->G H Store in Designated Secure Area G->H I Arrange for Professional Waste Disposal H->I

A flowchart outlining the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentanoyl-CoA
Reactant of Route 2
Reactant of Route 2
Pentanoyl-CoA

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.